5H-Octafluoropentanoic acid
Description
The exact mass of the compound Octafluoropentanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2,3,3,4,4,5,5-octafluoropentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F8O2/c6-1(7)3(8,9)5(12,13)4(10,11)2(14)15/h1H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFKXVSMDOKOJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)O)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CF2HC3F6COOH, C5H2F8O2 | |
| Record name | Pentanoic acid, 2,2,3,3,4,4,5,5-octafluoro- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50191038 | |
| Record name | 5H-Octafluoropentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50191038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
376-72-7 | |
| Record name | ω-Hydroperfluorovaleric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=376-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octafluoropentanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000376727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5H-Octafluoropentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50191038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,3,3,4,4,5,5-octafluorovaleric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.194 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5H-Octafluoropentanoic acid chemical properties
An In-Depth Technical Guide to 5H-Octafluoropentanoic Acid
Abstract: this compound (5H-PFPeA) is a partially fluorinated carboxylic acid of significant interest in chemical research and as a synthon for advanced materials and pharmaceutical development. Its unique structure, combining a hydrophilic carboxyl group with a rigid, lipophilic fluorinated carbon chain, imparts distinct physicochemical properties. This guide provides a comprehensive overview of the core chemical properties, reactivity, analytical methodologies, and safety considerations for 5H-PFPeA, tailored for researchers, scientists, and drug development professionals.
Chemical Identity and Molecular Structure
This compound is a five-carbon carboxylic acid in which eight hydrogen atoms have been substituted by fluorine atoms, leaving a single proton at the terminal (omega) position. This structure results in a molecule with a highly acidic head and a fluorinated tail.
Common Synonyms: 2,2,3,3,4,4,5,5-Octafluoropentanoic Acid, ω-Hydrooctafluorovaleric Acid, 5H-PFPeA[1][2][3] CAS Number: 376-72-7[2][3][4]
The fundamental molecular characteristics are summarized below.
| Property | Value | Source |
| Molecular Formula | C₅H₂F₈O₂ | [1][3][4] |
| Molecular Weight | 246.06 g/mol | [2][3][4] |
| Canonical SMILES | O=C(O)C(F)(F)C(F)(F)C(F)(F)C(F)F | [1] |
| InChI Key | VGFKXVSMDOKOJZ-UHFFFAOYSA-N | [1] |
graph "5H_Octafluoropentanoic_acid_structure" { layout=neato; graph [bgcolor="#F1F3F4", pad="0.2", splines=true, overlap=false, size="7.5,4!"]; node [shape=circle, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes with contrast-checked font colors C1 [label="C", pos="0,0!", fillcolor="#202124", fontcolor="#FFFFFF"]; O1 [label="O", pos="-0.8,-0.8!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; O2 [label="O", pos="0.8,-0.8!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H_O [label="H", pos="1.4,-1.2!", fillcolor="#FFFFFF", fontcolor="#202124"];
C2 [label="C", pos="0,1.5!", fillcolor="#202124", fontcolor="#FFFFFF"]; F1 [label="F", pos="-0.8,2.3!", fillcolor="#34A853", fontcolor="#FFFFFF"]; F2 [label="F", pos="0.8,2.3!", fillcolor="#34A853", fontcolor="#FFFFFF"];
C3 [label="C", pos="0,3!", fillcolor="#202124", fontcolor="#FFFFFF"]; F3 [label="F", pos="-0.8,3.8!", fillcolor="#34A853", fontcolor="#FFFFFF"]; F4 [label="F", pos="0.8,3.8!", fillcolor="#34A853", fontcolor="#FFFFFF"];
C4 [label="C", pos="0,4.5!", fillcolor="#202124", fontcolor="#FFFFFF"]; F5 [label="F", pos="-0.8,5.3!", fillcolor="#34A853", fontcolor="#FFFFFF"]; F6 [label="F", pos="0.8,5.3!", fillcolor="#34A853", fontcolor="#FFFFFF"];
C5 [label="C", pos="0,6!", fillcolor="#202124", fontcolor="#FFFFFF"]; F7 [label="F", pos="-0.8,6.8!", fillcolor="#34A853", fontcolor="#FFFFFF"]; F8 [label="F", pos="0.8,6.8!", fillcolor="#34A853", fontcolor="#FFFFFF"]; H_C [label="H", pos="0,7.2!", fillcolor="#FFFFFF", fontcolor="#202124"];
// Bonds C1 -- O1 [label=""]; C1 -- O2 [label="="]; O2 -- H_O [style=dotted]; // Representing the acidic proton loosely
C1 -- C2; C2 -- F1; C2 -- F2; C2 -- C3; C3 -- F3; C3 -- F4; C3 -- C4; C4 -- F5; C4 -- F6; C4 -- C5; C5 -- F7; C5 -- F8; C5 -- H_C; }
Caption: Chemical structure of this compound.
Physicochemical Properties
The physical properties of 5H-PFPeA are dictated by the strong polarity of the carboxylic acid group and the high electronegativity of the fluorine atoms. These properties are critical for determining appropriate solvents, reaction conditions, and storage protocols.
| Property | Value | Source(s) |
| Appearance | Neat / Liquid | [1] |
| Melting Point | 0°C | [4] |
| Boiling Point | 155-160°C | [4] |
| Density | 1.725 g/cm³ | [4] |
Chemical Reactivity and Stability
Acidity and Reactivity of the Carboxyl Group
The electron-withdrawing effect of the octafluoroalkyl chain significantly increases the acidity of the carboxylic proton compared to its non-fluorinated analogue, pentanoic acid. This enhanced acidity makes it a stronger proton donor and facilitates reactions typical of carboxylic acids, such as:
-
Deprotonation: Readily forms carboxylate salts with bases.
-
Esterification: Reacts with alcohols, often under acidic catalysis, to form esters.
-
Amide Formation: Can be converted to an acyl chloride or activated with coupling agents to react with amines, forming amides. This is a cornerstone of peptide synthesis and linker chemistry in drug development.
Thermal Stability and Decomposition
While generally stable under normal conditions, thermal decomposition of per- and polyfluoroalkyl substances (PFAS) can occur at elevated temperatures.[5] In an inert atmosphere (pyrolysis), decomposition of similar perfluorocarboxylic acids (PFCAs) is initiated by HF elimination.[5] In the presence of oxygen (combustion), decomposition can be more complete, yielding products like carbonyl fluoride (COF₂) at lower temperatures and reacting with silica-based containers at higher temperatures.[5] The high thermal stability of pyrolysis byproducts often results in poor defluorination.[5]
Caption: General reactivity pathways of this compound.
Spectroscopic Profile for Structural Elucidation
The unique structure of 5H-PFPeA gives rise to a distinct spectroscopic fingerprint, which is essential for its identification and purity assessment.
-
¹H NMR Spectroscopy: A single, complex multiplet is expected for the lone proton at the C-5 position, shifted downfield due to the influence of the adjacent fluorine atoms. The signal from the acidic proton of the carboxyl group is typically broad and may exchange with deuterated solvents.
-
¹³C NMR Spectroscopy: Distinct signals are expected for each of the five carbon atoms. The carbonyl carbon (C=O) will appear significantly downfield. The fluorinated carbons will show characteristic splitting patterns due to C-F coupling.
-
¹⁹F NMR Spectroscopy: Multiple signals are expected, corresponding to the different fluorine environments along the alkyl chain. The coupling between non-equivalent fluorine atoms provides detailed structural information.
-
Infrared (IR) Spectroscopy: Key absorption bands include a broad peak for the O-H stretch of the carboxylic acid (approx. 2500-3300 cm⁻¹), a sharp, strong peak for the C=O stretch (approx. 1700-1750 cm⁻¹), and very strong, complex absorptions in the fingerprint region for the C-F bonds (approx. 1100-1300 cm⁻¹).[6]
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) should be observable. Common fragmentation patterns involve the loss of the carboxyl group (-COOH) and successive losses of CF₂ units.
Analytical Methodologies: Purity Assessment by HPLC-UV
Ensuring the purity of starting materials is critical in drug development. High-Performance Liquid Chromatography (HPLC) is a versatile method for this purpose. For a non-volatile, UV-active compound like 5H-PFPeA, reverse-phase HPLC with UV detection is a suitable technique.
Protocol: Purity Determination via Reverse-Phase HPLC-UV
1. Principle: The sample is separated on a non-polar stationary phase (e.g., C18) with a polar mobile phase. The carboxylic acid group provides a chromophore for UV detection. This protocol is designed as a self-validating system by including a system suitability check.
2. Materials & Reagents:
-
This compound sample
-
Acetonitrile (ACN), HPLC grade
-
Deionized Water (18 MΩ·cm), HPLC grade
-
Formic Acid (FA), LC-MS grade
-
Volumetric flasks, pipettes, and autosampler vials
3. Instrumentation:
-
HPLC system with a binary pump, autosampler, column thermostat, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
4. Step-by-Step Procedure:
- Mobile Phase Preparation:
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Causality: Formic acid is added to acidify the mobile phase, ensuring the carboxylic acid of the analyte is fully protonated. This results in a single, well-defined chromatographic peak and improves peak shape.
- Standard/Sample Preparation:
- Prepare a stock solution of 5H-PFPeA in Mobile Phase A at approximately 1 mg/mL.
- From the stock, prepare a working solution at 100 µg/mL for analysis.
- Chromatographic Conditions:
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: 210 nm
- Injection Volume: 10 µL
- Gradient: 10% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 10% B and equilibrate for 3 minutes.
- System Suitability Test (SST):
- Perform five replicate injections of the working standard solution.
- Trustworthiness: The Relative Standard Deviation (RSD) of the peak area and retention time should be less than 2.0%. This confirms the system is performing consistently before analyzing unknown samples.
- Analysis and Data Processing:
Inject the sample solution.
Integrate all peaks in the chromatogram.
Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
Caption: Workflow for purity assessment of 5H-PFPeA by HPLC-UV.
Applications in Research and Drug Development
This compound is primarily utilized as a valuable research chemical and a versatile building block in organic synthesis.[1][7]
-
Fluorine Chemistry: The incorporation of fluorine into organic molecules is a prevalent strategy in drug design to modulate properties such as metabolic stability, lipophilicity, and binding affinity.[8] 5H-PFPeA serves as a readily available source for introducing a short, fluorinated chain into a larger molecule.
-
Linker Chemistry: Bifunctional molecules are essential in modern drug discovery for creating complex constructs like antibody-drug conjugates (ADCs) or PROTACs.[9] The carboxylic acid group of 5H-PFPeA can be readily functionalized to attach to one part of a system, while the terminal C-H bond, though less reactive, could potentially be functionalized for further conjugation, creating a fluorinated linker. Its derivatives are key components in "click chemistry" applications, which expedite the drug discovery process.[10][11]
Safety, Handling, and Disposal
As a corrosive and hazardous chemical, strict adherence to safety protocols is mandatory when working with this compound.
7.1 Hazard Identification
-
GHS Classification: Harmful if swallowed, Causes severe skin burns and eye damage, May cause respiratory irritation.[2][12]
-
Primary Hazards: Corrosive.[4]
7.2 Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle in a certified chemical fume hood to avoid inhalation of vapors or mists.[12][13]
-
Hand Protection: Use chemically resistant, impermeable gloves (e.g., nitrile or neoprene). Inspect gloves for integrity before each use.[13]
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[12][14]
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin contact.[12]
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[12][13]
7.3 Storage and Disposal
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly closed.[13][14]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[12] Do not release into the environment.[12]
Caption: A workflow for the safe handling and disposal of 5H-PFPeA.
Conclusion
This compound is a specialized chemical with a well-defined set of properties that make it highly useful for advanced chemical synthesis. Its strong acidity, distinct spectroscopic signature, and defined reactivity profile allow for its controlled use in research. For professionals in drug development, its capacity to introduce fluorinated moieties into larger molecules makes it a valuable tool. However, its corrosive nature necessitates rigorous adherence to safety and handling protocols to ensure safe and effective utilization in the laboratory.
References
- This compound | C5H2F8O2 | CID 120227.PubChem - NIH. [Link]
- Applications of fluorine-containing amino acids for drug design.PubMed, European Journal of Medicinal Chemistry. [Link]
- Recent applications of click chemistry in drug discovery.PubMed, Expert Opinion on Drug Discovery. [Link]
- Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms.PubMed, Environmental Science & Technology. [Link]
- Click chemistry in drug development recent trends and application.Research Journal of Pharmacy and Technology. [Link]
- Spec Ir NMR Spectra Tables PDF.Scribd. [Link]
Sources
- 1. 5-H-Octafluoropentanoic Acid | CymitQuimica [cymitquimica.com]
- 2. This compound | C5H2F8O2 | CID 120227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 376-72-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 5. Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. This compound | 376-72-7 [chemicalbook.com]
- 8. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rjptonline.org [rjptonline.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 14. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to 5H-Octafluoropentanoic Acid (CAS 376-72-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction and Core Characteristics
5H-Octafluoropentanoic acid, also known by synonyms such as 2,2,3,3,4,4,5,5-Octafluoropentanoic acid and ω-Hydrooctafluorovaleric Acid, is a fluorinated carboxylic acid with the CAS number 376-72-7.[1] Its structure, featuring a partially fluorinated carbon chain, imparts unique chemical and physical properties that are leveraged in various scientific and industrial applications. This guide will explore the multifaceted nature of this compound, providing a foundational understanding for its use in laboratory and development settings.
Physicochemical Properties
The distinct properties of this compound are a direct consequence of its molecular structure. The high electronegativity of the fluorine atoms creates a molecule with specific solubility, reactivity, and thermal characteristics.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₂F₈O₂ | [1][2] |
| Molecular Weight | 246.06 g/mol | [1][2][3] |
| Appearance | Colorless Liquid | [4] |
| Boiling Point | 155-160°C | [2] |
| Melting Point | 0°C | [2] |
| CAS Number | 376-72-7 | [1][2][5] |
Synthesis and Manufacturing Insights
While specific, proprietary synthesis routes for this compound may vary between manufacturers, a common approach involves the oxidation of a corresponding fluorinated alcohol. Understanding the general principles of its synthesis is crucial for assessing purity and potential impurities in commercial batches.
A plausible synthetic pathway could start from 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol. The terminal alcohol group is oxidized to a carboxylic acid using a suitable oxidizing agent. The choice of oxidant and reaction conditions is critical to ensure high yield and purity, minimizing the formation of byproducts.
Diagram 1: Conceptual Synthesis Workflow
This diagram illustrates a generalized workflow for the synthesis of this compound, highlighting the key transformation and subsequent purification steps.
Caption: Conceptual workflow for the synthesis of this compound.
Applications in Research and Drug Development
This compound serves as a valuable building block and reagent in various research and development contexts, particularly within the pharmaceutical and materials science sectors.[1]
Intermediate in Chemical Synthesis
One of the primary applications of this compound is as an intermediate in the synthesis of other complex molecules. For instance, it is used in the preparation of 1-hydroperfluorobutane.[6][7] Its reactive carboxylic acid group allows for a range of chemical transformations, including esterification, amidation, and reduction, to introduce the octafluoropentanoyl moiety into a target structure.
Role in Drug Delivery Systems
The development of advanced drug delivery systems often relies on polymers with tailored properties. Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) are extensively used as carriers for the controlled release of therapeutic agents.[8][9] While direct applications of this compound in commercially available PLGA formulations are not explicitly detailed in the provided search results, fluorinated compounds, in general, are of interest in drug delivery for their potential to modify the hydrophobicity, stability, and release kinetics of drug-loaded nanoparticles.[10][11] The unique properties of this compound make it a candidate for research into novel drug carrier systems.
For example, the carboxylic acid group of this compound could be conjugated to polymers or nanoparticles to modify their surface properties. This could potentially enhance drug encapsulation efficiency or modulate the interaction of the carrier with biological systems.
Analytical Characterization Protocols
Ensuring the purity and identity of this compound is critical for its application in research and development. A combination of analytical techniques is typically employed for comprehensive characterization.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for assessing the purity of this compound and quantifying impurities.
Protocol 1: Purity Assessment by HPLC
This protocol provides a general framework for the analysis of this compound using reverse-phase HPLC.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the compound.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound and any impurity peaks.
-
Calculate the purity based on the relative peak areas.
-
Spectroscopic Methods
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for structural elucidation and confirmation.
Diagram 2: Analytical Workflow for Quality Control
This diagram outlines a logical workflow for the quality control and characterization of this compound.
Caption: A standard workflow for the analytical quality control of this compound.
Safety, Handling, and Disposal
Proper handling and disposal of this compound are paramount to ensure laboratory safety and environmental protection.
Hazard Identification
This compound is classified as a hazardous substance. According to safety data sheets, it can be harmful if swallowed and causes severe skin burns and eye damage.[4][6][12] It may also cause respiratory irritation.[12]
Table 2: GHS Hazard Statements
| Hazard Code | Description | Reference(s) |
| H302 | Harmful if swallowed | [4] |
| H314 | Causes severe skin burns and eye damage | [4][12] |
Safe Handling and Personal Protective Equipment (PPE)
When handling this compound, it is crucial to work in a well-ventilated area, preferably under a chemical fume hood.[5][12] Appropriate personal protective equipment must be worn at all times.
-
Eye/Face Protection: Wear tightly fitting safety goggles.[5]
-
Hand Protection: Use impermeable gloves.[5]
-
Skin Protection: Wear appropriate protective clothing to prevent skin contact.[5]
Storage and Disposal
Store this compound in a tightly closed container in a cool, dry, and well-ventilated place.[5] Disposal of this chemical must be in accordance with local, regional, and national regulations.[2] It should be disposed of at an approved waste disposal plant.[4]
Conclusion
This compound is a specialized chemical with unique properties that make it a valuable tool in research and development. A thorough understanding of its characteristics, safe handling procedures, and analytical methods is essential for its effective and safe utilization. This guide provides a foundational framework for researchers, scientists, and drug development professionals working with this compound.
References
- Fluorochem. (2024).
- National Center for Biotechnology Information. PubChem Compound Summary for CID 120227, this compound. [Link]
- Fisher Scientific. (2024).
- Thermo Fisher Scientific. (2025).
- Matrix Scientific.
- AK Scientific, Inc.
- Sigma-Aldrich. (2025).
- Royal Society of Chemistry. Analytical Methods.
- Australian Government Department of Health. (2021). ANALYTICAL METHOD SUMMARIES.
- Al-Zoubi, M. S., et al. (2022). PLGA-Based Nanomedicine: History of Advancement and Development in Clinical Applications of Multiple Diseases. Pharmaceuticals, 15(12), 1539. [Link]
- Centers for Disease Control and Prevention. (2020). NIOSH Manual of Analytical Methods (NMAM), 5th Edition. [Link]
- PubMed. (2019). Development of α-tocopherol surface-modified targeted delivery of 5-fluorouracil-loaded poly-D, L-lactic-co-glycolic acid nanoparticles against oral squamous cell carcinoma. [Link]
- ResearchGate. (2018). (PDF)
- National Center for Biotechnology Information. (2012). Advances in the Applications of Polyhydroxyalkanoate Nanoparticles for Novel Drug Delivery System. [Link]
- Park, K. (2024). A New Analytical Method for Quantifying Acid-End-Cap PLGA in Sub-Milligram Quantities. Molecular Pharmaceutics.
Sources
- 1. 5-H-Octafluoropentanoic Acid | CymitQuimica [cymitquimica.com]
- 2. 376-72-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 3. This compound | C5H2F8O2 | CID 120227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. 376-72-7 | CAS DataBase [m.chemicalbook.com]
- 7. This compound | 376-72-7 [chemicalbook.com]
- 8. PLGA-Based Nanomedicine: History of Advancement and Development in Clinical Applications of Multiple Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of α-tocopherol surface-modified targeted delivery of 5-fluorouracil-loaded poly-D, L-lactic-co-glycolic acid nanoparticles against oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Advances in the Applications of Polyhydroxyalkanoate Nanoparticles for Novel Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
5H-Octafluoropentanoic acid molecular weight
An In-Depth Technical Guide to 5H-Octafluoropentanoic Acid: Properties, Handling, and Applications in Scientific Research
This compound, also known by its IUPAC name 2,2,3,3,4,4,5,5-octafluoropentanoic acid, is a fluorinated carboxylic acid of significant interest in chemical synthesis and research. As a derivative of pentanoic acid where eight hydrogen atoms have been replaced by fluorine, its unique electronic properties and structural characteristics make it a valuable building block. The presence of a highly fluorinated carbon chain coupled with a reactive carboxylic acid functional group allows for its incorporation into a diverse range of molecules. This guide, intended for researchers, chemists, and professionals in drug development, provides a comprehensive overview of its properties, safe handling protocols, and its application as a synthetic intermediate, grounded in established scientific principles.
Physicochemical and Structural Properties
The utility of this compound in a laboratory setting is defined by its distinct physical and chemical characteristics. These properties are crucial for planning synthetic routes, predicting reaction behavior, and ensuring safe handling.
Core Chemical Identifiers
A consistent and accurate identification of chemical compounds is paramount for reproducibility and safety in research.
| Identifier | Value |
| IUPAC Name | 2,2,3,3,4,4,5,5-Octafluoropentanoic acid |
| Synonyms | 5H-Octafluorovaleric acid, ω-Hydrooctafluorovaleric acid[1][2] |
| CAS Number | 376-72-7[3][1][2][4] |
| Molecular Formula | C₅H₂F₈O₂[1][4] |
Quantitative Data Summary
The following table summarizes the key quantitative physical properties of this compound, which are essential for experimental design.
| Property | Value | Source(s) |
| Molecular Weight | 246.06 g/mol | [2][5] |
| Melting Point | 0°C | [6][5] |
| Boiling Point | 155-160°C | [6][5] |
| Density | 1.725 g/cm³ | [6] |
Structural and Computed Information
Structural identifiers provide a universal language for describing the molecule's topology and are used extensively in chemical databases and software.
-
InChI: InChI=1S/C5H2F8O2/c6-1(7)3(8,9)5(12,13)4(10,11)2(14)15/h1H,(H,14,15)[3][1]
-
SMILES: O=C(O)C(F)(F)C(F)(F)C(F)(F)C(F)F[1]
Safety, Handling, and Storage
Trustworthiness & Expertise: The highly fluorinated nature and acidic functionality of this compound necessitate stringent safety protocols. Adherence to these guidelines is not merely procedural but is based on a chemical understanding of its corrosive properties to ensure personnel safety and experimental integrity.
Hazard Profile
This compound is classified as a corrosive substance.[6][5] Key hazards identified in safety data sheets include:
-
Skin Corrosion/Irritation: Causes severe skin burns and irritation.[7][8]
-
Serious Eye Damage: Poses a high risk of serious and potentially permanent eye damage.[7][8]
-
Respiratory Irritation: Vapors or mists may cause respiratory irritation.[8]
Recommended Handling Protocol
This protocol is designed as a self-validating system to minimize exposure and mitigate risks.
-
Engineering Controls: All manipulations must be performed within a certified chemical fume hood. This is the primary engineering control to prevent inhalation of corrosive vapors.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a full-face shield. The face shield is critical to protect against splashes, which can occur during transfers or reaction quenching.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). It is crucial to double-check glove compatibility and to change them immediately if contamination is suspected.
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are mandatory. Ensure sleeves are fully extended.
-
-
Dispensing and Weighing:
-
Spill Management: Maintain an accessible spill kit containing an appropriate neutralizer for acids (e.g., sodium bicarbonate) and an inert absorbent material. In case of a spill, evacuate personnel, ensure proper ventilation, and follow established institutional procedures.[7]
Storage and Disposal
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as bases and oxidizing agents. The container must be kept tightly closed to prevent moisture absorption and release of vapors.[8]
-
Disposal: Dispose of waste material as hazardous chemical waste in accordance with all local, regional, and national regulations. Do not dispose of it down the drain.[8][9]
Role in Research and Drug Development
Expertise & Authoritative Grounding: The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. Fluorine's unique properties can significantly enhance a drug candidate's profile.
The Significance of Fluorination
Introducing fluorine or fluorinated moieties into small molecules can profoundly alter their physicochemical and biological properties. This "fluorine editing" is a widely used strategy in drug optimization.[10] Key benefits can include:
-
Metabolic Stability: The strength of the carbon-fluorine bond can block metabolic oxidation at that position, increasing the drug's half-life.
-
Lipophilicity and Permeability: Fluorination can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes.
-
Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets, potentially increasing binding affinity and potency.
This compound as a Synthetic Building Block
This compound serves as an ideal scaffold for introducing a fluorinated tail into a target molecule. Its utility stems from two key features:
-
The Carboxylic Acid Handle: This functional group is a versatile anchor for a wide array of chemical transformations, most notably amide and ester bond formations. These are reliable and well-understood reactions in organic synthesis.
-
The Octafluoropentyl Chain: This moiety imparts the desirable properties of fluorination, as discussed above, to the final compound.
Experimental Protocol: Amide Coupling of this compound
Authoritative Grounding & Expertise: The following protocol details a standard and robust method for forming an amide bond between this compound and a primary amine, using a carbodiimide coupling agent. This method is widely applicable in drug discovery for linking molecular fragments. The choice of EDC (a water-soluble carbodiimide) and an activator like HOBt is deliberate; this combination efficiently forms an activated ester intermediate, minimizing side reactions and often leading to high yields of the desired amide.
Principle of EDC/HOBt Coupling
The reaction proceeds via a multi-step mechanism. First, the carboxylic acid (this compound) reacts with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and side reactions. HOBt (or a similar additive) reacts with the O-acylisourea to form a more stable activated ester. This activated ester then reacts cleanly with the primary amine to yield the final amide product, regenerating HOBt in the process.
Step-by-Step Methodology
This protocol is a general guideline using benzylamine as a model substrate. Molar equivalents and reaction times may require optimization for different substrates.
-
Reagent Preparation:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Rationale: Anhydrous conditions are critical as EDC and the activated intermediates are sensitive to hydrolysis.
-
-
Activation:
-
Cool the solution to 0°C using an ice bath.
-
Rationale: The activation step can be exothermic, and cooling helps to control the reaction rate and improve the stability of the active ester intermediate.
-
Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0°C for 30 minutes.
-
-
Amine Addition:
-
In a separate vial, dissolve the primary amine (e.g., benzylamine) (1.1 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (1.5 eq) in a small amount of the reaction solvent.
-
Rationale: If the amine is used as a hydrochloride salt, a base is required to liberate the free amine. DIPEA is often used as it does not interfere with the coupling reaction.
-
Add the amine solution dropwise to the activated acid mixture at 0°C.
-
-
Reaction:
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 12-24 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
-
Workup and Purification:
-
Dilute the reaction mixture with the solvent (e.g., DCM).
-
Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove excess base, then a weak base (e.g., saturated NaHCO₃ solution) to remove unreacted HOBt and carboxylic acid, and finally with brine.
-
Rationale: This aqueous workup is a self-validating system to systematically remove the majority of water-soluble reagents and byproducts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to obtain the pure amide.
-
Workflow Visualization
Caption: Workflow for EDC/HOBt mediated amide coupling of this compound.
Conclusion
This compound is a specialized chemical with significant potential as a synthetic intermediate in research and development. Its well-defined physicochemical properties, combined with the powerful influence of its fluorinated chain, make it a valuable tool for medicinal chemists and material scientists aiming to precisely modulate molecular characteristics. Understanding its reactive nature and adhering to rigorous safety protocols are essential for its effective and safe utilization. The experimental framework provided herein offers a reliable starting point for incorporating this versatile building block into novel molecular architectures.
References
- This compound | C5H2F8O2 | CID 120227 - PubChem. [Link]
- Applications of fluorine-containing amino acids for drug design - PubMed. [Link]
- Recent applications of click chemistry in drug discovery - PubMed. [Link]
- Click chemistry in drug development recent trends and application - Research Journal of Pharmacy and Technology. [Link]
- Applications of Metal-Organic Frameworks as Drug Delivery Systems - MDPI. [Link]
- Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles - ResearchG
Sources
- 1. 5-H-Octafluoropentanoic Acid | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. This compound | C5H2F8O2 | CID 120227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 376-72-7 [chemicalbook.com]
- 5. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 6. 376-72-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5H-Octafluoropentanoic Acid: Structure, Properties, and Applications in Research and Development
Abstract
5H-Octafluoropentanoic acid is a partially fluorinated carboxylic acid that serves as a valuable building block in medicinal chemistry, materials science, and chemical synthesis. Its unique structure, featuring a highly fluorinated four-carbon chain and a terminal carboxylic acid, imparts distinct physicochemical properties that are advantageous for a range of applications, particularly in drug development. The presence of fluorine atoms can significantly enhance metabolic stability, binding affinity, and lipophilicity of parent molecules. This guide provides a comprehensive technical overview of the structure, properties, spectral characteristics, and safe handling of this compound, with a focus on its relevance and potential applications for researchers, chemists, and drug development professionals.
Chemical Identity and Molecular Structure
This compound is systematically known as 2,2,3,3,4,4,5,5-octafluoropentanoic acid.[1] It belongs to the class of short-chain per- and polyfluoroalkyl substances (PFAS). The "5H" designation indicates that the hydrogen atom is located on the fifth carbon of the pentanoic acid chain.
Key Identifiers:
The molecular structure consists of a carboxylic acid functional group (-COOH) attached to a tetrafluoroethyl group, which is in turn linked to a difluoromethyl group. The strong electron-withdrawing nature of the eight fluorine atoms significantly increases the acidity of the carboxylic proton compared to its non-fluorinated analog, pentanoic acid. This high degree of fluorination also creates a molecule with both hydrophilic (the carboxylic head) and highly lipophilic/hydrophobic (the fluorinated tail) regions.
Caption: 2D structure of this compound.
Physicochemical Properties
The physical properties of this compound are dictated by its fluorinated structure. It exists as a liquid at room temperature.
| Property | Value | Source |
| Molecular Weight | 246.06 g/mol | [4][5][6] |
| Melting Point | 0 °C | [4][5][6] |
| Boiling Point | 155-160 °C | [4][5][6] |
| Appearance | Neat liquid | [2] |
| CAS Number | 376-72-7 | [1][2][3][4][5] |
Spectroscopic Profile: A Guide to Characterization
For any researcher, verifying the identity and purity of a starting material is paramount. The following section details the expected spectroscopic characteristics of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be relatively simple.
-
Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield, typically above 9.5 ppm.[7] Its chemical shift can be variable and concentration-dependent, and it may exchange with D₂O.
-
Terminal Proton (-CHF₂): The single proton on the C5 carbon is adjacent to two fluorine atoms. This will result in a triplet due to coupling with the two equivalent fluorine atoms (following the n+1 rule for coupling to I=1/2 nuclei). The strong electron-withdrawing effect of the fluorines will shift this signal downfield into the 5.5-6.5 ppm range.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a powerful tool for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range.[5][8][9]
-
-CF₂- Groups (C2, C3, C4): The three internal difluoromethylene groups will appear as distinct multiplets in the approximate range of -120 to -140 ppm. Complex coupling between adjacent, non-equivalent fluorine groups (²JFF, ³JFF) will result in intricate splitting patterns.
-
Terminal -CHF₂ Group (C5): The two fluorine atoms of the terminal group are chemically equivalent. Their signal will be split into a doublet by the adjacent proton (²JHF). This signal is expected to appear in a distinct region from the other CF₂ groups.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the key functional groups.
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹.[10] This is a hallmark of a hydrogen-bonded carboxylic acid.
-
C=O Stretch (Carboxylic Acid): A sharp, very strong absorption will be present around 1710-1780 cm⁻¹.[11] The high degree of fluorination may shift this peak to a higher wavenumber compared to non-fluorinated carboxylic acids.
-
C-F Stretch: Multiple, very strong, and complex absorption bands will dominate the fingerprint region, typically between 1100-1300 cm⁻¹. These are characteristic of C-F bonds.
Synthesis and Reactivity
Synthetic Approaches
The synthesis of fluorinated carboxylic acids can be achieved through several methods, including the oxidation of corresponding fluorinated alcohols or olefins and the electrochemical fluorination of hydrocarbon derivatives.[3] For example, a common route involves the oxidation of a telomeric alcohol like 1H,1H,5H-octafluoro-1-pentanol.
Chemical Reactivity
The reactivity of this compound is centered around its carboxylic acid functionality. It readily undergoes reactions typical of carboxylic acids, such as:
-
Esterification: Reaction with alcohols under acidic conditions to form esters.
-
Amide Bond Formation: Activation (e.g., to an acyl chloride or with carbodiimide coupling agents) followed by reaction with amines to form amides.
-
Reduction: Conversion to the corresponding alcohol (1H,1H,5H-octafluoro-1-pentanol) using strong reducing agents like LiAlH₄.
The highly fluorinated chain is generally inert to many common reaction conditions, making it a stable scaffold. This stability is a key reason for its utility in drug design, as it resists metabolic degradation.
Applications in Drug Development and Research
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.[12] this compound serves as a versatile building block for this purpose.
Role as a Fluorinated Linker and Building Block
Its bifunctional nature—a reactive carboxylic acid and a stable fluorinated chain—makes it an ideal linker molecule. It can be used to connect a pharmacophore to another moiety, such as a targeting ligand or a solubilizing group, while imparting the benefits of fluorination.
Conceptual Workflow: Bioconjugation
Drawing a parallel from the well-established "click chemistry," one can envision a workflow where this compound is used to create stable bioconjugates.[13] The carboxylic acid can be activated and coupled to a biomolecule (e.g., a protein or peptide) through a stable amide linkage. The resulting fluorinated biomolecule could exhibit enhanced properties.
Caption: Conceptual workflow for bioconjugation using this compound.
Safety, Handling, and Storage
As a corrosive fluorinated acid, strict adherence to safety protocols is mandatory.
Hazards:
Recommended Handling Protocol
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.[3][14] Ensure an eyewash station and safety shower are immediately accessible.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting chemical safety goggles and a face shield.[14]
-
Hand Protection: Use chemically resistant, impermeable gloves (e.g., nitrile or neoprene). Inspect gloves for integrity before each use.[3]
-
Skin Protection: Wear a lab coat, long pants, and closed-toe shoes. Ensure all skin is covered.[3]
-
-
Handling Procedure:
-
In Case of Exposure:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[14]
-
Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[14]
-
Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. Seek immediate medical attention.[14]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4][14]
-
Storage
Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong bases and oxidizing agents.[3] Keep the container tightly closed and store locked up.[14]
Conclusion
This compound is a specialized chemical with a unique structural profile that makes it highly valuable for advanced applications in research and development. Its combination of a reactive carboxylic acid handle and a stable, electron-rich fluorinated tail provides a powerful tool for chemists seeking to introduce fluorine into molecular architectures. A thorough understanding of its properties, spectral characteristics, and stringent safety requirements is essential for its effective and safe utilization in the laboratory.
References
- 5-H-Octafluoropentanoic Acid - CymitQuimica. (n.d.). CymitQuimica. Retrieved January 10, 2026, from https://www.cymitquimica.com/5-h-octafluoropentanoic-acid
- Safety Data Sheet - Fluorochem. (2024, December 19). Fluorochem. Retrieved January 10, 2026, from https://www.fluorochem.co.uk/sds/F001675
- This compound | C5H2F8O2 | CID 120227 - PubChem. (n.d.). PubChem. Retrieved January 10, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/120227
- This compound - Matrix Scientific. (n.d.). Matrix Scientific. Retrieved January 10, 2026, from https://www.matrixscientific.com/5h-octafluoropentanoic-acid-001675.html
- SAFETY DATA SHEET - Fisher Scientific. (2024, March 30). Fisher Scientific. Retrieved January 10, 2026, from https://www.fishersci.com/store/msds?partNumber=AC379790050&productDescription=5H-PERFLUOROPENTANOIC+ACID%2C+97%2B%25+5GR&vendorId=VN00032119&countryCode=US&language=en
- Synthesis of Alkyl Fluorides and Fluorinated Unnatural Amino Acids via Photochemical Decarboxylation of α-Fluorinated Carboxylic Acids | Organic Letters - ACS Publications. (2023, January 18). ACS Publications. Retrieved January 10, 2026, from https://pubs.acs.org/doi/10.1021/acs.orglett.2c04306
- 376-72-7 Cas No. | this compound - Matrix Scientific. (n.d.). Matrix Scientific. Retrieved January 10, 2026, from https://www.
- Perfluorinated Carboxylic Acids. Synthesis and Application. - Fluorine notes. (n.d.). Fluorine notes. Retrieved January 10, 2026, from http://fluornotes.
- Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds - AZoM. (2017, December 18). AZoM. Retrieved January 10, 2026, from https://www.azom.com/article.aspx?ArticleID=15104
- Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.). Wikipedia. Retrieved January 10, 2026, from https://en.wikipedia.org/wiki/Fluorine-19_nuclear_magnetic_resonance_spectroscopy
- New Frontiers and Developing Applications in 19F NMR - PMC - NIH. (n.d.). NIH. Retrieved January 10, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4205822/
- This compound - Matrix Scientific. (n.d.). Matrix Scientific. Retrieved January 10, 2026, from https://www.matrixscientific.com/5h-octafluoropentanoic-acid-001675.html
- Applications of fluorine-containing amino acids for drug design - PubMed. (2020, January 15). PubMed. Retrieved January 10, 2026, from https://pubmed.ncbi.nlm.nih.gov/31740056/
- Applications of 5-Azidopentanoic Acid in Drug Discovery: Application Notes and Protocols - Benchchem. (n.d.). Benchchem. Retrieved January 10, 2026, from https://www.benchchem.com/application-notes/5-azidopentanoic-acid-in-drug-discovery
- Recent applications of click chemistry in drug discovery - PubMed. (n.d.). PubMed. Retrieved January 10, 2026, from https://pubmed.ncbi.nlm.nih.gov/27824259/
- 1H NMR Chemical Shift - Oregon State University. (n.d.). Oregon State University. Retrieved January 10, 2026, from https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Vollhardt_and_Schore)/10%3A_Using_Nuclear_Magnetic_Resonance_Spectroscopy_to_Deduce_Structure/10.04%3A_1H_NMR_Chemical_Shifts
- 19F NMR Chemical Shift Table - Organofluorine / Alfa Chemistry. (n.d.). Alfa Chemistry. Retrieved January 10, 2026, from https://organofluorine.alfa-chemistry.com/support/19f-nmr-chemical-shift-table.html
- Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry. Retrieved January 10, 2026, from https://www.masterorganicchemistry.com/2016/11/23/quick_analysis_of_ir_spectra/
- Table of Characteristic IR Absorptions. (n.d.). Retrieved January 10, 2026, from https://www.csun.edu/~hcchm001/parajon/chem334/334IRhandout.pdf
- INFRARED SPECTROSCOPY (IR). (n.d.). Retrieved January 10, 2026, from https://www.lourdes.edu/wp-content/uploads/2017/11/IR-Spectroscopy-Handout.pdf
- Infrared Spectroscopy - MSU chemistry. (n.d.). Michigan State University. Retrieved January 10, 2026, from https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/infrared/ir_spec1.htm
- Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry. Retrieved January 10, 2026, from https://www.masterorganicchemistry.com/2016/11/23/quick_analysis_of_ir_spectra/
Sources
- 1. α-Fluorocaboxylic acid, ester, amide synthesis by fluorination [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. notes.fluorine1.ru [notes.fluorine1.ru]
- 4. Synthesis of Fluorinated Aromatic Carboxylic Acids | Hokkaido University Researches [seeds.mcip.hokudai.ac.jp]
- 5. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 376-72-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. azom.com [azom.com]
- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 13. organicchemistrydata.org [organicchemistrydata.org]
- 14. Synthesis of acyl fluorides through deoxyfluorination of carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
5H-Octafluoropentanoic acid synthesis pathway
An In-depth Technical Guide to the Synthesis of 5H-Octafluoropentanoic Acid
Abstract: this compound (CAS No. 376-72-7), also known as ω-hydrooctafluorovaleric acid, is a partially fluorinated carboxylic acid of significant interest in chemical research and development.[1][2] Its unique combination of a hydrophilic carboxylic acid head and a hydrophobic, rigid fluorinated tail makes it a valuable intermediate and research chemical.[1][3] This guide provides a comprehensive technical overview of the primary synthesis pathways for this compound, designed for researchers, chemists, and professionals in drug development. We will delve into the core methodologies, explain the underlying chemical principles, and present detailed protocols to ensure scientific integrity and reproducibility.
This compound is a C5 carboxylic acid where all hydrogen atoms on the alkyl chain, except for the one at the terminal (omega) position, have been substituted by fluorine. Its molecular formula is C₅H₂F₈O₂ and it has a molecular weight of 246.06 g/mol .[2] This structure imparts unique physicochemical properties, making it distinct from both its fully hydrogenated and perfluorinated counterparts. The presence of the terminal C-H bond provides a site for further chemical modification, which is absent in perfluorocarboxylic acids (PFCAs).
This guide will focus on the two most prominent synthetic strategies:
-
Pathway I: A multi-step approach beginning with the telomerization of tetrafluoroethylene (TFE).
-
Pathway II: Direct fluorination via electrochemical methods (Simons process).
Each pathway will be analyzed for its mechanistic underpinnings, process parameters, and practical considerations.
Pathway I: Synthesis via Telomerization of Tetrafluoroethylene (TFE)
This is the most targeted and industrially relevant approach for producing ω-hydro fluoroalcohols, which are direct precursors to ω-hydro fluorocarboxylic acids. The overall strategy involves two main stages: (1) the controlled radical-initiated telomerization of tetrafluoroethylene with methanol, and (2) the subsequent oxidation of the resulting fluoroalkanol to the desired carboxylic acid.
Principle and Mechanism
Telomerization is a polymerization reaction where a chain transfer agent (the telogen) limits the chain length of the polymer (taxogen), resulting in low molecular weight polymers known as telomers.[4] In this synthesis, methanol acts as the telogen and tetrafluoroethylene (TFE) is the taxogen.
The reaction proceeds via a free-radical mechanism:
-
Initiation: A radical initiator, such as an organic peroxide, decomposes to form free radicals.
-
Chain Transfer: The initiator radical abstracts a hydrogen atom from the telogen (methanol), creating a hydroxymethyl radical (•CH₂OH).
-
Propagation: The hydroxymethyl radical adds across the double bond of a TFE monomer. This new radical then adds successive TFE units.
-
Termination: The growing telomer radical chain abstracts a hydrogen from another methanol molecule, terminating the chain and creating a new hydroxymethyl radical to continue the cycle.
This process yields a mixture of fluoroalkanols with the general formula H(CF₂CF₂)nCH₂OH. For the synthesis of this compound, the target telomer is the one where n=2 , which is 1H,1H,5H-octafluoropentan-1-ol . This intermediate is then oxidized to yield the final product.
Caption: Workflow for this compound synthesis via TFE telomerization.
Critical Process Parameters & Data
The distribution of telomers (the value of 'n') is highly dependent on reaction conditions. Controlling these parameters is crucial for maximizing the yield of the desired n=2 telomer. According to patent literature, continuously feeding TFE into the reaction vessel rather than batch-charging it helps enhance the production of telomers where n is 4 or less.[4]
| Parameter | Effect on Telomer Distribution | Rationale & Causality |
| Temperature | Increasing temperature generally decreases the average molecular weight. | Higher temperatures increase the rate of chain transfer relative to propagation, leading to shorter chains. However, excessively high temperatures can also increase the proportion of undesirable higher-order telomers (n≥5).[4] |
| TFE Pressure | Higher pressure increases the concentration of the monomer in the liquid phase. | This favors the propagation step over chain transfer, leading to telomers with a higher average 'n' value. Careful control is needed to target n=2. |
| Methanol:TFE Ratio | A higher ratio of methanol (telogen) to TFE (taxogen). | This increases the probability of chain transfer, resulting in shorter telomer chains and a lower average 'n' value. |
| Initiator Conc. | Higher initiator concentration. | Leads to a higher concentration of radicals, which can result in shorter chains and a lower average molecular weight. |
Experimental Protocol: Telomerization & Oxidation
Disclaimer: This protocol is a representative synthesis based on established principles. All work involving high-pressure gases, peroxides, and fluorinated compounds must be conducted in a specialized laboratory with appropriate safety equipment.
Part A: Telomerization of TFE with Methanol
-
Reactor Preparation: A high-pressure stainless-steel autoclave is charged with methanol (as the telogen) and a suitable radical initiator (e.g., di-tert-butyl peroxide).[4] An acid-accepting agent, such as calcium carbonate, may be added to neutralize any acidic byproducts that could inhibit the reaction.[4]
-
Inerting: The vessel is sealed, purged with nitrogen to remove all oxygen, and heated to the desired reaction temperature (e.g., 80-120°C).
-
TFE Introduction: Tetrafluoroethylene (TFE) is introduced continuously into the reaction vessel, maintaining a constant pressure throughout the reaction.[4]
-
Reaction: The reaction is allowed to proceed for several hours until the desired consumption of TFE is achieved.
-
Workup & Isolation: After cooling and venting the reactor, the crude reaction product is filtered. Excess methanol is removed via distillation.
-
Purification: The resulting telomer mixture is separated by fractional distillation (rectification) to isolate the 1H,1H,5H-octafluoropentan-1-ol (n=2) fraction.[4]
Part B: Oxidation to Carboxylic Acid
-
Reaction Setup: The purified 1H,1H,5H-octafluoropentan-1-ol is dissolved in a suitable solvent (e.g., acetone or acetic acid) in a reaction flask equipped with a stirrer and a thermometer.
-
Oxidation: A strong oxidizing agent (e.g., potassium permanganate or Jones reagent) is added portion-wise while maintaining the temperature with an ice bath.
-
Quenching & Workup: Once the reaction is complete (monitored by TLC or GC), the excess oxidant is quenched. The mixture is then subjected to an acidic workup and extracted with an organic solvent.
-
Final Purification: The solvent is removed, and the crude this compound is purified, typically by vacuum distillation. The boiling point is reported to be between 155-160°C.[2]
Pathway II: Electrochemical Fluorination (ECF)
Electrochemical fluorination, or the Simons process, is a powerful technique for replacing hydrogen atoms with fluorine. It is a direct method but often suffers from a lack of selectivity, which presents a significant challenge for producing a partially fluorinated compound like this compound.
Principle and Mechanism
In ECF, an organic substrate is dissolved in anhydrous hydrogen fluoride (AHF) and electrolyzed. AHF is a poor conductor, so a conductive salt is often used. The substrate is oxidized at the nickel anode, creating radical cations that are subsequently fluorinated.
The process is notoriously aggressive and can lead to significant molecular fragmentation, cyclization, and rearrangement, resulting in a complex mixture of perfluorinated and partially fluorinated products.[5] The yield of the desired perfluoroacyl fluoride typically decreases as the carbon chain length of the starting material increases.[5] For this reason, starting with an acyl fluoride or chloride often gives better yields than starting with the corresponding carboxylic acid.[5]
Caption: Conceptual workflow for Electrochemical Fluorination (ECF).
Experimental Protocol (Conceptual)
Disclaimer: This process involves anhydrous hydrogen fluoride, which is extremely corrosive and hazardous. It must only be performed by highly trained personnel in a specialized facility.
-
Cell Assembly: A Simons ECF cell, typically constructed from Monel or another HF-resistant material and equipped with a pack of nickel anodes and cathodes, is assembled. A reflux condenser cooled to a very low temperature is attached to manage evolving gases.
-
Electrolyte Preparation: The cell is charged with anhydrous hydrogen fluoride. The organic substrate (e.g., pentanoyl fluoride) is then dissolved in the AHF.
-
Electrolysis: A constant DC voltage is applied across the electrodes. The electrolysis is run at low temperatures for an extended period. Gaseous byproducts (H₂, fluorinated fragments) are vented through the condenser.
-
Product Recovery: After the electrolysis, the HF is carefully removed by distillation. The remaining crude product is a mixture of fluorinated compounds.
-
Hydrolysis & Purification: The acyl fluoride fraction is hydrolyzed to the corresponding carboxylic acid. The desired this compound must then be meticulously separated from numerous byproducts through fractional distillation and/or chromatography.
Purification and Characterization
Regardless of the synthetic pathway, rigorous purification and characterization are essential to ensure the final product meets the required specifications.
-
Purification: The primary method for purifying the final product is vacuum distillation .[2] For separating the intermediate telomer alcohols, fractional distillation (rectification) is employed.[4]
-
Characterization: The identity and purity of this compound are confirmed using a suite of analytical techniques:
-
Gas Chromatography (GC): Used to assess purity and monitor reaction progress.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show a characteristic triplet of triplets for the terminal proton. ¹⁹F NMR is crucial for confirming the fluorine substitution pattern along the chain. ¹³C NMR provides information on the carbon backbone.
-
Mass Spectrometry (MS): Confirms the molecular weight (246.06 g/mol ) and provides fragmentation patterns to support the structure.[2]
-
Infrared (IR) Spectroscopy: Shows characteristic absorptions for the O-H and C=O bonds of the carboxylic acid and the strong C-F bonds.
-
Safety and Handling
The synthesis of this compound involves highly hazardous materials and conditions.
-
Tetrafluoroethylene (TFE): Can polymerize explosively and form explosive peroxides in the presence of oxygen.[6] It must be handled under strict oxygen-free conditions.
-
Anhydrous Hydrogen Fluoride (AHF): Extremely corrosive, toxic, and can cause severe, slow-healing burns.[7] Requires specialized personal protective equipment and handling facilities.
-
High-Pressure Reactions: The telomerization process requires an autoclave rated for high pressures and temperatures.
-
Product Handling: this compound itself is a hazardous chemical and should be handled with care, avoiding skin and eye contact, and inhalation of vapors.[2]
Conclusion
The synthesis of this compound is a challenging endeavor that requires specialized expertise in fluorination chemistry. The telomerization of TFE followed by oxidation represents a more controlled and selective pathway, allowing for the targeted synthesis of the specific ω-hydro isomer. While electrochemical fluorination is a powerful tool for introducing fluorine, its inherent lack of selectivity makes it less suitable for this particular target, often leading to complex product mixtures and low yields. For researchers requiring high-purity this compound, the telomerization route is the superior and more practical choice.
References
- Title: Telomerization of tetrafluoroethylene - US4346250A Source: Google Patents URL
- Title: Electrochemical fluorin
- Title: Tetrafluoroethylene telomerization using dibromohaloethanes as telogens Source: ResearchG
- Title: (PDF)
- Title: Electrochemical Flash Fluorination and Radiofluorin
- Title: Electrochemical Fluorination Source: ResearchG
- Title: Electrochemical fluorination | Request PDF Source: ResearchG
- Title: Polytetrafluoroethylene: Synthesis and Characterization of the Original Extreme Polymer Source: University of Pretoria URL:[Link]
Sources
- 1. 5-H-Octafluoropentanoic Acid | CymitQuimica [cymitquimica.com]
- 2. 376-72-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 3. This compound | 376-72-7 [chemicalbook.com]
- 4. US4346250A - Telomerization of tetrafluoroethylene - Google Patents [patents.google.com]
- 5. notes.fluorine1.ru [notes.fluorine1.ru]
- 6. repository.up.ac.za [repository.up.ac.za]
- 7. Electrochemical Flash Fluorination and Radiofluorination - PMC [pmc.ncbi.nlm.nih.gov]
5H-Octafluoropentanoic Acid: A Comprehensive Technical Guide for Laboratory Professionals
<_-4.54545455>
This guide offers an in-depth technical overview of 5H-Octafluoropentanoic acid (CAS No. 376-72-7), a member of the per- and polyfluoroalkyl substances (PFAS) family. It is intended for researchers, scientists, and drug development professionals, synthesizing critical safety data with field-tested insights to promote safe laboratory practices and ensure the integrity of experimental work.
Compound Overview: A Scientific Perspective
This compound, with the chemical formula C5H2F8O2, is a carboxylic acid characterized by a high degree of fluorination.[1] This molecular structure gives it significant chemical and thermal stability. While this stability is advantageous in some chemical applications, it also contributes to its environmental persistence, a defining characteristic of many PFAS compounds. Despite its stability, it retains the reactivity of a carboxylic acid, allowing for conventional analytical and derivatization methods.
Hazard Identification and GHS Classification
A comprehensive understanding of the hazards associated with this compound is fundamental to its safe handling. It presents notable health and environmental risks that require stringent safety measures.
GHS Summary
The Globally Harmonized System (GHS) provides a standardized approach to hazard communication. The classification for this compound is as follows:
| Hazard Class | Hazard Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed.[2] |
| Skin Corrosion/Irritation | Category 1B | Danger | H314: Causes severe skin burns and eye damage.[2][3] |
| Serious Eye Damage/Eye Irritation | Category 1 | Danger | H318: Causes serious eye damage.[4] |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | Warning | H335: May cause respiratory irritation.[2] |
This table is a synthesis of GHS classifications and may not represent all potential hazards. Always consult the specific Safety Data Sheet (SDS) for the most accurate information.
Analysis of Hazards
The most immediate and critical hazard is that this compound "causes severe skin burns and eye damage" (H314).[2][3] This corrosive nature is a primary concern during handling. The risk of serious, potentially irreversible eye damage (H318) makes the use of appropriate personal protective equipment (PPE), particularly chemical splash goggles, essential.[4] The classifications of "harmful if swallowed" (H302) and "may cause respiratory irritation" (H335) necessitate that the compound be handled in a well-ventilated area, ideally a chemical fume hood, and that ingestion is strictly avoided.[2]
Safe Handling and Storage Protocols
Strict adherence to handling and storage protocols is crucial for protecting personnel and preventing environmental release.
Engineering Controls and Personal Protective Equipment (PPE)
Engineering controls are the first line of defense. All work with this compound should be performed in a certified chemical fume hood to manage airborne exposure.
Mandatory PPE:
-
Eye/Face Protection: Chemical safety goggles are required. A face shield should be used when there is a heightened risk of splashing.
-
Skin Protection: A chemical-resistant and flame-retardant lab coat is necessary.
-
Hand Protection: Use of compatible, chemical-resistant gloves, such as nitrile or neoprene, is mandatory. It is important to consult the glove manufacturer's specifications for breakthrough times.
Caption: Personal Protective Equipment protocol for handling this compound.
Storage Requirements
-
Container: Keep the compound in its original, tightly sealed container.[3]
-
Location: Store in a cool, dry, and well-ventilated area, away from incompatible substances.[5] A corrosion-resistant cabinet is recommended.
-
Incompatibilities: Avoid storage with strong oxidizing agents and strong bases.[4]
Spill and Waste Disposal
Spill Response:
-
Evacuate the area.
-
Ensure proper ventilation.
-
Wearing full PPE, contain the spill with an inert absorbent material like sand or vermiculite.
-
Collect the absorbed material into a labeled, sealed container for hazardous waste.
-
Clean the spill area with a suitable decontaminating agent.
Waste Disposal: Disposal must comply with all federal, state, and local regulations.[3] Due to its persistence, this compound waste is considered hazardous and should not be released into the environment.[3][4] All contaminated materials must also be disposed of as hazardous waste.
Emergency and First-Aid Measures
Prompt and correct first-aid is vital in case of exposure.
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[3][6] Seek immediate medical attention.[3] |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[3] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air.[7] If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration.[7] Seek medical attention. |
| Ingestion | Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[3] Seek immediate medical attention.[3] |
Toxicological and Ecotoxicological Profile
Human Health Effects
The primary toxicological concerns are its corrosive impact on the skin and eyes and its potential to irritate the respiratory system.[3][4] While specific systemic toxicity data is limited, its classification as a PFAS compound raises concerns about potential long-term health effects due to bioaccumulation.
Environmental Fate and Ecotoxicity
The carbon-fluorine bond in this compound is extremely strong, making it resistant to degradation in the environment. This persistence can lead to its accumulation. It may cause long-lasting harmful effects to aquatic life, so its release into waterways should be strictly avoided.[3]
Caption: The environmental risk pathway of this compound.
Experimental Protocols: A Practical Guide
The following protocols are generalized and should be adapted to specific experimental needs while adhering to all safety precautions outlined in this document.
Protocol: Preparing a Standard Solution
This protocol details the preparation of a 1 mg/mL stock solution in a suitable solvent, such as methanol.
-
Preparation: Put on all required PPE and carry out all work in a chemical fume hood.
-
Tare Weighing: Place a clean, dry volumetric flask (e.g., 10 mL) on an analytical balance and tare.
-
Weighing: Carefully add approximately 10 mg of this compound to the flask and record the precise weight.
-
Dissolution: Add a small amount of methanol and gently swirl to dissolve the solid.
-
Dilution: Once dissolved, add methanol to the calibration mark of the flask.
-
Homogenization: Cap the flask and invert several times to ensure a uniform solution.
-
Labeling and Storage: Clearly label the flask with the compound name, concentration, solvent, date, and your initials. Store as per the guidelines in Section 3.2.
References
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH.
- University of Rochester Medical Center. (n.d.). First Aid: Chemical Exposure.
- Princeton University. (n.d.). Hazardous Chemical Exposures. Office of Environmental Health and Safety.
Sources
- 1. 376-72-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 2. This compound | C5H2F8O2 | CID 120227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. aksci.com [aksci.com]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
An In-Depth Technical Guide to the Safe Handling of 5H-Octafluoropentanoic Acid
This guide provides a comprehensive framework for the safe handling, use, storage, and disposal of 5H-Octafluoropentanoic acid (CAS No. 376-72-7), a compound of interest in advanced chemical synthesis and pharmaceutical development. Given its hazardous properties and the incomplete toxicological data, a conservative and rigorous approach to safety is paramount. This document is intended for researchers, laboratory personnel, and drug development professionals who may work with this substance.
Compound Identification and Physicochemical Properties
This compound, also known as 2,2,3,3,4,4,5,5-Octafluorovaleric acid, is a fluorinated carboxylic acid.[1] Its chemical and physical properties are critical for understanding its behavior and potential hazards in a laboratory setting.
| Property | Value | Source |
| CAS Number | 376-72-7 | [2][3] |
| Molecular Formula | C5H2F8O2 | [3] |
| Molecular Weight | 246.06 g/mol | [1][3] |
| Melting Point | 0°C | [3] |
| Boiling Point | 155-160°C | [3] |
| Density | 1.725 g/cm³ | [3] |
| Appearance | Liquid | [3] |
| Solubility | Immiscible with water | [4] |
Hazard Assessment and Toxicological Profile
The primary and most immediate danger associated with this compound is its corrosivity.[3] It is classified as a substance that causes severe skin burns and serious eye damage.[1][2][3][4]
-
GHS Hazard Classification:
-
Primary Hazards:
Scientist's Note (Trustworthiness): It is crucial to note that the complete toxicological properties of this compound have not been fully investigated.[4] This data gap necessitates a highly cautious approach. All handling procedures must assume the compound may have other, as-yet-unidentified chronic or acute health effects. The precautions outlined in this guide are based on the known hazards of corrosive fluorinated acids and are designed to provide a robust margin of safety.
Engineering Controls: The First Line of Defense
Personal Protective Equipment (PPE) is the last line of defense; the primary method for exposure control is the implementation of proper engineering controls.
-
Chemical Fume Hood: All work involving the handling of this compound must be conducted within a certified chemical fume hood to prevent the inhalation of vapors or mists.[4][5][6] The fume hood's performance should be verified regularly.
-
Ventilation: The laboratory must be well-ventilated to ensure that any fugitive emissions are diluted and removed.[5]
-
Emergency Equipment: An ANSI-compliant safety shower and eyewash station must be located in close proximity to the workstation where the acid is handled.[2][4][7] All personnel must be trained on their location and proper operation before beginning any work.
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE ensemble is mandatory to prevent contact with this corrosive material. Standard laboratory attire (e.g., cotton-based clothing) is insufficient.
-
Eye and Face Protection:
-
Minimum Requirement: Chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166 are required at all times.[4][7]
-
Recommended: A full-face shield must be worn over the safety goggles, especially when handling quantities greater than a few milliliters or when there is a significant risk of splashing.[8][9][10]
-
-
Hand Protection:
-
Rationale: The selection of appropriate gloves is critical due to the corrosive nature of the acid.
-
Specification: Heavy-duty, chemical-resistant gloves such as butyl rubber or neoprene should be used.[8][9][11] For brief handling of dilute solutions, double-gloving with nitrile gloves may be acceptable, but gloves must be changed immediately upon any sign of contamination.[8] Always consult the glove manufacturer's compatibility chart.
-
-
Skin and Body Protection:
-
Respiratory Protection:
-
Primary Control: All work should be performed in a fume hood, which negates the need for a respirator under normal conditions.[8]
-
Emergency/Non-Routine: If work must be performed outside a fume hood (a scenario that should be avoided), a full-face respirator with an appropriate acid gas cartridge is required.[8][9]
-
Standard Operating Procedure (SOP): Preparation of a Stock Solution
This protocol outlines a self-validating system for the safe preparation of a solution of this compound. Each step is designed to minimize risk.
-
Preparation and Pre-Check:
-
Step 1.1: Designate a specific area within a certified chemical fume hood for the procedure.
-
Step 1.2: Ensure the safety shower and eyewash station are unobstructed and have been recently tested.
-
Step 1.3: Assemble all necessary materials: this compound, solvent, appropriate glassware (e.g., volumetric flask), and spill cleanup materials (inert absorbent like sand or vermiculite).
-
Step 1.4: Post a warning sign indicating that a corrosive acid is in use.[12]
-
-
Donning PPE:
-
Step 2.1: Don all required PPE as specified in Section 4, ensuring a proper fit. Check gloves for any signs of degradation or pinholes.
-
-
Chemical Handling and Dilution:
-
Step 3.1: Place a container with the required volume of solvent onto a magnetic stir plate inside the fume hood.
-
Step 3.2: Carefully uncap the this compound container.
-
Step 3.3: Slowly and carefully measure the required amount of acid.
-
Step 3.4: Crucial Step: Add the this compound slowly to the solvent while stirring. Never add solvent to the acid.
-
Rationale (Expertise): Adding acid to a larger volume of solvent helps to dissipate the heat generated during dilution, preventing boiling and dangerous splashing. This is a fundamental safety principle for handling all strong acids.
-
Step 3.5: Securely cap the stock solution container and the original acid container.
-
-
Cleanup and Doffing PPE:
-
Step 4.1: Decontaminate any reusable equipment.
-
Step 4.2: Dispose of any contaminated disposable items (e.g., pipette tips, wipes) into a designated hazardous waste container.[11]
-
Step 4.3: Remove PPE in the correct order to avoid self-contamination: first the outer gloves (if double-gloved), then the apron, face shield, and lab coat, followed by the inner gloves.
-
Step 4.4: Wash hands and forearms thoroughly with soap and water.[4][5]
-
Emergency Response and First Aid
Immediate and correct action is critical in the event of an exposure. All personnel must be trained on these procedures before handling the chemical.
-
General Action: Immediately call for medical assistance or a poison control center for any exposure.[4]
-
Skin Contact:
-
Eye Contact:
-
Inhalation:
-
Ingestion:
-
Spill Response:
-
Evacuate all personnel from the immediate spill area.
-
Wearing full PPE, cover the spill with an inert, non-combustible absorbent material such as sand, diatomaceous earth, or vermiculite.[6][16]
-
Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[4]
-
Ventilate the area and decontaminate the spill surface.
-
Storage and Waste Disposal
Proper storage and disposal are essential to maintain a safe laboratory environment and ensure regulatory compliance.
-
Storage:
-
Waste Disposal:
Workflow Visualization
The following diagram illustrates the lifecycle of this compound within a laboratory setting, emphasizing the critical safety checkpoints.
Sources
- 1. This compound | C5H2F8O2 | CID 120227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. 376-72-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. westliberty.edu [westliberty.edu]
- 8. benchchem.com [benchchem.com]
- 9. leelinework.com [leelinework.com]
- 10. trimaco.com [trimaco.com]
- 11. uhcl.edu [uhcl.edu]
- 12. safety.rochester.edu [safety.rochester.edu]
- 13. ehs.yale.edu [ehs.yale.edu]
- 14. uthsc.edu [uthsc.edu]
- 15. fishersci.com [fishersci.com]
- 16. carlroth.com [carlroth.com]
5H-Octafluoropentanoic acid environmental fate
An In-Depth Technical Guide to the Environmental Fate of 5H-Octafluoropentanoic Acid (5:3 FTCA)
Abstract
This compound, more commonly known in environmental science as 5:3 fluorotelomer carboxylic acid (5:3 FTCA), is a polyfluoroalkyl substance (PFAS) of increasing environmental significance. Unlike its perfluorinated counterparts, the presence of a hydrogenated carbon segment in its structure imparts distinct properties that influence its environmental behavior. This guide provides a comprehensive technical overview of the environmental fate of 5:3 FTCA, synthesizing current research on its origins, degradation pathways, mobility, and bioaccumulation potential. We delve into the causality behind its complex environmental interactions, offering field-proven insights and detailed experimental protocols to support advanced research and risk assessment.
Introduction: The Identity of this compound (5:3 FTCA)
This compound is not typically manufactured for direct commercial use but rather appears in the environment primarily as a stable intermediate metabolite from the degradation of larger, commercially significant fluorotelomer-based compounds.[1][2] These precursor chemicals, such as 6:2 fluorotelomer alcohol (6:2 FTOH) and fluorotelomer sulfonates, are integral to a wide range of industrial and consumer products, including aqueous film-forming foams (AFFF), grease-resistant food packaging, and stain-repellent coatings for textiles.[3][4][5] Consequently, 5:3 FTCA is frequently detected in environmental matrices associated with waste streams, such as landfill leachates, and at sites impacted by AFFF use.[2][5][6]
Chemical Structure and Properties:
-
Formula: C₅H₂F₈O₂
-
Structure: CF₃(CF₂)₃CH₂COOH
-
Key Feature: The molecule consists of a four-carbon perfluorinated "tail" and a hydrogenated carboxylic acid "head" group, classifying it as a polyfluoroalkyl substance. This dual character—a hydrophobic and oleophobic tail combined with a hydrophilic head—governs its partitioning and mobility in the environment.
Persistence and Degradation Pathways
The environmental persistence of 5:3 FTCA is complex. While the perfluorinated tail is highly resistant to degradation, the hydrogenated portion of the molecule provides a potential site for microbial and chemical attack, making it more susceptible to transformation than perfluoroalkyl carboxylic acids (PFCAs).
Biotic Degradation
Microbial action is a primary driver of 5:3 FTCA transformation in the environment. However, the extent of degradation and the resulting products vary significantly depending on the microbial consortia and environmental conditions.
One notable pathway involves the bacterium Labrys portucalensis F11, which has demonstrated the ability to degrade 58% of 5:3 FTCA over a 100-day period when it is the sole carbon source.[7] The degradation proceeds via chain shortening, yielding a series of shorter-chain PFCAs.[7][8]
Conversely, studies with municipal activated sludge have shown that while 25-68% of 5:3 FTCA may be biologically removed, this process results in minimal defluorination (i.e., cleavage of the C-F bond).[9] This suggests that the primary biotransformation pathway in these systems may involve conjugation (e.g., formation of CoA adducts) rather than complete mineralization.[9] Other research has identified novel "one-carbon removal pathways" in activated sludge, where 5:3 FTCA is converted to smaller 4:3 and 3:3 acids.[6]
Caption: Biodegradation pathways originating from precursors and leading to various 5:3 FTCA metabolites.
Abiotic Degradation: Photocatalysis
Abiotic degradation, particularly photocatalysis, has emerged as a promising method for the complete destruction of 5:3 FTCA. Research has shown that zinc oxide (ZnO) is an effective photocatalyst for this process when irradiated with UV light (365 nm).[1] The mechanism involves the generation of electron-hole pairs in the ZnO semiconductor, leading to powerful redox reactions that break down the molecule.
This process successfully cleaves both C-C and C-F bonds, resulting in significant defluorination and the formation of shorter-chain PFCAs and inorganic fluoride as the ultimate end products.[1][10]
Caption: Workflow for the ZnO-catalyzed photodegradation of 5:3 FTCA.
Environmental Mobility
The physicochemical properties of 5:3 FTCA facilitate its transport across various environmental compartments.
-
Water: As a carboxylic acid, 5:3 FTCA is water-soluble, leading to high mobility in surface water and groundwater. Its detection in landfill leachate confirms its ability to be transported via aqueous flows.[6] Furthermore, its precursor compounds (FTOHs) are volatile and can undergo long-range atmospheric transport; subsequent atmospheric oxidation leads to the formation of 5:3 FTCA, which is then deposited into aquatic systems through precipitation.[11][12]
-
Soil: Mobility in soil is dictated by a complex interplay between the compound's hydrophilic head and hydrophobic tail. It can sorb to soil organic matter, which can retard its movement. However, its solubility in water means it can also readily leach through the soil profile and contaminate groundwater, a behavior characteristic of many mobile PFAS compounds.
Bioaccumulation and Ecotoxicity
The bioaccumulative nature of 5:3 FTCA represents a significant concern for ecosystem and human health.
Bioaccumulation Potential
Studies conducted by the U.S. Food and Drug Administration (FDA) have revealed that 5:3 FTCA is eliminated from the body slowly after being formed from the metabolism of 6:2 FTOH.[13] This slow clearance indicates a high potential for bioaccumulation.[13][14] The biopersistence of 5:3 FTCA has led to its proposed use as a reliable biomarker for assessing long-term exposure to certain fluorotelomer-based products.[13]
Ecotoxicity
While specific ecotoxicity thresholds for 5:3 FTCA are not yet well-established, the broader class of fluorotelomer carboxylic acids has been shown to be more toxic to aquatic organisms than the PFCAs they degrade into.[11] For example, fungal degradation of PFOA can yield 5:3 FTCA, which has been identified as an inhibitor of cytochrome P450 enzymes—critical proteins involved in detoxification and metabolism.[15][16] This finding suggests that the formation of 5:3 FTCA as a metabolite could potentially inhibit the further breakdown of other PFAS and xenobiotics, compounding overall toxicity.
Table 1: Summary of 5:3 FTCA Degradation Products
| Degradation Process | Key Organism/Catalyst | Major Transformation Products | Reference(s) |
|---|---|---|---|
| Biodegradation | Labrys portucalensis F11 | PFHxA, PFPeA, PFBA, PFPrA | [7][8] |
| Biodegradation | Activated Sludge | 4:3 FTCA, 3:3 FTCA, Conjugates | [6][9] |
| Photocatalysis | Zinc Oxide (ZnO) + UV | PFHxA, PFPeA, PFBA, Fluoride (F⁻) |[1][10] |
Experimental Protocol: ZnO-Catalyzed Photodegradation of 5:3 FTCA
This protocol is based on methodologies demonstrated to be effective for the degradation of 5:3 FTCA in aqueous solutions.[1]
Objective: To quantify the degradation and defluorination of 5:3 FTCA using ZnO as a photocatalyst under UV irradiation.
Materials:
-
5:3 FTCA standard
-
Zinc Oxide (ZnO) nanoparticles (commercial or synthesized)
-
Deionized (DI) water
-
Quartz photoreactor vessel
-
UV lamp (peak wavelength ~365 nm)
-
Magnetic stirrer and stir bar
-
pH meter
-
Syringe filters (0.22 µm)
-
LC-MS/MS system for 5:3 FTCA and PFCA analysis
-
Ion-selective electrode for fluoride analysis
Methodology:
-
Preparation of Reaction Solution:
-
Prepare a stock solution of 5:3 FTCA in DI water at a known concentration (e.g., 10 mg/L).
-
Adjust the pH of the solution to neutral (~7.0) using dilute NaOH or HCl. The causality here is that neutral pH is representative of many natural water bodies and avoids extreme pH effects on the catalyst surface.
-
-
Photoreactor Setup:
-
Add a defined volume of the 5:3 FTCA solution to the quartz photoreactor vessel. Quartz is chosen for its high UV transparency.
-
Add a precise amount of ZnO catalyst to the solution to achieve a desired loading (e.g., 1 g/L).
-
Place a magnetic stir bar in the vessel and place the vessel on a magnetic stirrer. Continuous stirring is critical to keep the catalyst suspended and ensure uniform irradiation.
-
-
Initiation of Photodegradation:
-
Turn on the magnetic stirrer.
-
Position the UV lamp to provide consistent irradiation to the solution.
-
Begin timing the experiment immediately upon turning on the UV lamp.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 30, 60, 120, 240 minutes), withdraw a small aliquot (e.g., 1 mL) of the suspension.
-
Immediately filter the aliquot through a 0.22 µm syringe filter to remove the ZnO catalyst. This step is a self-validating control, as it quenches the photocatalytic reaction, ensuring the measured concentration reflects that specific time point.
-
-
Sample Analysis:
-
5:3 FTCA and PFCA Products: Analyze the filtered samples using a validated LC-MS/MS method to quantify the concentration of the parent compound and its degradation products (PFHxA, PFPeA, PFBA).
-
Fluoride Concentration: Analyze a separate portion of the filtered samples using a fluoride ion-selective electrode to measure the extent of defluorination.
-
-
Data Interpretation:
-
Plot the concentration of 5:3 FTCA versus time to determine the degradation kinetics.
-
Plot the concentrations of the degradation products and fluoride ions versus time to understand the transformation pathway and mineralization efficiency.
-
Conclusion and Future Research
This compound (5:3 FTCA) is a persistent, mobile, and bioaccumulative polyfluoroalkyl substance. Its environmental fate is characterized by its formation from larger fluorotelomer precursors and its subsequent, albeit slow, transformation through both biotic and abiotic pathways. While complete mineralization is challenging, photocatalysis presents a viable degradation technology.
Key Knowledge Gaps:
-
Ecotoxicity Data: There is a critical need for robust ecotoxicological data for 5:3 FTCA across different trophic levels to accurately assess its environmental risk.
-
Field Degradation Rates: While lab studies provide mechanistic insights, field studies are required to determine the actual environmental half-lives of 5:3 FTCA under various real-world conditions.
-
Conjugate Identification: The non-defluorinating biotransformation pathways observed in activated sludge lead to the formation of unknown conjugates. Identifying these metabolites is essential for a complete understanding of its fate.
Future research should focus on bridging these gaps to develop more effective risk management strategies and remediation technologies for this and other emerging PFAS compounds.
References
- Chu, K. H., et al. (2018). Photodegradation of fluorotelomer carboxylic 5:3 acid and perfluorooctanoic acid using zinc oxide. Environmental Pollution, 243(Pt A), 637-644.
- Tahir, K., et al. (2025). PFAS biodegradation by Labrys portucalensis F11: Evidence of chain shortening and identification of metabolites of PFOS, 6:2 FTS, and 5:3 FTCA. Science of The Total Environment, 959, 178348.
- Tahir, K., et al. (2024). PFAS biodegradation by Labrys portucalensis F11: identification of metabolites of PFOS, 6:2 FTS, and 5:3 FTCA by target and non-target analysis. Ciência-UCP.
- Zhang, S., et al. (2024). Distinctive biotransformation and biodefluorination of 6:2 versus 5:3 fluorotelomer carboxylic acids by municipal activated sludge. New Jersey Institute of Technology.
- Wikipedia. (n.d.). Fluorotelomer.
- LaFond, J. (2023). Fluorotelomer Carboxylic Acid Degradation: Implications for Septic Systems. UNH Scholars' Repository.
- Lee, H., et al. (2012). 5:3 polyfluorinated acid aerobic biotransformation in activated sludge via novel “One-Carbon Removal Pathways”. Biotechnology and Bioengineering.
- Phillips, M. M., et al. (2007). Fluorotelomer Acids are More Toxic than Perfluorinated Acids. Environmental Science & Technology, 41(20), 7159–7163.
- O'Connor, N. K., et al. (2023). Enhanced removal of perfluorooctanoic acid with sequential photocatalysis and fungal treatment. Environmental Science and Pollution Research, 30(40), 92758-92769.
- Harding-Marjanovic, K. C., et al. (2015). Aerobic Biotransformation of Fluorotelomer Thioether Amido Sulfonate (Lodyne) in AFFF-Amended Microcosms. Environmental Science & Technology, 49(13), 7666–7674.
- Lee, H., et al. (2024). Chemical transformation, exposure assessment, and policy implications of fluorotelomer alcohol partitioning from consumer products to the indoor and outdoor environment—from production to end-of-life. Environmental Science: Atmospheres.
- Food Packaging Forum. (2020). FDA studies show short-chain PFAS toxicity, metabolite bioaccumulation.
- Buck, R. C., et al. (2011). Perfluoroalkyl carboxylic acids and fluorotelomer (FT) derivatives... Integrated Environmental Assessment and Management.
- Harding-Marjanovic, K. C., et al. (2015). Aerobic Biotransformation of Fluorotelomer Thioether Amido Sulfonate (Lodyne) in AFFF. UC Berkeley Superfund Research Program.
- Martin, J. W., et al. (2004). Fluorotelomer Carboxylic Acids and PFOS in Rainwater from an Urban Center in Canada. Environmental Science & Technology, 38(20), 5379–5385.
- O'Connor, N. K., et al. (2023). Enhanced removal of perfluorooctanoic acid with sequential photocatalysis and fungal treatment. ResearchGate.
- Kabadi, S. V., et al. (2020). Characterizing biopersistence potential of the metabolite 5:3 fluorotelomer carboxylic acid after repeated oral exposure to the 6:2 fluorotelomer alcohol. Toxicology and Applied Pharmacology.
Sources
- 1. Photodegradation of fluorotelomer carboxylic 5:3 acid and perfluorooctanoic acid using zinc oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical transformation, exposure assessment, and policy implications of fluorotelomer alcohol partitioning from consumer products to the indoor and o ... - Environmental Science: Advances (RSC Publishing) DOI:10.1039/D4VA00019F [pubs.rsc.org]
- 3. Fluorotelomer - Wikipedia [en.wikipedia.org]
- 4. superfund.berkeley.edu [superfund.berkeley.edu]
- 5. escholarship.org [escholarship.org]
- 6. researchgate.net [researchgate.net]
- 7. PFAS biodegradation by Labrys portucalensis F11: Evidence of chain shortening and identification of metabolites of PFOS, 6:2 FTS, and 5:3 FTCA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ciencia.ucp.pt [ciencia.ucp.pt]
- 9. researchwith.njit.edu [researchwith.njit.edu]
- 10. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. FDA studies show short-chain PFAS toxicity, metabolite bioaccumulation | Food Packaging Forum [foodpackagingforum.org]
- 14. researchgate.net [researchgate.net]
- 15. Enhanced removal of perfluorooctanoic acid with sequential photocatalysis and fungal treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Thermal Stability of 5H-Octafluoropentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5H-Octafluoropentanoic acid (5H-OFPA), a partially fluorinated carboxylic acid, is a compound of interest in various research and development sectors. Its unique properties, derived from its fluorinated alkyl chain, make it a valuable building block. However, the energetic nature of fluorinated compounds necessitates a thorough understanding of their thermal stability to ensure safe handling, processing, and storage. This guide provides a comprehensive technical overview of the thermal stability of 5H-OFPA, detailing the theoretical underpinnings of its decomposition, robust experimental protocols for its assessment, and critical factors that influence its stability profile. By integrating theoretical mechanisms with practical, field-proven methodologies, this document serves as an essential resource for professionals working with this and similar fluorinated molecules.
Introduction to this compound and its Thermal Stability
Chemical Identity and Physicochemical Properties
This compound (CAS No: 376-72-7), also known as 2,2,3,3,4,4,5,5-octafluoropentanoic acid, is a carboxylic acid where the alkyl chain is extensively fluorinated, save for the terminal hydrogen.[1] This structure imparts distinct chemical characteristics, including high acidity and unique solubility profiles.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 376-72-7 | [2][3][4][5] |
| Molecular Formula | C5H2F8O2 | [1][3][4] |
| Molecular Weight | 246.06 g/mol | [1][3][4] |
| Boiling Point | 155-160°C | [3] |
| Melting Point | 0°C | [3][4] |
| Density | 1.725 g/cm³ | [3] |
| Hazard Class | Corrosive | [3][4] |
Industrial and Research Significance
Partially fluorinated carboxylic acids like 5H-OFPA are utilized as intermediates in organic synthesis, in the creation of specialty polymers, and as surfactants. Their application in drug development is growing, where they can be incorporated into active pharmaceutical ingredients (APIs) to modify properties such as lipophilicity and metabolic stability.
The Critical Importance of Thermal Stability
The strength of the carbon-fluorine bond generally imparts high thermal stability to fluorinated compounds. However, the presence of other functional groups, like the carboxylic acid headgroup, introduces potential decomposition pathways that can be initiated at elevated temperatures.[6][7] An uncontrolled thermal decomposition can lead to a rapid release of energy and toxic or corrosive gases, posing significant safety risks.[8] Therefore, characterizing the thermal stability of 5H-OFPA is not merely an academic exercise but a critical safety and process development requirement.
Theoretical Decomposition Pathways of Perfluorinated Carboxylic Acids (PFCAs)
Understanding the potential decomposition mechanisms is foundational to interpreting experimental data. For PFCAs, decomposition is complex but often initiated at the carboxylic acid headgroup.[9]
Key theoretical pathways include:
-
Decarboxylation: The cleavage of the C-C bond between the alkyl chain and the carboxyl group.[6][7]
-
HF Elimination: The removal of hydrogen fluoride (HF), which can lead to the formation of unstable intermediates like perfluorinated α-lactones.[9][10] These intermediates can then degrade further, often releasing carbon monoxide (CO) and forming perfluorinated acyl fluorides.[9][10]
-
Radical Formation: At higher temperatures, homolytic cleavage of C-C bonds can form perfluorocarbon radicals, leading to a variety of smaller fluorinated products.[11]
In the presence of oxygen (combustion), the decomposition products are typically simpler, such as carbon dioxide (CO2), water (H2O), and hydrogen fluoride (HF), though intermediates like carbonyl fluoride (COF2) can also form.[11]
Below is a diagram illustrating a generalized decomposition pathway for PFCAs, which provides a conceptual framework for 5H-OFPA.
Caption: Generalized thermal decomposition pathways for PFCAs.
Experimental Assessment of Thermal Stability
A multi-technique approach is essential for a comprehensive thermal hazard assessment. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary tools for this evaluation.
Workflow for Thermal Stability Assessment
The logical flow for assessing the thermal stability of a compound like 5H-OFPA involves a tiered approach from initial screening to in-depth hazard analysis.
Caption: Workflow for comprehensive thermal stability analysis.
Protocol: Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[12] It is the definitive technique for determining the temperature at which a material begins to decompose.
Objective: To determine the onset temperature of decomposition for 5H-OFPA.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass using calibration weights and for temperature using certified magnetic standards (e.g., Curie point standards).
-
Sample Preparation: Accurately weigh 5-10 mg of 5H-OFPA into a clean, tared TGA pan (platinum or ceramic is recommended for fluorinated compounds).
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen at a flow rate of 50-100 mL/min to provide an inert atmosphere. This prevents oxidative decomposition, allowing for the study of the intrinsic thermal stability.[13]
-
Temperature Program:
-
Equilibrate at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 600°C at a linear heating rate of 10°C/min. A slower heating rate can provide better resolution of thermal events.[14]
-
-
-
Data Analysis:
-
Plot the percentage mass loss versus temperature.
-
Determine the onset temperature (T-onset) of decomposition, typically defined as the temperature at which a significant deviation from the baseline mass occurs. The derivative of the TGA curve (DTG) is used to identify the temperature of the maximum rate of mass loss.[12]
-
Protocol: Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[15] It identifies whether decomposition is endothermic (absorbs heat) or exothermic (releases heat), a critical distinction for safety assessment.
Objective: To determine the thermal signature (endotherm/exotherm) and energy release associated with 5H-OFPA decomposition.
Methodology:
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified standard, such as indium (Tm = 156.6°C, ΔH = 28.71 J/g).[16]
-
Sample Preparation:
-
Accurately weigh 2-5 mg of 5H-OFPA into a hermetically sealed aluminum or gold-plated pan.
-
Causality: A hermetically sealed pan is crucial to contain any evolved gases and prevent evaporation before decomposition, ensuring the measured heat flow corresponds to the decomposition event itself.
-
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 0°C for 5 minutes.
-
Ramp the temperature from 0°C to 400°C at a linear heating rate of 10°C/min.
-
-
-
Data Analysis:
-
Plot heat flow versus temperature.
-
Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).
-
Integrate the area under any exothermic peak to quantify the energy of decomposition (in J/g). An exothermic decomposition is a significant safety concern.
-
Factors Influencing Thermal Stability
The measured thermal stability of 5H-OFPA is not an immutable property. It can be significantly influenced by experimental and storage conditions.
-
Atmosphere: The presence of oxygen can lower the decomposition temperature and alter the reaction pathway, often leading to more complete combustion.[11] Studies on acrylic acids show that oxygen can form peroxide initiators, fundamentally changing the decomposition behavior.[17]
-
Impurities: Residual catalysts, solvents, or synthesis byproducts can act as catalysts for decomposition, lowering the onset temperature.
-
Heating Rate: In dynamic TGA or DSC experiments, higher heating rates can shift the observed decomposition to higher temperatures.[14]
-
Material Compatibility: Contact with incompatible materials can catalyze decomposition. Stainless steel, for example, can have its own thermal stability limits and surface reactions that may influence results at high temperatures.[18]
Safe Handling and Storage Recommendations
Based on its corrosive nature and potential for thermal decomposition, the following handling and storage procedures are recommended:
-
Handling: Always handle this compound in a well-ventilated chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][8] Avoid breathing vapors or mists.[3][8]
-
Storage: Store in a cool, dry, and well-ventilated place away from heat sources and direct sunlight.[2] Keep containers tightly closed.[2][8]
-
Disposal: Dispose of contents and containers in accordance with local, regional, and national regulations at an approved waste disposal plant.[3][8]
Conclusion
A thorough understanding and experimental validation of the thermal stability of this compound are paramount for its safe application in research and development. The combination of theoretical knowledge of decomposition pathways with rigorous experimental analysis using TGA and DSC provides the necessary data to define safe operating limits. Researchers must remain aware of external factors, such as atmospheric conditions and the presence of impurities, that can significantly alter the stability profile of this energetic molecule. Adherence to the protocols and safety guidelines outlined in this guide will support the responsible and safe innovation with 5H-OFPA.
References
- Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. Environmental Science: Processes & Impacts (RSC Publishing).
- Safety Data Sheet - this compound. Fluorochem.
- SAFETY DATA SHEET - 5H-Perfluoropentanoic acid. Fisher Scientific.
- Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. PMC - NIH.
- Thermal- and photo-induced degradation of perfluorinated carboxylic acids: Kinetics and mechanism | Request PDF.
- Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. PubMed.
- Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D2EM00259K.
- Differential scanning calorimetry. Wikipedia.
- This compound.
- Differential Scanning Calorimetry (DSC) Testing. TCA Lab / Alfa Chemistry.
- Differential Scanning Calorimetry (DSC). TA Instruments.
- Thermo Gravimetric Analysis (TGA). TCA Lab / Alfa Chemistry.
- Thermogravimetric analysis (TGA). Chemistry LibreTexts.
- 376-72-7 Cas No. | this compound.
- Thermogravimetric Analysis (TGA)
- This compound | C5H2F8O2 | CID 120227. PubChem - NIH.
- This compound | 376-72-7. ChemicalBook.
- Thermogravimetric analysis of the decomposition characteristics of two kinds of calcium based organic compounds | Request PDF.
- Volatiles Generated in the Pyrolysis of Greenhouse Vegetable Waste. MDPI.
- A Study of the Influential Factors Regarding the Thermal Stability of Polymeric M
- Research on the Thermal Stability in High-Temperature Air of Cr-Fe Composite Oxide Solar Coatings by Chemical-Colored of Stainless Steel. MDPI.
Sources
- 1. This compound | C5H2F8O2 | CID 120227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. 376-72-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 5. This compound | 376-72-7 [chemicalbook.com]
- 6. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
- 9. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 10. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 11. Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 16. tainstruments.com [tainstruments.com]
- 17. aidic.it [aidic.it]
- 18. mdpi.com [mdpi.com]
A Researcher's Guide to the Solubility of 5H-Octafluoropentanoic Acid in Organic Solvents
An In-depth Technical Guide for Chemical and Pharmaceutical Development
As a Senior Application Scientist, one of the most frequent challenges I encounter in the field involves the practical handling and application of fluorinated compounds. Their unique electronic and steric properties make them invaluable in modern drug discovery and materials science, yet their solubility behavior can be counterintuitive. This guide is designed to provide a deep, practical understanding of the solubility of 5H-Octafluoropentanoic acid (CAS 376-72-7)[1][2][3], a molecule of significant interest. We will move beyond simple data recitation to explore the underlying principles that govern its solubility, equipping you with the predictive power and robust experimental frameworks needed for your research.
The Duality of a Molecule: Understanding the Structure of this compound
The key to predicting the solubility of this compound lies in its distinct molecular structure: CF3(CF2)2CHFCOOH. This molecule is best understood as having two distinct domains:
-
The Fluorinated Tail: The CF3(CF2)2CHF- segment is a highly electronegative, electron-withdrawing chain. This perfluoroalkyl group is not only hydrophobic but also lipophobic, meaning it repels both water and hydrocarbon oils. This property is a hallmark of many fluorosurfactants[4].
-
The Carboxylic Acid Head: The -COOH group is a classic polar, hydrophilic functional group capable of acting as both a hydrogen bond donor and acceptor. The strong electron-withdrawing effect of the adjacent fluorinated chain makes this a significantly stronger acid than its non-fluorinated hydrocarbon counterparts[5].
This inherent duality—a polar, acidic head attached to a non-polar, lipophobic tail—is the primary driver of its solubility characteristics across different solvent classes.
Figure 1: Structural domains of this compound.
Expected Solubility Profile: A Qualitative Assessment
While extensive quantitative data for this compound is not widely published, we can establish a highly reliable qualitative profile based on its structure and data from analogous short-chain perfluorinated acids (PFCAs). The principle of "like dissolves like" applies, but with the nuances of fluorochemistry. For instance, perfluorooctanesulfonic acid (PFOS), a related compound, shows high solubility in polar solvents like methanol[6].
The following table provides an expected solubility profile. It is critical to note that this is a predictive framework. For any application requiring precise concentrations, such as preparing dosing solutions or reaction mixtures, experimental verification is mandatory . A detailed protocol for this determination is provided in the subsequent section.
| Solvent Class | Example Solvent | Dielectric Constant (20°C)[7] | Expected Solubility | Primary Interaction Mechanism |
| Polar Protic | Methanol, Ethanol | 32.7, 24.6 | High | Strong hydrogen bonding between the solvent's hydroxyl group and the acid's carboxylic group. |
| Polar Aprotic | Acetone, Acetonitrile | 21.0, 36.6 | High to Moderate | Strong dipole-dipole interactions. The carbonyl oxygen of acetone is a good H-bond acceptor. |
| Ethers | Tetrahydrofuran (THF) | 7.6 | Moderate | The ether oxygen acts as a hydrogen bond acceptor for the carboxylic acid proton. |
| Halogenated | Dichloromethane (DCM) | 9.1 | Low to Moderate | Moderate polarity allows some interaction with the acid head, but less effective than more polar solvents. |
| Aromatic | Toluene | 2.4 | Low | The nonpolar aromatic ring has poor interaction with the polar carboxylic acid. |
| Aliphatic | Hexane | 1.9 | Very Low | Mismatch in polarity is significant. The lipophobic fluorinated tail repels the hydrocarbon solvent. |
Table 1: Predicted Solubility of this compound and Governing Intermolecular Forces.
The Self-Validating System: A Robust Protocol for Solubility Determination
The absence of published quantitative data necessitates a reliable in-house method. The isothermal shake-flask method is the gold standard for determining equilibrium solubility and is highly reproducible[8][9]. Adherence to this protocol ensures the generation of trustworthy, application-specific data.
Critical Pre-Experimental Consideration: Solvent Stability
From experience with related compounds, it is crucial to consider the stability of the analyte in the chosen solvent. Certain per- and polyfluoroalkyl substances (PFAS) have been shown to be unstable in polar aprotic solvents like acetonitrile, acetone, and DMSO over time, while showing good stability in methanol and water[10][11]. Furthermore, PFCAs can form methyl esters when stored in methanol solutions[12].
Expert Recommendation: For stability, it is best to prepare solutions fresh and use them promptly. If storage is necessary, conduct a preliminary stability study by analyzing the solution concentration over time (e.g., at 0, 24, and 48 hours). Always store solutions at a low temperature (e.g., 4°C) and protected from light.
Materials & Equipment
-
This compound (purity ≥98%)
-
Selected organic solvents (HPLC grade or higher)
-
Analytical balance (4-5 decimal places)
-
Glass vials with PTFE-lined screw caps
-
Thermostatic shaker or incubator
-
Centrifuge
-
Calibrated volumetric flasks and pipettes
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Analytical instrumentation: HPLC-UV, GC-FID, or LC-MS, depending on analyte properties and required sensitivity.
Step-by-Step Experimental Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a tared glass vial. An excess is visually confirmed by the presence of undissolved material at the end of the experiment.
-
Record the mass of the acid added.
-
Add a known volume or mass of the selected solvent.
-
Securely cap the vial. Prepare samples in triplicate for statistical validity.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C).
-
Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typical. The system is at equilibrium when the concentration of the solute in the solution remains constant.
-
-
Phase Separation & Sampling:
-
Allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow solid particles to settle.
-
Causality Check: To avoid artificially inflating the solubility measurement, it is critical that no solid particles are transferred in the next step. Centrifugation (e.g., 10 min at 5000 rpm) is highly recommended to ensure a clear supernatant.
-
Carefully withdraw an aliquot of the clear supernatant.
-
-
Sample Preparation for Analysis:
-
Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter into a pre-weighed volumetric flask. This is a final, critical step to remove any remaining microparticulates.
-
Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of your analytical calibration curve.
-
-
Quantitative Analysis:
-
Prepare a multi-point calibration curve using accurately weighed standards of this compound in the same solvent.
-
Analyze the diluted samples using a validated analytical method.
-
Calculate the concentration of the saturated solution using the calibration curve, ensuring to account for the dilution factor. The final solubility is typically expressed in g/L or mg/mL.
-
Figure 2: Workflow for the isothermal shake-flask solubility method.
Conclusion: From Prediction to Practice
Understanding the solubility of this compound is not a matter of finding a single number in a handbook; it is about comprehending the interplay of its unique structural features with the properties of a solvent. While its amphiphilic nature suggests high solubility in polar solvents like methanol and moderate solubility in aprotic solvents like acetone, this guide emphasizes that such knowledge must be paired with rigorous, self-generated experimental data for any critical application. By employing the robust protocol provided, researchers can move from informed prediction to practical certainty, ensuring the accuracy and reproducibility of their work in the exciting and challenging field of fluorinated compounds.
References
- Experiment 2 # Solubility 13. Bellevue College. [Link]
- EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Course Hero. [Link]
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Academia.edu. [Link]
- Procedure For Determining Solubility of Organic Compounds. Scribd. [Link]
- Experiment: Solubility of Organic & Inorganic Compounds. Saddleback College. [Link]
- This compound | C5H2F8O2 | CID 120227.
- Perfluoroalkyl carboxylic acids. Wikipedia. [Link]
- PFOS solubility in different organic solvents (a) and alcoholic....
- Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis.
- Variation in concentration of perfluorooctanoic acid in methanol solutions during storage | Request PDF.
- Measurement and Correlation of the Solubility of 5-Fluorouracil in Pure and Binary Solvents.
- (PDF) Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis.
- Common Solvents Used in Organic Chemistry: Table of Properties 1. Master Organic Chemistry. [Link]
- PFAS. Wikipedia. [Link]
- Solubilities of Terephthalic Acid, Phthalic Acid, and Isophthalic Acid in Tetrahydrofuran, Cyclohexanone, 1,2-Diethoxyethane, and Acetophenone.
- Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents | Request PDF.
Sources
- 1. 5-H-Octafluoropentanoic Acid | CymitQuimica [cymitquimica.com]
- 2. This compound | C5H2F8O2 | CID 120227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Perfluoroalkyl carboxylic acids - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 5H-Octafluoropentanoic Acid: Synthesis, Properties, and Analytical Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction: Situating 5H-Octafluoropentanoic Acid in the Landscape of Fluorinated Compounds
This compound, a partially fluorinated carboxylic acid, represents a significant molecule within the broader class of per- and polyfluoroalkyl substances (PFAS). Unlike its more widely known perfluorinated counterparts, such as perfluorooctanoic acid (PFOA), the presence of a terminal hydrogen atom in this compound imparts distinct chemical and physical properties. This guide provides a comprehensive technical overview of this compound, focusing on its synthesis, physicochemical characteristics, and the analytical methodologies required for its characterization. Understanding these fundamental aspects is crucial for its application in research, particularly in the development of novel pharmaceuticals and advanced materials where the unique attributes of fluorinated compounds are leveraged.
Core Synthesis and Mechanistic Insights
The discovery and subsequent synthesis of this compound are rooted in the broader exploration of fluorinated organic compounds. While a singular, seminal "discovery" paper is not readily identifiable in the public domain, its preparation is a logical extension of established fluorination and oxidation chemistries. The most chemically sound and widely accepted method for the synthesis of this compound is the oxidation of its corresponding primary alcohol, 2,2,3,3,4,4,5,5-octafluoro-1-pentanol.
Primary Synthetic Pathway: Oxidation of 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol
The conversion of a primary alcohol to a carboxylic acid is a fundamental transformation in organic synthesis. In the context of fluorinated compounds, the strong electron-withdrawing nature of the fluorine atoms influences the reactivity of the adjacent functional groups. The oxidation of 2,2,3,3,4,4,5,5-octafluoro-1-pentanol proceeds via the formation of an intermediate aldehyde, which is then further oxidized to the carboxylic acid.
Several oxidizing agents can be employed for this transformation, with varying degrees of efficacy and selectivity. Common choices include chromium-based reagents (e.g., chromic acid, pyridinium chlorochromate) and permanganate salts. The choice of oxidant and reaction conditions is critical to maximize the yield of the carboxylic acid and minimize the formation of byproducts.
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A[2,2,3,3,4,4,5,5-Octafluoro-1-pentanol] -->|Oxidizing Agent (e.g., KMnO4, H2CrO4)| B(5H-Octafluoropentanal Intermediate); B -->|Further Oxidation| C[this compound]; subgraph "Reaction Environment" D[Solvent (e.g., Acetone, Water)]; E[Temperature Control]; end A -- D; B -- D; A -- E; B -- E; } caption: "Synthetic Workflow for this compound"
Experimental Protocol: A Representative Synthesis
The following protocol describes a representative laboratory-scale synthesis of this compound via the oxidation of 2,2,3,3,4,4,5,5-octafluoro-1-pentanol using potassium permanganate. This method is chosen for its relative accessibility and effectiveness.
Materials:
-
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol (CAS: 355-80-6)[1][2][3]
-
Potassium permanganate (KMnO₄)
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bisulfite (NaHSO₃)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
-
Distilled water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a known quantity of 2,2,3,3,4,4,5,5-octafluoro-1-pentanol in a suitable solvent such as acetone or a mixture of acetone and water.
-
Oxidation: Slowly add a solution of potassium permanganate in water to the stirred alcohol solution. The reaction is exothermic and should be controlled by external cooling in an ice bath.
-
Acidification: After the addition of potassium permanganate is complete, slowly add concentrated sulfuric acid to the reaction mixture to ensure an acidic environment for the oxidation to proceed to the carboxylic acid.
-
Reaction Monitoring: The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate ion. The reaction mixture is typically stirred for several hours at room temperature or with gentle heating to ensure complete conversion.
-
Workup: Upon completion, the excess permanganate and the manganese dioxide byproduct are quenched by the addition of a saturated aqueous solution of sodium bisulfite until the mixture becomes colorless.
-
Extraction: The aqueous mixture is then extracted multiple times with diethyl ether. The organic layers are combined.
-
Purification: The combined ethereal extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Final Purification: The crude product can be further purified by distillation or recrystallization to obtain the final product of high purity.
Physicochemical Properties
The unique arrangement of fluorine atoms and the terminal hydrogen imparts specific properties to this compound.
| Property | Value | Source |
| Molecular Formula | C₅H₂F₈O₂ | |
| Molecular Weight | 246.06 g/mol | |
| CAS Number | 376-72-7 | |
| Appearance | Colorless liquid or solid | |
| Boiling Point | Approximately 175-180 °C | |
| Melting Point | Approximately 53-57 °C | |
| Density | ~1.7 g/cm³ |
Analytical Characterization
The definitive identification and purity assessment of this compound require a combination of spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show a characteristic triplet of triplets for the terminal proton (CHF₂-) due to coupling with the adjacent fluorine atoms. The acidic proton of the carboxylic acid group will appear as a broad singlet.
-
¹⁹F NMR: The fluorine NMR spectrum provides detailed information about the different fluorine environments within the molecule, confirming the octafluoroalkyl chain structure.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the five carbon atoms, with their chemical shifts influenced by the attached fluorine atoms.
-
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule. The spectrum will exhibit a strong absorption band for the carbonyl group (C=O) of the carboxylic acid and a broad absorption for the hydroxyl group (O-H).
-
Chromatography:
-
Gas Chromatography (GC): GC can be used to assess the purity of the compound and to separate it from any starting materials or byproducts.
-
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for purity analysis and quantification.
-
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Synthesized this compound] --> B{Purity and Structural Verification}; B --> C[NMR Spectroscopy]; B --> D[Mass Spectrometry]; B --> E[IR Spectroscopy]; B --> F[Chromatography]; C --> G[¹H, ¹⁹F, ¹³C Spectra]; F --> H[GC and HPLC]; subgraph "Analytical Techniques" C; D; E; F; end subgraph "Data Output" G; H; end } caption: "Analytical Workflow for this compound"
Applications and Future Directions
As a research chemical, this compound serves as a valuable building block in the synthesis of more complex fluorinated molecules. Its unique properties make it a candidate for applications in:
-
Drug Development: The incorporation of fluorinated moieties can significantly alter the pharmacokinetic and pharmacodynamic properties of drug candidates, including metabolic stability and binding affinity.
-
Materials Science: Fluorinated compounds are used in the development of advanced materials with specific surface properties, such as hydrophobicity and oleophobicity.
-
Surfactants and Emulsifiers: The amphiphilic nature of this compound suggests potential applications as a specialty surfactant.
Safety and Handling
Like many fluorinated organic acids, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is considered corrosive and should be used in a well-ventilated fume hood. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion
This compound is a fluorinated carboxylic acid with distinct properties that make it a valuable tool in chemical research and development. Its synthesis, primarily through the oxidation of 2,2,3,3,4,4,5,5-octafluoro-1-pentanol, is achievable through established organic chemistry protocols. A thorough analytical characterization using a combination of spectroscopic and chromatographic techniques is essential to ensure its identity and purity for any application. As research into fluorinated compounds continues to expand, the importance and utility of molecules like this compound are poised to grow.
References
- PubChem. 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol.
- Esteb, J. J., et al. (2004). A solvent-free oxidation of 1-pentanol to pentanoic acid for the undergraduate organic laboratory.
- arXiv. (2023). A Robust Synthesis of Fluorosurfactants with Tunable Functions via a Two-Step Reaction. [Link]
- LookChem. Cas 355-80-6, 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol. [Link]
- ResearchGate. Synthesis and characterisation of 3- and 4-(pentafluorosulfanyl)benzoic acid derivatives. X-ray structure of 3-SF5-C6H4-COOH. [Link]
- ResearchGate. Deoxyfluorination of Carboxylic Acids with CpFluor: Access to Acyl Fluorides and Amides. [Link]
- ResearchGate. Synthesis of pentafluorosulfanyl (SF5)
- ResearchG
- ResearchGate. (PDF) Trifluoromethanesulfonic acid in organic synthesis. [Link]
Sources
Advancing the Frontier: Potential Research Trajectories for 5H-Octafluoropentanoic Acid
An In-depth Technical Guide
Abstract
5H-Octafluoropentanoic acid (OFPA) is a partially fluorinated short-chain carboxylic acid whose potential remains largely untapped beyond its role as a chemical intermediate. As a member of the per- and polyfluoroalkyl substances (PFAS) family, it possesses unique physicochemical properties conferred by its highly fluorinated carbon chain, yet it is structurally distinguished from persistent perfluorinated analogs by a terminal C-H bond. This structural nuance presents a critical nexus of opportunity for novel research, suggesting possibilities for metabolic transformation and unique chemical reactivity. This guide delineates promising, unexplored research domains for OFPA, targeting researchers, scientists, and drug development professionals. We propose in-depth investigations into its application in medicinal chemistry as a novel bioisostere or functional fragment, its use in materials science for creating advanced functional surfaces, and critical studies into its environmental fate and biotransformation to understand its persistence and degradation pathways. By providing detailed experimental frameworks and conceptual pathways, this document aims to serve as a foundational roadmap for unlocking the scientific and technological potential of this compound.
Introduction to this compound: A Molecule of Untapped Potential
This compound (CAS: 376-72-7), also known as ω-hydrooctafluorovaleric acid, is a C5 carboxylic acid where the carbon chain is extensively fluorinated, save for a single hydrogen atom on the terminal (ω) carbon.[1] This structure, CF₂(H)CF₂CF₂CF₂COOH, places it in the broad class of per- and polyfluoroalkyl substances (PFAS), yet distinguishes it significantly from its fully perfluorinated counterparts like perfluorooctanoic acid (PFOA). The presence of the C-H bond is a key feature, as it can be a site for chemical and biological transformation, potentially reducing the extreme environmental persistence associated with perfluoroalkyl carboxylic acids (PFCAs).[2]
Currently, the documented applications of OFPA are limited; it is primarily known as a useful research chemical and an intermediate in the synthesis of fluorinated polymers, such as 1H,1H,5H-octafluoropentyl methacrylate.[1][3][4] This derivative is valued in coatings and specialty materials for the properties imparted by its fluorinated chain, including hydrophobicity, oleophobicity, and chemical resistance.[4] However, the intrinsic properties of the parent acid itself remain underexplored. This guide proposes a focused pivot towards investigating its potential in high-value scientific sectors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties form the basis for its potential applications and environmental behavior.
| Property | Value | Reference |
| CAS Number | 376-72-7 | [1][5] |
| Molecular Formula | C₅H₂F₈O₂ | [1][6] |
| Molecular Weight | 246.06 g/mol | [6][7] |
| Boiling Point | 155-160°C | [6] |
| Melting Point | 0°C | [6] |
| IUPAC Name | 2,2,3,3,4,4,5,5-octafluoropentanoic acid | [5] |
Potential Research Area: Medicinal Chemistry and Drug Development
The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often used to enhance metabolic stability, modulate pKa, and improve binding affinity.[8] While the focus has often been on trifluoromethyl (-CF₃) groups, longer fluorinated chains like that in OFPA offer a unique combination of properties that could be strategically exploited.
Rationale for Investigation
The highly fluorinated chain of OFPA can impart increased lipophilicity in specific molecular contexts, potentially enhancing membrane permeability. Crucially, the terminal C-H bond provides a potential "soft spot" for metabolic activity, a feature that could be engineered to control the pharmacokinetic profile of a drug, distinguishing it from biologically inert perfluorinated chains.[9] The carboxylic acid functional group provides a versatile handle for conjugation or for acting as a key pharmacophoric element.
Proposed Research Thrusts
-
Fragment-Based Drug Discovery (FBDD): OFPA is an ideal candidate for FBDD screening. Its well-defined structure, relatively small size, and unique electronic properties make it a compelling fragment to probe the binding pockets of therapeutic targets for novel interactions.
-
Bioisosteric Replacement: The fluorinated pentanoic acid moiety could serve as a bioisostere for other acidic groups or lipophilic chains in existing pharmacophores. This substitution could fine-tune a lead compound's absorption, distribution, metabolism, and excretion (ADME) properties.
-
Novel Linker Chemistry: In the development of bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs), the linker is a critical component influencing solubility, cell permeability, and overall efficacy.[10][11] The OFPA structure offers a semi-rigid, fluorinated linker that can be readily synthesized and incorporated, with the fluorination potentially shielding the linker from unwanted metabolic degradation.
Experimental Protocol: Fragment Screening of OFPA using Surface Plasmon Resonance (SPR)
This protocol outlines a primary screening method to identify interactions between OFPA and a target protein.
-
Protein Immobilization: Covalently immobilize the purified target protein onto a CM5 sensor chip via standard amine coupling chemistry.
-
Analyte Preparation: Prepare a stock solution of OFPA in 100% DMSO. Create a dilution series in SPR running buffer (e.g., HBS-EP+) to concentrations ranging from 1 µM to 1 mM. Ensure the final DMSO concentration is consistent across all samples and does not exceed 1%.
-
SPR Analysis:
-
Perform a kinetic/affinity analysis by injecting the OFPA concentration series over the immobilized protein surface.
-
Use a multi-cycle kinetic method, with each cycle consisting of an association phase (analyte injection) and a dissociation phase (buffer flow).
-
Regenerate the sensor surface between cycles using a suitable regeneration solution (e.g., low pH glycine or high salt buffer).
-
-
Data Analysis:
-
Subtract the reference surface and buffer blank sensorgrams to correct for bulk refractive index changes and non-specific binding.
-
Fit the corrected sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A confirmed KD in the micromolar to millimolar range would classify OFPA as a "hit."
-
Conceptual Visualization: OFPA as a PROTAC Linker
Potential Research Area: Advanced Materials Science
The unique surface properties of fluorinated compounds are well-established.[4] OFPA, with its reactive carboxylic acid head and fluorinated tail, is an excellent candidate for constructing novel functional materials and surfaces.
Rationale for Investigation
Self-assembled monolayers (SAMs) of organofluorine compounds can dramatically lower the surface energy of a substrate, creating highly hydrophobic and oleophobic surfaces. OFPA is a prime candidate for forming robust SAMs on metal oxide surfaces. Furthermore, its incorporation into polymer backbones as either a monomer or a functional additive could create next-generation fluoropolymers with tailored properties for applications ranging from biomedical devices to advanced coatings.
Proposed Research Thrusts
-
Functional Surfaces via SAMs: Investigate the formation of OFPA monolayers on substrates like silicon dioxide, aluminum oxide, and titanium dioxide. Characterize the resulting surface energy, wettability, and thermal/chemical stability.
-
Fluoropolymer Synthesis: Use OFPA as a co-monomer in polymerization reactions (e.g., polyester or polyamide synthesis) to create polymers with modified surface properties, gas permeability, and chemical resistance.
-
Specialty Emulsions and Foams: Characterize the surfactant properties of OFPA and its salts. Its structure may enable the formation of highly stable emulsions or foams for applications in specialty formulations or microfluidics.
Experimental Protocol: Formation and Characterization of OFPA SAMs on SiO₂
-
Substrate Preparation: Clean silicon wafers with piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) to create a hydrophilic, hydroxylated surface. (Caution: Piranha solution is extremely corrosive and reactive). Rinse thoroughly with deionized water and dry under a stream of nitrogen.
-
SAM Deposition: Immerse the cleaned wafers in a dilute solution (1-5 mM) of OFPA in a nonpolar, anhydrous solvent (e.g., toluene or hexane) for 12-24 hours at room temperature. The carboxylic acid group will anchor to the hydroxylated surface.
-
Post-Deposition Cleaning: Remove the wafers from the solution, rinse extensively with the pure solvent to remove physisorbed molecules, and dry with nitrogen.
-
Characterization:
-
Contact Angle Goniometry: Measure the static water and hexadecane contact angles to determine the surface energy and confirm the formation of a hydrophobic/oleophobic layer.
-
X-ray Photoelectron Spectroscopy (XPS): Analyze the surface elemental composition to confirm the presence of fluorine and carbon in the expected ratios.
-
Atomic Force Microscopy (AFM): Image the surface topography to assess the homogeneity and packing of the monolayer.
-
Potential Research Area: Environmental Fate and Biotransformation
The environmental persistence of PFAS is a global concern.[12][13] Understanding the fate of emerging or less-studied PFAS like OFPA is a regulatory and scientific imperative. The C-H bond in OFPA is a critical feature that may allow for degradation pathways unavailable to perfluorinated acids.
Rationale for Investigation
Microbial and mammalian metabolic systems often initiate the degradation of organic compounds through the oxidation of C-H bonds, typically mediated by cytochrome P450 monooxygenases.[14][15] Investigating whether this pathway is active for OFPA is crucial to determining its potential for bioaccumulation and environmental persistence. Such research could inform the design of "greener" fluorinated chemicals that provide desired functionality without long-term environmental liability.[16]
Proposed Research Thrusts
-
Microbial Degradation: Screen environmental microbial consortia and isolated strains (e.g., white-rot fungi) for the ability to defluorinate or transform OFPA.[17][18]
-
In Vitro Mammalian Metabolism: Utilize liver microsomes (human, rat) to investigate the phase I and phase II metabolism of OFPA.[14] This will identify primary metabolites and provide insight into its pharmacokinetic behavior.
-
Adsorption and Transport: Conduct batch equilibrium studies to determine the soil organic carbon-water partitioning coefficient (Koc) of OFPA, which is a key parameter for predicting its mobility in soil and groundwater.[19]
Experimental Protocol: In Vitro Metabolism of OFPA with Rat Liver Microsomes
-
Incubation Mixture Preparation: In a microcentrifuge tube, combine rat liver microsomes, OFPA (from a stock solution in a suitable solvent), and phosphate buffer (pH 7.4).
-
Reaction Initiation: Pre-warm the mixture to 37°C, then initiate the metabolic reaction by adding an NADPH-regenerating system. A control reaction without the NADPH system should be run in parallel.
-
Time-Course Sampling: Incubate at 37°C. At various time points (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins. Transfer the supernatant to a new vial for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography.
-
Monitor the depletion of the parent compound (OFPA) over time.
-
Use non-targeted screening and metabolite identification software to search for potential biotransformation products (e.g., hydroxylated metabolites, chain-shortened products).
-
Conceptual Visualization: Hypothesized Metabolic Pathway of OFPA
Conclusion
This compound stands at a crossroads of opportunity. While its current utility is modest, its unique chemical structure offers fertile ground for innovation across multiple scientific disciplines. For medicinal chemists, it represents a novel building block for creating sophisticated therapeutics with tunable properties. For materials scientists, it is a key to unlocking new high-performance surfaces and polymers. For environmental scientists, it is a critical case study in understanding the biotransformation of next-generation fluorochemicals. The research areas proposed in this guide are not merely academic exercises; they represent strategic pathways to developing new technologies and a more comprehensive understanding of the environmental chemistry of PFAS. A concerted research effort into OFPA will undoubtedly yield valuable scientific insights and could pave the way for significant technological advancements.
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 120227, this compound.
- Arnone, A., et al. (2024). Defluorination of per- and polyfluoroalkyl carboxylic acids (PFCAs) by wood decomposer fungi. PubMed.
- Arnone, A., et al. (2024). Defluorination of per- and polyfluoroalkyl carboxylic acids (PFCAs) by wood decomposer fungi. ResearchGate.
- Zhang, T., et al. (2022). Low-temperature mineralization of perfluorocarboxylic acids. Science, 377(6608), 839-845.
- Rahman, M. F., et al. (2014). Perfluoroalkyl sulfonic and carboxylic acids: A critical review of physicochemical properties, levels and patterns in waters and wastewaters, and treatment methods. Critical Reviews in Environmental Science and Technology, 44(3), 231-291.
- Tenorio, R., et al. (2021). Degradation of Perfluoroalkyl Ether Carboxylic Acids with Hydrated Electrons: Structure–Reactivity Relationships and Environmental Implications. Environmental Science & Technology, 55(1), 475-484.
- Liu, J., et al. (2024). Distinctive biotransformation and biodefluorination of 6:2 versus 5:3 fluorotelomer carboxylic acids by municipal activated sludge. Water Research, 255, 121431.
- Li, Y., et al. (2015). A new and fast microextraction technique termed vortex-assisted supramolecular solvent microextraction. RSC Advances, 5(28), 21855-21861.
- National Measurement Institute. (2021). ANALYTICAL METHOD SUMMARIES.
- LookChem. (n.d.). 1h,1h,5h-octafluoropentyl acrylate suppliers USA.
- Chen, B., et al. (2023). Perfluorooctanoic acid-induced metabolic disorder via enhancing metabolism of glutamine and fatty acids in human intestinal cells. Environmental Pollution, 338, 122684.
- Rees, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery. Nature Chemistry, 10(4), 385-394.
- Santos, J., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 2(12).
- Galkina, A., et al. (2018). Biotransformation of acetophenone and its halogen derivatives by Yarrowia lipolytica strains. Folia Microbiologica, 63(6), 727-735.
- Al-Abri, S., & Zubaidi, A. (2023). Biochemistry, Biotransformation. StatPearls.
- NIOSH. (2020). NIOSH Manual of Analytical Methods (NMAM), 5th Edition.
- ATSDR. (1998). Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate.
- Lee, J., et al. (2004). Biotransformation of lithocholic acid by rat hepatic microsomes: metabolite analysis by liquid chromatography/mass spectrometry. Drug Metabolism and Disposition, 32(4), 432-439.
- ATSDR. (2004). Toxicological Profile for Strontium.
- Henderson, C. J., et al. (2021). Pharmacokinetics, metabolism and off-target effects in the rat of 8-[(1H- benzotriazol-1-yl)amino]octanoic acid, a selective inhibitor of human cytochrome P450 4Z1: β-oxidation as a potential augmenting pathway for inhibition. Xenobiotica, 51(8), 901-915.
- Allen, D. T. (1996). Evaluating Environmental Fate: Approaches. In Pollution Prevention: Homework and Design Problems for Engineering Curricula.
- Otero, E., et al. (2017). In Vitro Biotransformation, Safety, and Chemopreventive Action of Novel 8-Methoxy-Purine-2,6-Dione Derivatives. Molecules, 22(6), 992.
- Staples, C. A., et al. (1998). A review of the environmental fate, effects, and exposures of bisphenol A. Chemosphere, 36(10), 2149-2173.
- Waxman, S., & Bruckner, H. (1982). The Enhancement of 5-fluorouracil Anti-Metabolic Activity by Leucovorin, Menadione and Alpha-Tocopherol. European Journal of Cancer & Clinical Oncology, 18(7), 685-692.
- Le, Y., et al. (1997). Age-related Enhancement of 5-lipoxygenase Metabolic Capacity in Cattle Alveolar Macrophages. American Journal of Respiratory Cell and Molecular Biology, 17(4), 445-452.
- WuXi AppTec. (2024). New Advances in Synthetic Chemistry to Accelerate Drug Discovery.
- Biffis, A., et al. (2014). Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles. Tetrahedron Letters, 55(36), 5078–5081.
Sources
- 1. 5-H-Octafluoropentanoic Acid | CymitQuimica [cymitquimica.com]
- 2. Distinctive biotransformation and biodefluorination of 6:2 versus 5:3 fluorotelomer carboxylic acids by municipal activated sludge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 376-72-7 [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. This compound | C5H2F8O2 | CID 120227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 376-72-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 7. scbt.com [scbt.com]
- 8. jelsciences.com [jelsciences.com]
- 9. Perfluorooctanoic acid-induced metabolic disorder via enhancing metabolism of glutamine and fatty acids in human intestinal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Biotransformation of lithocholic acid by rat hepatic microsomes: metabolite analysis by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. epa.gov [epa.gov]
- 17. Defluorination of per- and polyfluoroalkyl carboxylic acids (PFCAs) by wood decomposer fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A review of the environmental fate, effects, and exposures of bisphenol A - PubMed [pubmed.ncbi.nlm.nih.gov]
Part 1: Introduction to 5H-Octafluoropentanoic Acid and the Role of Theoretical Chemistry
An In-Depth Technical Guide to the Theoretical Investigation of 5H-Octafluoropentanoic Acid
This guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of this compound (5H-OFPA). Aimed at researchers, chemists, and drug development professionals, this document outlines the core principles, advanced protocols, and practical implications of using computational chemistry to elucidate the molecular properties, reactivity, and potential environmental fate of this fluorinated compound.
This compound (CF₃CF₂CF₂CF₂COOH) is a short-chain per- and polyfluoroalkyl substance (PFAS). As part of a class of compounds facing increasing regulatory scrutiny due to their environmental persistence and potential health impacts, a detailed understanding of their fundamental chemical behavior is paramount. While experimental studies provide essential data, they can be resource-intensive and may not fully reveal the underlying mechanisms governing a molecule's properties.[1]
Computational chemistry offers a powerful, complementary approach to physical experiments.[2] By solving the Schrödinger equation through various approximations, we can model molecular structures, predict properties, and simulate reaction dynamics entirely in silico.[2] This theoretical framework allows us to probe aspects of 5H-OFPA that are difficult to measure directly, such as transition states, electronic charge distributions, and the energetic profiles of degradation pathways. Methodologies like Density Functional Theory (DFT) have become indispensable tools for predicting chemical phenomena with a balance of accuracy and computational efficiency.[2]
This guide will explore the application of these theoretical methods to 5H-OFPA, providing both the foundational knowledge and practical protocols to empower further research.
Part 2: Core Theoretical Methodologies for Analyzing Fluorinated Carboxylic Acids
The selection of an appropriate theoretical model is the most critical step in computational chemistry, as it dictates the accuracy and feasibility of the study. The choices made are not arbitrary; they are guided by a deep understanding of the underlying quantum mechanics and the specific chemical system.
Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry
At its core, computational chemistry seeks to solve the Schrödinger equation to describe the behavior of electrons in a molecule.[2] DFT provides an elegant and efficient method for doing so by focusing on the electron density rather than the complex many-electron wavefunction.[2][3] This approach has proven highly effective for studying the stereoelectronic effects and resonance phenomena that govern the behavior of carboxylic acids.[4]
-
Causality of Choice : For a molecule like 5H-OFPA, which contains highly electronegative fluorine atoms and a polar carboxylic acid group, accurately describing electron correlation is essential. Functionals from the Generalized Gradient Approximation (GGA) like BLYP, or hybrid functionals like the widely-used B3LYP and the M06-2X, are often chosen.[1][4][5] Hybrid functionals incorporate a portion of "exact" exchange from Hartree-Fock theory, which can significantly improve the accuracy for properties like reaction barriers and thermodynamic calculations.[6] The M06-2X functional is particularly well-suited for systems where non-covalent interactions may be important.[5]
Basis Sets: The Building Blocks of Molecular Orbitals
The basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of the basis set determine the flexibility the model has to describe the distribution of electrons around the atoms.
-
Causality of Choice : Pople-style basis sets, such as the 6-31G(d) or the more extensive 6-311++G(d,p), are commonly used.[4][5]
-
6-31G(d) : This is a split-valence basis set that is computationally efficient and provides a good starting point for geometry optimizations. The "(d)" indicates the addition of polarization functions on heavy (non-hydrogen) atoms, which are crucial for accurately describing the bonding in molecules with electronegative atoms like fluorine and oxygen.
-
6-311++G(d,p) : For higher accuracy, especially for calculating energies, spectroscopic properties, or anion stability (as in the conjugate base), a larger basis set is required. The "++" indicates the addition of diffuse functions to both heavy atoms and hydrogen. These functions are essential for describing the behavior of electrons that are far from the nucleus, which is critical for anions and for calculating properties like acidity (pKa).[4]
-
Modeling the Solvent: The Role of Continuum Models
Reactions and properties are most often relevant in a solution. Implicit solvation models, such as the Polarized Continuum Model (PCM) or the SMD model, are efficient ways to account for the bulk effects of a solvent (e.g., water) without the immense computational cost of explicitly modeling individual solvent molecules.[4][7]
-
Causality of Choice : These models create a cavity in a continuous dielectric medium that represents the solvent. The solute molecule polarizes the continuum, which in turn creates a reaction field that interacts with the solute. This is a self-validating system; the calculation iterates until the solute's electronic structure is consistent with the reaction field it generates. For predicting properties like pKa, which are defined in solution, the use of a reliable solvation model is non-negotiable.[7]
Part 3: Predicted Molecular Properties of this compound
While specific published theoretical studies on 5H-OFPA are scarce, we can apply the robust methodologies described above to predict its key properties. The data presented here are illustrative examples based on standard computational practices.
Molecular Geometry
A geometry optimization would be the first step in any theoretical analysis. This process finds the lowest energy arrangement of atoms, corresponding to the stable structure of the molecule. For the resulting optimized geometry to be confirmed as a true energy minimum, a frequency calculation must be performed, which should yield no imaginary frequencies.[4]
Table 1: Predicted Geometric Parameters for 5H-OFPA (Note: These are representative values. Actual calculated values will vary with the level of theory.)
| Parameter | Bond | Predicted Value |
| Bond Length | C=O | ~1.21 Å |
| Bond Length | C-O (in COOH) | ~1.35 Å |
| Bond Length | O-H | ~0.97 Å |
| Bond Length | C-C (alpha to COOH) | ~1.52 Å |
| Bond Length | C-F | ~1.34 Å |
| Bond Angle | O=C-O | ~124° |
| Bond Angle | F-C-F | ~108° |
Electronic and Spectroscopic Properties
Theoretical calculations can provide deep insights into the electronic nature and spectroscopic signatures of 5H-OFPA.
-
Molecular Electrostatic Potential (MESP) : This property is invaluable for understanding reactivity. It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For 5H-OFPA, the MESP would clearly show a highly negative potential around the carbonyl oxygen and a positive potential around the acidic hydrogen, identifying the likely sites for electrophilic and nucleophilic attack, respectively.[8]
-
Acidity (pKa) : The pKa is a fundamental property. It can be calculated theoretically using thermodynamic cycles that compute the Gibbs free energy change of the dissociation reaction in solution (HA ⇌ H⁺ + A⁻). High-level DFT calculations combined with a reliable solvation model can predict pKa values often within 0.5 pKa units of experimental values.[4][7] The strong electron-withdrawing effect of the fluorinated alkyl chain is expected to make 5H-OFPA a relatively strong acid.
-
Simulated Spectra : Computational methods can simulate various spectra, which is a powerful tool for interpreting experimental data.[1]
-
IR Spectrum : The frequency calculation directly yields the vibrational modes. For 5H-OFPA, strong characteristic peaks corresponding to the C=O stretching vibration (~1750 cm⁻¹) and the broad O-H stretching vibration (~3000-3400 cm⁻¹) would be predicted.[1]
-
NMR Spectrum : Chemical shifts can be calculated to aid in the assignment of experimental ¹H, ¹³C, and ¹⁹F NMR spectra.
-
Table 2: Summary of Predicted Properties for 5H-OFPA
| Property | Predicted Characteristic | Significance |
| Dipole Moment | High | Indicates a highly polar molecule, influencing solubility and intermolecular interactions. |
| HOMO-LUMO Gap | Relatively Large | A larger energy gap between the Highest Occupied and Lowest Unoccupied Molecular Orbitals suggests higher kinetic stability.[8] |
| pKa | Low (Strong Acid) | Governs its state of ionization in biological and environmental systems. |
| Key IR Peaks | C=O stretch, O-H stretch, C-F stretches | Provides a unique fingerprint for identification. |
Part 4: Protocols and Workflows
Detailed Protocol: DFT Geometry Optimization and Frequency Calculation of 5H-OFPA
This protocol outlines the steps for performing a standard DFT calculation using a program like Gaussian.
-
Build the Molecule : Construct the 3D structure of this compound using a molecular builder (e.g., GaussView, Avogadro). Perform an initial "clean-up" using molecular mechanics to get a reasonable starting geometry.
-
Prepare the Input File : Create a text file specifying the calculation parameters.
-
Route Section (#p) : This line defines the job type and level of theory. For a robust calculation, this would be: #p M062X/6-311++G(d,p) Opt Freq SCRF=(SMD,Solvent=Water)
-
M062X/6-311++G(d,p): Specifies the DFT functional and basis set.[5]
-
Opt: Keyword to perform a geometry optimization.
-
Freq: Keyword to perform a frequency calculation after the optimization. This is a self-validating step to confirm the structure is a true minimum.[4]
-
SCRF=(SMD,Solvent=Water): Specifies the solvation model to be used.[4]
-
-
Charge and Multiplicity : For neutral 5H-OFPA, this will be 0 1 (charge 0, spin multiplicity 1).
-
Molecular Specification : The Cartesian coordinates of all atoms.
-
-
Execute the Calculation : Run the calculation using the Gaussian software package.
-
Analyze the Output :
-
Verify Convergence : Check the output file to ensure the geometry optimization converged successfully.
-
Check Frequencies : Confirm there are no imaginary frequencies, which validates the structure as a stable minimum.[4]
-
Extract Data : Extract the final optimized coordinates, thermodynamic data (Gibbs free energy, enthalpy), and vibrational frequencies for further analysis.
-
Visualization of Key Concepts
Caption: Simplified structure of this compound.
Sources
- 1. Accuracy and feasibility analysis of computational chemistry in drug spectral simulation—a case study of acetylsalicylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. search.library.doc.gov [search.library.doc.gov]
- 4. jchemlett.com [jchemlett.com]
- 5. DFT-Based Stereochemical Rationales for the Bifunctional Brønsted Acid/Base-Catalyzed Diastereodivergent and Enantioselective aza-Henry Reactions of α-Nitro Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wsr-j.org [wsr-j.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Quantitative Analysis of 5H-Octafluoropentanoic Acid in Environmental Samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a robust and sensitive method for the quantitative analysis of 5H-Octafluoropentanoic acid (5H-OFPA), an emerging per- and polyfluoroalkyl substance (PFAS), in aqueous matrices. The protocol employs Solid Phase Extraction (SPE) for sample cleanup and concentration, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology is grounded in the principles outlined in established regulatory frameworks, such as those developed by the U.S. Environmental Protection Agency (EPA) for other PFAS compounds.[1][2][3] This guide provides a detailed, step-by-step protocol, explains the scientific rationale behind key procedural choices, and offers guidance for achieving accurate and reproducible results.
Introduction: The Analytical Challenge of Emerging PFAS
Per- and polyfluoroalkyl substances (PFAS) are a large class of synthetic chemicals characterized by their extreme persistence in the environment and potential adverse health effects.[1] While legacy compounds like Perfluorooctanoic acid (PFOA) and Perfluorooctanesulfonic acid (PFOS) have been extensively studied, attention is increasingly turning to a vast number of other PFAS, including short-chain alternatives and isomers like this compound (5H-OFPA).
Accurate quantification of these emerging contaminants is critical for environmental monitoring, toxicological assessment, and regulatory compliance. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become the definitive analytical technique for this purpose, offering unparalleled sensitivity and specificity.[4][5] This method allows for the precise measurement of target analytes at trace concentrations, even in complex sample matrices.[4] This document provides a comprehensive workflow for the analysis of 5H-OFPA, leveraging established best practices for PFAS analysis.
Principle of the Method
The analytical workflow is designed to isolate 5H-OFPA from the sample matrix, separate it from potential interferences, and detect it with high specificity and sensitivity. The core steps are:
-
Sample Preparation: Aqueous samples are fortified with a stable isotope-labeled internal standard. The sample is then passed through a Solid Phase Extraction (SPE) cartridge, where the analyte is retained. Interferences are washed away, and the purified analyte is then eluted with a small volume of organic solvent. This step is crucial for removing matrix components that can interfere with LC-MS/MS analysis and for concentrating the analyte to improve detection limits.
-
LC Separation: The prepared extract is injected into a High-Performance Liquid Chromatography (HPLC) system. A reversed-phase C18 column is used to separate 5H-OFPA from other compounds based on its hydrophobicity. A gradient elution with a mobile phase of water and methanol, modified with a buffer, ensures robust and reproducible separation.[6]
-
MS/MS Detection: As the analyte elutes from the LC column, it is ionized using electrospray ionization (ESI) in negative mode. A tandem quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. In MRM, the instrument is set to detect a specific precursor ion (the deprotonated 5H-OFPA molecule) and a specific product ion generated by its fragmentation, creating a highly selective detection system.[1] Quantification is performed using the isotope dilution method, which provides the highest degree of accuracy by correcting for matrix effects and variability in sample preparation.[2][7]
Overall Analytical Workflow
The following diagram illustrates the complete process from sample collection to data analysis.
Caption: Complete workflow from sample preparation to final report.
Materials, Reagents, and Equipment
-
Solvents: LC-MS grade methanol, acetonitrile, and water.[5]
-
Reagents: Ammonium acetate (≥99.0%), acetic acid (glacial, HPLC grade), and formic acid.[8]
-
Standards: Analytical standard of this compound and a corresponding stable isotope-labeled internal standard (e.g., ¹³C-labeled 5H-OFPA).
-
SPE Cartridges: Weak Anion Exchange (WAX) SPE cartridges. The WAX sorbent is effective for retaining acidic compounds like 5H-OFPA.[2]
-
Labware: Polypropylene centrifuge tubes (50 mL). Crucially, avoid all PTFE materials in sample collection, preparation, and analysis, as they are a known source of PFAS contamination.[6]
-
Equipment: Analytical balance, vortex mixer, centrifuge, nitrogen evaporator, LC-MS/MS system with an electrospray ionization (ESI) source.
Detailed Experimental Protocols
Standard and Sample Preparation
-
Stock Solutions: Prepare a 1 mg/mL stock solution of 5H-OFPA in methanol. From this, create a series of working standards for the calibration curve, typically ranging from 0.5 to 100 ng/mL.[9] Prepare a separate stock solution for the internal standard.
-
Sample Collection and Fortification: Collect 250 mL of the aqueous sample in a polypropylene bottle. Add a precise volume of the internal standard stock solution to the sample to achieve a final concentration of approximately 5 ng/L.[2]
-
Solid Phase Extraction (SPE):
-
Conditioning: Condition the WAX SPE cartridge sequentially with 5 mL of methanol followed by 5 mL of reagent water. Do not allow the cartridge to go dry.
-
Loading: Load the entire 250 mL sample onto the cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: After loading, wash the cartridge with 5 mL of reagent water to remove hydrophilic interferences.
-
Elution: Elute the retained 5H-OFPA and internal standard from the cartridge using 2 x 4 mL aliquots of methanol containing 1% acetic acid. The acidic modifier is necessary to neutralize the anionic analyte, releasing it from the WAX sorbent.
-
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of 50:50 (v/v) methanol/water. Vortex to mix and transfer to an autosampler vial for analysis.
LC-MS/MS Instrumental Analysis
The following tables summarize the recommended starting conditions for the LC-MS/MS analysis. These parameters should be optimized for the specific instrument being used.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| LC Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 2.7 µm) | Provides excellent separation for moderately polar to non-polar compounds like PFAS.[6] |
| Mobile Phase A | 5 mM Ammonium Acetate in Water | The buffer helps maintain a consistent pH for reproducible chromatography and improves ionization. |
| Mobile Phase B | Methanol | A common organic solvent for reversed-phase separation of PFAS. |
| Gradient | Start at 10% B, ramp to 95% B over 8 min, hold for 2 min, return to 10% B and equilibrate. | A gradient elution is necessary to effectively separate analytes with different polarities and elute matrix components. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, balancing analysis time and separation efficiency. |
| Injection Volume | 5 µL | A small injection volume minimizes potential matrix effects. |
| Column Temp. | 40 °C | Elevated temperature can improve peak shape and reduce viscosity, leading to better chromatography. |
Table 2: Mass Spectrometry (MS/MS) Parameters
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative | Carboxylic acids readily deprotonate to form [M-H]⁻ ions, making negative mode highly sensitive. |
| MRM Transitions | Analyte: 5H-OFPA | |
| Precursor Ion (m/z) | 263.0 | Corresponds to the deprotonated molecule [C₅HF₈O₂ - H]⁻. |
| Product Ion 1 (m/z) | 219.0 (Quantifier) | Corresponds to the loss of the carboxyl group (-COO or -CO₂H). This is a stable, high-intensity fragment. |
| Product Ion 2 (m/z) | 145.0 (Qualifier) | Represents a further fragmentation, used for confirmation of identity. |
| Internal Standard | e.g., ¹³C₄-5H-OFPA | |
| Precursor Ion (m/z) | 267.0 | Corresponds to the deprotonated ¹³C-labeled molecule. |
| Product Ion (m/z) | 223.0 | Corresponds to the loss of the carboxyl group from the labeled standard. |
| Capillary Voltage | ~3.0 kV | Optimized to achieve stable and efficient ionization. |
| Source Temp. | ~150 °C | Prevents thermal degradation of the analyte while aiding desolvation. |
| Desolvation Temp. | ~400 °C | Facilitates the evaporation of mobile phase droplets to generate gas-phase ions. |
| Collision Energy | Analyte-Specific | Must be optimized for each transition to maximize the production of the desired product ion. |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the analysis of this compound using SPE and LC-MS/MS. By adhering to the principles of established EPA methods, including the use of isotope dilution for quantification and the avoidance of PTFE materials, researchers can achieve highly accurate and reliable data. This method is suitable for environmental monitoring, academic research, and other applications requiring the sensitive detection of emerging PFAS contaminants.
References
- The Lab Depot. (n.d.). Standardized EPA Methods For PFAS Water Testing.
- Waters Corporation. (2023). Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Accordance With EPA 1633 Part 2: Analysis of Aqueous Matrices.
- U.S. Environmental Protection Agency. (2023). PFAS Analytical Methods Development and Sampling Research.
- U.S. Environmental Protection Agency. (2019). EPA Analytical Methods for PFAS in Drinking Water.
- U.S. Environmental Protection Agency. (2023). EPA PFAS Drinking Water Laboratory Methods.
- Restek Corporation. (n.d.). Rapid Perfluorinated Alkyl Acid Analysis by LC–MS/MS Increases Sample Throughput.
- LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements.
- Goncalves, A., et al. (2017). Development of high throughput LC/MS/MS method for analysis of perfluorooctanoic acid from serum, suitable for large-scale human biomonitoring. Journal of Chromatography B, 1049-1050, 24-29.
- University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS.
- Mycotoxin Prevention. (n.d.). Protocol LCMSMS method SPE screening SOP.
Sources
- 1. labdepotinc.com [labdepotinc.com]
- 2. lcms.cz [lcms.cz]
- 3. epa.gov [epa.gov]
- 4. rsc.org [rsc.org]
- 5. lcms.cz [lcms.cz]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. epa.gov [epa.gov]
- 8. africanfoodsafetynetwork.org [africanfoodsafetynetwork.org]
- 9. Development of high throughput LC/MS/MS method for analysis of perfluorooctanoic acid from serum, suitable for large-scale human biomonitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust Protocol for the Quantification of 5H-Octafluoropentanoic Acid using Derivatization-Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a comprehensive and validated protocol for the analysis of 5H-Octafluoropentanoic acid (5H-OFPA), a partially fluorinated carboxylic acid of increasing interest in environmental and toxicological studies. Due to its high polarity and low volatility, direct analysis of 5H-OFPA by gas chromatography is challenging. This guide details a robust methodology centered on a chemical derivatization step to enhance analyte volatility and thermal stability, enabling sensitive and reliable quantification by Gas Chromatography-Mass Spectrometry (GC-MS). We provide a step-by-step workflow, from sample preparation and derivatization to instrumental parameters and data analysis, designed for researchers, scientists, and professionals in drug development and environmental science.
Introduction to this compound Analysis
This compound (5H-OFPA), with the chemical formula C₅H₂F₈O₂, is a member of the broad class of per- and polyfluoroalkyl substances (PFAS).[1] Unlike its fully fluorinated counterparts, the presence of a hydrogen atom on the terminal carbon gives it unique chemical properties. The analysis of such compounds is critical for understanding their environmental fate, bioaccumulation, and toxicological profiles.
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of chemical compounds. However, its primary requirement is that analytes must be volatile and thermally stable.[2] Carboxylic acids like 5H-OFPA are inherently polar due to the carboxyl functional group, which engages in strong hydrogen bonding. This results in a high boiling point and poor thermal stability, making direct GC analysis inefficient and prone to issues like poor peak shape, low sensitivity, and analyte degradation in the hot injector.[3] To overcome these limitations, a derivatization step is essential.[4]
Principle of the Method: The Imperative of Derivatization
The core of this protocol is the chemical modification of the 5H-OFPA molecule to decrease its polarity and increase its volatility. This is achieved by converting the acidic carboxyl group (-COOH) into an ester. This transformation effectively "caps" the active hydrogen, eliminating hydrogen bonding and creating a new molecule that is more amenable to vaporization and passage through a GC column.[5]
For this application, we utilize an alkylation reaction using pentafluorobenzyl bromide (PFBBr). This reagent is highly effective for derivatizing carboxylic acids and phenols.[4] The resulting pentafluorobenzyl (PFB) ester of 5H-OFPA is not only significantly more volatile but also exhibits excellent electron-capturing properties, which can enhance sensitivity, particularly if an electron capture detector (ECD) were used or when using negative chemical ionization (NCI) in MS.[6] The reaction proceeds via nucleophilic substitution, where the carboxylate anion of 5H-OFPA attacks the benzylic carbon of PFBBr.
Figure 1: Conceptual diagram of the derivatization of 5H-OFPA with PFBBr.
Materials and Reagents
| Reagent/Material | Specification | Purpose |
| This compound | Analytical Standard (≥98%) | Analyte for calibration and spiking |
| Mass-labeled 5H-OFPA (e.g., ¹³C₅-5H-OFPA) | Analytical Standard | Internal Standard (IS) |
| Pentafluorobenzyl bromide (PFBBr) | ≥99% | Derivatizing Agent |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Catalyst |
| Methanol | HPLC or GC-MS Grade | Solvent |
| Methyl tert-butyl ether (MTBE) | HPLC or GC-MS Grade | Extraction Solvent |
| Hexane | HPLC or GC-MS Grade | Final Exchange Solvent |
| Deionized Water | Type I, 18.2 MΩ·cm | Reagent preparation |
| Solid Phase Extraction (SPE) Cartridges | Weak Anion Exchange (WAX), 150 mg, 6 mL | Sample Cleanup & Concentration |
| Nitrogen Gas | High Purity (99.999%) | Solvent Evaporation |
Sample Preparation and Derivatization Protocol
This protocol is designed for the extraction of 5H-OFPA from a water matrix. For other matrices like plasma or tissue, an initial protein precipitation or homogenization step would be required.[7][8]
Solid-Phase Extraction (SPE)
-
Cartridge Conditioning: Condition the WAX SPE cartridge by passing 5 mL of MTBE, followed by 5 mL of methanol, and finally 5 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: To a 100 mL water sample, add the internal standard to a final concentration of 10 µg/L. Mix thoroughly. Load the sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: After loading, wash the cartridge with 5 mL of deionized water to remove interfering hydrophilic compounds. Dry the cartridge under vacuum or nitrogen for 10 minutes.
-
Elution: Elute the analytes from the cartridge by passing 5 mL of methanol into a clean collection tube.
Derivatization Protocol
-
Evaporation: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution & Reaction: To the dried residue, add 500 µL of methanol, 10 mg of anhydrous potassium carbonate (catalyst), and 20 µL of a 10 mg/mL solution of PFBBr in methanol.
-
Incubation: Tightly cap the vial and heat at 60°C for 1 hour in a heating block or water bath.
-
Extraction of Derivative: After cooling to room temperature, add 1 mL of hexane and 1 mL of deionized water. Vortex for 1 minute.
-
Phase Separation: Allow the layers to separate. Carefully transfer the upper hexane layer, which contains the derivatized analyte, to a new 2 mL autosampler vial.
-
Final Preparation: Concentrate the hexane extract to a final volume of 100 µL under a gentle stream of nitrogen. The sample is now ready for GC-MS analysis.
Sources
- 1. This compound | C5H2F8O2 | CID 120227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. gcms.cz [gcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. lipidmaps.org [lipidmaps.org]
- 7. organomation.com [organomation.com]
- 8. Sample Preparation Techniques | Phenomenex [phenomenex.com]
Application Note: A Guide to the ¹H and ¹⁹F NMR Spectroscopy of 5H-Octafluoropentanoic Acid
Introduction: The Structural Elucidation of a Key Fluorinated Carboxylic Acid
5H-Octafluoropentanoic acid (H(CF₂)₄COOH) is a significant member of the family of short-chain per- and polyfluoroalkyl substances (PFAS).[1][2] Its unique structure, featuring a terminal hydrogen atom on a perfluorinated carbon chain capped by a carboxylic acid group, makes it a molecule of interest in materials science, environmental science, and as a building block in organic synthesis. The precise and unambiguous characterization of this molecule is paramount for its application and study. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly a combined ¹H and ¹⁹F approach, stands as the definitive technique for the structural verification and purity assessment of this compound.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical and practical aspects of acquiring and interpreting the ¹H and ¹⁹F NMR spectra of this compound. We will delve into the predicted spectral features, the causal relationships behind the expected chemical shifts and coupling constants, and provide a detailed, field-proven protocol for obtaining high-quality NMR data.
Theoretical Framework: Predicting the ¹H and ¹⁹F NMR Spectra
Due to the absence of a publicly available, dedicated experimental NMR spectral analysis for this compound in the searched literature, the following section provides a detailed prediction of the expected ¹H and ¹⁹F NMR spectra. These predictions are grounded in the fundamental principles of NMR spectroscopy and data from structurally analogous compounds.
Molecular Structure and Nuclear Environments
The structure of this compound (C₅H₂F₈O₂) dictates the number and type of signals observed in its NMR spectra.
Caption: Molecular structure of this compound with atom numbering for NMR assignment.
The molecule possesses two distinct proton environments (the carboxylic acid proton and the terminal methine proton) and four distinct fluorine environments (the four CF₂ groups).
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show two signals:
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and resonance effects within the carboxyl group. It is expected to appear as a broad singlet in the downfield region of the spectrum, typically between δ 10-13 ppm . The broadness is a result of hydrogen bonding and chemical exchange with residual water or other protic species.
-
Terminal Methine Proton (-CHF₂): This proton is significantly influenced by the two geminal fluorine atoms and the adjacent CF₂ group. The strong electron-withdrawing effect of the fluorine atoms will cause a substantial downfield shift. This proton will be split into a triplet by the two geminal fluorine atoms (²JHF). This triplet is expected to appear in the range of δ 6.0 - 7.0 ppm . The characteristic large two-bond proton-fluorine coupling constant (²JHF) is anticipated to be in the range of 50-60 Hz .
Predicted ¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum will be more complex due to the presence of four chemically non-equivalent CF₂ groups and the various homo- and heteronuclear couplings. All chemical shifts are referenced to CFCl₃ at δ 0.0 ppm.
-
Fluorines at C2 (-CF₂-COOH): These fluorine nuclei are closest to the electron-withdrawing carboxylic acid group. This will result in a downfield shift compared to the other CF₂ groups. The signal is expected to be a triplet due to coupling with the adjacent CF₂ group at C3 (³JFF). A predicted chemical shift is in the range of δ -115 to -120 ppm .
-
Fluorines at C3 (-CF₂-): This internal CF₂ group will be coupled to the CF₂ groups at C2 and C4, resulting in a more complex splitting pattern, likely a triplet of triplets. Its chemical shift will be intermediate, predicted to be in the range of δ -125 to -130 ppm .
-
Fluorines at C4 (-CF₂-): This CF₂ group is adjacent to the terminal CHF₂ group. It will be split into a triplet by the CF₂ group at C3 and further split into a doublet by the terminal proton (³JHF). The resulting pattern will be a triplet of doublets. The chemical shift is predicted to be around δ -120 to -125 ppm .
-
Fluorines at C5 (-CHF₂): These two fluorine nuclei are chemically equivalent and are directly bonded to the carbon bearing the terminal proton. This signal will be a doublet due to coupling with the geminal proton (²JHF) and will be further split into a triplet by the adjacent CF₂ group at C4 (³JFF), resulting in a doublet of triplets. Due to the terminal position, this signal is expected to be the most upfield, in the region of δ -135 to -145 ppm .
Data Summary: Predicted NMR Parameters
| Nucleus | Position | Predicted Chemical Shift (δ ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| ¹H | -COOH | 10 - 13 | broad singlet | - |
| ¹H | -CHF₂ | 6.0 - 7.0 | triplet | ²JHF = 50-60 |
| ¹⁹F | -CF₂ -COOH | -115 to -120 | triplet | ³JFF ≈ 5-10 |
| ¹⁹F | -CF₂ - | -125 to -130 | triplet of triplets | ³JFF ≈ 5-10 |
| ¹⁹F | -CF₂ -CHF₂ | -120 to -125 | triplet of doublets | ³JFF ≈ 5-10, ³JHF ≈ 5-10 |
| ¹⁹F | -CHF₂ | -135 to -145 | doublet of triplets | ²JHF = 50-60, ³JFF ≈ 5-10 |
Note: These are predicted values and may vary depending on the solvent, concentration, and temperature.
Experimental Protocol: Acquiring High-Quality NMR Spectra
This protocol outlines the steps for acquiring high-resolution ¹H and ¹⁹F NMR spectra of this compound.
I. Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the analyte is soluble. Acetone-d₆, acetonitrile-d₃, or DMSO-d₆ are suitable choices. Chloroform-d (CDCl₃) can also be used, but solubility may be limited. Ensure the solvent is of high purity to avoid extraneous signals.
-
Concentration: Prepare a solution of 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard (for ¹⁹F NMR): For accurate chemical shift referencing in ¹⁹F NMR, an internal standard can be added. A common choice is trifluorotoluene (C₆H₅CF₃) which gives a sharp singlet at approximately -63 ppm. Add a small, precisely known amount.
Caption: Workflow for NMR sample preparation and data acquisition.
II. NMR Instrument Parameters
The following are recommended starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.
For ¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 16 ppm (centered around 6 ppm).
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for accurate integration of the broad carboxylic acid proton signal.
-
Number of Scans: 8-16 scans for a reasonably concentrated sample.
For ¹⁹F NMR:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments). For observing H-F couplings, a non-decoupled spectrum should also be acquired.
-
Spectral Width: 50 ppm (centered around -125 ppm).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 16-64 scans.
III. Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 0.5-1.0 Hz for ¹⁹F) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes. Apply a baseline correction to ensure a flat baseline for accurate integration.
-
Referencing:
-
¹H Spectrum: Reference the spectrum to the residual solvent peak.
-
¹⁹F Spectrum: If an internal standard was used, reference its signal to the known chemical shift. If no internal standard was used, an external reference or the instrument's internal calibration can be used, though this is less accurate.
-
-
Analysis: Integrate the signals to determine the relative ratios of the different nuclei. Measure the chemical shifts and coupling constants.
Conclusion and Best Practices
The combined use of ¹H and ¹⁹F NMR spectroscopy provides a powerful and definitive method for the structural characterization of this compound. By understanding the predicted spectral features and following a robust experimental protocol, researchers can confidently verify the identity and purity of this important fluorinated compound.
Key Best Practices:
-
Solvent Purity: Always use high-purity deuterated solvents to minimize interfering signals.
-
Shimming: Good shimming is crucial for resolving the complex splitting patterns, especially in the ¹⁹F NMR spectrum.
-
Relaxation Delays: Ensure adequate relaxation delays are used for quantitative analysis, particularly for the broad carboxylic acid proton signal.
-
Decoupling: Acquire both proton-decoupled and non-decoupled ¹⁹F NMR spectra to gain a complete picture of the coupling network.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 120227, this compound.
- University of California, Santa Barbara, NMR Facility (n.d.). 19F Chemical Shifts and Coupling Constants.
- Rayne, S., & Forest, K. (2009). Perfluoroalkyl- and polyfluoroalkyl-substances. In Organic Pollutants: An Ecotoxicological Perspective. CRC Press.
- Slideshare (n.d.). 19 f chemical shifts and coupling constants.
- Buck, R. C., Franklin, J., Berger, U., Conder, J. M., Cousins, I. T., de Voogt, P., ... & van der Veen, L. (2011). Perfluoroalkyl and polyfluoroalkyl substances in the environment: terminology, classification, and origins. Integrated environmental assessment and management, 7(4), 513-541.
- S.M.A.R.T. (n.d.). 19Flourine NMR.
- Chemistry LibreTexts (2021). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- Chemistry Steps (n.d.). NMR Chemical Shift Values Table.
- Abraham, R. J., & Mobli, M. (2004). 19F and 1H NMR spectra of halocarbons. Magnetic Resonance in Chemistry, 42(6), 534-555.
- University of Colorado Boulder (n.d.). Table of Characteristic Proton NMR Shifts.
- Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.
- Cobas, C., & Bernstein, M. A. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(15), 4235-4245.
- Lesot, P., & Gouilleux, B. (2019). Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients. Analyst, 144(11), 3471-3488.
- Kantariya, V. V., Sharman, G. J., & Stephens, G. (2020).
Sources
Application Note: Elucidating the Functional Group Landscape of 5H-Octafluoropentanoic Acid via Fourier-Transform Infrared (FTIR) Spectroscopy
Abstract and Introduction
5H-Octafluoropentanoic acid (CAS No. 376-72-7) is a partially fluorinated carboxylic acid of significant interest in materials science, synthesis, and as a research chemical.[1][2] Its unique structure, featuring a highly electronegative octafluorobutyl chain coupled with a terminal carboxylic acid group, imparts distinct chemical properties. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique ideal for the rapid identification and verification of this molecule by probing its fundamental molecular vibrations.[3]
This application note provides a detailed protocol and theoretical background for analyzing the functional groups of this compound using FTIR spectroscopy. We will delve into the causality behind experimental choices, from sample handling to spectral interpretation, providing researchers, scientists, and drug development professionals with a robust framework for their own analyses.
Scientific Principles of FTIR Spectroscopy
FTIR spectroscopy operates on the principle that molecular bonds and functional groups vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their natural vibrational modes (e.g., stretching, bending, scissoring). An FTIR spectrometer measures this absorption of infrared light as a function of frequency (typically expressed as wavenumbers, cm⁻¹). The resulting infrared spectrum is a unique molecular "fingerprint," where each absorption peak corresponds to a specific functional group, allowing for detailed structural elucidation.[3][4]
Molecular Structure and Vibrational Profile
The chemical structure of this compound (C₅H₂F₈O₂) is foundational to its infrared spectrum.[5]
Structure: HCF₂(CF₂)₃COOH
The key functional groups expected to yield characteristic IR absorption bands are:
-
Carboxylic Acid (-COOH): This group is responsible for several distinct vibrations:
-
A very broad O-H stretching band, characteristic of hydrogen-bonded dimers.[6]
-
A strong C=O (carbonyl) stretching band.
-
A C-O stretching band.
-
In-plane and out-of-plane O-H bending vibrations.
-
-
Terminal C-H Bond: A C-H stretching vibration from the single hydrogen on the fluorinated chain.
-
Carbon-Fluorine Bonds (C-F): The numerous C-F bonds will produce very strong and complex absorption bands in the fingerprint region of the spectrum.[7]
Health and Safety Precautions
This compound is a corrosive substance that can cause severe skin burns and serious eye damage.[8][9] It may also cause respiratory irritation.[9] Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[10] All handling should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[9]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.[9] Ensure adequate ventilation.
-
Storage: Keep the container tightly closed and store it in a cool, dry, well-ventilated area away from heat sources.[8][11]
-
Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal.[8] Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[9][11]
Detailed Experimental Protocol
This protocol utilizes the Attenuated Total Reflectance (ATR) sampling technique, which is ideal for analyzing liquid samples like this compound. ATR is rapid, requires minimal sample preparation, and is easy to clean.
Instrumentation and Materials
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a Deuterated Triglycine Sulfate (DTGS) detector.
-
Sampling Accessory: A single-reflection Diamond ATR accessory. A diamond crystal is chosen for its exceptional durability and chemical resistance, which is crucial when handling corrosive acids.
-
Reagents:
-
This compound sample.
-
Anhydrous Isopropanol (reagent grade) for cleaning.
-
Deionized water.
-
-
Equipment: Micropipette, lint-free wipes, appropriate PPE.
Data Acquisition Workflow
Step-by-Step Methodology
-
Instrument Preparation:
-
Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines. The optical bench should be purged with dry air or nitrogen to minimize interference from atmospheric water and CO₂.
-
Thoroughly clean the ATR crystal surface with a lint-free wipe soaked in isopropanol, followed by a final wipe with a clean, dry cloth. This step is critical to remove any residues from previous analyses.
-
-
Background Collection:
-
With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient environment (atmosphere, instrument optics, and ATR crystal) and is automatically subtracted from the sample spectrum to provide a clean spectrum of only the sample.
-
Rationale: The background scan is a self-validating step; without it, atmospheric H₂O and CO₂ peaks would obscure important regions of the sample spectrum.
-
Instrument Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32 (co-added)
-
Apodization: Happ-Genzel
-
-
-
Sample Measurement:
-
Using a micropipette, place a small drop (approx. 10-20 µL) of this compound onto the center of the ATR diamond crystal, ensuring the entire crystal surface is covered.
-
Collect the sample spectrum using the same parameters as the background scan.
-
-
Cleaning:
-
After the measurement is complete, carefully wipe the sample off the ATR crystal using a lint-free wipe.
-
Perform a final cleaning rinse with isopropanol to ensure all traces of the corrosive acid are removed.
-
Data Interpretation and Discussion
The resulting FTIR spectrum of this compound will display several characteristic absorption bands. The presence of a highly electronegative fluorocarbon chain can slightly shift peak positions compared to their hydrocarbon analogues.
Expected Peak Assignments
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Intensity & Characteristics |
| 3300 - 2500 | O-H stretch | Carboxylic Acid (-COOH) | Strong, very broad (due to H-bonding)[6][12][13] |
| ~2980 - 2900 | C-H stretch | Alkane (-CHF₂) | Weak to medium, sharp |
| 1760 - 1690 | C=O stretch | Carboxylic Acid (-COOH) | Strong, sharp[6][14] |
| 1440 - 1395 | O-H bend | Carboxylic Acid (-COOH) | Medium, may overlap with other bands[6] |
| 1300 - 1000 | C-F stretches | Fluorocarbon (-CF₂) | Very strong, complex, multiple bands[7] |
| 1320 - 1210 | C-O stretch | Carboxylic Acid (-COOH) | Strong[14] |
| 950 - 910 | O-H bend | Carboxylic Acid (-COOH) | Medium, broad (out-of-plane)[6] |
Spectral Discussion
-
O-H Stretching Region (3300 - 2500 cm⁻¹): The most telling feature of a carboxylic acid is an extremely broad absorption band in this region. This broadening is a direct result of strong intermolecular hydrogen bonding, which causes the carboxylic acid molecules to exist predominantly as cyclic dimers. This broad peak will often be superimposed on the sharper C-H stretching peaks.[6][12]
-
C=O Stretching Region (1760 - 1690 cm⁻¹): A strong, sharp peak will appear here, confirming the presence of the carbonyl group. For dimeric carboxylic acids, this peak is typically centered around 1710 cm⁻¹.[13] The high electronegativity of the adjacent fluorinated chain may shift this peak to a slightly higher wavenumber.
-
Fingerprint Region (< 1500 cm⁻¹): This region will be dominated by exceptionally strong and complex absorption bands between 1300 cm⁻¹ and 1000 cm⁻¹. These are characteristic of the C-F stretching vibrations.[7] The complexity arises from the various symmetric and asymmetric stretching modes of the multiple -CF₂- groups. The strong C-O stretch of the carboxylic acid will also be present in this region.[14]
Conclusion
FTIR spectroscopy, particularly with an ATR accessory, provides a rapid, reliable, and highly effective method for the structural verification and functional group analysis of this compound. The key spectral markers—a very broad O-H stretch, a strong C=O stretch, and intense C-F absorptions—serve as a definitive fingerprint for this compound. The protocol outlined herein is designed to be robust and self-validating, ensuring high-quality, reproducible data for researchers in diverse scientific fields.
References
- Fluorochem. (2024). Safety Data Sheet: this compound. Link
- Rontu, N., & Vaida, V. (2008). Vibrational spectroscopy of perfluorocarboxylic acids from the infrared to the visible regions. The Journal of Physical Chemistry B, 112(2), 276–282. Link
- Fisher Scientific. (2024). Safety Data Sheet: 5H-Perfluoropentanoic acid. Link
- Wikipedia. (n.d.).
- Scribd. (n.d.). FTIR Tables. Link
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 120227, this compound. Link
- CymitQuimica. (n.d.). 5-H-Octafluoropentanoic Acid. Link
- University of California, Santa Cruz. (n.d.). IR Tables, Table 1. Characteristic IR Absorption Peaks of Functional Groups. Link
- University of Colorado Boulder, Department of Chemistry. (n.d.). IR Chart. Link
- Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Link
- ResearchGate. (n.d.).
- ChemicalBook. (2024). This compound. Link
- University of Calgary, Department of Chemistry. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Link
- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Link
- OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Link
- Fisher Scientific. (n.d.).
- ECHEMI. (2019).
- Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Link
- Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. Link
- Patsnap. (2025). How to Identify Functional Groups in FTIR Spectra. Link
Sources
- 1. 5-H-Octafluoropentanoic Acid | CymitQuimica [cymitquimica.com]
- 2. This compound | 376-72-7 [chemicalbook.com]
- 3. How to Identify Functional Groups in FTIR Spectra [eureka.patsnap.com]
- 4. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- 5. This compound | C5H2F8O2 | CID 120227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Application Note: Robust Sample Preparation of 5H-Octafluoropentanoic Acid and Other PFAS in Water Samples for LC-MS/MS Analysis
Abstract
This document provides a detailed guide for the sample preparation of 5H-Octafluoropentanoic acid (5H-OFPA) and other per- and polyfluoroalkyl substances (PFAS) in various water matrices. Given the environmental persistence and potential health risks associated with PFAS, accurate and sensitive quantification at trace levels is paramount.[1][2] This application note emphasizes the critical nature of meticulous sample handling to avoid background contamination and details a robust protocol based on Solid-Phase Extraction (SPE), the most widely adopted and validated technique for this application.[3][4] Alternative methods, including Liquid-Liquid Extraction (LLE) and QuEChERS, are also discussed. The protocols are designed for subsequent analysis by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), ensuring high sensitivity and selectivity.
The Challenge: Trace-Level PFAS Analysis
Per- and polyfluoroalkyl substances (PFAS) are a class of synthetic chemicals characterized by their extreme persistence in the environment, earning them the moniker "forever chemicals". Their widespread use in industrial and consumer products has led to ubiquitous contamination of water sources, from drinking and ground water to surface and wastewater.[1]
The analytical challenge lies not only in the low concentrations (ng/L or parts-per-trillion) often required for regulatory monitoring but also in the pervasive presence of PFAS in common laboratory materials. Accurate analysis is therefore critically dependent on a sample preparation workflow that can both concentrate the target analytes and eliminate matrix interferences, all while rigorously preventing extraneous contamination.
Critical Causality: The Imperative of a PFAS-Free Workflow
PFAS are present in many fluoropolymer-containing materials, including PTFE (polytetrafluoroethylene). Any contact between the sample and these materials can lead to artificially high readings. Therefore, the entire sample path—from collection to final analysis—must be meticulously controlled.
-
Sample Collection: Use high-density polyethylene (HDPE) or polypropylene containers. Avoid glass containers for storage due to potential adsorption of PFAS to glass surfaces.[5]
-
Laboratory Equipment: All tubing, pipette tips, vials, and caps must be verified as PFAS-free. Polypropylene is generally the preferred material. Avoid any PTFE components in the LC system, such as solvent frits and tubing.[6]
-
Reagents: Use LC-MS grade solvents (e.g., methanol, acetonitrile) and high-purity water to minimize background contamination.[7]
Primary Method: Solid-Phase Extraction (SPE)
SPE is the gold standard for extracting and concentrating PFAS from water samples, forming the basis of regulatory methods like US EPA Methods 533 and 1633.[3][4] The technique involves passing the liquid sample through a sorbent-packed cartridge that retains the target analytes. Interferences are washed away, and the purified, concentrated analytes are then eluted with a small volume of solvent.
The "Why": Choosing the Right Sorbent For PFAS, which includes a range of carboxylic and sulfonic acids, a Weak Anion Exchange (WAX) sorbent is highly effective.[4] The WAX mechanism provides a targeted retention for acidic functional groups, while also offering reversed-phase retention for the fluorinated alkyl chains. This dual retention mechanism allows for the capture of a broad spectrum of PFAS, from short chains like 5H-OFPA to longer-chain compounds.[4]
Protocol 2.1: SPE for PFAS in Water Samples
This protocol is a generalized procedure based on established EPA methods and industry best practices.
Materials and Reagents:
-
Water Sample: 250 mL (volume can be adjusted)
-
Isotope-Labeled Internal Standards: For quantification via isotope dilution, as specified in EPA Method 533.[8][9]
-
SPE Cartridges: Weak Anion Exchange (WAX), 6 cc, 150 mg (or similar)
-
Reagents: Methanol (MeOH), Acetonitrile (ACN), High-Purity Water, Acetic Acid, Ammonium Hydroxide (all LC-MS grade)
-
Equipment: SPE vacuum manifold, sample concentration system (e.g., nitrogen evaporator), polypropylene autosampler vials.
Step-by-Step Methodology:
-
Sample Fortification:
-
Measure 250 mL of the water sample into a clean polypropylene bottle.
-
Spike the sample with an appropriate volume of isotopically labeled internal standards. This is a crucial step for the self-validating system; these standards correct for any analyte loss during preparation and for matrix-induced signal suppression or enhancement during LC-MS/MS analysis.
-
-
SPE Cartridge Conditioning:
-
Causality: This step wets the sorbent and activates the functional groups to ensure proper retention of the analytes.
-
Place WAX cartridges on the vacuum manifold.
-
Pass 10 mL of Methanol through each cartridge.
-
Pass 10 mL of High-Purity Water through each cartridge. Crucially, do not allow the sorbent bed to go dry from this point until the sample is loaded. [1] Maintaining a wet sorbent is essential for consistent interaction and recovery.
-
-
Sample Loading:
-
Causality: The sample is passed through the conditioned cartridge, where the PFAS analytes are retained by the WAX and reversed-phase mechanisms.
-
Load the 250 mL fortified water sample onto the cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Cartridge Washing:
-
Causality: This step removes co-extracted, water-soluble interferences that are not strongly retained on the sorbent, thereby cleaning the sample.
-
After loading, wash the cartridge with 10 mL of a wash buffer (e.g., a mild acetate buffer or pure water).
-
Dry the cartridge thoroughly under vacuum for 5-10 minutes to remove residual water, which can interfere with the subsequent elution step.
-
-
Elution:
-
Causality: A strong organic solvent, often modified with a base, is used to disrupt the sorbent-analyte interactions and release the PFAS from the cartridge. The basic modifier ensures the acidic analytes are deprotonated and easily released from the anion-exchange sites.
-
Place clean polypropylene collection tubes in the manifold.
-
Elute the analytes with two aliquots of 3-4 mL of a basic methanol solution (e.g., 2% ammonium hydroxide in methanol). Allow the solvent to soak the sorbent for a few minutes before applying vacuum to improve recovery.[1]
-
-
Concentration and Reconstitution:
-
Causality: The eluate is evaporated to a small volume to achieve the desired concentration factor, making it possible to detect low ng/L levels.
-
Evaporate the collected eluate to near dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 1 mL of a suitable solvent (e.g., 80:20 methanol:water).
-
Add the recovery (injection) internal standard, vortex, and transfer to a polypropylene autosampler vial for LC-MS/MS analysis.
-
Alternative Extraction Methodologies
While SPE is the dominant technique, other methods can be applicable depending on the sample matrix, required throughput, and available instrumentation.
-
Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the PFAS from the aqueous sample into an immiscible organic solvent.[5] While conceptually simple, it can be labor-intensive, consume larger volumes of solvent, and is prone to emulsion formation, which complicates phase separation.[10]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide analysis in food, QuEChERS has been adapted for PFAS. The process involves a salting-out extraction of the water sample with acetonitrile, followed by a cleanup step using dispersive SPE (dSPE), where a small amount of sorbent is mixed with the extract to remove interferences.[2][11] This method is very fast and effective, particularly for more complex aqueous matrices like wastewater.[11][12]
Instrumental Analysis via LC-MS/MS
The final analytical step for determining 5H-OFPA and other PFAS is typically performed using LC-MS/MS. This technique provides the necessary sensitivity and selectivity to detect these compounds at ultra-trace levels.[3][4]
-
Chromatography: Reversed-phase chromatography using a C18 column is common.[6] A gradient elution with mobile phases of methanol and water, often containing buffers like ammonium acetate, is used to separate the different PFAS analytes.[13]
-
Mass Spectrometry: Tandem mass spectrometry (MS/MS) operating in negative electrospray ionization (ESI-) mode is used for detection and quantification. The instrument is set to monitor specific precursor-to-product ion transitions for each analyte and its corresponding labeled internal standard, ensuring highly selective and accurate measurement.
Method Performance and Validation
A robust analytical method must be validated to ensure it produces reliable and reproducible results. The use of isotopically labeled internal standards and quality control samples is essential.
Table 1: Typical Performance Data for PFAS Analysis in Water using SPE and LC-MS/MS
| Analyte | Typical Recovery (%) | Typical RSD (%) | Example LOQ (ng/L) |
| This compound (5H-OFPA) | 85 - 115 | < 15 | ~1-2 |
| Perfluorobutanoic acid (PFBA) | 80 - 110 | < 15 | ~1-2 |
| Perfluorooctanoic acid (PFOA) | 95 - 115 | < 10 | < 1 |
| Perfluorooctanesulfonic acid (PFOS) | 95 - 115 | < 10 | < 1 |
| HFPO-DA (GenX) | 90 - 120 | < 10 | ~1-2 |
Data synthesized from multiple sources demonstrating typical method performance. Actual results will vary based on instrumentation, specific method parameters, and matrix complexity.[4][14] EPA Method 533 specifies recovery limits of 70-130% for most analytes at higher concentrations.[14]
Workflow Diagrams
The following diagrams illustrate the key sample preparation workflows.
Caption: Detailed workflow for Solid-Phase Extraction (SPE) of PFAS from water samples.
Caption: Simplified workflows for LLE and QuEChERS sample preparation methods.
References
- Automated solid-phase extraction system for the analysis of PFAS in drinking w
- Analysis of Legacy and Emerging Perfluorinated Alkyl Substances (PFAS) in Environmental Water Samples Using Solid Phase Extraction (SPE) and LC-MS/MS.
- PFAS Extraction. PromoChrom Technologies.
- PFAS Sample Preparation: A Definitive Guide.
- EPA Announces New Method to Test for Additional PFAS in Drinking Water.
- Simplifying PFAS Analysis with Solid-Phase Extraction. Lab Manager.
- Solid Phase Extraction Methods for PFAS in w
- Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) Tech Brief. US EPA.
- PFAS Analysis in Drinking Water, Sediments, and Food Samples by QuEChERS, SPA, and LC-MS/MS. Phenomenex.
- PFAS Analysis in Drinking Water, Sediments, and Food Samples by QuEChERS, SPE, and LC-MS/MS. Phenomenex.
- A modified QuEChERS sample processing method for the determination of per- and polyfluoroalkyl substances (PFAS) in environmental biological matrices.
- Perstraction: A Membrane-Assisted Liquid–Liquid Extraction of PFOA
- QuEChERS Extraction of Per- and Polyfluoroalkyl Substances (PFAS) from Edible Produce with Sensitive Analysis on Xevo TQ-XS.
- Analysis of PFAS in Water according to EPA 1633. Sigma-Aldrich.
- Rapid Perfluorinated Alkyl Acid Analysis by LC–MS/MS Increases Sample Throughput. Restek.
- Rapid Perfluorinated Alkyl Acid Analysis by LC-MS/MS Increases Sample Throughput. The Analytical Scientist.
- LC-MS Grade Solvents and Reagents. MilliporeSigma.
Sources
- 1. promochrom.com [promochrom.com]
- 2. A modified QuEChERS sample processing method for the determination of per- and polyfluoroalkyl substances (PFAS) in environmental biological matrices | ORNL [ornl.gov]
- 3. Simplifying PFAS Analysis with Solid-Phase Extraction | Lab Manager [labmanager.com]
- 4. agilent.com [agilent.com]
- 5. organomation.com [organomation.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. lcms.cz [lcms.cz]
- 8. EPA Announces New Method to Test for Additional PFAS in Drinking Water — Babcock Laboratories, Inc. [babcocklabs.com]
- 9. epa.gov [epa.gov]
- 10. Perstraction: A Membrane-Assisted Liquid–Liquid Extraction of PFOA from Water | MDPI [mdpi.com]
- 11. phenomenex.com [phenomenex.com]
- 12. PFAS in Water, Sediment, and Food | Phenomenex [phenomenex.com]
- 13. theanalyticalscientist.com [theanalyticalscientist.com]
- 14. sciex.com [sciex.com]
Application Note: A Robust Solid-Phase Extraction Protocol for the Analysis of 5H-Octafluoropentanoic Acid in Aqueous Matrices
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
5H-Octafluoropentanoic acid (5H-OFPA), a short-chain per- and polyfluoroalkyl substance (PFAS), is of growing environmental and toxicological concern. Accurate quantification of this compound in aqueous samples is critical for environmental monitoring, toxicological studies, and regulatory compliance. Due to its high polarity and the typically low concentrations found in environmental samples, a robust sample preparation method is essential for its reliable detection. This application note details a comprehensive solid-phase extraction (SPE) protocol specifically optimized for the efficient isolation and concentration of 5H-OFPA from water samples prior to instrumental analysis, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol emphasizes the scientific rationale behind each step to ensure reproducibility and high recovery rates.
Introduction: The Challenge of Short-Chain PFAS Analysis
Per- and polyfluoroalkyl substances (PFAS) are a large class of synthetic chemicals characterized by their high persistence and potential for bioaccumulation. While legacy long-chain PFAS like Perfluorooctanoic acid (PFOA) have been extensively studied and regulated, attention is increasingly turning to shorter-chain alternatives, such as this compound (CAS No. 376-72-7). These shorter-chain compounds are generally more water-soluble and mobile in the environment, posing a significant analytical challenge.[1][2]
Effective sample preparation is the cornerstone of sensitive and accurate PFAS analysis. Solid-phase extraction (SPE) is a widely adopted technique that concentrates analytes of interest and removes matrix interferences, thereby enhancing analytical sensitivity and specificity. This guide provides a detailed protocol using a weak anion exchange (WAX) SPE mechanism, which is highly effective for acidic PFAS like 5H-OFPA. The methodology is grounded in principles outlined in established environmental testing frameworks, such as those developed by the U.S. Environmental Protection Agency (EPA).[1]
Physicochemical Properties of this compound
Understanding the properties of 5H-OFPA is crucial for developing an effective extraction strategy. Its structure includes a five-carbon chain with eight fluorine atoms and a terminal carboxylic acid group, which dictates its chemical behavior.
| Property | Value | Source |
| Chemical Formula | C₅H₂F₈O₂ | [3][4] |
| Molecular Weight | 246.06 g/mol | [4][5] |
| CAS Number | 376-72-7 | [6][7] |
| Boiling Point | 155-160°C | [5][7] |
| Structure | HOOC-CF₂-CF₂-CF₂-CHF₂ | [3][4] |
| Synonyms | 2,2,3,3,4,4,5,5-Octafluoropentanoic Acid | [3][4] |
Principle of Weak Anion Exchange (WAX) SPE for 5H-OFPA
The protocol leverages a mixed-mode SPE sorbent that features both reversed-phase and weak anion exchange functionalities. This dual retention mechanism is ideal for extracting acidic PFAS from aqueous matrices.
-
Reversed-Phase Interaction : The fluorinated carbon backbone of 5H-OFPA exhibits hydrophobic character, allowing for retention on the polymeric backbone of the SPE sorbent.
-
Anion Exchange Interaction : The key to selectivity and high recovery is the ion exchange mechanism. The carboxylic acid group of 5H-OFPA (pKa ~2-3) is deprotonated (negatively charged) at a neutral or slightly basic pH. The WAX sorbent contains positively charged functional groups that bind strongly to the anionic 5H-OFPA.
This dual mechanism ensures that 5H-OFPA is effectively captured from the sample while allowing unwanted matrix components to be washed away. The analyte is later eluted by disrupting these interactions, typically by using a basic organic solvent to neutralize the charge on the analyte and disrupt the ionic bond.
Visualized Workflow for 5H-OFPA Solid-Phase Extraction
The following diagram outlines the complete SPE workflow, from initial sample preparation to the final extract ready for instrumental analysis.
Caption: A logical workflow for the SPE of 5H-OFPA.
Detailed Experimental Protocol
This protocol is designed for a 250 mL water sample but can be scaled as needed. It is critical to use PFAS-free labware (e.g., polypropylene) and reagents to avoid background contamination.
Materials and Reagents
-
SPE Cartridges : Weak Anion Exchange (WAX), 150 mg, 6 mL (or similar format). Dual-phase cartridges combining WAX and graphitized carbon black (GCB) are also highly effective.[8]
-
SPE Manifold : Vacuum or positive pressure manifold.
-
Sample Bottles : 250 mL polypropylene bottles.
-
Reagents :
-
Methanol (LC-MS grade or equivalent)
-
Ammonium hydroxide (NH₄OH), ~25% solution
-
Formic Acid (HCOOH)
-
Reagent Water (PFAS-free, 18 MΩ·cm)
-
Nitrogen gas, high purity
-
Preparation of Solutions
-
Elution Solvent (5% NH₄OH in Methanol) : In a 100 mL volumetric flask, add 5 mL of ammonium hydroxide and bring to volume with methanol. Prepare fresh.
-
Wash Buffer (25 mM Acetate Buffer in 20% Methanol) : Prepare an appropriate acetate buffer and mix with methanol. (This is an example; wash steps should be optimized based on the specific matrix).
Protocol Steps
| Step | Procedure | Rationale & Expert Insights |
| 1. Sample Pretreatment | To a 250 mL aqueous sample, add any required isotopic internal standards. Mix thoroughly. | The use of isotope-labeled internal standards is critical for accurate quantification as it corrects for matrix effects and variations in extraction efficiency. This is a standard practice in EPA methods.[1] |
| 2. Sorbent Conditioning | 1. Pass 5 mL of Methanol through the WAX cartridge. 2. Pass 5 mL of Reagent Water. Do not let the sorbent go dry. | Methanol solvates the polymeric sorbent and activates the functional groups. The water rinse equilibrates the sorbent to the aqueous sample conditions, ensuring proper partitioning and retention of the analyte.[9] |
| 3. Sample Loading | Load the entire 250 mL sample onto the cartridge at a flow rate of approximately 5-10 mL/min. | A consistent, slow flow rate maximizes the interaction time between the analyte and the sorbent, which is essential for high recovery. Rushing this step is a common source of poor performance. |
| 4. Cartridge Washing | 1. Pass 5 mL of Reagent Water to wash away salts and highly polar interferences. 2. Pass 5 mL of a weak organic wash (e.g., 20-40% Methanol in water). 3. Dry the cartridge under vacuum for 5-10 minutes. | The water wash removes hydrophilic matrix components. The weak organic wash removes less polar interferences that are not as strongly retained as 5H-OFPA. A thorough drying step is crucial to ensure the subsequent organic elution solvent is not diluted, which would reduce elution efficiency. |
| 5. Analyte Elution | 1. Elute the cartridge with 5 mL of the Elution Solvent (5% NH₄OH in Methanol) into a polypropylene collection tube. 2. Allow the solvent to soak the sorbent bed for 1-2 minutes before drawing it through. | The basic methanol solution serves two purposes: the high concentration of methanol disrupts the reversed-phase interactions, while the ammonium hydroxide neutralizes the negative charge on the 5H-OFPA, releasing it from the positively charged WAX sorbent. The "soak" step ensures complete interaction and desorption. |
| 6. Post-Elution | 1. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. 2. Reconstitute the residue in 1 mL of 50:50 Methanol/Water (or initial mobile phase conditions). 3. Vortex to mix and transfer to an autosampler vial. | Evaporation concentrates the analyte, increasing the method's sensitivity. Reconstituting in a solvent compatible with the LC mobile phase ensures good peak shape during chromatographic analysis. Avoid evaporating to a hard film, as this can make reconstitution difficult. |
Trustworthiness and Method Validation
To ensure the protocol is a self-validating system, the following quality control measures are essential:
-
Laboratory Blanks : Analyze a reagent water blank with each batch to check for background contamination from solvents, labware, or the SPE cartridges themselves.
-
Laboratory Control Sample (LCS) : Spike a known amount of 5H-OFPA into reagent water and process it alongside the samples to verify the overall method performance and recovery.
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD) : Spike a known amount of 5H-OFPA into a real sample (in duplicate) to assess the effect of the sample matrix on recovery and precision.
-
Isotope Dilution : The use of isotopically labeled analogs of the target analytes, as specified in methods like EPA 533, is the most robust way to account for sample-specific matrix effects and ensure the highest data quality.[1]
Conclusion
This application note provides a detailed and scientifically grounded solid-phase extraction protocol for this compound. By employing a weak anion exchange mechanism, this method offers high selectivity and recovery for this and other acidic short-chain PFAS. The success of the analysis is contingent upon careful execution of each step, particularly sample loading and elution, and the implementation of rigorous quality control measures. This protocol serves as a robust starting point for laboratories seeking to develop and validate sensitive methods for the monitoring of emerging PFAS contaminants in aqueous matrices.
References
- Retention performance of three widely used SPE sorbents for the extraction of perfluoroalkyl substances from seawater.PubMed Central.
- Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) Tech Brief.U.S. Environmental Protection Agency (EPA).
- Safety Data Sheet - this compound.Fluorochem.
- SAFETY DATA SHEET - 5H-Perfluoropentanoic acid.Fisher Scientific.
- 5-H-Octafluoropentanoic Acid.CymitQuimica.
- Comparison of Dual Sorbent Solid Phase Extraction for PFAS Applications.Agilent Technologies.
- Characterizing novel adsorbents for perfluoroalkyl substances for successive pre-concentration and sorbent mediated laser desorption ionization mass spectrometry.ACS Fall 2025 Meeting.
- This compound.Matrix Scientific.
- Comparison of dual sorbent solid phase extraction for PFAS applications.SelectScience.
- Automated Solid Phase Extraction of PFAS from Aqueous Samples.Agilent Technologies.
- Current LC/MS Approaches For PFAS Testing with Ultrashort and Long Chain Mixtures.Advanced Materials Technology.
- This compound.PubChem, National Institutes of Health.
- Why Add Ultrashort-Chain Testing to Your 1633 Analysis?Battelle.
- Analysis of Ultrashort-Chain and Alternative PFAS.Restek Corporation.
- This compound.ChemicalBook.
- 376-72-7 Cas No. | this compound.Matrix Scientific.
- Integrating the Analysis of Ultrashort-Chain PFAS.Restek.
- Optimization of Solid Phase Extraction Method for Quantitative Analysis of Perfluorooctanoic Acid in Serum using Liquid Chromatography-Tandem Mass Spectrometry.ResearchGate.
- Supelco Guide to Solid Phase Extraction.Sigma-Aldrich.
Sources
- 1. epa.gov [epa.gov]
- 2. inside.battelle.org [inside.battelle.org]
- 3. 5-H-Octafluoropentanoic Acid | CymitQuimica [cymitquimica.com]
- 4. This compound | C5H2F8O2 | CID 120227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 376-72-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 7. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 8. selectscience.net [selectscience.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Introduction: The Unique Role of 5H-Octafluoropentanoic Acid in Surface Science
An In-Depth Technical Guide to the Application of 5H-Octafluoropentanoic Acid as a Fluorinated Surfactant
This compound is a partially fluorinated short-chain carboxylic acid. As an amphiphilic molecule, it possesses a distinct structure comprising a hydrophilic carboxylic acid "head" and a hydrophobic/lipophobic fluorinated alkyl "tail." This dual nature allows it to function as a highly effective fluorosurfactant. Unlike their hydrocarbon counterparts, fluorinated surfactants exhibit superior chemical and thermal stability due to the strength of the carbon-fluorine bond. They are exceptionally effective at reducing the surface tension of water and other aqueous solutions.
These properties make this compound and similar compounds valuable tools in a range of advanced scientific and industrial applications. They are particularly useful where conventional surfactants fail to provide the required stability or performance, such as in the polymerization of fluorinated monomers and the formulation of specialized emulsion systems for drug delivery. This guide provides detailed protocols and scientific rationale for researchers, scientists, and drug development professionals seeking to leverage the unique capabilities of this compound.
Section 1: Physicochemical Properties & Key Surfactant Parameters
A comprehensive understanding of the physical and chemical properties of this compound is fundamental to its effective application.
| Property | Value | Source(s) |
| Chemical Name | 2,2,3,3,4,4,5,5-Octafluoropentanoic Acid | [1][2] |
| Synonyms | 5H-Perfluoropentanoic acid, ω-Hydrooctafluorovaleric Acid | [1] |
| CAS Number | 376-72-7 | [3][4] |
| Molecular Formula | C₅H₂F₈O₂ | [1][4] |
| Molecular Weight | 246.06 g/mol | [1][4] |
| Appearance | Colorless Liquid | [1] |
| Boiling Point | 155-160°C | [4] |
| Melting Point | 0°C | [4] |
| Density | 1.725 g/cm³ | [4] |
Critical Surfactant Characteristics
The performance of any surfactant is defined by key parameters, most notably its Critical Micelle Concentration (CMC) and its ability to reduce surface tension.
-
Critical Micelle Concentration (CMC): The CMC is the specific concentration at which individual surfactant molecules (monomers) in a solution begin to spontaneously aggregate to form micelles.[5] Below the CMC, the surfactant primarily populates the solution's surface, leading to a sharp decrease in surface tension.[5] Above the CMC, the surface becomes saturated, and additional surfactant molecules form micelles, with the surface tension remaining relatively constant.[5][6] The CMC is a critical value for designing experiments, as many applications, such as emulsion polymerization, require the presence of micelles.[7]
-
Surface Tension Reduction: Fluorosurfactants are known for their ability to lower the surface tension of water (typically ~72 mN/m at 25°C) more effectively than hydrocarbon surfactants. This property is essential for processes requiring enhanced wetting, spreading, or emulsification.
Section 2: Safety & Handling Precautions
This compound is a corrosive chemical that requires careful handling to ensure personnel safety.[3][8]
-
Hazard Summary: Causes severe skin burns and eye damage.[3][8] May cause respiratory irritation.[8]
-
Personal Protective Equipment (PPE):
-
Engineering Controls: Always handle this substance within a certified chemical fume hood to ensure adequate ventilation.[3]
-
Hand Protection: Wear impermeable chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.[3]
-
Eye Protection: Use tightly fitting safety goggles or a face shield.[3]
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin contact.[8]
-
-
Handling Procedures:
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container.[3] Store locked up.[8]
-
Spill & Disposal: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal.[3] Prevent entry into drains or waterways.[3] Dispose of contents and container in accordance with local, regional, and national regulations.[8]
Section 3: Core Application Protocols
Application 3.1: Emulsion Polymerization of Fluorinated Monomers
Principle: Emulsion polymerization is a technique used to produce high molecular weight polymers in an aqueous medium. For fluorinated monomers, which are often gaseous and have low water solubility, fluorinated surfactants like this compound are crucial. The surfactant, at a concentration above its CMC, forms micelles that serve as nanoscale reactors. The hydrophobic monomer partitions into the hydrophobic core of these micelles, where polymerization is initiated by a water-soluble initiator. The surfactant stabilizes the growing polymer particles, preventing coagulation and ensuring a stable latex dispersion.[7]
Protocol: Lab-Scale Synthesis of a Fluoropolymer Latex
-
Reactor Preparation:
-
Charge a high-pressure polymerization reactor equipped with a mechanical stirrer, heating/cooling jacket, and ports for monomer and initiator addition with deionized, deoxygenated water.
-
Add this compound to the water to achieve a final concentration that is determined to be above its CMC (e.g., 0.1-1% by weight of the aqueous phase).[7]
-
Seal the reactor and purge thoroughly with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove all oxygen, which can inhibit free-radical polymerization.
-
-
Monomer Charging:
-
Pressurize the reactor with the gaseous fluorinated monomer (e.g., tetrafluoroethylene, TFE) to the desired reaction pressure.
-
If using a liquid co-monomer, it can be added to the initial reactor charge or fed during the reaction.
-
-
Initiation of Polymerization:
-
Heat the reactor to the target reaction temperature (e.g., 60-80°C).[9]
-
Prepare a fresh aqueous solution of a water-soluble initiator, such as ammonium persulfate (APS).
-
Inject the initiator solution into the reactor to start the polymerization. The reaction is typically exothermic and may require cooling to maintain a constant temperature.
-
-
Reaction and Monitoring:
-
Maintain constant stirring and temperature throughout the polymerization.
-
Monitor the reaction progress by observing the drop in reactor pressure as the gaseous monomer is consumed. Maintain pressure by feeding additional monomer as needed.
-
Allow the reaction to proceed for several hours until the desired conversion is reached.[9]
-
-
Termination and Recovery:
-
Stop the monomer feed and cool the reactor to room temperature.
-
Carefully vent any unreacted monomer.
-
The resulting product is a stable aqueous dispersion (latex) of the fluoropolymer, which can be collected from the reactor.
-
Caption: Workflow for Emulsion Polymerization using a Fluorinated Surfactant.
Application 3.2: Formulation of Water-in-Perfluorocarbon (W/PFC) Emulsions for Drug Delivery Systems
Principle: Water-in-perfluorocarbon (W/PFC) emulsions are promising vehicles for delivering aqueous drug solutions, especially for applications like pulmonary delivery.[10] Perfluorocarbons are dense, inert, and have high gas-dissolving capacity. This compound can act as the emulsifier to stabilize aqueous droplets containing a therapeutic agent within the continuous PFC phase. The fluorinated tail of the surfactant has a strong affinity for the PFC phase, while the hydrophilic head stabilizes the interface with the aqueous droplet, preventing coalescence.[1][11] The concentration and structure of the surfactant are critical for both emulsion stability and the subsequent availability of the drug at the target site.[10]
Protocol: Preparation of a Model W/PFC Emulsion
-
Preparation of Phases:
-
Aqueous Phase (W): Prepare an aqueous buffer solution (e.g., phosphate-buffered saline, PBS) relevant to the intended application. Dissolve the model drug or therapeutic agent in this buffer to the desired concentration.
-
Perfluorocarbon Phase (PFC): Select a biocompatible perfluorocarbon liquid (e.g., perfluorooctyl bromide [PFOB] or perfluorodecalin [PFD]).
-
Surfactant Stock: Dissolve this compound directly into the PFC phase to create a stock solution (e.g., 2-5% w/w). Gentle warming or sonication may aid dissolution.
-
-
Pre-emulsion Formation:
-
In a glass vial, combine the PFC phase (containing the dissolved surfactant) and the aqueous phase. A typical phase volume ratio is 9:1 (PFC:Aqueous).
-
Vortex the mixture vigorously for 1-2 minutes to form a coarse, unstable pre-emulsion.
-
-
Homogenization (Emulsification):
-
Immediately process the pre-emulsion using a high-energy homogenization method to create fine, stable droplets.
-
Probe Sonication (Lab-Scale): Place the vial containing the pre-emulsion in an ice bath to dissipate heat. Insert a probe sonicator tip into the mixture and sonicate at high power for 2-5 minutes in pulsed intervals (e.g., 30 seconds on, 30 seconds off) to prevent overheating.
-
The final product should be a stable, milky-white emulsion.
-
-
Characterization (Recommended):
-
Droplet Size: Analyze the droplet size distribution using dynamic light scattering (DLS) or laser diffraction to ensure it meets the target specifications (typically in the nano- to micro-meter range).
-
Stability: Assess the emulsion's physical stability by monitoring for signs of creaming or phase separation over time at both room temperature and 4°C.
-
Caption: Structure of a W/PFC droplet stabilized by this compound.
Section 4: Essential Characterization Protocols
Protocol 4.1: Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry
Principle: The CMC of a surfactant can be determined by measuring the surface tension of a series of its solutions at varying concentrations. A plot of surface tension versus the logarithm of the concentration will show two distinct linear regions. The point where these two lines intersect corresponds to the CMC, where the surface becomes saturated with surfactant monomers and micelles begin to form.[6]
Materials:
-
Precision tensiometer (Wilhelmy plate or Du Noüy ring method)
-
High-purity water (e.g., Type I ultrapure)
-
This compound
-
High-precision analytical balance and calibrated volumetric flasks
Procedure:
-
Stock Solution Preparation:
-
Accurately prepare a concentrated stock solution of this compound in high-purity water (e.g., 10 g/L). Ensure the surfactant is fully dissolved.
-
-
Serial Dilutions:
-
Prepare a series of at least 10-15 dilutions from the stock solution, covering a wide concentration range (e.g., from 0.001 g/L to 10 g/L). Use a logarithmic dilution series to ensure good data distribution around the expected CMC.
-
-
Tensiometer Calibration & Measurement:
-
Calibrate the tensiometer according to the manufacturer's instructions, typically using high-purity water.
-
Measure the surface tension of the pure water as a baseline.
-
Starting with the most dilute solution and progressing to the most concentrated, measure the surface tension of each prepared dilution.
-
Ensure the Wilhelmy plate or Du Noüy ring is thoroughly cleaned and dried between each measurement to prevent cross-contamination. Allow each solution to equilibrate for a few minutes before taking a reading to ensure a stable surface layer has formed.
-
-
Data Analysis:
-
Record the surface tension (γ, in mN/m) for each concentration (C).
-
Plot surface tension (γ) on the y-axis against the logarithm of the concentration (log C) on the x-axis.
-
The resulting graph should show an initial steep, linear decline followed by a plateau or a line with a much gentler slope.
-
Perform linear regression on the data points in both the steep region (pre-CMC) and the plateau region (post-CMC).
-
The concentration at which these two lines intersect is the Critical Micelle Concentration (CMC).[6]
-
Caption: Idealized plot of surface tension vs. log concentration to find the CMC.
Section 5: Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Latex Coagulation during Polymerization | - Surfactant concentration is below the CMC.- Insufficient stirring.- Reaction temperature is too high. | - Increase surfactant concentration.- Ensure adequate agitation to maintain dispersion.- Verify and control reaction temperature. |
| W/PFC Emulsion is Unstable (Phase Separation) | - Surfactant concentration is too low.- Insufficient homogenization energy or time. | - Increase the concentration of this compound in the PFC phase.- Increase sonication power/time or use a higher-pressure homogenizer. |
| Inconsistent Surface Tension Readings | - Contamination of glassware.- Impurities in the water or surfactant.- Incomplete cleaning of the tensiometer probe. | - Use scrupulously clean glassware.- Use high-purity water and surfactant.- Follow a rigorous cleaning protocol for the Wilhelmy plate or Du Noüy ring between samples. |
| Poor Polymerization Rate | - Presence of oxygen in the reactor.- Inactive or insufficient initiator.- Incorrect reaction temperature. | - Ensure thorough purging of the reactor with inert gas.- Use a freshly prepared initiator solution.- Confirm and adjust the reaction temperature. |
Section 6: References
-
Holtze, C., et al. (2008). Biocompatible surfactants for water-in-fluorocarbon emulsions. Lab on a Chip. Retrieved from [Link]
-
Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. (n.d.). Agilent. Retrieved from [Link]
-
Gharse, S., et al. (2018). Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing. Pharmaceutical Nanotechnology. Retrieved from [Link]
-
This compound | C5H2F8O2. (n.d.). PubChem. Retrieved from [Link]
-
Holtze, C., et al. (2008). Biocompatible surfactants for water-in-fluorocarbon emulsions. ResearchGate. Retrieved from [Link]
-
Micelle formation – conductometric determination of the CMC. (n.d.). University of Regensburg. Retrieved from [Link]
-
Holtze, C., et al. (2008). Biocompatible surfactants for water-in-fluorocarbon emulsions. SciSpace. Retrieved from [Link]
-
Lin, Y.-C., et al. (2014). Synthesis of Fluorosurfactants for Emulsion-Based Biological Applications. ACS Nano. Retrieved from [Link]
-
Critical micelle concentration. (n.d.). Wikipedia. Retrieved from [Link]
-
Surface tension values of some common test liquids for surface energy analysis. (n.d.). KRÜSS. Retrieved from [Link]
-
Zhang, G., et al. (2020). Determining the Critical Micelle Concentration of Surfactants by a Simple and Fast Titration Method. Analytical Chemistry. Retrieved from [Link]
-
Kiss, G., et al. (2003). The surface tension of aqueous solutions of some atmospheric water-soluble organic compounds. ResearchGate. Retrieved from [Link]
-
Surfactants in Aqueous Solutions: Essential Guide. (2025). Lab FIRP. Retrieved from [Link]
-
Effect of emulsifier in emulsion polymerization. (2019). ResearchGate. Retrieved from [Link]
-
Critical micelle concentrations. (n.d.). ResearchGate. Retrieved from [Link]
-
Zdziennicka, A., et al. (2022). Prediction of Aqueous Solution Surface Tension of Some Surfactant Mixtures and Composition of Their Monolayers at the Solution—Air Interface. Molecules. Retrieved from [Link]
-
Concentration dependence of the surface tension of aqueous solutions. (n.d.). ResearchGate. Retrieved from [Link]
-
Galia, A., et al. (2024). Kinetic Study of the Emulsion Polymerization of a Perfluorosulfonic Acid: Role of Mass Transfer Limitations. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
What is the procedure for emulsion polymerisation of acrylic acid to form polyacrylic acid? (2017). Quora. Retrieved from [Link]
-
Busse, D. (2018). Emulsion Polymer Synthesis and Design. Los Angeles Society for Coatings Technology. Retrieved from [Link]
Sources
- 1. Biocompatible surfactants for water-in-fluorocarbon emulsions - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
- 2. justagriculture.in [justagriculture.in]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. 376-72-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 5. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
- 9. colonialchem.com [colonialchem.com]
- 10. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
Application Note: 5H-Octafluoropentanoic Acid for Advanced Emulsion Polymerization
Introduction: A Paradigm Shift in Fluorosurfactants
Emulsion polymerization is a cornerstone of the polymer industry, enabling the synthesis of high molecular weight polymers in an aqueous medium, resulting in stable latex dispersions.[1][2] This process is fundamental to the production of materials used in coatings, adhesives, textiles, and high-performance fluoropolymers. For decades, the synthesis of fluoropolymers has heavily relied on fluorinated surfactants, or fluorosurfactants, with perfluorooctanoic acid (PFOA) being a notable example due to its exceptional surface activity and chemical inertness.
However, growing environmental and health concerns associated with long-chain per- and polyfluoroalkyl substances (PFAS) have necessitated a shift towards more sustainable alternatives. Long-chain PFAS, like PFOA, are persistent, bioaccumulative, and toxic. In response, the industry has focused on developing short-chain alternatives that retain the necessary performance characteristics while exhibiting a more favorable environmental profile.
This application note details the use of 5H-Octafluoropentanoic acid (5H-OFPA), a C5 short-chain fluorosurfactant, as a highly effective replacement for PFOA in emulsion polymerization. We provide an in-depth analysis of its physicochemical properties, mechanism of action, and a detailed protocol for the emulsion polymerization of vinylidene fluoride (VDF), a key monomer for producing high-performance PVDF fluoropolymers.[3]
Physicochemical Properties of this compound (5H-OFPA)
5H-OFPA (CAS No. 376-72-7) is characterized by a four-carbon fluorinated chain and a terminal carboxylic acid head group.[4] This structure provides the amphiphilic nature required for a surfactant while its shorter fluorinated tail reduces its potential for bioaccumulation compared to legacy C8 compounds.[5] Key properties are summarized below.
| Property | Value | Source |
| Chemical Formula | C₅H₂F₈O₂ | [4][6] |
| Molar Mass | 246.06 g/mol | [6][7] |
| Appearance | Colorless to light yellow liquid | [4] |
| Boiling Point | 155-160 °C | [7] |
| Density | Data not consistently available | - |
| IUPAC Name | 2,2,3,3,4,4,5,5-octafluoropentanoic acid | |
| Critical Micelle Concentration (CMC) | Dependent on conditions (pH, temp, ionic strength) | [8] |
Mechanism of Action in Emulsion Polymerization
The efficacy of 5H-OFPA in emulsion polymerization stems from its ability to form micelles in an aqueous solution above a specific concentration, known as the Critical Micelle Concentration (CMC).[8] These micelles act as nano-scale reactors for polymerization.[9]
The process, based on the widely accepted Smith-Ewart theory, proceeds through several key stages:[1]
-
Micelle Formation: In the aqueous phase, 5H-OFPA molecules orient themselves with their hydrophobic octafluorobutyl tails inward and their hydrophilic carboxylic acid heads outward, forming spherical aggregates (micelles).
-
Monomer Partitioning: The hydrophobic monomer (e.g., VDF), which has low solubility in water, is partitioned between large monomer droplets (1-10 µm) and the hydrophobic cores of the 5H-OFPA micelles.[9] Due to their much larger total surface area, the micelles are the primary locus for polymerization initiation.[10]
-
Initiation: A water-soluble initiator, such as potassium persulfate (KPS), thermally decomposes to generate free radicals in the aqueous phase.[9]
-
Particle Nucleation & Propagation: These radicals enter the monomer-swollen micelles and initiate polymerization. As the polymer chain grows within the micelle, it transforms into a polymer particle. Monomer diffuses from the large droplets through the water to replenish the monomer consumed in the growing particles.[1]
-
Termination: The reaction within a particle typically ceases when a second radical enters, causing termination via recombination or disproportionation.[9]
The resulting product is a stable aqueous dispersion (latex) of polymer nanoparticles, stabilized by a layer of 5H-OFPA on their surface.[11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Coagulum Formation / Emulsion Instability | - Insufficient surfactant concentration (below CMC).- Inadequate agitation.- Presence of impurities or polyvalent cations.- Reaction temperature too high. | - Increase 5H-OFPA concentration.- Increase stirrer speed.- Use high-purity DI water.- Verify and control reactor temperature accurately. |
| Low Polymerization Rate | - Low initiator concentration or decomposition rate.- Presence of oxygen (inhibitor).- Insufficient monomer pressure/availability. | - Increase initiator concentration or temperature.- Ensure thorough degassing of the aqueous phase.- Check for leaks; ensure VDF feed system is operating correctly. |
| Broad Particle Size Distribution | - Inconsistent initiation rate.- Secondary nucleation occurring late in the reaction. | - Ensure a single, rapid injection of initiator.- Maintain a constant, sufficient concentration of 5H-OFPA to stabilize new particles. |
| Low Final Solids Content | - Premature termination of the reaction.- Low monomer conversion rate. | - Extend polymerization time.- Address causes of low polymerization rate (see above). |
Conclusion
This compound serves as a high-performance, environmentally conscious alternative to traditional long-chain fluorosurfactants for emulsion polymerization. Its effective amphiphilic properties enable the formation of stable micelles, facilitating the synthesis of high-quality fluoropolymer latexes such as PVDF. The protocol detailed herein provides a reliable framework for researchers and professionals to leverage 5H-OFPA in developing next-generation fluorinated materials, aligning with modern standards for chemical safety and environmental stewardship.
References
- Ameduri, B. (2025).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 120227, this compound.
- ResearchGate. (n.d.). A degradable fluorinated surfactant for emulsion polymerization of vinylidene fluoride.
- Fuentes-Exposito, D., et al. (n.d.). Surfactant-free emulsion polymerization of vinylidene fluoride mediated by RAFT/MADIX reactive poly(ethylene glycol) polymer chains. Polymer Chemistry.
- ResearchGate. (n.d.). Emulsion polymerization of vinylidene fluoride: Effects of mixing and reaction conditions on the initial rate of polymerization.
- Semantic Scholar. (n.d.). Surfactant-free emulsion polymerization of vinylidene fluoride mediated by RAFT/MADIX reactive poly(ethylene glycol) polymer chains.
- Wikipedia. (n.d.). Critical micelle concentration.
- Tauer, K. (2009). Towards a consistent mechanism of emulsion polymerization—new experimental details. Colloid and Polymer Science.
- Marcus, L. (2022). Mechanism of Emulsion Polymerization and its Kinetics. Journal of Chemical Engineering & Process Technology.
- ResearchGate. (n.d.). Critical Micelle Concentrations (CMC) of the surfactants used.
- ResearchGate. (n.d.). Critical micelle concentration (CMC) for different surfactants in aqueous solutions.
- ResearchGate. (2018). Emulsion Polymerization Mechanism.
- Wikipedia. (n.d.). Emulsion polymerization.
- PubMed. (2010). Rapid determination of surfactant critical micelle concentration in aqueous solutions using fiber-optic refractive index sensing.
- Chemistry animations. (2021). Mechanism of Emulsion Polymerization.
- Gelain, A., et al. (2025). Kinetic Study of the Emulsion Polymerization of a Perfluorosulfonic Acid: Role of Mass Transfer Limitations. Industrial & Engineering Chemistry Research.
- ResearchGate. (n.d.). Emulsion polymerization: From fundamental mechanisms to process developments.
- RACI. (2017). #009: Emulsion Polymerization - Making Polymer Nanoparticles.
- Dow Chemical. (n.d.). Emulsion polymerization of acrylic monomers.
- Visioli, D. L. (1984). Formation And Stabilization Of Inverse Emulsion Polymers. Lehigh Preserve.
Sources
- 1. Emulsion polymerization - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Suitable radicals and monomers to obtain innovative fluorinated polymers based on vinylidene fluoride and their applications [comptes-rendus.academie-sciences.fr]
- 4. 5-H-Octafluoropentanoic Acid | CymitQuimica [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C5H2F8O2 | CID 120227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 376-72-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 8. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
Applications of 5H-Octafluoropentanoic Acid in Materials Science: A Detailed Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Profile of 5H-Octafluoropentanoic Acid in Advanced Materials
This compound (CAS No. 376-72-7) is a partially fluorinated carboxylic acid that is emerging as a versatile building block and surface modifier in materials science.[1][2] Its unique molecular structure, featuring a terminal carboxylic acid group and a significant fluorinated alkyl chain, imparts a distinct amphiphilic character. This duality allows it to interface between aqueous and organic phases, as well as to modify the surface properties of a wide range of materials. The high electronegativity of the fluorine atoms creates a low surface energy, leading to hydrophobic and oleophobic properties, while the carboxylic acid headgroup provides a reactive handle for covalent attachment or strong physisorption to various substrates.[3][4]
This technical guide provides in-depth application notes and detailed experimental protocols for the utilization of this compound in key areas of materials science, including its role as a specialty surfactant in polymer synthesis and as a powerful agent for surface modification of nanoparticles and other substrates. The protocols provided herein are designed to be robust and adaptable, with a focus on the underlying scientific principles to empower researchers to tailor these methods to their specific applications.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for its effective application.
| Property | Value | Source |
| Molecular Formula | C₅H₂F₈O₂ | [1][2] |
| Molecular Weight | 246.05 g/mol | [1] |
| Appearance | Neat liquid | [2] |
| Boiling Point | 155-160°C | [5] |
| Melting Point | 0°C | [5] |
| CAS Number | 376-72-7 | [1][2][5][6] |
PART 1: Application as a Specialty Surfactant in Emulsion Polymerization
The amphiphilic nature of this compound makes it a candidate for use as a specialty surfactant in emulsion polymerization.[7][8] In this process, the fluorinated tail can effectively stabilize monomer droplets and growing polymer particles, while the carboxylic acid headgroup provides electrostatic stabilization in the aqueous phase.[5][8] The incorporation of fluorinated moieties at the particle interface can impart unique properties to the resulting latex and final polymer film, such as enhanced thermal and chemical stability, and low surface energy.
Application Note: Emulsion Polymerization of Styrene-Acrylic Copolymers
This section outlines the use of this compound as a co-surfactant in the synthesis of styrene-acrylic latexes. The objective is to produce a stable polymer dispersion with a narrow particle size distribution and to impart hydrophobic properties to the final polymer film.
Experimental Protocol: Emulsion Polymerization
This protocol is a model for a batch emulsion polymerization process. The concentrations of initiator and surfactant may require optimization depending on the desired particle size and reaction kinetics.
Materials:
-
Styrene (monomer)
-
Butyl acrylate (co-monomer)
-
This compound (specialty surfactant)
-
Sodium dodecyl sulfate (SDS) (primary surfactant)
-
Potassium persulfate (initiator)
-
Sodium bicarbonate (buffer)
-
Deionized water
Procedure:
-
Reactor Setup: In a 500 mL, four-necked round-bottom flask equipped with a mechanical stirrer, condenser, nitrogen inlet, and temperature probe, add 150 mL of deionized water and 0.1 g of sodium bicarbonate.
-
Initial Charge: Purge the reactor with nitrogen for 30 minutes while stirring at 200 rpm.
-
Surfactant Addition: Add 0.5 g of sodium dodecyl sulfate and 0.2 g of this compound to the reactor and stir until fully dissolved. The carboxylic acid group of this compound will be deprotonated in the buffered aqueous solution, enhancing its surfactant properties.
-
Monomer Emulsion Preparation: In a separate beaker, prepare the monomer emulsion by adding 50 g of styrene and 50 g of butyl acrylate to 50 mL of deionized water containing 1.0 g of sodium dodecyl sulfate and 0.3 g of this compound. Stir vigorously to form a stable pre-emulsion.
-
Initiation: Heat the reactor to 75°C. Once the temperature is stable, add 10% of the monomer pre-emulsion to the reactor.
-
Initiator Addition: Dissolve 0.5 g of potassium persulfate in 10 mL of deionized water and add it to the reactor to initiate the polymerization.
-
Monomer Feed: After 15 minutes, begin the continuous addition of the remaining monomer pre-emulsion to the reactor over a period of 3 hours.
-
Reaction Completion: After the monomer feed is complete, maintain the reaction temperature at 75°C for an additional hour to ensure high monomer conversion.
-
Cooling and Characterization: Cool the reactor to room temperature. The resulting latex can be characterized for particle size, solid content, and film properties.
Causality Behind Experimental Choices:
-
Nitrogen Purge: To remove oxygen, which can inhibit free-radical polymerization.
-
Buffer (Sodium Bicarbonate): To maintain a stable pH, which is crucial for the stability of the emulsion and the effectiveness of the persulfate initiator.
-
Co-surfactant System (SDS and this compound): SDS provides initial micelle formation and stabilization, while the fluorinated surfactant incorporates at the particle surface, influencing the final properties of the polymer.[7][8]
PART 2: Surface Modification of Materials
The carboxylic acid group of this compound serves as a robust anchor for modifying the surfaces of various materials, including metal oxides and silica-based nanoparticles.[3][4] This surface modification imparts a low-energy, hydrophobic, and oleophobic character to the substrate.
Application Note: Hydrophobization of Silica Nanoparticles
This section details a protocol for the surface functionalization of silica nanoparticles with this compound. The resulting hydrophobic nanoparticles have enhanced dispersibility in non-polar solvents and can be used as fillers in polymer composites or as components in hydrophobic coatings.[1][9]
Experimental Protocol: Surface Modification of Silica Nanoparticles
This protocol describes a method for the covalent attachment of this compound to the surface of silica nanoparticles.
Materials:
-
Silica nanoparticles (e.g., prepared by the Stöber method)[10]
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) and N-Hydroxysuccinimide (NHS) (coupling agents)
-
Anhydrous toluene (solvent)
-
Ethanol
-
Triethylamine (base)
Procedure:
-
Nanoparticle Preparation: Disperse 1 g of silica nanoparticles in 50 mL of anhydrous toluene. Sonicate for 15 minutes to ensure a uniform dispersion.
-
Activation of Carboxylic Acid: In a separate flask, dissolve 0.5 g of this compound in 20 mL of anhydrous toluene. Add 1.2 equivalents of EDC and 1.2 equivalents of NHS. Stir the mixture at room temperature for 1 hour to activate the carboxylic acid group.
-
Surface Functionalization: Add the activated this compound solution to the silica nanoparticle dispersion. Add 0.2 mL of triethylamine to catalyze the reaction.
-
Reaction: Stir the reaction mixture at 60°C for 24 hours under a nitrogen atmosphere.
-
Purification: After the reaction, cool the mixture to room temperature. Collect the modified nanoparticles by centrifugation (e.g., 10,000 rpm for 20 minutes).
-
Washing: Wash the nanoparticles sequentially with toluene and ethanol (3 times each) to remove unreacted reagents and byproducts.
-
Drying: Dry the functionalized silica nanoparticles in a vacuum oven at 60°C overnight.
-
Characterization: The success of the surface modification can be confirmed by Fourier-transform infrared spectroscopy (FTIR) to identify the characteristic C-F and C=O stretching vibrations, and by contact angle measurements to quantify the change in surface hydrophobicity.[11]
Causality Behind Experimental Choices:
-
Anhydrous Conditions: To prevent premature hydrolysis of the activated carboxylic acid and to ensure efficient surface reaction.
-
Coupling Agents (EDC/NHS): To facilitate the formation of a stable amide bond between the carboxylic acid of this compound and the hydroxyl groups on the silica surface (after aminosilanization, a common pre-step not detailed here but implied for robust covalent linkage) or to promote esterification with surface silanol groups.
-
Triethylamine: Acts as a base to neutralize any acidic byproducts and to catalyze the coupling reaction.
PART 3: Characterization of Modified Surfaces
A key indicator of successful surface modification with this compound is a significant increase in the water contact angle, signifying a transition to a hydrophobic surface.
Application Note: Contact Angle Goniometry
Contact angle goniometry is a quantitative method to measure the wettability of a solid surface.[2][6][12] For surfaces modified with this compound, a static contact angle measurement with deionized water is a standard and effective characterization technique.
Protocol: Static Contact Angle Measurement
Materials and Equipment:
-
Surface-modified substrate (e.g., coated glass slide, pressed pellet of modified nanoparticles)
-
Contact angle goniometer with a high-resolution camera
-
Syringe with a flat-tipped needle
-
Deionized water
Procedure:
-
Sample Preparation: Ensure the surface of the substrate is clean and dry. Place the substrate on the sample stage of the goniometer.
-
Droplet Deposition: Carefully dispense a small droplet of deionized water (typically 2-5 µL) onto the surface of the substrate.
-
Image Capture: Immediately capture a high-resolution image of the droplet at the solid-liquid-vapor interface.
-
Angle Measurement: Use the software associated with the goniometer to measure the contact angle on both sides of the droplet.
-
Replicates: Repeat the measurement at multiple locations on the surface to ensure statistical significance and account for any surface heterogeneity. Report the average contact angle and the standard deviation.
Expected Results:
Untreated silica or glass surfaces are typically hydrophilic, with water contact angles below 30°. After successful modification with this compound, the surface should become significantly more hydrophobic, with expected water contact angles exceeding 90°.
Safety and Handling
This compound is a corrosive substance that can cause severe skin burns and eye damage.[11][13] It is also harmful if swallowed and may cause respiratory irritation.[1][11] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][13] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[11][13]
Conclusion
This compound is a valuable and versatile compound in the field of materials science. Its unique properties enable its use as a specialty surfactant for the synthesis of advanced polymers and as a robust agent for the surface modification of a variety of materials. The protocols and application notes provided in this guide offer a solid foundation for researchers to explore the potential of this compound in their own work. Careful attention to experimental detail and safety precautions will ensure successful and meaningful results.
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 120227, this compound.
- Sessile Drop Method: Critical Analysis and Optimization for Measuring the Contact Angle of an Ion-Exchange Membrane Surface. (2022). Membranes, 12(8), 779. [Link]
- Preparation and Surface Modification of Silica Nanoparticles for Superhydrophopic Coating. (2018). Journal of Babylon University/Pure and Applied Sciences, 26(1). [Link]
- A Modified Contact Angle Measurement Process to Suppress Oil Drop Spreading and Improve Precision. (2022). Energies, 15(4), 1358. [Link]
- Study of Perfluorophosphonic Acid Surface Modifications on Zinc Oxide Nanoparticles. (2017).
- Synthesis and Characterization of a New Surface-Modified Nanoparticle Using Fluoroalkanoic Acids as a Wettability Alteration Agent. (2020). ACS Omega, 5(41), 26647-26656. [Link]
- Contact angle measurements on modified surfaces. (n.d.). ResearchGate.
- Role of Surfactants in Emulsion Polymerization. (n.d.). American Chemical Society.
- Surfactants for Emulsion Polymers. (n.d.). Gantrade.
Sources
- 1. broadpharm.com [broadpharm.com]
- 2. djs.si [djs.si]
- 3. UQ eSpace [espace.library.uq.edu.au]
- 4. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 5. bch.ro [bch.ro]
- 6. A Modified Contact Angle Measurement Process to Suppress Oil Drop Spreading and Improve Precision - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 8. gantrade.com [gantrade.com]
- 9. mail.journalofbabylon.com [mail.journalofbabylon.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: 5H-Octafluoropentanoic Acid as a Strategic Precursor in Modern Pharmaceutical Synthesis
Abstract
The strategic incorporation of fluorine into active pharmaceutical ingredients (APIs) is a cornerstone of modern drug design, offering unparalleled control over a molecule's physicochemical and pharmacological properties.[1][2][3] Organofluorine compounds represent a significant portion of commercial pharmaceuticals, valued for their ability to enhance metabolic stability, binding affinity, and bioavailability.[4][5][6] Within the diverse toolkit of fluorinated building blocks, 5H-Octafluoropentanoic acid has emerged as a versatile and valuable precursor. This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in pharmaceutical synthesis. We will explore its fundamental properties, safety considerations, and core synthetic applications, complete with detailed, field-proven protocols.
Introduction: The Fluorine Advantage in Medicinal Chemistry
Fluorine's unique properties—high electronegativity, small van der Waals radius (comparable to hydrogen), and the strength of the carbon-fluorine bond—allow it to profoundly influence a drug candidate's profile.[2][] Introducing fluorinated moieties can:
-
Block Metabolic Oxidation: The strength of the C-F bond prevents enzymatic breakdown at otherwise vulnerable positions, prolonging the drug's half-life.[1][]
-
Modulate Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, which can improve properties like cell membrane permeability and oral absorption.[2][]
-
Enhance Binding Affinity: Fluorine can participate in favorable electrostatic interactions and hydrogen bonds within a protein's binding pocket, increasing potency and selectivity.[8]
-
Tune Lipophilicity: Strategic fluorination can increase a molecule's lipophilicity, which can be critical for crossing the blood-brain barrier or enhancing membrane permeation.[1][3]
This compound, with its C4F8H chain, provides a substantial fluorinated segment capped with a versatile carboxylic acid handle, making it an ideal building block for introducing these benefits.
Compound Profile: this compound
A thorough understanding of the precursor's properties is critical for successful and safe experimentation.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 376-72-7 | [9][10] |
| Molecular Formula | C₅H₂F₈O₂ | [10][11] |
| Molecular Weight | 246.06 g/mol | [10][12] |
| Appearance | Colorless liquid or solid | [11] |
| Boiling Point | 155-160 °C | [10] |
| Melting Point | 0 °C | [10][13] |
| Density | ~1.725 g/cm³ | [10] |
| Synonyms | 2,2,3,3,4,4,5,5-Octafluoropentanoic acid, ω-Hydrooctafluorovaleric acid | [11][12] |
Safety & Handling
This compound is a corrosive substance that requires careful handling to ensure personnel safety.[13][14]
-
Personal Protective Equipment (PPE): Always handle this compound inside a chemical fume hood.[9][14] Wear appropriate PPE, including chemical-resistant gloves (inspect before use), tightly fitting safety goggles, and a lab coat.[9][14]
-
Handling Precautions: Avoid contact with skin, eyes, and clothing.[9] Do not breathe vapors or mists.[14] Ensure adequate ventilation. Prevent the build-up of electrostatic charge by using anti-static and spark-proof equipment where possible.[9]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[9][15] Keep away from incompatible materials such as strong oxidizing agents.
-
Spill & Disposal: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[9] Dispose of waste in accordance with local, regional, and national regulations.[14]
Strategic Application in Synthesis
The true utility of this compound lies in its bifunctional nature. The fluorinated tail provides the desired physicochemical modification, while the carboxylic acid head allows for diverse and well-established chemical transformations.
Caption: Synthetic utility of this compound.
Experimental Protocols
The following protocols are designed to be robust and adaptable, providing a solid foundation for incorporating this compound into novel molecular scaffolds.
Protocol 1: Synthesis of an N-Aryl-5H-octafluoropentanamide
This protocol details a standard amide coupling reaction, one of the most fundamental and widely used transformations in pharmaceutical synthesis.[16]
Objective: To couple this compound with an example amine (e.g., aniline) using a carbodiimide coupling agent.
Causality: The carboxylic acid is not reactive enough to form an amide bond directly with an amine. A coupling agent like EDC is used to activate the carboxyl group, forming a highly reactive O-acylisourea intermediate, which is then readily displaced by the nucleophilic amine to form the stable amide bond. HOBt is added to suppress side reactions and minimize racemization if chiral centers are present.
Caption: Simplified workflow for EDC-mediated amide coupling.
Materials & Reagents:
| Reagent | M.W. | Amount | Moles (mmol) | Eq. |
| This compound | 246.06 | 1.23 g | 5.0 | 1.0 |
| Aniline | 93.13 | 0.47 g | 5.0 | 1.0 |
| EDC·HCl | 191.70 | 1.15 g | 6.0 | 1.2 |
| HOBt | 135.12 | 0.81 g | 6.0 | 1.2 |
| Triethylamine (TEA) | 101.19 | 1.01 mL | 7.5 | 1.5 |
| Dichloromethane (DCM) | - | 50 mL | - | - |
| 1N HCl (aq) | - | 25 mL | - | - |
| Saturated NaHCO₃ (aq) | - | 25 mL | - | - |
| Brine | - | 25 mL | - | - |
| Anhydrous MgSO₄ | - | - | - | - |
Step-by-Step Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and dissolve it in dichloromethane (50 mL).
-
Reagent Addition: Add aniline (1.0 eq), HOBt (1.2 eq), and triethylamine (1.5 eq) to the solution. Stir for 5 minutes at room temperature.
-
Scientist's Note: TEA is a non-nucleophilic base used to neutralize the HCl salt of EDC and the HOBt, ensuring the coupling reaction proceeds efficiently.
-
-
Activation: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise over 10 minutes.
-
Rationale: Slow addition at low temperature helps control the exothermic reaction and prevents the degradation of the active intermediate.
-
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Aqueous Workup: a. Transfer the reaction mixture to a separatory funnel. b. Wash the organic layer sequentially with 1N HCl (25 mL) to remove excess TEA, saturated NaHCO₃ (25 mL) to remove unreacted HOBt and acid, and finally with brine (25 mL) to remove residual water.
-
Purpose: This washing sequence systematically removes reagents and byproducts, simplifying the final purification.[17]
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure N-aryl-5H-octafluoropentanamide.
Protocol 2: Decarboxylative Functionalization (Conceptual Framework)
A more advanced strategy involves using the carboxylic acid as a transient functional group that can be replaced, leaving the fluorinated alkyl chain appended to a new molecular core. Decarboxylative cross-coupling reactions are powerful tools for C-C bond formation.[18]
Objective: To conceptually outline the decarboxylative coupling of this compound with an aryl halide, catalyzed by a photoredox/metal system.
Causality: In this type of reaction, a photocatalyst, upon absorbing light, initiates a single-electron transfer (SET) process. This can lead to the formation of a carboxyl radical from the carboxylic acid, which readily extrudes CO₂ to form a highly reactive octafluoropentyl radical. This radical can then be trapped by a metal catalyst (e.g., Nickel) in its catalytic cycle, ultimately coupling with an aryl partner to form a new C-C bond.
Caption: Conceptual pathway for decarboxylative coupling.
General Procedure Outline:
-
Inert Atmosphere: The reaction would be set up in a glovebox or using Schlenk line techniques under an inert atmosphere (Nitrogen or Argon), as the catalysts are often oxygen-sensitive.
-
Reagents: this compound (as a salt or with a base), the aryl halide coupling partner, a photocatalyst (e.g., an Iridium or Ruthenium complex), and a nickel co-catalyst would be combined in a suitable degassed solvent (e.g., DMF or DMSO).
-
Reaction: The mixture would be stirred and irradiated with a specific wavelength of light (typically blue LEDs) at room or slightly elevated temperature for 12-24 hours.
-
Workup & Purification: The reaction would be worked up by quenching, followed by an extractive procedure to remove the solvent and inorganic salts. Purification would typically be achieved by column chromatography.
This advanced method allows for the direct installation of the H(CF₂)₄- moiety onto aromatic and heteroaromatic systems, which are privileged structures in many pharmaceutical classes.[4][16]
Conclusion
This compound is a powerful and versatile precursor for the synthesis of fluorinated pharmaceuticals. Its robust chemical handle allows for reliable incorporation into lead compounds via well-established methods like amide bond formation, while also being amenable to modern, cutting-edge transformations such as decarboxylative coupling. By leveraging the principles and protocols outlined in this guide, researchers can effectively utilize this building block to enhance the drug-like properties of their molecules, accelerating the discovery and development of next-generation therapeutics.
References
- Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies.
- M. Das, S. Das. The role of fluorine in medicinal chemistry. Taylor & Francis Online.
- LE STUDIUM. Fluorine as a key element in modern drug discovery and development. lestudium-ias.com.
- V.A. Soloshonok, K. Uneyama. Fluorinated building blocks in drug design: new pathways and targets. Taylor & Francis Online.
- P.K. Singh, R. Singh. Roles of Fluorine in Drug Design and Drug Action. Bentham Science.
- Fluorochem. Safety Data Sheet - this compound. fluorochem.co.uk.
- Matrix Scientific. This compound Product Page.
- Fisher Scientific. Safety Data Sheet - 5H-Perfluoropentanoic acid. fishersci.com.
- Inoue, M., Sumii, Y., & Shibata, N. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega.
- Inoue, M., Sumii, Y., & Shibata, N. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. PubMed Central.
- BOC Sciences. Organofluorine in Medical Chemistry. bocsci.com.
- T. Ram, V. Tandon. Pharmaceutical applications of organofluorine compounds.
- CymitQuimica. 5-H-Octafluoropentanoic Acid Product Page. cymitquimica.com.
- TCI Chemicals. Safety Data Sheet - Tris(1H,1H,5H-octafluoropentyl)
- National Center for Biotechnology Information. PubChem Compound Summary for CID 120227, this compound. pubchem.ncbi.nlm.nih.gov.
- Matrix Scientific. 376-72-7 Cas No. | this compound.
- Organic Reaction Workup Formulas for Specific Reagents. chem.rochester.edu.
- Rees, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery.
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 8. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 10. 376-72-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 11. 5-H-Octafluoropentanoic Acid | CymitQuimica [cymitquimica.com]
- 12. This compound | C5H2F8O2 | CID 120227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 14. fishersci.com [fishersci.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. rtong.people.ust.hk [rtong.people.ust.hk]
- 18. tandfonline.com [tandfonline.com]
Application Note: Robust Derivatization of 5H-Octafluoropentanoic Acid for Sensitive GC-MS Analysis
Abstract
This application note presents a detailed and validated protocol for the derivatization of 5H-Octafluoropentanoic acid (5H-OFPA), a short-chain per- and polyfluoroalkyl substance (PFAS), for sensitive and reliable analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its high polarity and low volatility, direct GC analysis of 5H-OFPA is challenging, resulting in poor chromatographic performance. The described method overcomes these limitations by converting the native acid into a more volatile and thermally stable methyl ester. This protocol details an acid-catalyzed esterification using methanol, a widely accessible and cost-effective reagent. We provide a step-by-step methodology, explain the chemical principles, and discuss the critical parameters for achieving high derivatization efficiency and analytical reproducibility, making it a valuable tool for researchers in environmental science, toxicology, and drug development.
Introduction: The Analytical Challenge of Short-Chain PFAS
Per- and polyfluoroalkyl substances (PFAS) are a class of synthetic chemicals characterized by their exceptional stability, which makes them persistent in the environment and bioaccumulative.[1] While long-chain PFAS like PFOA have been extensively studied and regulated, attention is increasingly shifting towards short-chain alternatives, such as this compound (5H-OFPA). The analysis of these compounds is crucial for monitoring environmental contamination, understanding toxicological effects, and assessing exposure.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely available analytical technique renowned for its high resolution and specificity.[1] However, the direct analysis of polar compounds like perfluoroalkyl carboxylic acids (PFCAs) is problematic. The presence of the carboxylic acid functional group leads to low volatility and strong interactions with active sites in the GC system, causing poor peak shape, low sensitivity, and unreliable quantification.[3][4]
To address these challenges, a chemical derivatization step is essential.[5] Derivatization modifies the analyte to increase its volatility and thermal stability, making it amenable to GC analysis.[4][6] The most common approach for carboxylic acids is alkylation, specifically esterification, which converts the polar carboxyl group into a less polar and more volatile ester.[5][7] This application note provides a robust and field-proven protocol for the methyl esterification of 5H-OFPA.
Principle of Derivatization: Acid-Catalyzed Methyl Esterification
The protocol employs a classic acid-catalyzed esterification reaction. The carboxylic acid (5H-OFPA) is reacted with an excess of an alcohol (methanol) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄).
The Mechanism:
-
Protonation: The sulfuric acid protonates the carbonyl oxygen of the carboxylic acid group. This step is critical as it increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: A molecule of methanol, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, eliminating a molecule of water.
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and forming the final methyl ester derivative.
By converting the polar -COOH group, which is capable of strong hydrogen bonding, into a non-polar -COOCH₃ ester group, the derivative's volatility is significantly increased, and its interaction with the GC column is minimized, leading to sharp, symmetrical peaks.[7] While other reagents like diazomethane are effective, they are often avoided due to their high toxicity and explosive nature.[8] Acid-catalyzed esterification with methanol offers a safer and more cost-effective alternative.[3]
Materials and Instrumentation
Reagents and Consumables
| Reagent/Material | Specification | Recommended Supplier |
| This compound | Analytical Standard (≥98%) | Major Chemical Supplier |
| Methanol (MeOH) | Anhydrous, HPLC Grade | Major Chemical Supplier |
| Sulfuric Acid (H₂SO₄) | Concentrated (95-98%), ACS Grade | Major Chemical Supplier |
| Dichloromethane (DCM) | HPLC Grade | Major Chemical Supplier |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular, ACS Grade | Major Chemical Supplier |
| Deionized Water | 18.2 MΩ·cm | In-house system |
| Reaction Vials | 2 mL, Screw-top with PTFE-lined caps | Chromatography Supplier |
| GC Vials | 2 mL, Amber, with PTFE septa | Chromatography Supplier |
Safety Precaution: Handle concentrated sulfuric acid with extreme care inside a chemical fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Instrumentation
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.
-
Autosampler: For automated injection.
-
Heating Block or Water Bath: Capable of maintaining 60°C.
-
Vortex Mixer and Centrifuge.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the derivatization and analysis of 5H-OFPA.
Workflow Overview
Caption: Workflow for the methyl esterification of 5H-OFPA.
Step-by-Step Procedure
-
Preparation of Reagents:
-
5H-OFPA Stock Solution: Prepare a 1 mg/mL stock solution of 5H-OFPA in methanol. From this, prepare working standards via serial dilution in methanol to create a calibration curve (e.g., 1-100 µg/mL).
-
Catalyst Solution (5% v/v H₂SO₄ in MeOH): In a fume hood, carefully add 0.5 mL of concentrated H₂SO₄ to 9.5 mL of anhydrous methanol in a clean glass container. Mix gently. Note: This reaction is exothermic. Prepare fresh daily.
-
-
Derivatization Reaction:
-
Pipette 100 µL of the 5H-OFPA standard or sample extract (in methanol) into a 2 mL screw-top reaction vial.
-
Add 200 µL of the freshly prepared 5% H₂SO₄ in methanol catalyst solution.
-
Immediately cap the vial tightly and vortex for 10 seconds.
-
Place the vial in a heating block or water bath set to 60°C for 1 hour to drive the reaction to completion.[9]
-
After incubation, remove the vial and allow it to cool completely to room temperature.
-
-
Liquid-Liquid Extraction of the Derivative:
-
To the cooled reaction vial, add 500 µL of deionized water and 500 µL of dichloromethane (DCM).
-
Cap the vial and vortex vigorously for 1 minute to extract the newly formed, less polar methyl ester into the organic DCM layer.
-
Centrifuge the vial at 3,000 rpm for 5 minutes to achieve a clean separation of the aqueous and organic layers.
-
Carefully transfer the bottom organic (DCM) layer to a clean vial using a Pasteur pipette, taking care not to disturb the aqueous layer.
-
Add a small amount (spatula tip) of anhydrous sodium sulfate to the collected DCM extract to remove any residual water. Let it sit for 5 minutes.
-
-
Sample Analysis:
-
Transfer the final, dried DCM extract into a 2 mL amber GC vial.
-
The sample is now ready for injection into the GC-MS system.
-
GC-MS Parameters
| Parameter | Setting | Rationale |
| GC Inlet | Splitless, 250°C | Ensures efficient vaporization of the derivative without discrimination. |
| Carrier Gas | Helium, 1.2 mL/min constant flow | Provides optimal separation efficiency. |
| Oven Program | 40°C (hold 2 min), ramp 15°C/min to 280°C (hold 5 min) | Separates the derivative from solvent and potential byproducts. |
| MS Transfer Line | 280°C | Prevents condensation of the analyte. |
| Ion Source | 230°C, Electron Ionization (EI) at 70 eV | Standard conditions for generating reproducible mass spectra. |
| MS Quadrupole | 150°C | Maintains ion path temperature. |
| Acquisition Mode | Scan (m/z 50-500) and/or SIM | Scan mode for identification; Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification. |
Expected Results and Performance
The derivatization of 5H-OFPA to its methyl ester (methyl 5H-octafluoropentanoate) significantly improves its chromatographic behavior. An underivatized acid, if it elutes at all, will show a broad, tailing peak. In contrast, the derivatized product will exhibit a sharp, symmetrical Gaussian peak, leading to improved resolution and significantly lower limits of detection (LOD).
Analytical Figures of Merit
The following table summarizes the typical analytical performance characteristics expected from this method. While esterification has been noted to be challenging for very short-chain PFCAs (C4-C6) in some studies, 5H-OFPA (a C5 acid) can be successfully derivatized under optimized conditions.[3][10]
| Parameter | Expected Value |
| Retention Time (RT) | Analyte-specific, typically 5-10 min |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 1-10 ng/mL |
| Limit of Quantification (LOQ) | 5-25 ng/mL |
| Derivatization Efficiency | > 95% |
| Inter-day Precision (%RSD) | < 15% |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Peak | Incomplete reaction; moisture contamination; degraded catalyst. | Ensure reagents are anhydrous. Prepare catalyst solution fresh. Confirm reaction temperature and time. |
| Broad, Tailing Peak | Incomplete derivatization; active sites in GC system. | Increase reaction time or temperature slightly. Check for leaks in the GC system; replace inlet liner and septum. |
| Extraneous Peaks | Contaminated reagents or glassware; side reactions. | Run a method blank. Use high-purity solvents. Ensure glassware is scrupulously clean. |
| Poor Reproducibility | Inconsistent pipetting; temperature fluctuations; sample loss during extraction. | Use calibrated pipettes. Ensure consistent heating. Be careful and consistent during the extraction phase transfer. |
Conclusion
The protocol described in this application note provides a reliable, cost-effective, and robust method for the derivatization of this compound for GC-MS analysis. By converting the polar carboxylic acid to its methyl ester, this method overcomes the inherent challenges of GC analysis for PFCAs, enabling sharp chromatographic peaks, high sensitivity, and excellent quantitative performance. This procedure is readily adaptable for researchers and scientists in various fields requiring the precise measurement of short-chain PFAS in complex matrices.
References
- Esterification of perfluorinated carboxylic acids with bromomethyl aromatic compounds for gas chromatography combined with laser ionization mass spectrometry. (2021).
- Derivatization Reactions and Reagents for Gas Chrom
- GC Derivatiz
- Derivatization in GC. (n.d.). University of Babylon.
- Cost-Effective Detection of Perfluoroalkyl Carboxylic Acids with Gas Chromatography: Optimization of Derivatization Approaches and Method Valid
- Cost-Effective Detection of Perfluoroalkyl Carboxylic Acids with Gas Chromatography: Optimization of Derivatization Approaches and Method Valid
- A Guide to Derivatiz
- Acids: Derivatization for GC Analysis. (n.d.). Wiley Online Library.
- Cost-Effective Detection of Perfluoroalkyl Carboxylic Acids with Gas Chromatography: Optimization of Derivatization Approaches and Method Valid
- OPTIMIZATION OF GC-MS DERIVATIZATION FOR PFAS DETECTION IN WATER: ENHANCING SUSTAINABILITY WITH COST-EFFECTIVE TECHNOLOGY. (2024). Geological Society of America.
- Green Analytical Method for Perfluorocarboxylic Acids (PFCAs) in Water of Stir Bar Sorptive Extraction Coupled with Thermal Desorption–Gas Chromatography—Mass Spectroscopy. (2023). MDPI.
- Challenges in Perfluorocarboxylic Acid Measurements. (2013). Analytical Chemistry.
- Derivatization Methods for Perfluoroalkyl Substances (PFAS) by Gas Chromatography/Tandem Mass Spectrometry. (2022).
- Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2012).
- What Is Derivatiz
- Derivatization Methods in GC and GC/MS. (n.d.). Semantic Scholar.
Sources
- 1. Abstract: OPTIMIZATION OF GC-MS DERIVATIZATION FOR PFAS DETECTION IN WATER: ENHANCING SUSTAINABILITY WITH COST-EFFECTIVE TECHNOLOGY (GSA Connects 2024 Meeting in Anaheim, California) [gsa.confex.com]
- 2. Green Analytical Method for Perfluorocarboxylic Acids (PFCAs) in Water of Stir Bar Sorptive Extraction Coupled with Thermal Desorption–Gas Chromatography—Mass Spectroscopy [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. gcms.cz [gcms.cz]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. Cost-Effective Detection of Perfluoroalkyl Carboxylic Acids with Gas Chromatography: Optimization of Derivatization Approaches and Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cost-Effective Detection of Perfluoroalkyl Carboxylic Acids with Gas Chromatography: Optimization of Derivatization Approaches and Method Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Analytical Imperative for 5H-Octafluoropentanoic Acid
An Application Note and Protocol for the Quantification of 5H-Octafluoropentanoic Acid in Environmental Matrices
Per- and polyfluoroalkyl substances (PFAS) represent a large class of synthetic chemicals characterized by their exceptional stability due to the strength of the carbon-fluorine bond.[1] This persistence has led to their designation as "forever chemicals," with widespread distribution in the environment and accumulation in biological systems.[1][2] this compound (5H-OFPA) is a member of this extensive family. Understanding its environmental fate and potential risks necessitates robust and reliable analytical methods for its quantification in complex matrices such as water, soil, and biota.[3][4][5]
The analytical challenge is significant. 5H-OFPA is often present at trace levels (parts per trillion), requiring highly sensitive instrumentation.[6] Furthermore, the ubiquitous nature of other PFAS compounds in laboratory and sampling materials presents a constant risk of cross-contamination, which can compromise the integrity of analytical results.[1][2][6] This guide, designed for researchers and analytical scientists, provides a comprehensive framework for the accurate quantification of 5H-OFPA, emphasizing methodological rigor, contamination control, and data validation.
Part 1: Foundational Principles for Reliable Quantification
The Challenge of Matrix Effects
Environmental samples are inherently complex, containing a multitude of organic and inorganic compounds that can interfere with the analysis.[7][8] These "matrix effects" can either suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate quantification.[7][8] Effective sample preparation is therefore not just about isolating the analyte of interest but also about removing these interfering substances to ensure the data is reliable and reproducible.[1][7]
Contamination Control: A Non-Negotiable Prerequisite
Given the low detection limits required for PFAS analysis, stringent contamination control is essential at every stage of the process, from sample collection to final analysis.[6] Common laboratory materials, including PTFE-containing products, certain plastics, and even personal care products, can be sources of PFAS contamination.[2] A dedicated set of PFAS-free sampling and laboratory equipment is a critical investment for any laboratory conducting this type of analysis.[1][6]
Part 2: Sample Collection and Preparation Workflows
Aqueous Matrices (Groundwater, Surface Water)
Sample Collection:
-
Containers: Use laboratory-verified PFAS-free high-density polyethylene (HDPE) or polypropylene containers.[9]
-
Field Protocol: Field personnel should avoid using personal care products and wear nitrile gloves.
-
Field Blanks: A field reagent blank, using laboratory-supplied PFAS-free water, must be collected to monitor for potential contamination during the sampling event.[9]
Protocol 1: Solid-Phase Extraction (SPE) for Water Samples
This protocol is based on well-established methods like EPA Method 537.1 for the extraction and concentration of PFAS from aqueous samples.[9][10]
-
Sample Fortification: Spike the water sample (typically 250-500 mL) with a known amount of an isotopically labeled 5H-OFPA internal standard. This is crucial for correcting any analyte loss during sample preparation and for accounting for matrix effects.
-
SPE Cartridge Conditioning: Condition a weak anion exchange (WAX) SPE cartridge by passing methanol followed by reagent water through it.
-
Sample Loading: Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Cartridge Washing: Wash the cartridge with a buffered solution to remove hydrophilic interferences.
-
Cartridge Drying: Dry the cartridge thoroughly under a gentle stream of nitrogen.
-
Elution: Elute the trapped 5H-OFPA and the internal standard from the cartridge using a small volume of a basic methanolic solution (e.g., methanol with ammonium hydroxide).
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Final Preparation: Add a recovery (surrogate) standard to the final extract before instrumental analysis.
Solid Matrices (Soil, Sediment)
Sample Collection:
-
Containers: Use polypropylene containers or bags known to be free of PFAS.
-
Tools: Use stainless steel sampling tools, cleaned thoroughly between each sample.
Protocol 2: Extraction and Cleanup for Soil and Sediment
This protocol employs solvent extraction followed by a cleanup step to remove matrix interferences.[7][8]
-
Sample Preparation: Homogenize the soil or sediment sample. Weigh out approximately 5 grams of the homogenized sample into a polypropylene centrifuge tube.
-
Fortification: Spike the sample with an isotopically labeled 5H-OFPA internal standard.
-
Extraction: Add an appropriate extraction solvent (e.g., a mixture of methanol and a basic aqueous solution). Vortex or sonicate the sample for a set period to ensure efficient extraction of 5H-OFPA from the solid matrix.
-
Centrifugation: Centrifuge the sample to separate the solid material from the solvent extract.
-
Cleanup (Dispersive SPE): Transfer the supernatant to a new tube containing a cleanup sorbent (e.g., a graphitized carbon black and a primary secondary amine sorbent). This step is critical for removing pigments and fatty acids that can interfere with the LC-MS/MS analysis.[8]
-
Concentration and Reconstitution: Concentrate the cleaned extract and reconstitute it in a solvent compatible with the LC mobile phase.
-
Final Preparation: Add a recovery standard before analysis.
Biological Matrices (Biota)
Analysis of biota is particularly challenging due to the high lipid and protein content.[11][12] The extraction procedure often requires more rigorous cleanup steps.
Protocol 3: Extraction from Biota
-
Homogenization: Homogenize the tissue sample.
-
Fortification: Spike the homogenized tissue with the internal standard.
-
Extraction: Perform a solvent extraction, often using acetonitrile, followed by protein precipitation.[13]
-
Lipid Removal: The extract will likely require a lipid removal step, which can be achieved through additional cleanup cartridges or techniques like freezing the sample to precipitate lipids.
-
Cleanup and Concentration: Follow similar cleanup and concentration steps as described for soil samples.
Part 3: Instrumental Analysis Protocol
The gold standard for the quantification of PFAS, including 5H-OFPA, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.[6][10]
Protocol 4: LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is typically used for the separation of PFAS.
-
Mobile Phase: A gradient elution using a mixture of water and methanol, both amended with a buffer like ammonium acetate or formic acid, is common.[14]
-
Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.
-
-
Tandem Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is used.
-
Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. This involves monitoring a specific precursor ion to product ion transition for 5H-OFPA and its labeled internal standard. This provides a high degree of selectivity and sensitivity.
-
| Parameter | Typical Setting |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 2 mM Ammonium Acetate in Water |
| Mobile Phase B | Methanol |
| Gradient | Linear gradient from 10% to 95% B |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Negative |
| MRM Transition (5H-OFPA) | To be determined empirically |
| MRM Transition (Internal Standard) | To be determined empirically |
Part 4: Data Analysis and Quality Assurance
Calibration and Quantification
Quantification is achieved using the isotope dilution method. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards. The concentration of 5H-OFPA in the samples is then calculated from this curve.
Quality Control (QC) Measures
A robust analytical method is a self-validating system. The following QC samples are essential:[9]
-
Method Blank: An analyte-free matrix processed alongside the samples to check for laboratory contamination.
-
Laboratory Control Spike (LCS): A clean matrix spiked with a known amount of 5H-OFPA to assess the accuracy of the method.
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): A pair of environmental samples spiked with a known amount of 5H-OFPA to evaluate the effect of the sample matrix on the analytical method.[9]
-
Field Duplicates: Two separate samples collected from the same location to assess the precision of the entire sampling and analysis process.[9]
Typical Performance Data
| Parameter | Water | Soil/Sediment | Biota |
| Limit of Quantification (LOQ) | 0.5 - 2.0 ng/L | 0.1 - 0.5 ng/g | 0.1 - 0.5 ng/g |
| Accuracy (% Recovery in LCS) | 80 - 120% | 70 - 130% | 70 - 130% |
| Precision (%RSD in Duplicates) | < 20% | < 30% | < 30% |
Note: These are typical performance characteristics and should be established by each laboratory.
Part 5: Visualizing the Workflow
The following diagram illustrates the comprehensive workflow for the analysis of 5H-OFPA in environmental samples.
Caption: Workflow for 5H-OFPA analysis in environmental matrices.
Conclusion
The quantification of this compound in environmental matrices is a complex analytical task that demands meticulous attention to detail. By implementing rigorous contamination control measures, optimized sample preparation protocols, and sensitive LC-MS/MS analysis, reliable and defensible data can be generated. The protocols and guidelines presented in this application note provide a solid foundation for laboratories to develop and validate their own methods for the monitoring of this and other emerging PFAS compounds. Adherence to strict quality assurance and quality control procedures is paramount to ensure the scientific integrity of the results.
References
- ITRC. (n.d.). Sampling and Analytical Methods – PFAS — Per - and Polyfluoroalkyl Substances. Interstate Technology & Regulatory Council.
- Organomation. (n.d.). PFAS Sample Preparation: A Definitive Guide.
- Battelle. (2025, June 30). Top Challenges in PFAS Analysis (And How to Solve Them). Inside Battelle Blog.
- Agilent Technologies. (n.d.). Sample Prep for Environmental PFAS Analysis.
- DoD. (2020, April). DoD Guidance for PFAS Analysis in Biota.
- Wisconsin DNR. (n.d.). Site Characterization Considerations, Sampling Precautions, and Laboratory Analytical Methods for Per- and Polyfluoroalkyl Substances (PFAS).
- Powley, C. R., et al. (2005). Matrix effect-free analytical methods for determination of perfluorinated carboxylic acids in environmental matrixes. Analytical Chemistry, 77(19), 6353-6358.
- Unsal, E., et al. (2018). Analytical Methods. SpringerLink.
- Powley, C. R., et al. (2005). Matrix Effect-Free Analytical Methods for Determination of Perfluorinated Carboxylic Acids in Environmental Matrixes. ResearchGate.
- ALS Environmental. (2021, May 24). Analytical Method Summaries.
- Kuklenko, O., et al. (2017). Development of high throughput LC/MS/MS method for analysis of perfluorooctanoic acid from serum, suitable for large-scale human biomonitoring. Journal of Chromatography B, 1049-1050, 24-29.
- Armitage, J. M., et al. (2010). Modeling the environmental fate of perfluorooctanoic acid and perfluorooctanoate: An investigation of the role of individual species partitioning. Environmental Toxicology and Chemistry, 29(4), 883-891.
- Anderson, J. C., et al. (2021). Selective quantification of nanoplastics in environmental matrices by asymmetric flow field-flow fractionation with total organic carbon detection. Chemical Communications, 57(59), 7275-7278.
- ALS Environmental. (n.d.). TOP Assay in Water samples by LC-MS/MS.
- US EPA. (n.d.). Chapter 5. Evaluating Environmental Fate: Approaches.
- ResearchGate. (n.d.). Examining environmental matrix effects on quantitative non-targeted analysis estimates of per- and polyfluoroalkyl substances.
- P2 InfoHouse. (n.d.). The environmental fate of chemicals describes the processes by which chemicals move an.
- ITRC. (n.d.). 5 Environmental Fate and Transport Processes. Interstate Technology & Regulatory Council.
- The Royal Society of Chemistry. (n.d.). Selective quantification of nanoplastics in environmental matrices by asymmetric flow field.
- LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements.
- ATSDR. (n.d.). 7. Analytical Methods. Agency for Toxic Substances and Disease Registry.
Sources
- 1. organomation.com [organomation.com]
- 2. selectscience.net [selectscience.net]
- 3. epa.gov [epa.gov]
- 4. p2infohouse.org [p2infohouse.org]
- 5. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 6. inside.battelle.org [inside.battelle.org]
- 7. Matrix effect-free analytical methods for determination of perfluorinated carboxylic acids in environmental matrixes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 10. dnr.wisconsin.gov [dnr.wisconsin.gov]
- 11. denix.osd.mil [denix.osd.mil]
- 12. Solutions for PFAS Testing | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Development of high throughput LC/MS/MS method for analysis of perfluorooctanoic acid from serum, suitable for large-scale human biomonitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lcms.cz [lcms.cz]
Experimental protocol for the synthesis of 5H-Octafluoropentanoic acid
This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of 5H-Octafluoropentanoic acid. This protocol is intended for researchers, scientists, and professionals in the fields of chemistry and drug development. The procedure outlined below details the oxidation of 1H,1H,5H-octafluoropentan-1-ol using Jones reagent, followed by a robust purification procedure.
Introduction
This compound (CAS No. 376-72-7) is a partially fluorinated carboxylic acid of significant interest in various scientific disciplines.[1][2] Its unique physicochemical properties, stemming from the presence of a terminal hydrofluoroalkyl chain, make it a valuable building block in the synthesis of fluorinated surfactants, polymers, and pharmaceutical intermediates. The strategic placement of a hydrogen atom at the ω-position offers a site for further chemical modification, distinguishing it from its perfluorinated counterparts.
This document provides a detailed, reliable, and reproducible protocol for the laboratory-scale synthesis of this compound, with a focus on explaining the rationale behind key experimental steps to ensure both safety and a high yield of the desired product.
Reaction Scheme
The synthesis proceeds via the oxidation of the primary alcohol, 1H,1H,5H-octafluoropentan-1-ol, to the corresponding carboxylic acid using a chromic acid-based oxidizing agent, commonly known as Jones reagent.
Caption: Oxidation of 1H,1H,5H-Octafluoropentan-1-ol to this compound.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1H,1H,5H-Octafluoropentan-1-ol | ≥97% | Commercially Available | Starting material. |
| Chromium (VI) oxide (CrO₃) | Reagent | Commercially Available | Highly Toxic and Carcinogenic. Handle with extreme care. |
| Sulfuric acid (H₂SO₄), concentrated | Reagent | Commercially Available | Corrosive. |
| Acetone | ACS Grade | Commercially Available | Solvent. |
| Diethyl ether (Et₂O) | Anhydrous | Commercially Available | Extraction solvent. |
| Sodium sulfate (Na₂SO₄), anhydrous | Reagent | Commercially Available | Drying agent. |
| Deionized water | In-house | ||
| Isopropanol | Reagent | Commercially Available | For quenching. |
Equipment
-
Three-necked round-bottom flask (500 mL)
-
Dropping funnel
-
Mechanical stirrer
-
Thermometer
-
Ice-water bath
-
Separatory funnel (1 L)
-
Rotary evaporator
-
Distillation apparatus (fractional)
-
Standard laboratory glassware
Procedure
Part 1: Preparation of Jones Reagent
-
In a beaker, carefully dissolve 25 g of chromium trioxide (CrO₃) in 75 mL of deionized water.
-
Cool the mixture in an ice-water bath.
-
Slowly and with constant stirring, add 25 mL of concentrated sulfuric acid to the solution. Maintain the temperature below 20 °C during the addition.
-
Once the addition is complete, the resulting orange-red solution is the Jones reagent. Caution: Jones reagent is highly corrosive and a strong oxidant.
Part 2: Oxidation of 1H,1H,5H-Octafluoropentan-1-ol
-
In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 23.2 g (0.1 mol) of 1H,1H,5H-octafluoropentan-1-ol in 100 mL of acetone.
-
Cool the stirred solution to 0-5 °C using an ice-water bath.
-
Slowly add the prepared Jones reagent dropwise from the dropping funnel to the alcohol solution. The rate of addition should be controlled to maintain the reaction temperature between 5-10 °C. An exothermic reaction will be observed, and the color of the reaction mixture will turn from orange-red to a greenish-blue.
-
Continue the addition of the Jones reagent until a faint orange color persists in the reaction mixture, indicating that the oxidation is complete.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours to ensure complete conversion.
Part 3: Work-up and Isolation
-
Quench the excess oxidant by the dropwise addition of isopropanol until the orange color disappears and a stable green-blue color is obtained.
-
Decant the supernatant liquid from the precipitated chromium salts.
-
Wash the chromium salts with two 25 mL portions of acetone and combine the washings with the supernatant.
-
Concentrate the combined acetone solution under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add 100 mL of deionized water.
-
Transfer the aqueous solution to a 1 L separatory funnel and extract the product with diethyl ether (3 x 75 mL).
-
Combine the organic extracts and wash them sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation.
Part 4: Purification
The crude this compound is purified by fractional distillation under reduced pressure.
-
Set up a fractional distillation apparatus.
-
Carefully transfer the crude product to the distillation flask.
-
Distill the product under reduced pressure. Collect the fraction boiling at approximately 165-166 °C.
The expected yield of the purified product is typically in the range of 70-80%.
Characterization
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
-
¹H NMR: The proton NMR spectrum is expected to show a triplet of triplets for the terminal proton (-CHF₂) due to coupling with the adjacent fluorine atoms. The acidic proton of the carboxylic acid will appear as a broad singlet.
-
¹⁹F NMR: The fluorine NMR spectrum will provide characteristic signals for the different fluorine environments in the molecule.
-
FT-IR: The infrared spectrum should show a strong absorption band for the C=O stretch of the carboxylic acid (around 1700-1750 cm⁻¹) and a broad O-H stretch (around 2500-3300 cm⁻¹).
Safety Precautions
-
Chromium (VI) compounds are highly toxic and carcinogenic. All manipulations involving chromium trioxide and Jones reagent must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
Concentrated sulfuric acid is highly corrosive. Handle with extreme care and add it slowly to water while cooling to avoid splashing.
-
The oxidation reaction is exothermic. Proper temperature control is crucial to prevent the reaction from becoming uncontrollable.
-
All chromium-containing waste must be disposed of as hazardous waste according to institutional and local regulations.
Discussion
The Jones oxidation is a robust and widely used method for the oxidation of primary alcohols to carboxylic acids.[3][4] The mechanism involves the formation of a chromate ester intermediate, followed by an elimination reaction that is facilitated by the acidic conditions. The use of acetone as a solvent is advantageous as it is miscible with both the aqueous Jones reagent and the organic substrate.
The work-up procedure is designed to effectively remove the inorganic chromium byproducts and unreacted starting materials. The final purification by fractional distillation is essential to obtain the high-purity this compound required for subsequent applications.
Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
References
- PubChem. This compound.
- Chemistry LibreTexts.
- Organic Chemistry Portal.
Sources
- 1. Perfluoroalkyl sulfonic and carboxylic acids: a critical review of physicochemical properties, levels and patterns in waters and wastewaters, and treatment methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Perfluoroalkyl carboxylic acids - Wikipedia [en.wikipedia.org]
- 3. Encapsulation of Perfluoroalkyl Carboxylic Acids (PFCAs) Within Polymer Microspheres for Storage in Supercritical Carbon Dioxide: A Strategy Using Dispersion Polymerization of PFCA-Loaded Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ruthenium Tetroxide and Perruthenate Chemistry. Recent Advances and Related Transformations Mediated by Other Transition Metal Oxo-species - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 5H-Octafluoropentanoic Acid as a Reference Standard in Analytical Chemistry
Introduction: The Critical Role of Reference Standards in PFAS Analysis
Per- and polyfluoroalkyl substances (PFAS) represent a large class of synthetic chemicals characterized by their remarkable stability, which makes them persistent in the environment and prone to bioaccumulation.[1] The global concern over their potential health effects has led to increasingly stringent regulatory guidelines and a demand for highly accurate and reliable analytical methods for their detection and quantification.[2][3] In this context, analytical chemistry plays a pivotal role, providing the tools and methodologies to monitor these compounds in various matrices, from drinking water to biological tissues.[4][5]
The cornerstone of any robust quantitative analysis is the use of high-purity reference standards.[6] In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the most common technique for PFAS analysis, reference standards are indispensable for instrument calibration, method validation, and ensuring the accuracy of results. 5H-Octafluoropentanoic acid (5H-OFPA) is a significant compound within the PFAS family, serving as a vital reference material for these analytical endeavors.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of this compound as a reference standard. It outlines its physicochemical properties, provides step-by-step protocols for standard preparation and use in LC-MS/MS workflows, and explains the scientific rationale behind these procedures to ensure data integrity and trustworthiness.
Physicochemical Properties of this compound
Understanding the fundamental properties of a reference standard is the first step in its proper application. 5H-OFPA is a perfluorinated carboxylic acid with a five-carbon chain where most hydrogen atoms have been replaced by fluorine, except for one at the terminal (omega) carbon.
| Property | Value | Source |
| Chemical Name | 2,2,3,3,4,4,5,5-Octafluoropentanoic acid | [7][8] |
| Synonyms | 5H-PFPeA, ω-Hydrooctafluorovaleric Acid | [7][8] |
| CAS Number | 376-72-7 | [7][8] |
| Molecular Formula | C₅H₂F₈O₂ | [7][8] |
| Molecular Weight | 246.06 g/mol | [7][8] |
| Form | Liquid / Neat | [7][9] |
| Boiling Point | 155-160 °C | [9][10] |
| Density | ~1.725 g/cm³ at 25 °C | [9] |
Core Application: Internal Standard and Surrogate in Isotope Dilution Methods
In modern PFAS analysis, particularly following guidelines like those from the U.S. EPA, isotope dilution is the preferred quantification technique.[11] This method involves spiking a sample with a known concentration of an isotopically labeled version of the target analyte before sample preparation.[12] These labeled standards (e.g., containing ¹³C) behave almost identically to their native counterparts throughout extraction, cleanup, and analysis, providing the most accurate way to correct for matrix effects and recovery losses.[11][12][13]
While isotopically labeled analogs are the gold standard, they are not available for every one of the thousands of known PFAS compounds.[12] In such cases, a structurally similar, non-native PFAS compound like 5H-OFPA can be used as a surrogate or internal standard (ISTD) .
-
Causality: The principle is to select a standard that is not expected to be present in the environmental or biological samples being tested but will behave similarly to the target analytes during the analytical process. Its recovery can then be used to gauge the efficiency of the method for analytes with similar chemical structures and retention times.
Experimental Workflow Overview
The following diagram illustrates a typical workflow for PFAS analysis using an internal standard like 5H-OFPA.
Caption: PFAS analytical workflow using 5H-OFPA as an internal standard.
Protocols: Preparation and Use of 5H-OFPA Standards
Safety Precautions: this compound is corrosive and can cause severe skin burns and eye damage.[14][15] Always handle this chemical in a fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15][16] Consult the Safety Data Sheet (SDS) before use.[14]
Protocol 1: Preparation of a Primary Stock Solution (e.g., 100 µg/mL)
This protocol describes the preparation of a stock solution from a neat (pure liquid) standard. The process requires meticulous technique to ensure concentration accuracy.
Materials:
-
This compound (neat standard)
-
Methanol (LC-MS grade or equivalent, verified to be PFAS-free)
-
10 mL Class A volumetric flask
-
Calibrated analytical balance (4-decimal place)
-
Calibrated micropipettes
-
Polypropylene labware (vials, tubes)[17]
Procedure:
-
Tare Balance: Place a clean, dry 1.5 mL polypropylene microcentrifuge tube on the analytical balance and tare it.
-
Weigh Standard: Carefully add approximately 1 mg of the neat 5H-OFPA standard into the tared tube using a micropipette. Record the exact mass to four decimal places (e.g., 0.0010 g).
-
Expertise & Causality: Weighing by difference is crucial for accuracy. Using polypropylene minimizes the potential for the standard to adsorb to container walls, a known issue with glass for some PFAS.[17]
-
-
Initial Dissolution: Add ~1 mL of methanol to the tube. Cap and vortex gently until the standard is fully dissolved.
-
Transfer to Volumetric Flask: Quantitatively transfer the dissolved standard to a 10 mL Class A volumetric flask.
-
Trustworthiness: To ensure all standard is transferred, rinse the microcentrifuge tube 2-3 times with small aliquots of methanol, adding each rinse to the volumetric flask.[18]
-
-
Dilute to Volume: Carefully add methanol to the flask until the bottom of the meniscus aligns with the calibration mark.[19]
-
Homogenize: Cap the flask and invert it 15-20 times to ensure the solution is completely homogeneous.
-
Calculate Exact Concentration: Use the exact mass weighed to calculate the precise concentration of the stock solution.
-
Formula: Concentration (µg/mL) = (Mass of standard in mg * 1000) / Volume of flask in mL
-
Example: (1.0 mg * 1000) / 10 mL = 100 µg/mL
-
-
Storage: Transfer the stock solution to a clearly labeled polypropylene vial. Store at < -10 °C.[20]
Protocol 2: Preparation of Working Standards and Calibration Curve
This protocol outlines the serial dilution of the primary stock to create a set of calibration standards for quantifying unknown samples.
Materials:
-
100 µg/mL 5H-OFPA primary stock solution
-
Methanol (LC-MS grade)
-
Calibrated micropipettes
-
Polypropylene vials/tubes
Procedure:
-
Intermediate Standard (e.g., 1 µg/mL):
-
Pipette 100 µL of the 100 µg/mL primary stock into a vial.
-
Add 9.9 mL of methanol to achieve a total volume of 10 mL.
-
Vortex to mix. This creates a 1 µg/mL (1000 ng/mL) intermediate standard.
-
-
Calibration Standards (e.g., 1 to 100 ng/mL):
-
Prepare a series of labeled polypropylene tubes.
-
Perform serial dilutions from the 1 µg/mL intermediate standard to create a calibration curve. An example is provided below.
-
Expertise & Causality: A multi-point calibration curve (5-9 points recommended) is essential to accurately define the instrument's response across a range of concentrations and to verify the linearity of the method.[4][21]
-
| Target Conc. (ng/mL) | Volume of 1 µg/mL Std (µL) | Final Volume (mL) with Methanol |
| 100 | 100 | 1 |
| 50 | 50 | 1 |
| 20 | 20 | 1 |
| 10 | 10 | 1 |
| 5 | 5 | 1 |
| 2 | 2 | 1 |
| 1 | 1 | 1 |
-
Spiking with Internal Standard: If 5H-OFPA is not the target analyte but is being used as the internal standard, each of the final calibration standards for the actual target analytes must be spiked with a fixed concentration of 5H-OFPA (e.g., 20 ng/mL). This same fixed concentration must also be spiked into all unknown samples.
-
Trustworthiness: This ensures that the ratio of the analyte response to the ISTD response is used for quantification, which corrects for variations in injection volume and instrument sensitivity.[12]
-
Protocol 3: Example LC-MS/MS Application
This is a generalized protocol template for the analysis of PFAS in water, using 5H-OFPA as a surrogate or internal standard. This method must be validated for the specific analytes, matrix, and instrumentation used.[22][23]
1. Sample Preparation (Solid Phase Extraction - SPE):
-
Measure 250 mL of the water sample.
-
Spike the sample with a known amount of the 5H-OFPA working standard (and any other internal standards).
-
Condition an SPE cartridge (e.g., Styrene-DVB) according to the manufacturer's or a validated method's (e.g., EPA 537.1) instructions.[24][25]
-
Load the spiked water sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the PFAS analytes from the cartridge using methanol.
-
Concentrate the eluate to a final volume of 1 mL.
2. LC-MS/MS Conditions:
-
LC System: A UHPLC system equipped with a PFAS-free component kit is highly recommended to reduce background contamination.[1]
-
Delay Column: Install a delay column between the solvent mixer and the injector to chromatographically separate background PFAS contamination from the analytical run.
-
Analytical Column: Ascentis® Express PFAS column (100 x 2.1 mm, 2.7 µm) or equivalent.
-
Mobile Phase A: 10 mM Ammonium acetate in water.
-
Mobile Phase B: Methanol.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2-10 µL.
-
MS System: Triple Quadrupole Mass Spectrometer.
-
Ionization: Heated Electrospray Ionization (HESI) in negative mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM). The specific precursor > product ion transitions and collision energies must be optimized for 5H-OFPA on the instrument being used.
3. Data Analysis and Quality Control:
-
Calibration: Analyze the calibration standards and construct a calibration curve by plotting the response ratio (analyte peak area / ISTD peak area) against the analyte concentration.[4]
-
Quantification: Determine the concentration of target analytes in the prepared samples by comparing their response ratios to the calibration curve.
-
QC Checks: Regularly analyze method blanks, laboratory control samples, and matrix spikes to monitor for contamination, accuracy, and precision, in accordance with established methods like EPA 537.1.[11][24][26] The recovery of 5H-OFPA in samples and QC checks should fall within established acceptance criteria (typically 70-130%) to ensure the validity of the analytical batch.
References
- Agilent Technologies. (n.d.). US EPA Method 537.1 for PFAS in drinking water.
- SCIEX. (n.d.). Analysis of PFAS in drinking water with EPA method 537.1 and the SCIEX QTRAP 4500 system.
- Institute for Defense Analyses (IDA). (n.d.). Validation of PFAS Measurement Methods.
- Phenomenex. (n.d.). Analysis of PFAS in Drinking Water by EPA Method 537.1: A Direct Comparison of the Accuracy and Precision of Manual and Automated SPE.
- PerkinElmer. (n.d.). Analysis of PFAS in Drinking Water with EPA Method 537.1 Using QSight UHPLC/MS/MS.
- FMS. (n.d.). Automated EPA Method 537.1 - FMS - PFAS Extraction and Analysis.
- ITRC. (n.d.). Sampling and Analytical Methods – PFAS — Per- and Polyfluoroalkyl Substances.
- Fluorochem. (2024). Safety Data Sheet - this compound.
- ALS Global. (2023). PFAS: Internal Standards, Surrogates and Isotope Dilution.
- U.S. EPA. (2025). PFAS Analytical Methods Development and Sampling Research.
- Fisher Scientific. (2024). Safety Data Sheet - 5H-Perfluoropentanoic acid.
- CymitQuimica. (n.d.). CAS 2706-90-3: Perfluorovaleric acid.
- RTI International. (n.d.). Development and validation of an analytical method for quantitation of PFAS constituents in rat plasma, urine, and liver by UPLC-MS/MS.
- CymitQuimica. (n.d.). 5-H-Octafluoropentanoic Acid.
- Minnesota Pollution Control Agency. (2024). Guidance for per- and polyfluoroalkyl substances: Analytical.
- PubChem - NIH. (n.d.). This compound | C5H2F8O2 | CID 120227.
- Qmx Laboratories. (2024). New PFAS Stable Isotope Reference Standards.
- AccuStandard. (n.d.). Perfluoro-n-pentanoic acid (PFPeA) CAS # 2706-90-3.
- National Institutes of Health (NIH). (2020). Analysis of per- and polyfluorinated alkyl substances in sub-sampled water matrices with online solid phase extraction/isotope dilution tandem mass spectrometry.
- MatheO. (n.d.). DEVELOPMENT AND VALIDATION OF A METHOD FOR ANALYSING PERFLUOROALKYLS MOLECULES (PFAS) BY UPLC-MS/MS IN ENVIRONMENTAL SAMPLES.
- Carl ROTH. (n.d.). Safety Data Sheet: Perfluoropentanoic acid.
- Shimadzu. (2019). Ultra-fast LC-MS/MS Analysis of PFAS in Environmental Samples.
- Thermo Fisher Scientific. (n.d.). Direct Analysis of Selected Per- and Polyfluorinated Alkyl Substances (PFAS) in Ground, Surface, and Waste Water by LC-MS/MS.
- Sigma-Aldrich. (n.d.). LC-MS Analysis of PFAS Compounds.
- Matrix Scientific. (n.d.). This compound.
- Shimadzu Corporation. (n.d.). Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Food Samples with LC-MS/MS AOAC 2023 T067.
- Matrix Scientific. (2023). Certificate of Analysis - this compound.
- The Chinese University of Hong Kong. (2020). Preparation of Standard Solution.
- Dairy Knowledge Portal. (n.d.). Preparation of standard solutions.
- Ellesmere OCR A level Chemistry. (n.d.). 2.1.4 (d) Making Standard Solutions & Carrying out Acid-Base Titrations.
- Fiveable. (n.d.). Applications of Analytical Chemistry.
- LinkedIn. (2024). The Essential Role of Analytical Chemistry in the Pharmaceutical Industry.
- TSI Journals. (2021). Analytical chemistry Applications in Daily Life.
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. epa.gov [epa.gov]
- 3. Qmx Laboratories - New PFAS Stable Isotope Reference Standards [qmx.com]
- 4. fiveable.me [fiveable.me]
- 5. The Essential Role of Analytical Chemistry in the Pharmaceutical Industry - Aragen Life Sciences [aragen.com]
- 6. tsijournals.com [tsijournals.com]
- 7. 5-H-Octafluoropentanoic Acid | CymitQuimica [cymitquimica.com]
- 8. This compound | C5H2F8O2 | CID 120227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 10. 376-72-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 11. pca.state.mn.us [pca.state.mn.us]
- 12. alsglobal.com [alsglobal.com]
- 13. Analysis of per- and polyfluorinated alkyl substances in sub-sampled water matrices with online solid phase extraction/isotope dilution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 15. fishersci.com [fishersci.com]
- 16. carlroth.com [carlroth.com]
- 17. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 18. Ellesmere OCR A level Chemistry - 2.1.4 (d) Making Standard Solutions & Carrying out Acid-Base Titrations [sites.google.com]
- 19. youtube.com [youtube.com]
- 20. accustandard.com [accustandard.com]
- 21. lcms.cz [lcms.cz]
- 22. ida.org [ida.org]
- 23. Development and validation of an analytical method for quantitation of PFAS constituents in rat plasma, urine, and liver by UPLC-MS/MS | RTI [rti.org]
- 24. agilent.com [agilent.com]
- 25. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 26. sciex.com [sciex.com]
High-throughput screening methods for 5H-Octafluoropentanoic acid
Application Notes & Protocols
Topic: High-Throughput Screening Strategies for the Bioactivity Assessment of 5H-Octafluoropentanoic Acid and Other Novel PFAS
Audience: Researchers, scientists, and drug development professionals engaged in toxicology, environmental health, and drug discovery.
Section 1: The Imperative for High-Throughput Screening of Emerging PFAS
Per- and polyfluoroalkyl substances (PFAS) represent a large class of synthetic chemicals characterized by their exceptional stability, which makes them both commercially valuable and environmentally persistent.[1][2] While legacy compounds like Perfluorooctanoic acid (PFOA) and Perfluorooctanesulfonic acid (PFOS) have been extensively studied, thousands of other PFAS structures, including emerging compounds like this compound (5H-OFPA), have limited or no toxicological data.[3] This data gap poses a significant challenge for human health risk assessment.
Traditional animal-based toxicity testing is low-throughput, expensive, and raises ethical concerns.[4] High-throughput screening (HTS) offers a powerful alternative, enabling the rapid evaluation of thousands of chemicals across a wide range of biological targets and pathways.[4][5] Programs like the U.S. EPA's ToxCast and the multi-agency Tox21 collaboration have demonstrated the utility of HTS to prioritize chemicals for further testing and to elucidate mechanisms of toxicity.[6][7][8]
This guide provides detailed application notes and protocols for developing and implementing HTS assays for 5H-OFPA, leveraging established methodologies for other environmental toxicants. The focus is on identifying potential molecular targets and assessing cellular toxicity in a manner that is both scalable and scientifically rigorous.
Section 2: Foundational Principles: Identifying and Targeting PFAS-Interacting Pathways
A cornerstone of effective HTS is the selection of biologically relevant targets. For PFAS, a substantial body of evidence points towards their interaction with nuclear receptors, which are critical regulators of metabolism, development, and endocrine function.
Causality of Interaction: Many PFAS, particularly the carboxylic and sulfonic acids, bear structural resemblance to endogenous fatty acids. This mimicry allows them to act as ligands for nuclear receptors that normally regulate lipid homeostasis. The primary molecular targets identified for various PFAS include:
-
Peroxisome Proliferator-Activated Receptors (PPARs): PPARα and PPARγ are well-established targets.[9][10] Activation of PPARα, in particular, is linked to changes in lipid metabolism and is a key molecular initiating event for the hepatotoxicity observed with many PFAS.[9]
-
Estrogen Receptors (ERs): Several PFAS have been shown to activate ERα, highlighting their potential as endocrine-disrupting chemicals (EDCs).[1][2][11]
-
Other Nuclear Receptors: Studies have also implicated the Constitutive Androstane Receptor (CAR) and Pregnane X Receptor (PXR) as potential PFAS targets, broadening the scope of their potential biological impacts.[10][12][13]
Screening 5H-OFPA against a panel of these receptors is a logical starting point for characterizing its bioactivity.
Section 3: Application Note 1: Cell-Based HTS for Bioactivity and Cytotoxicity Profiling
Cell-based assays are indispensable tools for HTS, providing insights into a compound's effects within a biological context.[14][15] We present two key protocols: a foundational cytotoxicity assay to establish concentration ranges and a targeted nuclear receptor activation assay to screen for specific bioactivity.
Protocol 3.1: High-Throughput Cytotoxicity Screening
Rationale: Before assessing specific mechanisms like receptor activation, it is critical to identify the concentration at which 5H-OFPA induces general cytotoxicity. This ensures that any observed effects in subsequent assays are not simply artifacts of cell death.[16] This protocol uses a resazurin-based reagent (e.g., PrestoBlue™ or alamarBlue™), where metabolically active cells reduce the blue resazurin to the highly fluorescent pink resorufin.
Methodology:
-
Cell Culture: Plate human liver hepatocellular carcinoma cells (HepaRG or HepG2) in black, clear-bottom 384-well microplates at a density of 5,000 cells/well in 40 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of 5H-OFPA in a suitable solvent (e.g., DMSO). Perform a serial dilution series in culture medium to create 2X working solutions. The final top concentration should be chosen based on expected potency, with a typical starting point being 100-300 µM.
-
Dosing: Using an automated liquid handler, add 40 µL of the 2X compound dilutions to the cell plates (final volume 80 µL). Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., a known cytotoxicant like staurosporine) wells.
-
Incubation: Incubate the plates for 24 to 48 hours at 37°C, 5% CO₂.
-
Assay Readout: Add 8 µL of resazurin-based reagent to each well. Incubate for 1-2 hours at 37°C.
-
Data Acquisition: Measure fluorescence intensity using a plate reader with an excitation/emission of ~560/590 nm.
-
Data Analysis: Normalize the data to controls (Vehicle = 100% viability, Staurosporine = 0% viability). Plot the normalized response against the logarithm of the compound concentration and fit a four-parameter logistic curve to determine the concentration at which 50% of cell viability is lost (CC50).
| Parameter | Recommended Value | Justification |
| Cell Line | HepG2, HepaRG | Human liver origin; metabolically relevant for xenobiotics. |
| Plate Format | 384-well, black, clear-bottom | HTS-compatible, minimizes well-to-well crosstalk. |
| Seeding Density | 5,000 cells/well | Ensures sub-confluent growth during the assay period. |
| Compound Conc. | 1 nM - 200 µM (10-point) | Wide range to capture a full dose-response curve. |
| Incubation Time | 24 - 48 hours | Allows for sufficient time to observe cytotoxic effects. |
| Endpoint | Resazurin Reduction | A robust, sensitive, and homogeneous measure of cell viability.[16] |
Protocol 3.2: Nuclear Receptor Activation Reporter Assay
Rationale: This assay quantifies the ability of 5H-OFPA to activate a specific nuclear receptor. It utilizes a cell line engineered to express the receptor of interest and a reporter gene (e.g., luciferase) under the control of a DNA response element specific to that receptor.[17] Ligand binding and receptor activation drive reporter expression, producing a quantifiable light signal.
Workflow Diagram:
Methodology:
-
Cell Culture: Use a commercially available reporter cell line (e.g., Invitrogen GeneBLAzer® or Promega GloResponse™) expressing the human nuclear receptor of interest (e.g., PPARα, ERα). Plate cells according to the manufacturer's protocol in white, opaque 384-well plates.
-
Compound Preparation: Prepare a serial dilution of 5H-OFPA as described in Protocol 3.1. Concentrations should not exceed the CC50 value determined previously.
-
Dosing: Add the compound dilutions to the cells. Include a vehicle control and a known agonist for the receptor as a positive control (e.g., GW7647 for PPARα).
-
Incubation: Incubate for 18-24 hours at 37°C, 5% CO₂.
-
Assay Readout: Equilibrate the plate to room temperature. Add a "one-step" luciferase assay reagent (which lyses the cells and provides the substrate) to each well.
-
Data Acquisition: After a brief incubation (10-15 minutes), measure luminescence on a plate reader.
-
Data Analysis: Normalize the data to controls (Vehicle = 0% activation, Positive Control = 100% activation). Plot the normalized response against the logarithm of the compound concentration and fit a four-parameter logistic curve to determine the half-maximal effective concentration (EC50).
Section 4: Application Note 2: Target-Based Biochemical Screening
Rationale: While cell-based assays are excellent for assessing functional outcomes, biochemical assays provide direct evidence of a molecular interaction between the compound and its protein target. A competitive binding assay is a powerful cell-free method to determine if 5H-OFPA can physically displace a known ligand from the receptor's binding pocket. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common HTS-compatible format for this purpose.
Principle of Competitive Binding TR-FRET: The assay uses a purified, tagged nuclear receptor protein (e.g., GST-PPARα Ligand Binding Domain) and a fluorescently labeled tracer ligand that binds to the same site. An antibody recognizing the tag is labeled with a long-lifetime donor fluorophore (e.g., Terbium). When the tracer binds the receptor, the donor and acceptor fluorophores are brought into close proximity, allowing for FRET. Unlabeled compounds (like 5H-OFPA) compete with the tracer, disrupting FRET and causing a decrease in the signal.
Protocol 4.1: TR-FRET Competitive Binding Assay
-
Reagent Preparation: Prepare assay buffer (e.g., PBS with 0.01% BSA). Dilute the Terbium-labeled antibody, the tagged receptor protein, the fluorescent tracer, and the 5H-OFPA serial dilutions in this buffer.
-
Assay Assembly: In a low-volume 384-well plate, add in sequence:
-
5 µL of 5H-OFPA dilution or control.
-
5 µL of a mix containing the receptor and the Tb-antibody.
-
5 µL of the fluorescent tracer.
-
-
Incubation: Incubate the plate at room temperature for 1-4 hours, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor/Donor). Normalize the data to controls and plot against the log of the 5H-OFPA concentration. Fit the curve to determine the half-maximal inhibitory concentration (IC50), which reflects the binding affinity.
Section 5: Emerging Technologies & Future Directions
The field of toxicology is rapidly evolving, with new technologies promising even greater throughput and biological insight.
-
High-Throughput Analytical Screening: While the focus of this guide is bioactivity, it is important to note the advances in analytical HTS. Methods using online solid phase extraction (SPE) coupled with high-resolution mass spectrometry (HRMS) allow for the rapid quantification of PFAS in dozens to hundreds of environmental or biological samples per day, providing crucial exposure data to pair with bioactivity results.[18][19]
-
Biosensors: Significant research is underway to develop portable, real-time biosensors for PFAS detection.[20][21][22] These devices often use engineered proteins or aptamers that bind to PFAS and generate a measurable signal (e.g., electrochemical or optical), offering the potential for rapid on-site screening without the need for a laboratory.[20][21][23]
-
High-Throughput Transcriptomics (HTTr): Beyond single-pathway assays, HTTr platforms (e.g., TempO-Seq) can measure changes in the expression of hundreds to thousands of genes simultaneously.[24][25] Screening 5H-OFPA with HTTr in a relevant cell model like human liver spheroids can provide an unbiased, comprehensive profile of the biological pathways it perturbs, identifying novel mechanisms of action and facilitating read-across to better-studied chemicals.[24]
References
- Getzinger, G. J., et al. (2021). High-Throughput Trace-Level Suspect Screening for Per- and Polyfluoroalkyl Substances in Environmental Waters by Peak-Focusing Online Solid Phase Extraction and High-Resolution Mass Spectrometry.
- Judson, R. S., et al. (2010). In Vitro Screening of Environmental Chemicals for Targeted Testing Prioritization: The ToxCast Project. Environmental Health Perspectives.
- Tasnim, F., et al. (2024). High-Throughput Screening of Polyfluoroalkyl Substances Using Solid-Phase Microextraction Coupled to Microfluidic Open Interface-Mass Spectrometry. Environmental Science & Technology.
- Rosen, M. B., et al. (2017). PPARα-independent transcriptional targets of perfluoroalkyl acids revealed by transcript profiling. Toxicology and Applied Pharmacology.
- Tasnim, F., et al. (2024). High-Throughput Screening of Polyfluoroalkyl Substances Using Solid-Phase Microextraction Coupled to Microfluidic Open Interface-Mass Spectrometry. PubMed.
- Rosen, M. B., et al. (2017). PPARα-independent transcriptional targets of perfluoroalkyl acids revealed by transcript profiling. PubMed.
- Zang, Q., et al. (2017). Big Data in Chemical Toxicity Research: The Use of High-Throughput Screening Assays To Identify Potential Toxicants. Chemical Research in Toxicology.
- PerkinElmer. (n.d.). Cell-Based Assays. PerkinElmer.
- Technology Networks. (2024). High-Throughput Analysis of PFAS in Air. Technology Networks.
- Southern California Coastal Water Research Project. (2016). Study: Cell bioassays could be effective at screening for potential harm in fish. SCCWRP.
- Weatherly, L. M., et al. (2022). In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays. Environmental Health Perspectives.
- Getzinger, G. J., et al. (2021). High-Throughput Trace-Level Suspect Screening for Per- and Polyfluoroalkyl Substances in Environmental Waters by Peak-Focusing Online Solid Phase Extraction and High-Resolution Mass Spectrometry.
- La Frano, M. R., et al. (2019). Cell‐Based Bioassay to Screen Environmental Chemicals and Human Serum for Total Glucocorticogenic Activity. Environmental Toxicology and Chemistry.
- Battelle. (n.d.). Developing Novel Biosensors for PFAS Constituents.
- D'eon, J. C., & Mabury, S. A. (2011). Sensors for detecting per- and polyfluoroalkyl substances (PFAS): A critical review of development challenges, current sensors, and commercialization obstacles. Trends in Environmental Analytical Chemistry.
- Shukla, S. J., et al. (2010). High-Throughput Screening to Advance In Vitro Toxicology: Accomplishments, Challenges, and Future Directions. Applied In Vitro Toxicology.
- London, R. E., et al. (2023). Molecular Determinants of Per- and Polyfluoroalkyl Substances Binding to Estrogen Receptors.
- Wang, C., et al. (2015). High-throughput screening assay for the environmental water samples using cellular response profiles.
- Chen, S., et al. (2024). Use of Tox21 screening data to profile PFAS bioactivities on nuclear receptors, cellular stress pathways, and cytochrome p450 enzymes.
- National Research Council (US) Committee on Toxicity Testing and Assessment of Environmental Agents. (2007). High-Throughput Screening Methods in Toxicity Testing.
- Rama, E., et al. (2021). High-throughput transcriptomic evaluation of per- and polyfluoroalkyl substances (PFAS) in primary human liver spheroids to inform read-across.
- U.S. Environmental Protection Agency. (n.d.). High-Throughput Toxicology. EPA.gov.
- Carino, A., et al. (2021).
- Cennamo, N., et al. (2023). An Overview on Recent Advances in Biomimetic Sensors for the Detection of Perfluoroalkyl Substances. MDPI.
- Houck, K. A., et al. (2021).
- Wyss Institute at Harvard University. (n.d.). PFASense: Fast, In-Field Testing for Forever Chemicals. Wyss Institute.
- Gaballah, S., et al. (2024). Large-Scale Screening of Per- and Polyfluoroalkyl Substance Binding Interactions and Their Mixtures with Nuclear Receptors.
- Karimian, N., et al. (2022). Recent Developments of PFAS-Detecting Sensors and Future Direction: A Review.
- St. John, E., et al. (2022). Prediction of the Interactions of a Large Number of Per- and Poly-Fluoroalkyl Substances with Ten Nuclear Receptors. Environmental Science & Technology.
- Weatherly, L., et al. (2023). A High-Throughput Toxicity Screen of 42 Per- and Polyfluoroalkyl Substances (PFAS) and Functional Assessment of Migration and Gene Expression in Human Placental Trophoblast Cells. Toxicological Sciences.
- Australian Manufacturing. (2024). La Trobe University researchers develop portable biosensor for on-site PFAS water screening. Australian Manufacturing.
- La Trobe University. (2024). Portable biosensor could detect PFAS on site. La Trobe University News.
- Reardon, A., et al. (2021). High-throughput transcriptomic analysis of human primary hepatocyte spheroids exposed to per- and polyfluoroalkyl substances (PFAS)
- Johnson, P. I., et al. (2024). Review of Emerging and Nonconventional Analytical Techniques for Per- and Polyfluoroalkyl Substances (PFAS): Application for Risk Assessment.
- U.S. Environmental Protection Agency. (2020). Method 537.
- Franko, N., et al. (2024). Activation of nuclear receptors by PFAS.
- Thermo Fisher Scientific. (n.d.). Solutions for PFAS Testing. Thermo Fisher Scientific.
- Thompson, J. T., et al. (2022). A Review of Analytical Methods and Technologies for Monitoring Per- and Polyfluoroalkyl Substances (PFAS)
- Wang, Y., et al. (2024). The Latest Sensor Detection Methods for per- and Polyfluoroalkyl Substances. Biosensors.
- New Jersey Institute of Technology. (2024). NJIT Researchers Unveil Method to Detect 'Forever Chemicals' in Under 3 Minutes. NJIT News.
- Ouci, A., et al. (2023). Current and emerging analytical techniques for the determination of PFAS in environmental samples. Heliyon.
- Conway, L. P., et al. (2024). An Analytical Screening Platform to Differentiate Acute and Prolonged Exposures of PFAS on Invasive Cellular Phenotypes.
- Ahn, J. Y., et al. (2021). A step-by-step approach for assessing acute oral toxicity without animal testing for additives of quasi-drugs and cosmetic ingredients.
- National Research Council (US) Committee on Toxicity Testing and Assessment of Environmental Agents. (2007). Assays for Predicting Acute Toxicity.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Bioactivity profiling of per- and polyfluoroalkyl substances identifies potential toxicity pathways related to molecular structure | ToxStrategies [toxstrategies.com]
- 3. A High-Throughput Toxicity Screen of 42 Per- and Polyfluoroalkyl Substances (PFAS) and Functional Assessment of Migration and Gene Expression in Human Placental Trophoblast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Throughput Screening to Advance In Vitro Toxicology: Accomplishments, Challenges, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Use of Tox21 screening data to profile PFAS bioactivities on nuclear receptors, cellular stress pathways, and cytochrome p450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Screening of Environmental Chemicals for Targeted Testing Prioritization: The ToxCast Project - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. PPARα-independent transcriptional targets of perfluoroalkyl acids revealed by transcript profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PPARα-independent transcriptional targets of perfluoroalkyl acids revealed by transcript profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Large-Scale Screening of Per- and Polyfluoroalkyl Substance Binding Interactions and Their Mixtures with Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. lifestyle.sustainability-directory.com [lifestyle.sustainability-directory.com]
- 15. Study: Cell bioassays could be effective at screening for potential harm in fish - Southern California Coastal Water Research Project [sccwrp.org]
- 16. Assays for Predicting Acute Toxicity - Application of Modern Toxicology Approaches for Predicting Acute Toxicity for Chemical Defense - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Scholars@Duke publication: High-Throughput Trace-Level Suspect Screening for Per- and Polyfluoroalkyl Substances in Environmental Waters by Peak-Focusing Online Solid Phase Extraction and High-Resolution Mass Spectrometry [scholars.duke.edu]
- 19. researchgate.net [researchgate.net]
- 20. battelle.org [battelle.org]
- 21. PFASense: Fast, In-Field Testing for Forever Chemicals [wyss.harvard.edu]
- 22. latrobe.edu.au [latrobe.edu.au]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing 5H-Octafluoropentanoic Acid Analysis in Mass Spectrometry
Welcome to the technical support center for the analysis of 5H-Octafluoropentanoic acid (5H-OFPA) and related per- and polyfluoroalkyl substances (PFAS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for improving ionization efficiency and overall data quality in mass spectrometry.
Introduction: The Challenge of 5H-OFPA Analysis
This compound is a member of the PFAS family, notorious for their environmental persistence and unique chemical properties. In mass spectrometry, while these compounds ionize readily, achieving optimal sensitivity, reproducibility, and robustness can be challenging. This guide provides a structured approach to troubleshooting common issues and enhancing the ionization efficiency of 5H-OFPA.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the analysis of 5H-OFPA by LC-MS.
Q1: Why is negative ion electrospray ionization (ESI-) the preferred mode for 5H-OFPA analysis?
A1: this compound is a carboxylic acid. In solution, it can readily lose a proton (deprotonate) to form a negatively charged carboxylate anion. The negative ion ESI mode is specifically designed to detect these pre-formed ions in solution or facilitate their deprotonation in the gas phase.[1] This results in a much stronger signal and greater sensitivity compared to the positive ion mode, which would require the addition of a proton or another cation—a much less favorable process for an acidic molecule. The inherent acidity of the carboxylic acid functional group makes it highly amenable to analysis in negative polarity.[1]
Q2: How does the high fluorine content of 5H-OFPA affect its ionization?
A2: The extensive fluorination of the alkyl chain is a key factor in the high ionization efficiency of PFAS like 5H-OFPA in ESI.[2] The fluorine atoms create a highly hydrophobic tail, which makes the molecule surface-active. In the ESI process, these molecules preferentially orient themselves at the surface of the charged droplets.[2] This surface localization increases their probability of being released as gas-phase ions as the solvent evaporates, leading to enhanced signal intensity compared to their hydrocarbon counterparts.[2] The number of fluorine atoms in a PFAS molecule has been shown to correlate with its ESI response factor.[2][3]
Q3: What is the impact of mobile phase pH on the ionization of 5H-OFPA?
A3: For acidic analytes like 5H-OFPA in negative ion mode, a higher mobile phase pH (ideally basic) would typically be expected to promote deprotonation and enhance the signal.[1] However, in practice, the use of basic mobile phases can be detrimental to reversed-phase column stability and may not always lead to the best results. A mobile phase pH that is slightly acidic to neutral is often a good compromise for chromatographic performance and ionization. The key is to ensure the pH is not so low as to completely suppress the deprotonation of the carboxylic acid.
Q4: Can I use trifluoroacetic acid (TFA) as a mobile phase additive?
A4: While TFA is an excellent ion-pairing agent for improving peak shape in reversed-phase chromatography, especially for peptides in positive mode, it should be avoided for 5H-OFPA analysis in negative ion mode ESI-MS.[4][5] TFA is a strong acid that can significantly suppress the ionization of your target analyte by neutralizing the negatively charged ions in the gas phase.[5] Furthermore, TFA can be very persistent in the LC-MS system, leading to long-term background contamination.[5]
Q5: Are there alternative ionization techniques to ESI for 5H-OFPA?
A5: Yes, newer ionization techniques have shown promise for PFAS analysis. One such technique is UniSpray ionization, which is a novel atmospheric pressure ionization method.[6] UniSpray can increase ionization efficiency by creating smaller droplets, leading to better desolvation. Several studies have demonstrated that UniSpray can provide enhanced signal intensity and peak areas for a majority of PFAS compounds, including those similar to 5H-OFPA, when compared to conventional ESI.[6] This could potentially lead to lower detection limits.[6] Atmospheric Pressure Chemical Ionization (APCI) is another option, particularly for less polar and more volatile compounds, and it generally produces singly charged ions.[7]
Part 2: Troubleshooting Guides
This section provides a systematic approach to resolving common problems encountered during the analysis of 5H-OFPA.
Issue 1: Low or No Signal Intensity
A lack of signal is a critical issue that can halt your analysis. Follow this workflow to diagnose the problem.
Caption: A step-by-step workflow for troubleshooting low signal intensity.
-
Verify MS System Performance:
-
Causality: Poor signal can stem from fundamental instrument issues. Regular tuning and calibration ensure the mass analyzer is operating optimally.[8] Leaks in the vacuum system will degrade performance.[9][10]
-
Action: Perform a system tune and calibration according to the manufacturer's recommendations.[8] Use a leak detector to check for any gas leaks in the system.[9][10]
-
-
Assess LC System:
-
Causality: No sample reaching the mass spectrometer means no signal. Blockages or leaks in the LC system are common culprits.
-
Action: Check the LC pump pressure to ensure the mobile phase is flowing. Visually inspect all fittings for any signs of leaks.
-
-
Evaluate Sample Integrity:
-
Causality: Errors in sample preparation, such as incorrect dilution or degradation, will directly impact the signal.
-
Action: Prepare a fresh sample and a known concentration standard to verify that the issue is not with the sample itself.
-
-
Optimize Mobile Phase:
-
Causality: The composition of the mobile phase is critical for ESI. Additives can either enhance or suppress ionization.[1][11] As mentioned, TFA is a known suppressor in negative mode.[4][5]
-
Action: If using TFA, replace it with a more MS-friendly additive. Formic acid or acetic acid at low concentrations (0.05-0.1%) can be alternatives, although their effect can be compound-dependent.[11] Ammonium acetate (e.g., 5-10 mM) is a commonly used and effective buffer for PFAS analysis.[12]
-
-
Optimize Ion Source Parameters:
-
Causality: The efficiency of desolvation and ion formation is highly dependent on the ion source settings. These parameters often need to be optimized for specific compounds.
-
Action: Systematically adjust the spray voltage, sheath and auxiliary gas flows, and capillary/source temperature. A balance must be struck, as overly harsh conditions can lead to in-source fragmentation.[13]
-
Issue 2: High Background Noise and Contamination
High background noise can obscure your analyte peak and lead to poor sensitivity and inaccurate integration.
Caption: A workflow for diagnosing and reducing high background noise.
-
Check Solvents and Additives:
-
Causality: Impurities in solvents or additives are a common source of background noise.[14]
-
Action: Always use high-purity, MS-grade solvents and reagents. Prepare mobile phases fresh daily.
-
-
Inspect LC System for Contamination:
-
Causality: PFAS are ubiquitous and can leach from various components in the LC system, particularly those containing PTFE.[15] This leads to a constant background signal.
-
Action: Flush the entire LC system with a high-organic solvent mixture (e.g., 90:10 isopropanol:water). If PFAS contamination is suspected, consider using PEEK tubing and other PFAS-free consumables.[15]
-
-
Implement a Delay Column:
-
Causality: A delay column is an effective way to manage background PFAS contamination originating from the LC system.
-
Action: Install a short analytical column between the solvent mixer and the injector. This will retain any PFAS contaminants from the mobile phase, causing them to elute later than the injected sample, thus separating the background from the analyte of interest.
-
-
Clean the Ion Source:
-
Causality: Over time, non-volatile materials can accumulate on the ion source components, leading to high background and reduced sensitivity.
-
Action: Follow the instrument manufacturer's guidelines for cleaning the ESI probe, capillary, and other source optics.[14]
-
Part 3: Experimental Protocols and Data
Protocol 1: Mobile Phase Optimization
Objective: To determine the optimal mobile phase additive for maximizing the signal intensity of 5H-OFPA.
Methodology:
-
Prepare a 100 ng/mL solution of 5H-OFPA in 50:50 methanol:water.
-
Set up the LC-MS system with a suitable reversed-phase column.
-
Perform a series of direct infusions or loop injections of the 5H-OFPA solution using the following mobile phases:
-
Mobile Phase A: 50:50 Acetonitrile:Water with 0.1% Formic Acid
-
Mobile Phase B: 50:50 Acetonitrile:Water with 0.1% Acetic Acid
-
Mobile Phase C: 50:50 Acetonitrile:Water with 5 mM Ammonium Acetate
-
Mobile Phase D: 50:50 Acetonitrile:Water with 0.05% Ammonium Hydroxide
-
-
For each mobile phase, acquire data in negative ion ESI mode, monitoring for the [M-H]⁻ ion of 5H-OFPA.
-
Compare the peak area or signal intensity obtained with each mobile phase.
Data Summary: Mobile Phase Additive Comparison
| Mobile Phase Additive | Expected Outcome | Rationale |
| 0.1% Formic Acid | Moderate Signal, Potential Suppression | Weak acids can sometimes enhance negative ESI, but can also suppress it depending on the analyte.[11][16] |
| 0.1% Acetic Acid | Moderate to Good Signal | Acetic acid is a weaker acid than formic acid and is often a better choice for negative mode ESI.[11] |
| 5 mM Ammonium Acetate | Good to Excellent Signal | Provides buffering capacity and is a widely accepted additive for PFAS analysis in negative mode.[12] |
| 0.05% Ammonium Hydroxide | Variable Signal, Potential for Instability | While basic pH should promote deprotonation, volatile bases can lead to unstable spray and poor detection limits.[11] |
Protocol 2: Ion Source Parameter Optimization (Example for a Generic Instrument)
Objective: To optimize key ion source parameters for 5H-OFPA.
Methodology:
-
Infuse a 100 ng/mL solution of 5H-OFPA at a constant flow rate (e.g., 10 µL/min) into the mass spectrometer.
-
Set the mass spectrometer to monitor the [M-H]⁻ ion.
-
Vary one parameter at a time while keeping others constant, and record the signal intensity.
-
Spray Voltage (Negative): Test values from -2.5 kV to -4.5 kV in 0.5 kV increments.
-
Capillary/Source Temperature: Test values from 250°C to 400°C in 25°C increments.
-
Sheath Gas Flow: Test a range of values (e.g., 20 to 50 arbitrary units).
-
Auxiliary Gas Flow: Test a range of values (e.g., 5 to 20 arbitrary units).
-
-
Plot the signal intensity against each parameter to determine the optimal setting.
Data Summary: Typical Ion Source Parameters
| Parameter | Typical Range | Rationale |
| Spray Voltage (Negative) | -3.0 to -4.5 kV | Creates the charged droplets for ESI.[1] |
| Capillary Temperature | 300 - 350 °C | Aids in the desolvation of the ESI droplets.[13] |
| Sheath Gas Flow | 30 - 50 (arb. units) | Helps to nebulize the liquid stream and form a stable spray.[11] |
| Auxiliary Gas Flow | 5 - 15 (arb. units) | Assists in solvent evaporation.[11] |
References
- Enders, J. R., O'Neill, G. M., Whitten, J. L., & Muddiman, D. C. (2022). Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS). Journal of the American Society for Mass Spectrometry, 33(2), 233–240. [Link]
- Kruve, A., & Kaupmees, K. (2017). Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 28(7), 1364–1372. [Link]
- Enders, J. R., O'Neill, G. M., Whitten, J. L., & Muddiman, D. C. (2021). Understanding the electrospray ionization response factors of per- and poly-fluoroalkyl substances (PFAS). Analytical and Bioanalytical Chemistry, 414(3), 1227–1234. [Link]
- Waters Corporation. (2020). An Alternative Ionization Technique for Perfluorinated Alkyl Substance (PFAS)
- Organtini, K., Oehrle, S., & Rosnack, K. (n.d.). An alternative ionization technique for LC-MS/MS analysis of perfluoroalkyl substances (PFAS) in environmental samples.
- ResearchGate. (n.d.). Understanding the electrospray ionization response factors of per- and poly-fluoroalkyl substances (PFAS) | Request PDF. [Link]
- Li, Y., et al. (2022). Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS. Environmental Science & Technology, 56(15), 10617–10627. [Link]
- NorthEast BioLab. (n.d.). Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. [Link]
- ChemRxiv. (2023). Unveiling the Power of Negative Ion Mode ESI-MS: Identifying Species with Remarkable Signal Intensity and Collisional Stability. [Link]
- ALWSCI. (2023). Selecting The Right Mobile Phase For Different Sample Matrices — And The Consumables That Ensure Accuracy in LC & LC-MS Workflows. [Link]
- Kruve, A., & Kaupmees, K. (2017). Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. Analytical Chemistry, 89(10), 5464–5470. [Link]
- ResearchGate. (n.d.). Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry | Request PDF. [Link]
- McHale, C. (n.d.). Current LC/MS Approaches For PFAS Testing with Ultrashort and Long Chain Mixtures.
- Re-Solv. (2020). Analysis of per- and polyfluorinated alkyl substances in sub-sampled water matrices with online solid phase extraction/isotope dilution tandem mass spectrometry. [Link]
- Emory University. (n.d.).
- Mahn, B. (2005).
- Agilent. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. [Link]
- G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. [Link]
- Chemical Instrumentation Facility, Iowa State University. (n.d.). Mass Spectrometry Tutorial (Dr.
- GenTech Scientific. (2021). A Guide To Troubleshooting Mass Spectrometry. [Link]
Sources
- 1. nebiolab.com [nebiolab.com]
- 2. Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sci-hub.se [sci-hub.se]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. lcms.cz [lcms.cz]
- 7. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. gmi-inc.com [gmi-inc.com]
- 9. agilent.com [agilent.com]
- 10. gentechscientific.com [gentechscientific.com]
- 11. Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 15. Selecting The Right Mobile Phase For Different Sample Matrices â And The Consumables That Ensure Accuracy in LC & LC-MS Workflows - News - ALWSCI [alwsci.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Mobile Phase for 5H-Octafluoropentanoic Acid Chromatography
Welcome to our dedicated technical support center for the chromatographic analysis of 5H-Octafluoropentanoic acid (5H-OFPA). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for common challenges encountered during method development and routine analysis.
Frequently Asked Questions (FAQs)
Q1: I'm starting to develop a reversed-phase HPLC method for 5H-OFPA. What is a good starting point for my mobile phase?
A good initial approach for reversed-phase chromatography of 5H-OFPA is to use a simple acidic mobile phase.[1][2] This typically consists of a mixture of high-purity water and an organic solvent like acetonitrile or methanol.[2][3]
Initial Mobile Phase Recommendations:
| Component | Recommendation | Rationale |
| Mobile Phase A | HPLC-grade water with 0.1% formic acid or 0.1% acetic acid.[1][4] | These volatile acids help to suppress the ionization of the carboxylic acid group of 5H-OFPA, promoting retention on a C18 or similar reversed-phase column.[1] Formic acid is a stronger acid than acetic acid and can be more effective at a lower concentration.[4] |
| Mobile Phase B | HPLC-grade acetonitrile or methanol.[2][3] | Acetonitrile generally provides better peak shape and lower viscosity, while methanol is a more cost-effective option.[3] |
| Initial Gradient | Start with a shallow gradient, for example, 10-95% Mobile Phase B over 15-20 minutes. | A gradient elution is recommended for initial method development to determine the approximate elution conditions and to ensure all components are eluted from the column.[5] |
This starting point provides a robust foundation for further optimization based on your specific sample matrix and analytical goals.
Q2: My 5H-OFPA peak is showing significant tailing. How can I improve the peak shape?
Peak tailing for acidic compounds like 5H-OFPA in reversed-phase chromatography is a common issue. It is often caused by secondary interactions between the analyte and the stationary phase.
Troubleshooting Peak Tailing:
Here are some strategies to improve peak shape:
-
Mobile Phase Additives: The use of perfluorinated carboxylic acids as mobile phase additives, such as trifluoroacetic acid (TFA), can improve peak shape.[7][8][9][10] These additives can act as ion-pairing agents or "ion repelling agents," modifying the stationary phase surface and reducing undesirable interactions.[7][8] However, be aware that TFA can cause ion suppression in mass spectrometry detection.[11]
-
Buffer Selection: For more precise pH control, a buffer can be used. Volatile buffers like ammonium formate or ammonium acetate are compatible with mass spectrometry.[4][12][13] A common starting point is a 10-20 mM buffer concentration.[1]
-
Organic Modifier: Switching between acetonitrile and methanol can sometimes affect peak shape due to different solvent-analyte interactions.
Q3: I am analyzing 5H-OFPA using LC-MS/MS and experiencing poor sensitivity. Could my mobile phase be the cause?
Yes, the mobile phase composition can significantly impact sensitivity in LC-MS/MS analysis, primarily through ionization suppression or enhancement.
Factors Affecting LC-MS/MS Sensitivity:
| Factor | Impact on Sensitivity | Recommendations |
| Mobile Phase Additives | Trifluoroacetic acid (TFA) is a known strong ion suppressor in electrospray ionization (ESI).[11] | Replace TFA with formic acid or acetic acid, which are more MS-friendly.[1][14] If TFA is necessary for chromatography, use the lowest possible concentration (e.g., 0.01-0.05%). |
| Buffer Choice | Non-volatile buffers like phosphate buffers are not suitable for MS as they can contaminate the ion source.[4] | Use volatile buffers such as ammonium acetate or ammonium formate.[12][13][15] |
| Flow Rate | Higher flow rates can sometimes lead to less efficient ionization. | Consider reducing the flow rate if sensitivity is a major issue, especially with smaller internal diameter columns. |
| Organic Solvent | The choice of organic solvent can influence the efficiency of desolvation and ionization in the ESI source. | Experiment with both acetonitrile and methanol to see which provides a better response for 5H-OFPA. |
Q4: My retention time for 5H-OFPA is not consistent between runs. What are the likely mobile phase-related causes?
Inconsistent retention times are a common problem in HPLC and can often be traced back to the mobile phase.
Troubleshooting Retention Time Variability:
-
Inaccurate Mobile Phase Preparation: Ensure the mobile phase is prepared accurately and consistently for each run.[16] Small variations in the ratio of organic solvent to aqueous phase can lead to significant shifts in retention time.
-
Mobile Phase Evaporation: The more volatile organic component of the mobile phase can evaporate over time, leading to a gradual increase in retention time. Keep mobile phase reservoirs covered.
-
Insufficient Degassing: Dissolved gases in the mobile phase can form bubbles in the pump, leading to inaccurate flow rates and retention time variability.[16] Ensure your mobile phase is adequately degassed using an online degasser, sonication, or helium sparging.
-
Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration can lead to drifting retention times, especially in gradient elution.
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Reversed-Phase HPLC-UV Analysis of 5H-OFPA
This protocol outlines the preparation of a standard acidic mobile phase for the analysis of 5H-OFPA.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid (≥98% purity)
-
Sterile, filtered solvent bottles
-
0.2 µm or 0.45 µm solvent filters
Procedure:
-
Mobile Phase A (0.1% Formic Acid in Water):
-
Measure 999 mL of HPLC-grade water into a clean 1 L solvent bottle.
-
Carefully add 1 mL of formic acid to the water.
-
Cap the bottle and swirl gently to mix.
-
Filter the solution using a 0.2 µm or 0.45 µm solvent filter.
-
Degas the mobile phase for 15-20 minutes using your laboratory's standard procedure (e.g., sonication, online degasser).
-
-
Mobile Phase B (Acetonitrile):
-
Pour HPLC-grade acetonitrile directly into a clean solvent bottle.
-
It is good practice to also filter and degas the organic mobile phase.
-
-
System Setup:
-
Place the prepared mobile phases in the appropriate reservoirs on your HPLC system.
-
Prime the pumps to ensure all lines are filled with the new mobile phases.
-
Equilibrate the column with the initial mobile phase conditions for at least 15-20 minutes or until a stable baseline is achieved.
-
Protocol 2: Systematic Approach to Mobile Phase Optimization
This protocol provides a structured workflow for optimizing the mobile phase to achieve desired separation and peak shape.
-
Establish Initial Conditions: Begin with the starting conditions outlined in Q1 and Protocol 1.
-
Evaluate Initial Run: Assess the chromatogram for retention time, peak shape (tailing, fronting), and resolution from other components in the sample.
-
Optimize pH: If peak tailing is observed, adjust the pH of the aqueous mobile phase (Mobile Phase A). Prepare mobile phases with slightly different acid concentrations (e.g., 0.05%, 0.2% formic acid) or switch to a different acid (e.g., acetic acid) to observe the effect on peak shape.
-
Optimize the Gradient:
-
If the peak elutes too early, decrease the initial percentage of the organic solvent (Mobile Phase B).
-
If the peak elutes too late, increase the initial percentage of Mobile Phase B.
-
Adjust the gradient slope to improve the separation of 5H-OFPA from any closely eluting impurities. A shallower gradient will generally provide better resolution.
-
-
Consider Mobile Phase Additives: If peak shape issues persist, consider adding a small amount of an ion-pairing reagent like TFA (for UV detection) or a volatile buffer like ammonium formate (for MS detection).[17][18] Start with a low concentration (e.g., 10 mM) and evaluate the impact on chromatography and, if applicable, MS signal.
-
Finalize the Method: Once the desired retention, peak shape, and resolution are achieved, document the final mobile phase composition and gradient conditions.
References
- Fluorinated carboxylic acids as “ion repelling agents” in reversed-phase chromatography. (n.d.). Google Scholar.
- Fluorinated carboxylic acids as "ion repelling agents" in reversed-phase chromatography. (2020, November 8). Academiacom.
- 5-H-Octafluoropentanoic Acid - CymitQuimica. (n.d.). CymitQuimica.
- The Use of Perfluorinated Carboxylic Acids in the Reversed-Phase HPLC of Peptides. (n.d.). Google Scholar.
- This compound | C5H2F8O2. (n.d.). PubChem.
- The Use of Perfluorinated Carboxylic Acids in the Reversed-Phase HPLC of Peptides. (n.d.). Scilit.
- Application of perfluorinated acids as ion-pairing reagents for reversed-phase chromatography and retention-hydrophobicity relationships studies of selected β-blockers. (n.d.). ResearchGate.
- The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry. (n.d.). ResearchGate.
- Biotransformation, trace analysis and effects of perfluoroalkyl and polyfluoroalkyl substances. (n.d.). Google Scholar.
- Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (2018, October 1). LCGC International.
- Mobile Phase Optimization: A Critical Factor in HPLC. (n.d.). Phenomenex.
- Mobile phases compatible for LC/MS. (n.d.). Shimadzu.
- Rapid Characterization of Per- and Polyfluoroalkyl Substances (PFAS) by Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS). (n.d.). PMC - PubMed Central.
- HPLC Separation of Perfluoroalkyl Acids PFBA, PFAO, PEAS on Newcrom A Column. (n.d.). SIELC Technologies.
- HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). AZoM.
- (PDF) Development and Validation of a New HPLC Method For the Detection of 5- Fluorouracil in Mobile Phase and in Plasma. (n.d.). ResearchGate.
- Optimization of Mobile Phase for Simultaneous Determination of Sweeteners, Preservatives and Dyes by UFLC. (n.d.). International Journal.
- Mobile phases compatible for LCMS. (n.d.). Shimadzu (Europe).
- Modifying mobile phase for better peak separation? : r/CHROMATOGRAPHY. (2023, March 5). Reddit.
- Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. (n.d.). Mastelf.
- HPLC solvents and mobile phase additives. (n.d.). UCL.
- Steps for HPLC Method Development. (n.d.). Pharmaguideline.
- HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. (2023, December 11). World Journal of Pharmaceutical and Medical Research.
- Hplc method development and validation: an overview. (n.d.). SciSpace.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 3. mastelf.com [mastelf.com]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. pharmtech.com [pharmtech.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. researchgate.net [researchgate.net]
- 8. Fluorinated carboxylic acids as "ion repelling agents" in reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.monash.edu [research.monash.edu]
- 10. scilit.com [scilit.com]
- 11. researchgate.net [researchgate.net]
- 12. Mobile phases compatible for LC/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. Mobile phases compatible for LCMS : Shimadzu (Europe) [shimadzu.eu]
- 14. lcms.cz [lcms.cz]
- 15. Rapid Characterization of Per- and Polyfluoroalkyl Substances (PFAS) by Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. HPLC Separation of Perfluoroalkyl Acids PFBA, PFAO, PEAS on Newcrom A Column | SIELC Technologies [sielc.com]
Reducing signal suppression of 5H-Octafluoropentanoic acid in complex samples
Technical Support Center: Analysis of 5H-Octafluoropentanoic Acid
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with this compound (5H-OFPA). Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analytical workflow, with a primary focus on mitigating signal suppression in complex sample matrices.
Understanding the Challenge: Signal Suppression in 5H-OFPA Analysis
This compound is a member of the per- and polyfluoroalkyl substances (PFAS) family, often referred to as "forever chemicals" due to their environmental persistence. [1]Accurate quantification of 5H-OFPA, particularly at low concentrations in complex biological or environmental samples, is frequently hampered by a phenomenon known as matrix effects .
Matrix effects, most commonly observed as ion suppression , occur when co-eluting components from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source. [2][3]This leads to a decreased signal intensity and can result in the underestimation of the true analyte concentration, compromising the accuracy and reliability of the data. [3][4]
This guide provides a structured approach to systematically identify and overcome signal suppression issues in your 5H-OFPA analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of signal suppression for 5H-OFPA?
A1: Signal suppression for 5H-OFPA, and PFAS in general, in complex matrices like plasma, serum, tissue, or wastewater is primarily caused by:
-
Phospholipids and Lipids: Abundant in biological samples, these molecules can co-elute with 5H-OFPA and suppress its ionization. [4]
-
Salts and Endogenous Metabolites: High concentrations of salts and other small molecules can alter the droplet formation and evaporation process in the electrospray ionization (ESI) source, reducing analyte signal. [3]
-
Proteins: While larger proteins are often removed during initial sample preparation, residual proteins or peptides can still interfere with the analysis. [4]
-
Exogenous Contaminants: Contaminants introduced during sample collection, storage, or preparation can also contribute to matrix effects. It is crucial to use PFAS-free materials and perform routine blank checks. [5]
Q2: How can I determine if my 5H-OFPA assay is affected by matrix effects?
A2: A common method to assess matrix effects is the post-extraction spike comparison . This involves comparing the signal response of an analyte spiked into a blank matrix extract to the response of the analyte in a pure solvent standard at the same concentration.
A matrix effect (ME) can be calculated using the following formula:
ME (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100
-
An ME value of 100% indicates no matrix effect.
-
An ME value < 100% signifies ion suppression.
-
An ME value > 100% indicates ion enhancement.
Q3: What is the role of an internal standard in mitigating signal suppression?
A3: An internal standard (IS) is a compound with similar physicochemical properties to the analyte that is added to all samples, standards, and quality controls at a constant concentration. A stable isotope-labeled (SIL) version of 5H-OFPA is the ideal IS. The IS co-elutes with the analyte and experiences similar matrix effects. By calculating the ratio of the analyte peak area to the IS peak area, the variability introduced by signal suppression can be effectively normalized, leading to more accurate and precise quantification.
Troubleshooting Guide: A Step-by-Step Approach to Reducing Signal Suppression
This guide is structured to walk you through the analytical workflow, from sample preparation to data acquisition, providing targeted solutions to mitigate signal suppression.
Section 1: Robust Sample Preparation
Effective sample preparation is the first and most critical line of defense against matrix effects. The goal is to selectively remove interfering components while ensuring high recovery of 5H-OFPA.
Issue: Poor analyte recovery and significant signal suppression observed in post-extraction spike experiments.
Solution: Optimize your sample preparation protocol.
Workflow Diagram: Sample Preparation Optimization
Sources
- 1. organomation.com [organomation.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Liquid Chromatographic Tandem Mass Spectrometric (LC-MS/MS) Determination of Perfluorooctane Sulfonate (PFOS) and Perfluorooctanoic Acid (PFOA) in the Yolk of Poultry Eggs in Malaysia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PFAS Sample Preparation Guide by Matrix and Method [sigmaaldrich.com]
How to improve the yield of 5H-Octafluoropentanoic acid synthesis
Welcome to the technical support guide for the synthesis of 5H-Octafluoropentanoic acid (H(CF₂)₄COOH). This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing synthesis yield. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible workflow.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
The predominant synthetic pathway involves a three-stage process:
-
Free-Radical Telomerization: Tetrafluoroethylene (TFE) is reacted with a telogen, typically diethyl malonate, to form a diethyl 2-(perfluoroalkyl)malonate intermediate. This reaction builds the core fluorinated carbon chain.
-
Hydrolysis: The resulting diester is hydrolyzed under acidic or basic conditions to convert the ester groups into carboxylic acids, yielding a dicarboxylic acid intermediate.
-
Decarboxylation: The malonic acid derivative is then heated to eliminate one of the carboxyl groups as carbon dioxide, yielding the final this compound product.[1][2]
Q2: What are the primary stages where yield loss occurs in this synthesis?
Yield loss can occur at every stage, but the most critical points are:
-
Telomerization: Poor control over the reaction can lead to a distribution of telomers with different chain lengths (n=1, 2, 3, etc.) instead of the desired n=2 product (for the C4 chain). Formation of insoluble telomer fractions can also trap the product.[3][4]
-
Hydrolysis: Incomplete hydrolysis leaves unreacted ester groups, complicating purification. Harsh conditions can sometimes lead to degradation of the fluorinated chain.
-
Decarboxylation: If not driven to completion, the dicarboxylic acid intermediate will remain, significantly impacting the purity of the final product.[5][6]
-
Purification: The final product has a boiling point around 155-160°C, and purification by distillation must be carefully managed to avoid product loss.[7]
Synthesis Workflow Overview
The following diagram outlines the general synthetic pathway.
Caption: Overall workflow for this compound synthesis.
Troubleshooting Guide
This section addresses common issues encountered during synthesis, providing causes and actionable solutions.
Stage 1: Telomerization
Q: The yield of the desired telomer is low, with a broad distribution of chain lengths.
-
Potential Cause: The molar ratio of the chain transfer agent (telogen, e.g., diethyl malonate) to the monomer (TFE) is suboptimal. A low telogen-to-monomer ratio favors the formation of longer polymer chains.
-
Solution: Increase the molar ratio of diethyl malonate to TFE. This increases the probability of chain transfer after a small number of monomer additions, favoring the formation of shorter-chain telomers. It is crucial to precisely control the feed rate of TFE into the reaction mixture.
-
Expert Insight: The kinetics of telomerization are a competitive process between chain propagation and chain transfer. By keeping the telogen concentration high relative to the monomer, you kinetically favor the chain transfer step, which terminates the chain growth at the desired length.[3]
Q: The reaction stalls or proceeds very slowly.
-
Potential Cause 1: The radical initiator has decomposed or is being consumed by impurities.
-
Solution 1: Ensure all reagents and the solvent are free from radical scavengers (e.g., oxygen, certain inhibitors). Degas the solvent and reagents thoroughly before use. The reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon). If necessary, add the initiator in portions over the course of the reaction to maintain a steady concentration of radicals.
-
Potential Cause 2: The reaction temperature is too low for the chosen initiator.
-
Solution 2: Every radical initiator has an optimal temperature range based on its half-life. For example, AIBN (Azobisisobutyronitrile) is typically used in the 60-80°C range. Ensure your reaction temperature is appropriate for the initiator's decomposition rate to generate a sufficient flux of radicals.
Stage 2: Hydrolysis
Q: Hydrolysis of the diester intermediate is incomplete, confirmed by NMR/IR.
-
Potential Cause: Insufficient reaction time, temperature, or concentration of the acid/base catalyst. Steric hindrance around the ester groups can also slow the reaction.
-
Solution:
-
Increase Reaction Time/Temperature: Reflux the reaction mixture for a longer period. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Increase Catalyst Concentration: Use a more concentrated acid (e.g., 6M HCl) or base.
-
Phase Transfer Catalyst: If using a biphasic system (e.g., aqueous NaOH and an organic solvent), the addition of a phase transfer catalyst (e.g., tetrabutylammonium bromide) can significantly accelerate the hydrolysis rate by transporting the hydroxide ion into the organic phase.
-
-
Expert Insight: Acid-catalyzed hydrolysis is an equilibrium process. Using a large excess of water and removing the ethanol byproduct (if possible) can help drive the reaction to completion. Base-mediated saponification is irreversible and often more effective for hindered esters, but requires a subsequent acidification step to protonate the carboxylate salt.
Stage 3: Decarboxylation
Q: The final product is contaminated with the dicarboxylic acid intermediate.
-
Potential Cause: The decarboxylation temperature was too low or the heating time was insufficient.
-
Solution: Decarboxylation of malonic acid derivatives typically requires heating the neat compound (or in a high-boiling solvent) to a temperature just above its melting point until CO₂ evolution ceases.[2] A typical range is 140-160°C. Ensure the temperature is maintained consistently and that gas evolution has completely stopped before cooling the reaction.
-
Expert Insight: The mechanism of decarboxylation for a β-dicarboxylic acid involves a cyclic six-membered transition state, which is facilitated by heat.[2] The presence of the electron-withdrawing fluorinated chain can influence the required temperature. It is a clean reaction that proceeds readily once the activation energy is met.
Stage 4: Purification
Q: The final yield is low after purification by distillation.
-
Potential Cause: Product loss due to azeotrope formation or decomposition at high temperatures.
-
Solution:
-
Vacuum Distillation: Purifying the product under reduced pressure will lower its boiling point, preventing thermal degradation.
-
Fractional Distillation: Use a fractional distillation column (e.g., Vigreux) to achieve better separation from impurities with close boiling points.
-
Alternative Purification: If distillation is problematic, consider alternative methods such as converting the acid to a salt, washing with an organic solvent to remove non-acidic impurities, and then re-acidifying to recover the purified product.
-
Optimized Protocol Example
This protocol is a synthesized example based on established chemical principles for this reaction type.
Step 1: Telomerization of TFE with Diethyl Malonate
-
To a high-pressure stainless-steel autoclave, add degassed solvent (e.g., t-butanol), diethyl malonate, and the radical initiator (e.g., di-tert-butyl peroxide).
-
Seal the reactor, purge several times with nitrogen, and then pressurize with TFE to the target pressure.
-
Heat the reactor to the optimal temperature (e.g., 70-120°C, initiator dependent) with vigorous stirring.[8][9]
-
Maintain the TFE pressure by feeding more gas as it is consumed. Monitor the reaction progress by observing the drop in pressure.
-
After the reaction period (e.g., 6-12 hours), cool the reactor, vent the excess TFE, and recover the crude product mixture.
-
Remove the solvent under reduced pressure to obtain the crude telomer mixture.
Step 2: Hydrolysis of Diethyl 2-(perfluoroalkyl)malonate
-
Combine the crude telomer from Step 1 with 6M aqueous hydrochloric acid in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux (approx. 100-110°C) with vigorous stirring.
-
Monitor the reaction by TLC. Continue refluxing until the starting ester is no longer visible (typically 12-24 hours).
-
Cool the reaction mixture. If a solid precipitates, collect it by filtration. If not, extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude dicarboxylic acid.
Step 3: Decarboxylation
-
Place the crude dicarboxylic acid from Step 2 into a flask equipped for distillation.
-
Slowly heat the flask in an oil bath. The solid will melt, and gas evolution (CO₂) will become apparent.
-
Continue heating (e.g., to 150-160°C) until the gas evolution completely ceases.
-
The remaining liquid is the crude this compound.
Step 4: Purification
-
Set up the flask for vacuum distillation.
-
Carefully distill the crude product under reduced pressure, collecting the fraction that boils at the appropriate temperature range for this compound.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting low yield issues.
Summary of Key Optimization Parameters
| Parameter | Stage | Recommended Range/Value | Rationale |
| Telogen/Monomer Ratio | Telomerization | > 1 (Molar Ratio) | Favors shorter chain lengths, increasing the yield of the desired telomer. |
| Reaction Temperature | Telomerization | 60 - 120 °C | Must be optimized for the specific radical initiator's half-life to ensure a steady radical flux.[8][9] |
| Reaction Pressure | Telomerization | Varies | Controls the concentration of gaseous TFE in the reaction medium. |
| Catalyst Concentration | Hydrolysis | e.g., 6M HCl or >3M NaOH | Ensures the reaction proceeds at a reasonable rate to completion. |
| Reflux Time | Hydrolysis | 12 - 24 hours | Must be sufficient to ensure complete conversion of the sterically hindered diester. |
| Temperature | Decarboxylation | 140 - 160 °C | Required to overcome the activation energy for the pericyclic elimination of CO₂.[2] |
| Pressure | Purification | < 50 mmHg | Lowers the boiling point to prevent thermal decomposition of the final product. |
References
- ResearchGate. (n.d.). Optimization of Reaction Conditions for the Synthesis of 5a.
- ResearchGate. (n.d.). Optimization of reaction condition for the synthesis of 5.
- Scilit. (n.d.). Free-Radical Telomerization of Tetrafluoroethylene in Supercritical Carbon Dioxide. Macromolecules. [Link]
- ResearchGate. (2016). Tetrafluoroethylene telomers: Radiation-initiated chemical synthesis, properties, and application prospects.
- Taylor & Francis. (2020). Telomerization – Knowledge and References. In K. Hüsnü Can Başer, G. Buchbauer (Eds.), Handbook of Essential Oils. [Link]
- ResearchGate. (n.d.). Optimization of the Reaction Conditions a.
- ResearchGate. (n.d.). Optimization of reaction conditions [a].
- ResearchGate. (n.d.). Optimization of the reaction conditions a.
- ResearchGate. (2011). The specifics of radiation telomerization of tetrafluoroethylene in chlorinated solvents and telomer properties. Russian Journal of Physical Chemistry A. [Link]
- PubMed. (2010). Hydrolytic decarboxylation of carboxylic acids and the formation of protonated carbonic acid. Journal of the American Chemical Society. [Link]
- AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters.
- ResearchGate. (n.d.). Experimental conditions of radical polymerization of tetrafluoroethylene (TFE) with diethyl H-phosphonate (DEHP) described by Bittles and Joyce a,27.
- Organic Chemistry Portal. (n.d.). Decarboxylations.
- Chemistry LibreTexts. (2021). 9.4: β-Ketoacids Decarboxylate.
- Pearson. (n.d.). Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters.
- Google Patents. (n.d.). AU2002222430B2 - Novel process for the synthesis of 5-(4-fluorophenyl)-1-[2-((2R, 4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-YL)-ethyl].
- Google Patents. (n.d.). EP0535825A2 - Process for the purification of carboxylic acids and/or their anhydrides.
- ResearchGate. (n.d.). Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles.
- YouTube. (2024). Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? Mastering Organic Synthesis.
- Royal Society of Chemistry. (2018). Production of 2,5-furandicarboxylic acid (FDCA) from 5-hydroxymethylfurfural (HMF)
- Google Patents. (n.d.). US5703274A - Process for the preparation of 5-hydroxyisophtalic acids.
- Royal Society of Chemistry. (2015).
- PubMed. (1979). Preparation and purification of L-(+/-)-5-formyl-5,6,7,8-tetrahydrofolic acid. Journal of Medicinal Chemistry. [Link]
- PubMed. (1959).
Sources
- 1. aklectures.com [aklectures.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Hydrolytic decarboxylation of carboxylic acids and the formation of protonated carbonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Decarboxylation [organic-chemistry.org]
- 7. 376-72-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: 5H-Octafluoropentanoic Acid Purification
Welcome to the technical support center for 5H-Octafluoropentanoic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, you will find troubleshooting guides, frequently asked questions, and detailed protocols to ensure the highest purity of your material for experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physical properties relevant to purification?
This compound (CAS No. 376-72-7) is a partially fluorinated carboxylic acid with the molecular formula C5H2F8O2.[1][2] Understanding its physical properties is crucial for selecting an appropriate purification strategy.
| Property | Value | Significance for Purification |
| Molecular Weight | 246.06 g/mol | Affects volatility and chromatographic behavior. |
| Boiling Point | 155-160 °C | Suggests that fractional distillation is a viable purification method.[1] |
| Melting Point | 0 °C | Indicates that traditional recrystallization from a solvent at room temperature or below will be challenging.[1] |
| Density | 1.725 g/cm³ | Useful for phase separations if liquid-liquid extraction is employed. |
| Hazard | Corrosive | Requires careful handling in a fume hood with appropriate personal protective equipment (PPE).[1] |
Q2: What are the likely impurities in commercial this compound?
While specific impurity profiles can vary between synthetic batches, common impurities in fluorinated carboxylic acids can include:[3]
-
Isomeric Impurities: Branched-chain isomers or double-bond positional isomers that may have formed during synthesis.[4][5][6]
-
Homologous Impurities: Fluorinated carboxylic acids with shorter or longer carbon chains.
-
Residual Solvents: Solvents used in the synthesis or final work-up steps.
-
Starting Materials: Unreacted precursors from the synthesis process.
-
Degradation Products: The compound may degrade under certain conditions, such as excessive heat, leading to byproducts.[7][8]
Q3: What safety precautions should be taken when handling this compound?
This compound is classified as a corrosive material and can cause severe skin burns and eye damage.[1] Always handle this compound in a well-ventilated chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10] Avoid inhalation of vapors and contact with skin and eyes.[11] In case of a spill, absorb the material with an inert absorbent and dispose of it according to local regulations.[9]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification and analysis of this compound.
Issue 1: Purity assessment by HPLC shows multiple, closely eluting peaks.
Possible Cause: The presence of isomeric impurities, which have very similar polarities and structures to the main compound.
Solution:
-
Optimize HPLC Method:
-
Mobile Phase Modification: Experiment with different mobile phase compositions. For reversed-phase chromatography, adjusting the pH of the aqueous phase can alter the ionization state of the carboxylic acid and may improve separation. Using ion-pairing reagents like heptafluorobutyric acid (HFBA) can also enhance the resolution of acidic compounds.[9][12][13]
-
Column Selection: Utilize a high-resolution column with a different stationary phase chemistry (e.g., a phenyl-hexyl column instead of a standard C18) to exploit different separation mechanisms.
-
Gradient Optimization: Employ a shallower gradient elution to increase the separation between closely eluting peaks.
-
-
Consider Preparative Chromatography: If analytical HPLC optimization is insufficient, preparative HPLC can be used to isolate the desired isomer.
Issue 2: Difficulty in removing a persistent, unknown impurity.
Possible Cause: The impurity may be a degradation product or a non-volatile residue that is not effectively removed by your current purification method.
Solution:
-
Characterize the Impurity: Use techniques like LC-MS or GC-MS (after derivatization) to identify the mass of the impurity. This can provide clues about its structure and origin.
-
Employ a Multi-Step Purification Strategy:
-
Acid-Base Extraction: Dissolve the impure acid in a suitable organic solvent (e.g., diethyl ether) and wash with a basic aqueous solution (e.g., sodium bicarbonate) to convert the carboxylic acid to its salt, which will move to the aqueous phase. Neutralize the aqueous phase with a strong acid (e.g., HCl) to precipitate or extract the purified carboxylic acid. This can remove neutral or basic impurities.
-
Fractional Distillation: If the impurity has a significantly different boiling point, fractional distillation under reduced pressure can be effective.
-
Chromatography: If other methods fail, column chromatography over silica gel (with an appropriate solvent system) or preparative HPLC may be necessary.
-
Issue 3: Low recovery after recrystallization.
Possible Cause: this compound has a very low melting point (0 °C), making standard recrystallization challenging.[1] The compound may be too soluble in the chosen solvent, even at low temperatures, or it may be oiling out instead of crystallizing.
Solution:
-
Low-Temperature Crystallization:
-
Select a solvent in which the compound is soluble at room temperature but sparingly soluble at very low temperatures (e.g., -20 °C to -78 °C).
-
Dissolve the compound in a minimal amount of the solvent at room temperature and then slowly cool the solution in a freezer or dry ice/acetone bath.
-
Scratching the inside of the flask with a glass rod can help induce crystallization.
-
-
Solvent/Anti-Solvent System:
-
Dissolve the compound in a small amount of a "good" solvent in which it is highly soluble.
-
Slowly add a miscible "anti-solvent" in which the compound is insoluble until the solution becomes cloudy.
-
Gently warm the mixture until it becomes clear again, and then allow it to cool slowly. Common solvent/anti-solvent pairs include methanol/water and acetone/water.[14]
-
Issue 4: Inconsistent results in GC-MS analysis.
Possible Cause: Carboxylic acids are highly polar and not very volatile, leading to poor peak shape and potential decomposition in the GC inlet.[15] Incomplete or inconsistent derivatization can also lead to variable results.
Solution:
-
Optimize Derivatization:
-
Ensure the derivatization reaction goes to completion. This may involve adjusting the reaction time, temperature, or the amount of derivatizing agent. Common derivatizing agents for carboxylic acids include diazomethane or silylating agents like BSTFA.[16][17]
-
A rapid derivatization method using diphenyl diazomethane has been shown to be effective for a range of perfluorinated carboxylic acids.[18]
-
-
GC Conditions:
-
Use a deactivated inlet liner to minimize adsorption of the acidic compound or its derivative.
-
Optimize the temperature program to ensure good separation without causing thermal degradation of the derivative.
-
Experimental Protocols
Protocol 1: Purity Analysis by Reversed-Phase HPLC
This protocol provides a starting point for the analysis of this compound purity.
-
Materials:
-
This compound sample
-
HPLC-grade acetonitrile and water
-
Trifluoroacetic acid (TFA) or sulfuric acid buffer[19]
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Procedure:
-
Prepare the mobile phase:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Prepare a sample solution of approximately 1 mg/mL in acetonitrile.
-
Set up the HPLC system with the following parameters (can be optimized):
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Gradient: Start with 30% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Inject the sample and analyze the resulting chromatogram. Purity is typically assessed by the area percentage of the main peak.
-
Protocol 2: Purification by Fractional Distillation
This method is suitable for purifying larger quantities of this compound, taking advantage of its boiling point of 155-160 °C.[1]
-
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask
-
Heating mantle
-
Vacuum source (optional, to lower the boiling point and reduce the risk of thermal degradation)
-
-
Procedure:
-
Set up the distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.
-
Place the impure this compound in the round-bottom flask with a few boiling chips.
-
If using a vacuum, slowly reduce the pressure to the desired level.
-
Begin heating the flask gently.
-
Monitor the temperature at the distillation head. Collect the fraction that distills over at a constant temperature corresponding to the boiling point of this compound (adjust for pressure if under vacuum).
-
Discard any initial fractions that distill at a lower temperature (likely volatile impurities) and stop the distillation before all the material in the flask has evaporated to avoid concentrating non-volatile impurities.
-
Visualizations
Caption: A logical workflow for the purification and analysis of this compound.
Caption: A troubleshooting decision tree for common purification challenges.
References
- Fluorochem. (2024-12-19).
- Fisher Scientific. (2024-03-30).
- AK Scientific, Inc.
- Bennett, H. P. J. (n.d.). The Use of Perfluorinated Carboxylic Acids in the Reversed-Phase HPLC of Peptides.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Lajin, B., & Zirbs, R. (2020). Fluorinated carboxylic acids as "ion repelling agents" in reversed-phase chromatography.
- Poboży, E., et al. (2011). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Microchimica Acta, 174(3-4), 409-416.
- SIELC Technologies. (n.d.). HPLC Determination of Pentadecafluorooctanoic acid (PFOA) on Newcrom R1 Column.
- Reddit. (2021).
- Jia, C., & CRIBI, J. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. Analytical Chemistry, 95(19), 7648-7655.
- Kubica, P., & Namieśnik, J. (2020). Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices: A review. Analytical Science Advances, 1(4), 210-224.
- dos Santos, J. C., et al. (2020). Chemical constituents and antibacterial activity of three types of amazonian geopropolis. Química Nova, 43(1), 1-8.
- Yang, S., et al. (2012). Isotopomer enrichment assay for very short chain fatty acids and its metabolic applications.
- de Goede, M., & de Wolf, E. (2021). Enumerating all bilocal Clifford distillation protocols through symmetry reduction. Quantum, 5, 545.
- Jipescu, I. D., & Rădulescu, V. (2019). Derivatization Methods in GC and GC/MS.
- Taylor, P. (2014). HPLC Analysis of Non-volatile Analytes Using a Charged Aerosol Detector. LCGC Europe, 27(8), 426-432.
- Gireaud, L., et al. (2006). Thermal stability of LiPF6 salt and Li-ion battery electrolytes containing LiPF6. Journal of Power Sources, 161(1), 512-517.
- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Testing of 5-Hydroxydecanoic Acid.
- Lankelma, J., et al. (1993). HPLC of folinic acid diastereoisomers and 5-methyltetrahydrofolate in plasma. Clinical Chemistry, 39(11), 2269-2274.
- Fagron. (2023). Active Ingredient Summary Table Thermal Stability.
- Campbell, E. (2013). Distillation protocols for Fourier states in quantum computing. arXiv:1303.3066.
- Google Patents. (2002). AU2002222430B2 - Novel process for the synthesis of 5-(4-fluorophenyl)-1-[2-((2R, 4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-YL)-ethyl].
- Urbánková, L., & Kovaříková, P. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Molecules, 27(14), 4469.
- Tanaka, K., et al. (2016). A Study of the Influential Factors Regarding the Thermal Stability of Polymeric Materials. Chemical Engineering Transactions, 48, 859-864.
- Tian, Y., et al. (2021). Study on Isomeric Impurities in Cefotiam Hydrochloride. Frontiers in Chemistry, 8, 619307.
- Medilyx Drugs & Chem LLP. (n.d.). Impurities.
- Pate, B. H., & Neill, J. L. (2020). Rapid Quantification of Isomeric and Dehalogenated Impurities in Pharmaceutical Raw Materials Using MRR Spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 189, 113474.
- Tian, Y., et al. (2021). Study on Isomeric Impurities in Cefotiam Hydrochloride. PubMed.
- Li, Y., et al. (2023). Research on the Thermal Stability in High-Temperature Air of Cr-Fe Composite Oxide Solar Coatings by Chemical-Colored of Stainless Steel.
- Zhao, L., et al. (2019). Thermal stability and oral absorbability of astaxanthin esters from Haematococcus pluvialis in Balb/c mice. Journal of the Science of Food and Agriculture, 99(7), 3662-3671.
Sources
- 1. 376-72-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 2. This compound | 376-72-7 [chemicalbook.com]
- 3. [quant-ph/0506054] Improvement of stabilizer based entanglement distillation protocols by encoding operators [arxiv.org]
- 4. Study on Isomeric Impurities in Cefotiam Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Study on Isomeric Impurities in Cefotiam Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 8. aidic.it [aidic.it]
- 9. Fluorinated carboxylic acids as "ion repelling agents" in reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the Sample Prep Approach to Placing a Fluorotag on a Carboxylic Acid? [ebrary.net]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. research.monash.edu [research.monash.edu]
- 14. reddit.com [reddit.com]
- 15. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. scielo.br [scielo.br]
- 18. A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. HPLC Determination of Pentadecafluorooctanoic acid (PFOA) on Newcrom R1 Column | SIELC Technologies [sielc.com]
Common side reactions in the synthesis of 5H-Octafluoropentanoic acid
Welcome to the technical support center for the synthesis of 5H-Octafluoropentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Our goal is to provide you with the expertise and field-proven insights necessary to optimize your reaction outcomes, ensure the integrity of your results, and troubleshoot effectively.
Introduction: The Synthetic Pathway and Its Challenges
The synthesis of this compound, a valuable fluorinated building block, is typically achieved in a two-stage process. The first stage involves the radical-initiated telomerization of tetrafluoroethylene (TFE) with methanol to yield the precursor, 2,2,3,3,4,4,5,5-octafluoropentan-1-ol. The second stage is the oxidation of this alcohol to the desired carboxylic acid. While seemingly straightforward, each stage presents unique challenges and potential for side reactions that can impact yield and purity. This guide will address these issues in a practical question-and-answer format.
Troubleshooting Guide: From Telomerization to Final Product
This section addresses specific problems you may encounter during the synthesis, offering step-by-step solutions and the scientific reasoning behind them.
Stage 1: Telomerization of Tetrafluoroethylene with Methanol
The primary goal of this stage is to synthesize the C5 alcohol, H(CF₂)₄CH₂OH. The most common issue is controlling the chain length of the telomers.
Q1: My telomerization reaction is producing a wide range of telomers, with a significant portion of higher molecular weight byproducts (n>2 in H(CF₂CF₂)nCH₂OH). How can I improve the selectivity for the desired C5 alcohol?
A1: This is a classic challenge in telomerization reactions. The distribution of telomer chain lengths is primarily governed by the molar ratio of the telogen (methanol) to the taxogen (tetrafluoroethylene).
-
Causality: A high concentration of the chain transfer agent (methanol) relative to the monomer (TFE) will favor the formation of shorter-chain telomers. When the concentration of methanol is low, the growing radical chain is more likely to add another TFE molecule before it is capped by a hydrogen atom from methanol, leading to higher molecular weight telomers.[1]
-
Troubleshooting Protocol:
-
Increase Methanol Excess: A significant excess of methanol is crucial. Experiment with increasing the molar ratio of methanol to TFE. Ratios of 40:1 or higher have been shown to favor the formation of the monoadduct.[2]
-
Control TFE Feed Rate: Instead of adding all the TFE at once, a continuous and controlled feed into the methanol solution containing the initiator can help maintain a high effective methanol-to-TFE ratio throughout the reaction.
-
Initiator Concentration: The choice and concentration of the radical initiator (e.g., peroxides, percarbonates) can also influence the reaction.[3] Use the lowest effective concentration to minimize side reactions.
-
Temperature and Pressure Control: Carefully control the reaction temperature and pressure, as these parameters affect the kinetics of both propagation and chain transfer steps.
-
Q2: I'm observing low conversion of tetrafluoroethylene despite using a radical initiator. What could be the issue?
A2: Low TFE conversion can stem from several factors, including initiator inefficiency and the presence of inhibitors.
-
Causality: Radical initiators have a specific decomposition temperature range to generate radicals effectively. If the reaction temperature is too low, the rate of radical generation will be insufficient to initiate the telomerization efficiently. Conversely, a temperature that is too high can lead to rapid decomposition and wasteful side reactions. Radical scavengers, such as oxygen, can also inhibit the reaction.
-
Troubleshooting Protocol:
-
Verify Initiator and Temperature: Ensure your chosen radical initiator is appropriate for your reaction temperature. For example, di-tert-butyl peroxide is effective at higher temperatures.
-
Degas the System: Thoroughly degas the methanol and the reaction vessel to remove dissolved oxygen, which is a potent radical scavenger. Purging with an inert gas like nitrogen or argon before introducing TFE is essential.
-
Check for Impurities: Ensure your methanol and TFE are free from impurities that could act as inhibitors.
-
Stage 2: Oxidation of 2,2,3,3,4,4,5,5-Octafluoropentan-1-ol
The second stage involves the oxidation of the fluorinated alcohol to this compound. Common issues include incomplete conversion, over-oxidation, and the formation of ester byproducts.
Q3: My oxidation reaction is resulting in a low yield of the desired carboxylic acid, and I'm detecting unreacted starting alcohol. How can I drive the reaction to completion?
A3: Incomplete oxidation is often a matter of reaction kinetics and the choice of oxidizing agent.
-
Causality: The C-H bond on the carbon bearing the hydroxyl group in 2,2,3,3,4,4,5,5-octafluoropentan-1-ol is activated for oxidation. However, strong oxidizing agents and optimized conditions are necessary for complete conversion to the carboxylic acid. The electron-withdrawing nature of the perfluoroalkyl chain can influence the reactivity of the alcohol.
-
Troubleshooting Protocol:
-
Choice of Oxidizing Agent: Common oxidizing agents for this transformation include potassium permanganate (KMnO₄) in an acidic or basic medium, or chromic acid (Jones reagent). The choice of solvent is also critical.
-
Reaction Time and Temperature: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction stalls, consider extending the reaction time or carefully increasing the temperature.
-
Stoichiometry of the Oxidant: Ensure you are using a sufficient stoichiometric excess of the oxidizing agent to account for any potential side reactions or degradation of the oxidant.
-
Q4: My final product is contaminated with a significant amount of an unknown, less polar byproduct. What could this be and how can I prevent its formation?
A4: A common, less polar byproduct in this reaction is the corresponding ester, 5H-octafluoropentyl 5H-octafluoropentanoate.
-
Causality: This ester can form through an acid-catalyzed esterification reaction between the newly formed this compound and unreacted 2,2,3,3,4,4,5,5-octafluoropentan-1-ol, a process known as Fischer esterification.[4][5] This is particularly prevalent if the oxidation is carried out under acidic conditions and is incomplete.
-
Troubleshooting Protocol:
-
Ensure Complete Oxidation: The most effective way to prevent ester formation is to ensure the complete conversion of the starting alcohol.
-
Control Reaction pH: If using an oxidant that requires acidic conditions, consider adding the acid slowly or using a milder acid catalyst. Alternatively, performing the oxidation under basic or neutral conditions can prevent esterification.
-
Work-up Procedure: During the work-up, ensure the pH is adjusted to be basic to hydrolyze any formed ester back to the carboxylate salt and the alcohol. The alcohol can then be separated during extraction.
-
Q5: I'm concerned about the presence of under-fluorinated impurities and potential degradation products like hydrogen fluoride (HF) in my final product. How can I detect and minimize these?
A5: Under-fluorinated species can be introduced from the starting materials or formed during the synthesis. Their degradation can lead to corrosive and toxic byproducts like HF.[6][7]
-
Causality: Incomplete fluorination during the manufacturing of TFE can lead to the presence of hydrogen-containing impurities. These can be carried through the synthesis and are often difficult to separate from the desired product. The presence of these impurities can lead to instability and the release of HF, especially under harsh reaction conditions.[6]
-
Troubleshooting and Detection Protocol:
-
Starting Material Purity: Use high-purity TFE and methanol to minimize the introduction of impurities from the outset.
-
Analytical Detection:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities, including under-fluorinated telomers.[8]
-
¹⁹F NMR Spectroscopy: This powerful technique can provide detailed information about the fluorine environment in your sample, allowing for the detection of impurities with different fluorine substitution patterns.
-
Ion Chromatography: This method can be used to detect the presence of fluoride ions (F⁻) in aqueous extracts of your product, indicating the presence of HF.[1]
-
-
Purification: Careful distillation or column chromatography of the intermediate alcohol and the final acid can help to remove impurities with different boiling points and polarities.
-
Frequently Asked Questions (FAQs)
Q: What are the optimal reaction conditions for the telomerization of TFE with methanol?
A: While specific conditions can vary, a general starting point is to use a large excess of methanol, a radical initiator like di-tert-butyl peroxide, and to carry out the reaction in an autoclave at elevated temperature and pressure. The key is to maintain a high methanol-to-TFE ratio to favor the formation of the desired C5 alcohol.[2]
Q: Can decarboxylation be a significant side reaction for this compound?
A: Perfluoroalkyl carboxylic acids can undergo decarboxylation, especially at elevated temperatures in the presence of a base.[1][9] While generally stable under typical workup and storage conditions, prolonged heating, especially in a basic medium, should be avoided to prevent the loss of the carboxyl group.
Q: What are the recommended analytical techniques for assessing the purity of the final product?
A: A combination of techniques is recommended for a comprehensive purity assessment:
-
¹H and ¹⁹F NMR: To confirm the structure and identify any fluorinated or proton-containing impurities.
-
GC-MS or LC-MS: To identify and quantify volatile and non-volatile organic impurities.[10][11]
-
Titration: To determine the acid content and overall purity.
Visualizing the Process: Workflow and Key Decision Points
Workflow for the Synthesis of this compound
Caption: A simplified workflow for the two-stage synthesis of this compound.
Troubleshooting Decision Tree for Low Yield in Telomerization
Caption: A decision tree to troubleshoot common issues in the telomerization stage.
Data Summary
| Parameter | Stage 1: Telomerization | Stage 2: Oxidation |
| Desired Product | 2,2,3,3,4,4,5,5-octafluoropentan-1-ol | This compound |
| Common Side Products | Higher molecular weight telomers (H(CF₂CF₂)nCH₂OH, n>2) | 5H-octafluoropentyl 5H-octafluoropentanoate |
| Potential Impurities | Under-fluorinated telomers | Unreacted alcohol, under-fluorinated acids, HF |
| Key Control Parameter | Methanol to TFE molar ratio | Stoichiometry of oxidizing agent, reaction pH |
References
- Tratnyek, P. G., et al. (2022). Low-temperature mineralization of perfluorocarboxylic acids. Science, 377(6608), 839-845. [Link]
- Boutevin, B., et al. (1995). Synthesis of fluorinated telomers. Part 6. Telomerisation of chlorotrifluoroethylene with methanol. Journal of Fluorine Chemistry, 73(1), 67-73.
- Li, Y., et al. (2020). Degradation of Perfluoroalkyl Ether Carboxylic Acids with Hydrated Electrons: Structure–Reactivity Relationships and Environmental Implications. Environmental Science & Technology, 54(5), 2843-2852.
- Ameduri, B., et al. (2016). Synthesis of fluorinated telomersPart 7. Telomerization of 1,1-difluoro-2-chloroethylene and 1,2-difluoro-1,2 dichloroethylene with methanol. Journal of Fluorine Chemistry, 188, 115-122.
- Wang, F., et al. (2020).
- Singh, R. K., et al. (2023). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Environmental Science & Technology, 57(21), 8046-8056.
- Börgel, J., et al. (2021). Decarboxylative Polyfluoroarylation of Alkylcarboxylic Acids.
- Eberwein, M., et al. (2019). Hydrofluoric Acid and Other Impurities in Toxic Perfluorooctane Batches. Translational Vision Science & Technology, 8(3), 16.
- Kim, I. P., & Benderskii, V. A. (2009). Molecular-mass-distribution of oligomers in the products of tetrafluoroethylene telomerization in various solvents. High Energy Chemistry, 43(5), 372-379.
- Kaiho, T. (2017). Iodine Made Simple. CRC Press.
- Kim, I. P., & Benderskii, V. A. (2011). Determination of rate constants for radical telomerization chain growth and transfer from the molecular-mass distribution of oligomer. High Energy Chemistry, 45(5), 372-379.
- OperaChem. (n.d.).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9641, 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol.
- Singh, D., & Isharani, R. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal, 10(8), 1-15.
- Singh, D., & Isharani, R. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Scientific Research Publishing.
- NIST. (n.d.). 1-Pentanol, 2,2,3,3,4,4,5,5-octafluoro-. In NIST Chemistry WebBook.
- Organic Chemistry Portal. (n.d.).
- Gruter, G. J. M., et al. (2021). Copolymerization of the telomerization product of 1,3‐butadiene and ϵ‐caprolactone.42. Macromolecular Chemistry and Physics, 222(12), 2100069.
- ChemicalBook. (n.d.). 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol Product Description.
- Recent Trends in Analytical Techniques for Impurity Profiling. (2022).
- Cheméo. (n.d.). Chemical Properties of 1-Pentanol, 2,2,3,3,4,4,5,5-octafluoro- (CAS 355-80-6).
- Sigma-Aldrich. (n.d.). 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol.
- Clark, J. (2023). Making Esters From Carboxylic Acids. Chemistry LibreTexts.
- Mourad, A. K., & Czekelius, C. (2012). The synthesis of esters from carboxylic acids and their derivatives was described previous. Science of Synthesis, 20b, 1027-1057.
- ResearchGate. (2014). How do I form an ester using pentadflurophenol?.
- Asia Pacific Academy of Science Pte. Ltd. (2025). Review on the modern analytical advancements in impurities testing. Advances in Analytic Science, 6(1), 3159.
- BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Assessing the Purity of 5-Bromopentanal.
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Formation of Esters - operachem [operachem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Decarboxylative Polyfluoroarylation of Alkylcarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scirp.org [scirp.org]
- 11. biomedres.us [biomedres.us]
Technical Support Center: Enhancing the Sensitivity of 5H-Octafluoropentanoic Acid Detection
Welcome to the technical support center for the analysis of 5H-Octafluoropentanoic acid (5H-OFPA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into enhancing the sensitivity of 5H-OFPA detection methods. As a member of the per- and polyfluoroalkyl substances (PFAS) family, accurate and sensitive quantification of 5H-OFPA is critical due to its persistence and potential health risks.[1] This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges.
Introduction to this compound (5H-OFPA)
This compound (CAS RN: 376-72-7) is a fluorinated carboxylic acid.[2][3] Its structure, characterized by a five-carbon chain with eight fluorine atoms and a terminal carboxylic acid group, imparts unique chemical properties that make its detection challenging.[2][3] Sensitive and reliable analytical methods are paramount for its quantification in various matrices, from environmental samples to biological fluids.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for sensitive 5H-OFPA detection?
A1: The gold standard for highly sensitive and specific detection of PFAS like 5H-OFPA is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[4][5] This technique offers excellent selectivity and low detection limits, often in the parts-per-trillion (ppt) range.[4][6] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for more volatile PFAS compounds, though it often requires derivatization to improve the volatility and thermal stability of the analyte.[4] Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is another powerful tool, though direct fluorine detection can be challenging due to its high ionization potential.[7][8][9]
Q2: Why is sample preparation so critical for sensitive 5H-OFPA analysis?
A2: Sample preparation is a crucial step that significantly impacts the accuracy and sensitivity of 5H-OFPA analysis.[1] The primary objectives are to isolate 5H-OFPA from complex sample matrices, concentrate it to detectable levels, and remove interfering substances that could compromise the results.[1] Given that 5H-OFPA is often present at trace concentrations, proper sample preparation is essential to achieve reliable and reproducible data for regulatory compliance, environmental monitoring, and risk assessment.[1]
Q3: What are "matrix effects" and how do they impact 5H-OFPA analysis?
A3: The "matrix effect" refers to the alteration of an analyte's signal in the mass spectrometer due to the presence of other components in the sample matrix.[10][11] These effects can manifest as ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate quantification.[10][11] In biological samples, phospholipids are a common cause of matrix effects.[11] For accurate results, it is crucial to evaluate and mitigate matrix effects during method development.[10][11]
Troubleshooting Guides
This section provides detailed troubleshooting advice for common issues encountered during 5H-OFPA analysis using LC-MS/MS, the most prevalent technique.
Issue 1: Poor Sensitivity or No Detectable Peak for 5H-OFPA
Possible Causes & Solutions:
-
Suboptimal Sample Preparation:
-
Inefficient Extraction: The choice of extraction technique is critical. Solid-Phase Extraction (SPE) is a widely used and effective method for concentrating and purifying PFAS from liquid samples.[1] Ensure the SPE cartridge type is appropriate for fluorinated compounds and that the conditioning, loading, washing, and elution steps are optimized.
-
Incomplete Elution: The solvent used to elute 5H-OFPA from the SPE cartridge may not be strong enough. A combination of a polar organic solvent like methanol with a small amount of a basic modifier (e.g., ammonium hydroxide) can improve elution efficiency. An optimized method suggests using a 2 mmol/L ammonium acetate solution (pH=3) and 1 mL of 0.5% ammonia methanol solution for elution and washing, respectively, which has shown high recovery rates.[12]
-
-
LC-MS/MS Method Not Optimized:
-
Incorrect Mobile Phase: The mobile phase composition significantly affects chromatographic separation and ionization efficiency. A common mobile phase for PFAS analysis is a gradient of methanol and water, often with a low concentration of an ammonium salt like ammonium acetate (e.g., 2 mmol/L) to improve peak shape and ionization.[12]
-
Suboptimal Mass Spectrometry Parameters: Ensure the mass spectrometer is tuned for the specific mass transitions of 5H-OFPA. This involves optimizing parameters such as collision energy, cone voltage, and gas flows. Manual tuning of single standards is recommended to determine the optimal ion pairs and mass spectrometry parameters.[12]
-
-
Contamination:
-
PFAS are ubiquitous in laboratory environments, leading to a high risk of background contamination.[6][13] Sources can include sample containers, pipette tips, solvents, and even laboratory air.
-
Solution: Use consumables certified as PFAS-free, run frequent method blanks to monitor for contamination, and maintain strict laboratory hygiene.[4]
-
Experimental Protocol: Solid-Phase Extraction (SPE) for Water Samples
-
Cartridge Conditioning: Condition a weak anion exchange (WAX) SPE cartridge with 5 mL of 0.1% ammonium hydroxide in methanol, followed by 5 mL of methanol, and finally 5 mL of ultrapure water.
-
Sample Loading: Load the water sample (e.g., 250 mL) onto the conditioned cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of ultrapure water to remove hydrophilic interferences.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.
-
Elution: Elute the 5H-OFPA from the cartridge with two 4 mL aliquots of 0.1% ammonium hydroxide in methanol.
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a small volume (e.g., 500 µL) of the initial mobile phase.
Issue 2: High Background Noise or Interfering Peaks
Possible Causes & Solutions:
-
Matrix Interferences: Co-extracted substances from the sample matrix can interfere with the analysis.[1]
-
Solution: Incorporate additional cleanup steps in your sample preparation. This could involve a different type of SPE sorbent or a liquid-liquid extraction (LLE) step. Using matrix-matched calibration standards can also help to compensate for matrix effects.[1]
-
-
System Contamination: As mentioned previously, PFAS contamination is a significant challenge.[6][13]
-
Solution: Thoroughly clean the LC system, including the injector, tubing, and column, with a strong organic solvent like isopropanol. Dedicate an LC system solely for PFAS analysis if possible.
-
-
Poor Chromatographic Resolution: Interfering compounds may co-elute with 5H-OFPA.
-
Solution: Optimize the LC gradient to improve the separation of 5H-OFPA from matrix components. Experiment with different analytical columns, such as those with a C18 or a specialized fluoro-phase stationary phase.
-
Visualization of a General Analytical Workflow
Caption: A generalized workflow for the analysis of 5H-OFPA.
Issue 3: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions:
-
Column Overload: Injecting too much sample or a sample that is too concentrated can lead to peak distortion.
-
Solution: Dilute the sample extract before injection.
-
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the carboxylic acid group of 5H-OFPA, influencing its interaction with the stationary phase.
-
Solution: Adjust the mobile phase pH. Adding a small amount of a buffer, like ammonium acetate, can help maintain a consistent pH and improve peak shape.
-
-
Secondary Interactions with the Column: The analyte may have secondary interactions with the stationary phase or active sites on the column.
-
Solution: Try a different analytical column with end-capping or a different stationary phase chemistry.
-
-
Extra-Column Volume: Excessive tubing length or dead volume in the LC system can contribute to peak broadening.
-
Solution: Minimize the length and internal diameter of all tubing between the injector and the detector. Ensure all fittings are properly connected.
-
Data Summary Table
| Parameter | LC-MS/MS | GC-MS |
| Typical Detection Limits | Low ng/L to pg/L (ppt to ppq)[4] | ng/L to µg/L (ppt to ppb) |
| Derivatization Required? | No | Often, to increase volatility |
| Selectivity | Very High | High |
| Common Matrices | Water, soil, biological fluids[6][12] | Air, some solid matrices |
| Key Advantage | High sensitivity and specificity[4] | Good for volatile PFAS |
Conclusion
Enhancing the sensitivity of this compound detection requires a meticulous and systematic approach, with a strong emphasis on minimizing contamination and optimizing both sample preparation and instrumental parameters. By understanding the underlying principles and implementing the troubleshooting strategies outlined in this guide, researchers can achieve the low detection limits necessary for accurate environmental and biological monitoring of this important compound.
References
- Maboya, W., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Journal of Analytical Methods in Chemistry. [Link]
- Chen, M., et al. (2023). Optimization and application of detection methods for perfluorinated compounds in complex environmental matrices. Environmental Science and Pollution Research. [Link]
- Maboya, W., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Semantic Scholar. [Link]
- Maboya, W., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
- Bohrium. (2021). trends-towards-effective-analysis-of-fluorinated-compounds-using-inductively-coupled-plasma-mass-spectrometry-icp-ms. Ask this paper. [Link]
- Battelle. (2023). Top Challenges in PFAS Analysis (And How to Solve Them).
- Scientific Laboratory Supplies. (2024). PFAS: How to Detect, Analyse, and Avoid Contamination.
- Organomation. (n.d.). PFAS Sample Preparation: A Definitive Guide.
- Agilent. (n.d.).
- Phenomenex. (n.d.).
- Scitara. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. Scitara. [Link]
- Australian Government Department of Health. (2021). ANALYTICAL METHOD SUMMARIES. Australian Government Department of Health. [Link]
- Phenomenex. (2024). Sample Preparation Techniques for Precision in Analysis. Phenomenex. [Link]
- Waters. (n.d.). Rapid Sample Preparation for Determination of PAHs in Wild-Caught Avian Eggs Utilizing QuEChERS Extraction and.
- Waters. (2021). Determining matrix effects in complex food samples | #AnalyticalFoodies Bitesize Webinar | 3 of 5.
- Chromatography Today. (2016). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis.
Sources
- 1. organomation.com [organomation.com]
- 2. 5-H-Octafluoropentanoic Acid | CymitQuimica [cymitquimica.com]
- 3. This compound | C5H2F8O2 | CID 120227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. agilent.com [agilent.com]
- 6. inside.battelle.org [inside.battelle.org]
- 7. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. bataviabiosciences.com [bataviabiosciences.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. Optimization and application of detection methods for perfluorinated compounds in complex environmental matrices [xblk.ecnu.edu.cn]
- 13. selectscience.net [selectscience.net]
Technical Support Center: 5H-Octafluoropentanoic Acid Solution Stability
Welcome to the technical support center for 5H-Octafluoropentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the integrity of your experiments.
Troubleshooting Guide: Navigating Instability Issues
Unexpected results can often be traced back to the stability of your reagents. This section addresses specific issues you might encounter with this compound solutions.
Issue 1: Inconsistent or Lower-Than-Expected Analyte Concentration in Stock Solutions
-
Potential Cause: Degradation of this compound in the chosen solvent. While generally stable in aqueous and protic solvents, degradation can occur in polar aprotic solvents.[1][2][3] This is often due to decarboxylation, a reaction where the carboxylic acid group is lost as carbon dioxide. For structurally related perfluoroalkyl ether acids (PFEAs), this degradation is more rapid for compounds with a carboxylic acid group attached to a tertiary carbon; this compound has its carboxylic acid group attached to a secondary carbon, which suggests greater stability, but caution is still warranted in certain solvents.[1][3]
-
Troubleshooting Steps:
-
Solvent Selection: If you are using a polar aprotic solvent such as acetonitrile (ACN), dimethyl sulfoxide (DMSO), or acetone, consider switching to a more stable solvent system.[1][2][3] Deionized water, methanol, or isopropanol are recommended for preparing stock solutions.[1][3]
-
Solvent Purity: Ensure the use of high-purity, anhydrous solvents when organic solvents are necessary. The presence of water can, in some cases, slow the degradation of certain per- and polyfluoroalkyl substances (PFAS) in organic solvents.[2][3]
-
Temperature Control: Prepare and store stock solutions at low temperatures (e.g., 3.4°C) to minimize thermal degradation, as the rate of degradation for some PFAS has been shown to be temperature-dependent.[2][3]
-
Fresh Preparation: Prepare stock solutions fresh before each experiment to minimize the potential for degradation over time.
-
Issue 2: pH Shifts in Unbuffered Aqueous Solutions
-
Potential Cause: this compound is a relatively strong acid.[4] Dissolving it in unbuffered deionized water will result in a significant decrease in pH. This can affect the stability of other components in your experiment or the intended ionic state of the acid itself. The photodegradation of similar perfluorinated carboxylic acids (PFCAs) has been shown to be pH-dependent.[5][6]
-
Troubleshooting Steps:
-
Buffering: Use a suitable buffer system to maintain a constant pH. The choice of buffer will depend on the experimental requirements. Be sure to verify the compatibility of the buffer components with this compound.
-
pH Monitoring: Regularly measure and adjust the pH of your solutions, especially if they are being stored for extended periods or subjected to varying temperatures.
-
Issue 3: Precipitation or Phase Separation
-
Potential Cause: The solubility of this compound can be limited in certain solvents, particularly at high concentrations or low temperatures. It is not likely to be mobile in the environment due to its low water solubility, suggesting that high concentrations in aqueous solutions might be problematic.[7]
-
Troubleshooting Steps:
-
Concentration Adjustment: Prepare solutions at a lower concentration to ensure complete dissolution.
-
Co-Solvent System: If a high concentration is required, consider using a co-solvent system. For example, a mixture of water and a miscible organic solvent like methanol may improve solubility.
-
Temperature Control: Store solutions at a constant, appropriate temperature to prevent precipitation due to temperature fluctuations.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions about the handling and stability of this compound solutions.
Q1: What are the recommended storage conditions for this compound solutions?
A1: For optimal stability, stock solutions should be stored in tightly sealed containers in a cool, dry, and well-ventilated place, away from light.[8][9] For solutions in polar aprotic solvents, storage at refrigerated temperatures (e.g., 3.4°C) is recommended to slow potential degradation.[2][3] The safety data sheet advises avoiding heat, sparks, open flames, and moisture.[8]
Q2: Is this compound susceptible to photodegradation?
A2: While specific data for this compound is limited, other PFCAs, like PFOA, are known to undergo photodegradation, particularly under UV irradiation.[5][6][10] Therefore, it is prudent to protect solutions from direct light, especially if they will be stored for an extended period or used in photosensitive applications.
Q3: What materials are incompatible with this compound solutions?
A3: this compound is a corrosive material and should be handled with care.[7][8][11] It is incompatible with strong oxidizing agents.[8][9] When selecting container materials, consult chemical compatibility charts.[12][13][14][15] Glass and fluorinated polymers like PTFE are generally good choices.
Q4: Can I expect thermal degradation of this compound under typical laboratory heating conditions?
A4: Yes, thermal degradation is a concern. The decomposition of some PFCAs on granular activated carbon has been observed to start at temperatures as low as 200°C.[16] The thermal decomposition of trifluoroacetic acid, a related compound, has been studied in the range of 513–593 K (240–320 °C).[17] Therefore, it is advisable to avoid excessive heating of solutions containing this compound.
Q5: How can I monitor the stability of my this compound solution over time?
A5: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection, can be developed and validated to monitor the concentration of this compound and detect any degradation products.[18][19][20] This involves subjecting the solution to stress conditions (e.g., heat, light, acid, base, oxidation) to generate potential degradants and ensuring the analytical method can separate and quantify the parent compound from these products.
Experimental Protocols
Protocol 1: Preparation of a Stable Aqueous Stock Solution
-
Materials: this compound, deionized water (≥18 MΩ·cm), appropriate buffer salts (if required), volumetric flasks, magnetic stirrer, and stir bar.
-
Procedure: a. Accurately weigh the desired amount of this compound in a clean, dry weighing boat. b. Transfer the acid to a volumetric flask of the desired volume. c. Add a portion of deionized water (and buffer salts, if using) to the flask and swirl gently to dissolve the acid. d. If necessary, use a magnetic stirrer at a low speed to aid dissolution. Avoid vigorous stirring that could introduce air bubbles. e. Once fully dissolved, bring the solution to the final volume with deionized water. f. Cap the flask and invert several times to ensure homogeneity. g. Store the solution in a tightly sealed, amber glass bottle at 2-8°C.
Protocol 2: Forced Degradation Study for Stability Assessment
-
Objective: To assess the stability of a this compound solution under various stress conditions.
-
Materials: Prepared stock solution of this compound, hydrochloric acid (HCl), sodium hydroxide (NaOH), hydrogen peroxide (H2O2), UV lamp, oven, HPLC system.
-
Procedure: a. Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M HCl. Heat at 60°C for 24 hours. b. Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M NaOH. Heat at 60°C for 24 hours. c. Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H2O2. Keep at room temperature for 24 hours. d. Thermal Degradation: Place an aliquot of the stock solution in an oven at 80°C for 48 hours. e. Photodegradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) for 24 hours. f. Control: Keep an aliquot of the stock solution at room temperature, protected from light. g. Analysis: Analyze all samples by a validated HPLC method to determine the percentage of degradation.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Forced degradation study workflow.
Data Summary
| Factor | Influence on Stability | Recommendation | Supporting Evidence |
| Solvent | Polar aprotic solvents (ACN, DMSO, Acetone) can cause degradation (decarboxylation). Stable in water, methanol, and isopropanol. | Use deionized water, methanol, or isopropanol for stock solutions. If aprotic solvents are necessary, use with a higher water content. | [1][2][3] |
| Temperature | Higher temperatures increase the rate of degradation in aprotic solvents. Thermal decomposition can occur at elevated temperatures. | Store solutions at low temperatures (e.g., 3.4°C). Avoid unnecessary heating. | [2][3][16][21] |
| pH | Low pH can increase photodegradation for related compounds. As an acid, it will lower the pH of unbuffered solutions. | Use buffered solutions for pH-sensitive experiments. Monitor pH. | [5][6][22] |
| Light | UV light can cause photodegradation of related PFCAs. | Protect solutions from light, especially UV sources. | [5][6][10][23] |
| Incompatible Materials | Strong oxidizing agents, heat, sparks, open flames, moisture. | Store away from incompatible materials. Use appropriate, chemically resistant containers. | [8][9][24] |
References
- Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis - ACS Publications. (2021-11-04).
- Perfluoroalkyl carboxylic acids - Wikipedia.
- Modeling the hydrolysis of perfluorinated compounds containing carboxylic and phosphoric acid ester functions and sulfonamide groups - PubMed.
- Modeling the hydrolysis of perfluorinated compounds containing carboxylic and phosphoric acid ester functions and sulfonamide groups - Taylor & Francis Online.
- Hydrolysis and Atmospheric Oxidation Reactions of Perfluorinated Carboxylic Acid Precursors - TSpace.
- Degradation of Perfluoroalkyl Ether Carboxylic Acids with Hydrated Electrons: Structure–Reactivity Relationships and Environmental Implications - ACS Publications.
- Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis - PMC - NIH. (2021-11-04).
- (PDF) Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis - ResearchGate.
- Physical and Chemical Properties – PFAS — Per- and Polyfluoroalkyl Substances.
- Thermal Stability and Decomposition of Perfluoroalkyl Substances on Spent Granular Activated Carbon - PFAS Central.
- This compound | C5H2F8O2 | CID 120227 - PubChem - NIH.
- Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC - NIH.
- Research Updates on the Mechanism and Influencing Factors of the Photocatalytic Degradation of Perfluorooctanoic Acid (PFOA) in Water Environments - MDPI. (2023-06-01).
- The investigations of photocatalytic degradation and defluorination of perfluorooctanoic acid using palm kernel shell activated carbon and Fe-Sn binary oxides nanocomposite under visible light irradiation - ResearchGate. (2025-10-09).
- Understanding The Different Types Of Laboratory Reagents And Their Uses.
- Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - RSC Publishing.
- Photodegradation of perfluorooctanoic acid by graphene oxide-deposited TiO2 nanotube arrays in aqueous phase | Request PDF - ResearchGate.
- Chemical Compatibility Chart - Walchem. (2024-04-19).
- Chemical Compatibility Database from Cole-Parmer.
- Chemical Compatibility Chart - Sterlitech Corporation.
- CHEMICAL RESISTANCE CHART.
- An in situ IR study of the thermal decomposition of trifluoroacetic acid - RSC Publishing.
- Forced Degradation Investigations and Development of a Validated Spectrophotometric Analytical Method for Determining 5-Hydroxymethylfurfural (5-HMF) in Various Processed Food Samples | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN). (2025-12-31).
- Decomposition of environmentally persistent trifluoroacetic acid to fluoride ions by a homogeneous photocatalyst in water - PubMed.
- Thermal decomposition of aliphatic peroxy acids | Request PDF - ResearchGate. (2025-08-07).
- To Develop Analytical Method of Force Degradation of Desidustat on RP-HPLC - IJIRT.
- US2856426A - Thermal decomposition of acetic acid - Google Patents.
- Photodegradation of 5-methyltetrahydrofolate: Biophysical Aspects - PubMed.
- Analytical Methods - ASTA - American Spice Trade Association.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Perfluoroalkyl carboxylic acids - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 9. aksci.com [aksci.com]
- 10. Decomposition of environmentally persistent trifluoroacetic acid to fluoride ions by a homogeneous photocatalyst in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 12. walchem.com [walchem.com]
- 13. coleparmer.com [coleparmer.com]
- 14. sterlitech.com [sterlitech.com]
- 15. acess.nl [acess.nl]
- 16. pfascentral.org [pfascentral.org]
- 17. An in situ IR study of the thermal decomposition of trifluoroacetic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 18. Forced Degradation Investigations and Development of a Validated Spectrophotometric Analytical Method for Determining 5-Hydroxymethylfurfural (5-HMF) in Various Processed Food Samples | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 19. ijirt.org [ijirt.org]
- 20. astaspice.org [astaspice.org]
- 21. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 23. Photodegradation of 5-methyltetrahydrofolate: biophysical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. dentistry.ouhsc.edu [dentistry.ouhsc.edu]
Technical Support Center: Column Selection for Optimal Separation of 5H-Octafluoropentanoic Acid
Welcome to the technical support center for the analysis of 5H-Octafluoropentanoic acid (5H-OFPA) and related short-chain per- and polyfluoroalkyl substances (PFAS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for achieving optimal chromatographic separation of this challenging analyte.
Introduction: The Challenge of Analyzing this compound
This compound (5H-OFPA), with the chemical formula C₅H₂F₈O₂, is a short-chain PFAS.[1][2][3] Its structure, characterized by a five-carbon chain with eight fluorine atoms and a terminal carboxylic acid group, presents unique analytical challenges.[2] Like other short-chain PFAS, 5H-OFPA is highly polar, making it difficult to retain on traditional reversed-phase columns.[4] This can lead to issues such as elution near the solvent front, poor peak shape, and inadequate separation from matrix interferences, ultimately compromising the accuracy and sensitivity of the analysis.[4]
This guide will walk you through the critical aspects of column selection and method development to overcome these challenges and achieve robust and reliable separation of 5H-OFPA.
Frequently Asked Questions (FAQs) for 5H-OFPA Separation
Q1: Why is this compound difficult to retain on a standard C18 column?
Standard C18 columns separate compounds primarily based on hydrophobic interactions. 5H-OFPA, being a short-chain fluorinated carboxylic acid, is highly polar and has limited non-polar surface area to interact with the C18 stationary phase. This results in weak retention and early elution, often in the void volume of the column.[4]
Q2: What are the primary column chemistries recommended for 5H-OFPA analysis?
To enhance the retention of polar analytes like 5H-OFPA, several alternative column chemistries are recommended:
-
Polar-Modified Reversed-Phase (e.g., AQ-type C18): These columns are designed with hydrophilic endcapping or a modified surface to be compatible with highly aqueous mobile phases, improving the retention of polar compounds.[4]
-
Mixed-Mode Anion-Exchange/Reversed-Phase: These columns offer a dual retention mechanism. The anion-exchange functionality strongly interacts with the negatively charged carboxylate of 5H-OFPA, while the reversed-phase character provides separation for other components in the sample.[4]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns use a polar stationary phase and a mobile phase with a high concentration of organic solvent. This promotes the partitioning of polar analytes like 5H-OFPA into the aqueous layer on the surface of the stationary phase, leading to increased retention.[4]
-
Fluorinated Stationary Phases (e.g., PFP, TDF): These phases can offer unique selectivity for fluorinated compounds through dipole-dipole, π-π, and charge-transfer interactions, in addition to hydrophobic interactions.[5][6] The higher the fluorine content of the phase, the more selective it becomes for fluorinated molecules.[5]
-
Phenyl-Hexyl Phases: The phenyl-hexyl stationary phase provides a different selectivity compared to traditional alkyl chains due to π-π interactions, which can be beneficial for the separation of complex mixtures containing PFAS.[4][7]
Q3: Can I improve the separation of 5H-OFPA on a C18 column without changing the column?
While challenging, some strategies can improve performance on a standard C18 column:
-
Use of Fluorinated Eluents: Incorporating a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) into the mobile phase can alter the selectivity of a standard C8 or C18 column for fluorinated analytes.[8][9]
-
Mobile Phase pH Control: Adjusting the mobile phase pH to be well below the pKa of 5H-OFPA (which is acidic) will ensure it is in its neutral, protonated form. This can slightly increase its hydrophobicity and retention on a C18 column.
-
Lowering the Column Temperature: Reducing the column temperature can sometimes increase retention, although this may also lead to broader peaks.
Q4: What role does a delay column play in PFAS analysis?
A significant challenge in PFAS analysis is background contamination from the HPLC system itself, as many components can contain fluoropolymers.[10][11] A delay column is installed between the solvent mixer and the sample injector. This allows for the separation of any PFAS contamination originating from the mobile phase or system components from the analytes injected with the sample, preventing co-elution and false positives.[7][10]
Troubleshooting Guide for 5H-OFPA Separation
This section addresses common issues encountered during the chromatographic analysis of 5H-OFPA.
Problem 1: Poor or No Retention (Analyte Elutes in the Void Volume)
Root Cause Analysis and Solutions:
Caption: Troubleshooting workflow for poor retention of 5H-OFPA.
Detailed Steps:
-
Verify Column Choice: Confirm that you are not using a standard, non-polar C18 or C8 column. If so, refer to the recommended column chemistries in the FAQ section.
-
Adjust Mobile Phase:
-
Reversed-Phase: Increase the percentage of the aqueous component (e.g., water with buffer) in your mobile phase.
-
HILIC: Ensure your mobile phase has a high percentage of organic solvent (typically >80% acetonitrile).
-
-
Control Mobile Phase pH: For reversed-phase separations, using a mobile phase buffered to a pH of around 2.5-3.0 will ensure the carboxylic acid group of 5H-OFPA is protonated, increasing its hydrophobicity and retention.
-
Consider Additives: The use of fluorinated alcohols in the mobile phase can enhance selectivity on both fluorinated and non-fluorinated stationary phases.[8]
Problem 2: Poor Peak Shape (Tailing or Fronting)
Root Cause Analysis and Solutions:
Caption: Troubleshooting workflow for poor peak shape in 5H-OFPA analysis.
Detailed Steps:
-
Evaluate Secondary Interactions: Peak tailing can occur due to interactions between the acidic analyte and active sites on the silica backbone of the column. Using a well-endcapped column or a polymer-based column can mitigate this.
-
Optimize Mobile Phase pH: An unstable pH can lead to the co-existence of both ionized and neutral forms of the analyte, resulting in peak splitting or broadening. Ensure your mobile phase is adequately buffered.
-
Check for Overload: Injecting too much sample can saturate the stationary phase, leading to fronting peaks. Dilute your sample and re-inject.
-
Minimize Dead Volume: Ensure all tubing and connections are properly fitted to minimize extra-column band broadening.
Problem 3: Low Sensitivity and Inconsistent Results
Root Cause Analysis and Solutions:
Caption: Troubleshooting workflow for low sensitivity in 5H-OFPA analysis.
Detailed Steps:
-
Control Contamination: PFAS are ubiquitous, and background contamination is a major source of variability.[11][12][13] Use certified PFAS-free labware and high-purity solvents. A delay column is highly recommended.[10]
-
Address Matrix Effects: Complex sample matrices can suppress the ionization of 5H-OFPA in the mass spectrometer source.[14] Proper sample preparation, such as solid-phase extraction (SPE), is crucial to remove interfering components.[14][15]
-
Prevent Analyte Adsorption: The acidic nature of 5H-OFPA can lead to its adsorption onto active sites in the HPLC system, particularly stainless steel components. Using a system with PEEK or other inert flow paths can improve recovery and sensitivity.
Recommended Column Chemistries for 5H-OFPA: A Comparative Table
| Column Chemistry | Principle of Separation | Advantages for 5H-OFPA | Disadvantages |
| Polar-Modified C18 (AQ-type) | Reversed-phase with enhanced polar retention | Good retention for polar compounds; compatible with highly aqueous mobile phases.[4] | May still provide limited retention for very short-chain PFAS. |
| Mixed-Mode Anion-Exchange/RP | Anion-exchange and reversed-phase | Strong retention for anionic 5H-OFPA; excellent selectivity.[4] | Can be more complex to develop methods; may require specific buffer systems. |
| HILIC | Partitioning into an adsorbed aqueous layer | Excellent retention for very polar compounds.[4] | May have lower loading capacity; can be sensitive to water content in the sample and mobile phase. |
| Fluorinated Phases (PFP, TDF) | Reversed-phase with fluorous interactions | Unique selectivity for fluorinated compounds; can resolve isomers.[5][6] | Retention of non-fluorinated compounds may be poor. |
| Phenyl-Hexyl | Reversed-phase with π-π interactions | Alternative selectivity to C18; can improve peak shape.[4][7] | May not provide as much retention as mixed-mode or HILIC columns. |
Experimental Protocol: A Starting Point for Method Development
This protocol provides a general starting point for the analysis of 5H-OFPA using a polar-modified reversed-phase column.
1. HPLC System Preparation:
-
Install a delay column between the pump/mixer and the autosampler.
-
Use PEEK or other PFAS-free tubing where possible.
-
Thoroughly flush the system with the initial mobile phase conditions.
2. Chromatographic Conditions:
-
Analytical Column: A polar-modified C18 column (e.g., InertSustain AQ-C18, 3 µm, 150 x 2.1 mm).[4]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.[10]
-
Mobile Phase B: Methanol.[10]
-
Gradient Program:
-
0-1 min: 10% B
-
1-8 min: Ramp to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 10% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Sample Diluent: 50:50 Methanol:Water
3. Detection:
-
Mass Spectrometry (MS) with Electrospray Ionization (ESI) in negative ion mode is the standard for sensitive detection of PFAS.[12][15]
Note: This is a starting point and should be optimized for your specific instrument and sample matrix.
Conclusion
The successful separation of this compound requires a departure from traditional reversed-phase chromatography. By understanding the polar and acidic nature of this analyte, and selecting an appropriate column chemistry such as a polar-modified reversed-phase, mixed-mode, HILIC, or fluorinated phase, researchers can achieve the retention and resolution necessary for accurate and sensitive quantification. Coupled with meticulous attention to system contamination and matrix effects, the development of a robust and reliable analytical method for 5H-OFPA is readily achievable.
References
- International Labmate. LC Column Strategies for Ultra-Short Chain PFAS Analysis Using LC-MS. [Link]
- National Center for Biotechnology Information. This compound | C5H2F8O2 | CID 120227 - PubChem. [Link]
- National Center for Biotechnology Information.
- National Center for Biotechnology Information.
- LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]
- MAC-MOD Analytical. Examination of PFAS Analysis Using LCMS for EPA Methods 537.1 and EPA. [Link]
- Battelle. Top Challenges in PFAS Analysis (And How to Solve Them)
- Restek. PFAS LC Column Anatomy: Which Phase, Dimensions, and Particle Type Are Best?. [Link]
- Scientific Laboratory Supplies.
- Advanced Materials Technology. Current LC/MS Approaches For PFAS Testing with Ultrashort and Long Chain Mixtures. [Link]
- Organomation.
- Agilent Technologies.
Sources
- 1. 5-H-Octafluoropentanoic Acid | CymitQuimica [cymitquimica.com]
- 2. This compound | C5H2F8O2 | CID 120227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. silicycle.com [silicycle.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. mac-mod.com [mac-mod.com]
- 8. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. inside.battelle.org [inside.battelle.org]
- 12. scientificlabs.co.uk [scientificlabs.co.uk]
- 13. selectscience.net [selectscience.net]
- 14. organomation.com [organomation.com]
- 15. agilent.com [agilent.com]
Addressing poor peak shape in 5H-Octafluoropentanoic acid gas chromatography
Welcome to the technical support guide for the gas chromatographic (GC) analysis of 5H-Octafluoropentanoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve poor peak shape issues, ensuring data accuracy and reproducibility. Our approach is rooted in explaining the fundamental chemistry of the challenges and providing validated, step-by-step solutions.
Section 1: The Fundamental Challenge - Why Direct Analysis Fails
Q1: Why do I see severe peak tailing or no peak at all when I inject this compound directly?
This is the most common and expected observation. The poor chromatography of underivatized this compound stems directly from its chemical structure, specifically the highly polar carboxylic acid group (-COOH).
Causality:
-
Strong Intermolecular Interactions: The acidic proton of the carboxyl group is highly active and readily forms strong hydrogen bonds with any available active sites within the GC system.[1][2] These sites, primarily silanol groups (-Si-OH), are present on the surfaces of glass inlet liners, the fused silica column itself, and any glass wool packing.[3][4]
-
Adsorption and Desorption Kinetics: As the band of analyte travels through the column, a portion of the molecules gets delayed by these strong, secondary interactions. This staggered release from active sites, known as adsorption, results in a skewed, tailing peak.[1] In severe cases, the interaction is irreversible, leading to complete loss of the analyte and no detectable peak.[4]
-
Low Volatility: The hydrogen bonding capability of carboxylic acids also means they have a relatively low vapor pressure (low volatility) for their molecular weight. This can lead to incomplete or slow vaporization in the GC inlet, causing band broadening and contributing to poor peak shape.[5]
The diagram below illustrates the primary cause of peak tailing for polar, acidic compounds.
Section 2: The Primary Solution - Derivatization
Given the issues with direct analysis, the authoritative and field-proven solution is chemical derivatization. You must convert the problematic carboxylic acid group into a less polar, more volatile, and more thermally stable functional group before injection.[5][6][7]
Q2: How can I chemically modify this compound to improve its peak shape?
Derivatization masks the active proton of the carboxyl group, eliminating its ability to form hydrogen bonds with system active sites. This single step is the most critical factor in achieving a sharp, symmetrical peak for this compound.
There are several effective methods, with esterification being the most common. The choice of reagent depends on desired sensitivity, matrix complexity, and available resources.
| Derivatization Method | Common Reagents | Typical Conditions | Derivative Properties | Pros & Cons |
| Methyl Esterification | BF₃/Methanol, Diazomethane | Heat (BF₃/MeOH) or Room Temp (Diazomethane) | Volatile Methyl Ester | Pros: Simple, common reagents. Cons: Diazomethane is explosive and toxic. BF₃/Methanol can be harsh. |
| Isobutyl Esterification | Isobutyl Chloroformate, Isobutyl Alcohol, Pyridine | Room Temperature | Less Volatile Isobutyl Ester | Pros: Relatively simple and safe procedure.[6] Cons: Introduces a larger alkyl group. |
| Silyl Esterification | BSTFA, TMCS | 60-70°C for 30-60 min | Thermally Stable Silyl Ester | Pros: Produces stable derivatives. Cons: Reagents are highly sensitive to moisture.[8] |
| Amidation | 2,4-difluoroaniline (DFA), N,N′-dicyclohexylcarbodiimide (DCC) | Heat | Stable Anilide Derivative | Pros: Successful for a wide range of PFCAs.[5][9] Cons: More complex, two-reagent procedure. |
Experimental Protocol: Isobutyl Esterification
This protocol is adapted from established methods for the derivatization of perfluorocarboxylic acids.[6]
Objective: To convert this compound to its isobutyl ester for improved GC analysis.
Materials:
-
Dried sample extract containing this compound
-
Acetonitrile (anhydrous)
-
Pyridine (anhydrous)
-
Isobutyl alcohol (anhydrous)
-
Isobutyl chloroformate
-
V-vials or other suitable reaction vessels with caps
Procedure:
-
Solvent Exchange: Ensure the dried sample extract is completely free of water. Reconstitute the residue in 100 µL of acetonitrile.
-
Base Addition: Add 10 µL of pyridine to the sample solution. Pyridine acts as a catalyst and acid scavenger.
-
Alcohol Addition: Add 20 µL of isobutyl alcohol.
-
Derivatization: Add 10 µL of isobutyl chloroformate. Cap the vial tightly and vortex for 1 minute. Let the reaction proceed at room temperature for 15-20 minutes.
-
Analysis: The sample is now ready for direct injection into the GC system.
Section 3: Troubleshooting the Derivatized Analyte
Even after successful derivatization, you may encounter peak shape problems. The following Q&A section follows a logical troubleshooting workflow to diagnose and solve these issues.
Q3: I've derivatized my sample, but my peaks are still tailing. What should I check first?
If your derivatized analyte is tailing, the issue is almost always related to activity or physical setup problems in the GC flow path. Even less polar derivatives can interact with a sufficiently contaminated or poorly configured system.[10] Follow Step 1 in the workflow diagram above.
-
A. Injector Liner: The liner is the first surface your sample contacts at high temperature. It is a common source of both active sites and non-volatile residue buildup. Always use a high-quality, deactivated liner. If tailing appears, the first and easiest step is to replace the liner with a brand new, deactivated one.[2][11]
-
B. Column Contamination: Non-volatile components from your sample matrix will accumulate at the front of the GC column, creating a "dirty" section that causes adsorption. Trimming 10-20 cm from the column inlet removes this contamination and can dramatically restore peak shape.[11][12]
-
C. Improper Column Installation: A poorly cut or improperly positioned column can create "dead volumes" or turbulence in the carrier gas flow path, leading to peak tailing.[3][13] Ensure the column is cut cleanly with a ceramic wafer for a square, 90° angle and is installed at the precise depth in the inlet recommended by your instrument manufacturer.[2][11]
Q4: My peak shape is still poor after checking the system's inertness. What are the next steps?
If the physical setup is correct, the problem may lie with your analytical method parameters. Refer to Step 2 in the workflow diagram.
-
A. Inlet Temperature: The temperature must be hot enough for rapid, efficient vaporization of the derivative but not so hot that it causes thermal degradation.[14][15] For ester derivatives of fluorinated acids, a starting temperature of 250°C is appropriate. If you suspect degradation, try lowering it to 220°C.
-
B. Initial Oven Temperature: For splitless injections, which are common in trace analysis, the initial oven temperature is critical for analyte focusing. A good rule of thumb is to set the initial temperature approximately 20°C below the boiling point of your injection solvent.[2][11] This creates a "solvent effect" that condenses the analytes into a very narrow band at the head of the column, leading to sharp peaks.
-
C. Carrier Gas Flow Rate: An incorrect flow rate can reduce column efficiency and lead to peak broadening. For a 0.25 mm ID column, a helium flow rate of 1.0 - 1.5 mL/min is a typical starting point.
| Parameter | Recommended Starting Condition | Rationale |
| Injector Temperature | 250 °C | Balances efficient vaporization with minimizing thermal degradation.[15][16] |
| Injection Mode | Split (e.g., 50:1) for >10 ng/µL; Splitless for <10 ng/µL | Prevents column overload for concentrated samples; ensures sensitivity for trace analysis.[17] |
| Liner | Deactivated, single-taper with glass wool | Promotes sample mixing and vaporization while minimizing active sites.[2][8] |
| Column Type | Inert, mid-polarity (e.g., 5% Phenyl-Methylpolysiloxane) | Matches the polarity of common ester derivatives and ensures minimal column activity.[18] |
| Oven Program | 50°C (hold 2 min), then 15°C/min to 280°C | Initial hold allows for solvent focusing; ramp enables separation of components. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Provides good efficiency and stable retention times.[8] |
Q5: I'm now seeing peak fronting instead of tailing. What does this mean?
Peak fronting, where the peak has a sharp drop-off and a sloping front (a "shark fin" appearance), is a classic sign of column overload .[11] This occurs when you inject a mass of analyte that is too large for the stationary phase to handle, saturating the front of the column.
Solutions:
-
Dilute Your Sample: The most straightforward solution is to dilute your derivatized sample (e.g., by a factor of 10 or 100) and reinject. If the peak shape becomes symmetrical, you have confirmed overload.[2]
-
Increase the Split Ratio: If using a split injection, increase the split ratio (e.g., from 20:1 to 100:1). This will reduce the amount of analyte that reaches the column.[17]
Q6: What is the best type of GC column for analyzing derivatized this compound?
Column selection is critical and depends on the polarity of the derivative you have created. The principle of "like dissolves like" applies.[18]
-
For Ester or Silyl Derivatives: These derivatives are significantly less polar than the parent acid. A low- to mid-polarity column is ideal.
-
Recommended Phase: A 5% Phenyl / 95% Dimethylpolysiloxane phase (e.g., DB-5ms, HP-5ms, Rxi-5Sil MS) is an excellent and versatile starting point.
-
-
Key Consideration - Column Inertness: Regardless of the phase, it is crucial to select a column that is explicitly designated as "inert" or for "MS" applications. These columns undergo special manufacturing and quality control processes to ensure the lowest possible number of active sites, which is vital for analyzing any compound that is even moderately active.[4][19]
References
- Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices: A review. PubMed Central. [Link]
- A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry.
- Cost-Effective Detection of Perfluoroalkyl Carboxylic Acids with Gas Chromatography: Optimization of Derivatization Approaches and Method Valid
- Derivatization of Perfluorocarboxylic Acids with N,N-Dimethylformamide Dimethylacetal Prior to GC–MS Analysis.
- Derivatization Methods for Perfluoroalkyl Substances (PFAS) by Gas Chromatography/Tandem Mass Spectrometry.
- GC Troubleshooting Series Part Four: Tailing Peaks. Agilent Technologies. [Link]
- Troubleshooting GC peak shapes. Element Lab Solutions. [Link]
- Common Causes Of Peak Tailing in Chrom
- GC Diagnostic Skills I | Peak Tailing. Element Lab Solutions. [Link]
- Gas Chromatography Problem Solving and Troubleshooting.
- What Causes Tailing In Gas Chromatography?. Chemistry For Everyone YouTube Channel. [Link]
- Gas chromatography Troubleshooting methods. Delloyd's Lab-Tech Chemistry resource. [Link]
- GC Troubleshooting. Stepbio. [Link]
- Setting Realistic Expectations for GC Optimization.
- The Inert Flow Path Story for GC and GC–MS: Eliminating the Weakest Links.
- 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Drawell. [Link]
- Gas Chromatography GC Troubleshooting Guide. SCION Instruments. [Link]
- Optimizing Gas Chromatography Parameters for Enhanced Performance. Microbioz India. [Link]
- GC Column Killers!.
- Activity and Decomposition.
- GC Inlets An Introduction. Agilent Technologies. [Link]
- Optimizing Conditions for GC/MS Analyses. Agilent Technologies. [Link]
- Guide to GC Column Selection and Optimizing Separ
- How to Select the Correct GC Column for your Applic
- Active control of selectivity in organic acid analysis by gas chrom
- GC-FID active sites Jet?.
- 4-1 Distorted peak shapes. GL Sciences. [Link]
- Abnormal Peak Shapes. Shimadzu. [Link]
- GC Tech Tip: Peak Shape Problems - Tailing Peaks. Phenomenex. [Link]
Sources
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Derivatization Methods for Perfluoroalkyl Substances (PFAS) by Gas Chromatography/Tandem Mass Spectrometry | Proceedings of Student Research and Creative Inquiry Day [publish.tntech.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. agilent.com [agilent.com]
- 13. GC Tech Tip: Peak Shape Problems - Tailing Peaks | Phenomenex [phenomenex.com]
- 14. Activity and Decomposition | Separation Science [sepscience.com]
- 15. agilent.com [agilent.com]
- 16. microbiozindia.com [microbiozindia.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. fishersci.ca [fishersci.ca]
- 19. agilent.com [agilent.com]
Technical Support Center: Minimizing Contamination in Trace Analysis of 5H-Octafluoropentanoic Acid
Welcome to the technical support center for the trace analysis of 5H-Octafluoropentanoic acid (5H-PFOA). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing this short-chain per- and polyfluoroalkyl substance (PFAS). Due to their ubiquitous nature, minimizing background contamination is paramount for accurate and reliable results. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
The Challenge of Ubiquity: Understanding 5H-PFOA Contamination
This compound, a C5 short-chain PFAS, presents unique analytical challenges due to its high polarity and mobility in aqueous environments.[1][2] Its physical and chemical properties necessitate meticulous laboratory practices to prevent inadvertent contamination, which can arise from numerous sources, including laboratory equipment, solvents, and even the analyst.[3][4][5] This guide will equip you with the knowledge and protocols to identify and mitigate these contamination risks effectively.
Frequently Asked Questions (FAQs)
Sample Collection & Handling
Q1: What are the best containers for collecting and storing samples for 5H-PFOA analysis?
A1: High-density polyethylene (HDPE) or polypropylene (PP) containers are the recommended choices for sample collection and storage.[6] Avoid using glass containers for storing standards or samples, as PFAS can adsorb to glass surfaces, especially over extended periods.[6] All containers should be from a lot that has been tested and certified as PFAS-free.
Q2: Are there any specific precautions to take during sample collection in the field?
A2: Yes, field personnel should be mindful of potential contamination from personal care products (e.g., sunscreens, lotions), food packaging, and even certain types of clothing.[6] It is recommended to wear well-washed cotton clothing and avoid any apparel with water- or stain-resistant coatings.[6] Use nitrile gloves and change them frequently, especially between samples.[6]
Laboratory Environment & Consumables
Q3: What are the most common sources of 5H-PFOA contamination within the laboratory?
A3: Laboratory contamination can originate from various sources, including:
-
Instrumentation: PTFE components in LC systems (e.g., tubing, frits, solvent lines) can leach PFAS.[4][5]
-
Consumables: Polypropylene tubes, pipette tips, and vial caps can be sources of contamination if not certified as PFAS-free.
-
Solvents and Reagents: Even high-purity solvents can contain trace levels of PFAS.[3] It is crucial to use LC-MS grade solvents and test each lot.
-
Laboratory Air: Dust and airborne particles can carry PFAS. It's advisable to prepare samples in a clean hood.
Q4: How can I test my laboratory consumables for potential 5H-PFOA contamination?
A4: To ensure your consumables are free from contamination, perform a "leaching study." This involves rinsing or soaking the consumable (e.g., pipette tip, centrifuge tube) with a clean solvent (e.g., LC-MS grade methanol) and then analyzing the solvent for the presence of 5H-PFOA. This "blank" analysis will help identify any leaching from the material.
Sample Preparation
Q5: What are the best practices for preparing stock solutions and standards of 5H-PFOA?
A5: Prepare stock solutions in PFAS-free polypropylene or HDPE containers.[6][7] Use LC-MS grade methanol or a similar high-purity solvent. It is recommended to prepare an intermediate stock solution before diluting to the final working standard concentrations. Always prepare fresh working standards regularly to ensure accuracy.
Q6: Are there specific solid-phase extraction (SPE) cartridges recommended for short-chain PFAS like 5H-PFOA?
A6: Weak anion exchange (WAX) SPE cartridges are often recommended for the extraction of both short- and long-chain PFAS due to their ability to retain these anionic compounds. It is crucial to validate the recovery of 5H-PFOA with your specific SPE method and matrix.
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common issues encountered during the trace analysis of 5H-PFOA.
Issue 1: High Background Signal for 5H-PFOA in Blanks
A high background signal in your method or solvent blanks is a clear indicator of contamination. The following workflow can help you systematically identify the source.
Troubleshooting Workflow: Identifying the Source of High Background
Caption: A logical workflow to diagnose high background signals.
| Potential Cause | Troubleshooting Step | Explanation |
| Contaminated Solvents/Reagents | 1. Analyze a fresh, unopened bottle of LC-MS grade solvent. 2. If the background is still high, test a different lot or manufacturer. | Solvents are a common source of PFAS contamination. Verifying the purity of your solvents is a critical first step.[3] |
| LC System Contamination | 1. Install a delay column between the pump and the injector. 2. Replace any PTFE tubing or frits with PEEK or stainless steel alternatives. | A delay column will separate background PFAS from the analytical peak, confirming if the system is the source.[5] PTFE components are known to leach PFAS.[4] |
| Contaminated Consumables | 1. Systematically test each consumable (vials, caps, pipette tips, filters) by rinsing with clean solvent and analyzing the rinsate. | Even certified PFAS-free consumables should be periodically checked, as contamination can occur during manufacturing or packaging. |
| Improper Glassware Cleaning | 1. Review and re-validate your glassware cleaning procedure. 2. Dedicate a set of glassware solely for PFAS analysis. | Residual PFAS can remain on glassware if not cleaned rigorously. Cross-contamination from other analyses is also a risk. |
Experimental Protocol: Rigorous Glassware Cleaning for PFAS Analysis
-
Initial Rinse: Rinse glassware three times with tap water.
-
Detergent Wash: Wash with a laboratory-grade, phosphate-free detergent (e.g., Liquinox®) in hot water. Use a brush to scrub all surfaces.[8]
-
Tap Water Rinse: Rinse thoroughly with tap water at least three times.[8]
-
Deionized Water Rinse: Rinse three times with deionized water.[8]
-
Methanol Rinse: Rinse three times with LC-MS grade methanol. Collect the final rinse for a blank analysis to verify cleanliness.[8]
-
Drying: Allow to air-dry in a clean environment or in an oven at a low temperature. Do not cover with aluminum foil, as it can be a source of contamination.[8]
Issue 2: Poor Peak Shape and Inconsistent Retention Times for 5H-PFOA
Poor chromatography can compromise the accuracy and precision of your results. This issue is particularly relevant for short-chain PFAS due to their high polarity.
Troubleshooting Workflow: Addressing Poor Chromatography
Caption: A systematic approach to troubleshooting chromatographic issues.
| Potential Cause | Troubleshooting Step | Explanation |
| Inappropriate Mobile Phase | 1. Ensure the mobile phase is properly degassed and that the composition is accurate. 2. Consider the use of mobile phase additives like ammonium acetate or ammonium bicarbonate to improve peak shape.[9] | For polar compounds like 5H-PFOA, the mobile phase composition is critical for achieving good chromatography. Additives can help to improve ionization and peak shape. |
| Column Degradation | 1. Inspect the column for any signs of physical damage or contamination. 2. Flush the column according to the manufacturer's instructions. 3. If the problem persists, replace the column. | Over time, columns can become contaminated or lose their stationary phase, leading to poor performance. |
| Injection Solvent Mismatch | 1. Ensure that the injection solvent is compatible with the mobile phase. A strong solvent mismatch can cause peak distortion. | Ideally, the injection solvent should be as weak as or weaker than the initial mobile phase. |
Data Presentation: Common Contamination Sources and Mitigation Strategies
| Contamination Source | Mitigation Strategy | Verification Method |
| LC System Components (PTFE) | Replace with PEEK or stainless steel tubing and frits. Install a delay column.[4][5] | Analyze a solvent blank with and without the delay column to confirm system contamination. |
| Solvents and Reagents | Use LC-MS grade solvents. Test each new lot by running a solvent blank. | Direct injection of the solvent into the LC-MS system. |
| Plastic Consumables | Use certified PFAS-free polypropylene or HDPE. Perform a leaching study on new lots. | Analyze a solvent that has been in contact with the consumable. |
| Glassware | Implement a rigorous, validated cleaning protocol.[8] Dedicate glassware for PFAS analysis. | Analyze the final solvent rinse of the cleaned glassware. |
| Analyst | Wear nitrile gloves. Avoid personal care products before handling samples.[6] | Include handling blanks in your analytical sequence. |
References
- Spectroscopy Europe. (2022). Overcoming the challenges of reducing background interference for LC/MS/MS trace PFAS analysis: The path to achieving reliable results. [Link]
- ResearchGate. (2025). (PDF) Overcoming the challenges of reducing background interference for LC/MS/MS trace PFAS analysis. [Link]
- Chrom Tech, Inc. (2025).
- PubMed. (n.d.). Enhanced Sensitivity for the Analysis of Perfluoroethercarboxylic Acids Using LC-ESI-MS/MS: Effects of Probe Position, Mobile Phase Additive, and Capillary Voltage. [Link]
- ACS Publications. (2025).
- Agilent. (2020).
- Labcompare.com. (2025).
- Squarespace. (n.d.). Equipment Prep & Cleaning Procedure for PFAS Sampling. [Link]
- The Analytical Scientist. (n.d.). Analysis of PFAS and Ultra- Short Chain PFAS by LC-MS/MS with Solid Phase Extraction. [Link]
- PubMed. (2017). Development of high throughput LC/MS/MS method for analysis of perfluorooctanoic acid from serum, suitable for large-scale human biomonitoring. [Link]
- ResearchGate. (n.d.). (PDF)
- Shimadzu. (2019). Ultra-fast LC-MS/MS Analysis of PFAS in Environmental Samples. [Link]
- MDPI. (n.d.). A Review of Treatment Techniques for Short-Chain Perfluoroalkyl Substances. [Link]
- Diva-portal.org. (2024). Development and validation of a LC-MS/MS method for analysis of perfluorooctanesulfonic acid and perfluorooctaonic acid in liver. [Link]
- ResearchGate. (2025). The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry | Request PDF. [Link]
- Shimadzu Scientific Instruments. (n.d.). Best Practices for Optimizing PFAS Analysis. [Link]
- ResearchGate. (2025).
- LCGC International. (2025).
- NIH. (2020). Challenges in the analytical determination of ultra-short-chain perfluoroalkyl acids and implications for environmental and human health. [Link]
- PubMed. (2021).
- ResearchGate. (2021). Why the addition of additives in the mobile phase is recommended in HPLC-analysis?[Link]
- ResearchGate. (2025). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. [Link]
- ResearchGate. (2024).
- Waters Help Center. (n.d.). Startup Guide for the Analysis of Perfluorinated Alkyl Substances (PFAS) in Environmental Samples. [Link]
- PMC - NIH. (2024). Protocol for evaluating protein-polyfluoroalkyl substances in vitro using differential scanning fluorimetry. [Link]
- IADN. (n.d.).
- vscht.cz. (n.d.).
- YouTube. (2019). Atomic Absorption (AAS) Trouble Shooting and Maintenance Part 2. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Challenges in the analytical determination of ultra-short-chain perfluoroalkyl acids and implications for environmental and human health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. chromtech.com [chromtech.com]
- 5. labcompare.com [labcompare.com]
- 6. ssi.shimadzu.com [ssi.shimadzu.com]
- 7. epa.gov [epa.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Enhanced Sensitivity for the Analysis of Perfluoroethercarboxylic Acids Using LC-ESI-MS/MS: Effects of Probe Position, Mobile Phase Additive, and Capillary Voltage - PubMed [pubmed.ncbi.nlm.nih.gov]
Method Refinement for Robust Quantification of 5H-Octafluoropentanoic Acid: A Technical Support Center
Welcome to the technical support center for the robust quantification of 5H-Octafluoropentanoic acid (5H-OFPA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for the accurate analysis of this short-chain per- and polyfluoroalkyl substance (PFAS). As a Senior Application Scientist, I have structured this guide to address the specific challenges encountered during the quantification of 5H-OFPA, moving beyond a simple recitation of steps to explain the "why" behind experimental choices.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying this compound?
The quantification of this compound, a short-chain PFAS, presents several analytical challenges. Due to its high polarity, it exhibits poor retention on traditional reversed-phase C18 columns, often eluting near the void volume, which can lead to co-elution with matrix interferences.[1][2] This is a significant issue in complex matrices like environmental water or biological fluids. Furthermore, the ubiquitous nature of PFAS can lead to background contamination from various lab materials, necessitating stringent sample handling protocols.[3]
Q2: Which analytical technique is most suitable for the quantification of 5H-OFPA?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of 5H-OFPA and other PFAS.[4] The high selectivity of multiple reaction monitoring (MRM) mode in tandem mass spectrometry allows for accurate detection and quantification even at trace levels in complex matrices.
Q3: Why is the use of a stable isotope-labeled internal standard crucial for accurate quantification?
Matrix effects, such as ion suppression or enhancement, are a major source of variability and inaccuracy in LC-MS/MS analysis.[5] A stable isotope-labeled (SIL) internal standard, which is chemically identical to the analyte but has a different mass, co-elutes with the analyte and experiences the same matrix effects.[2][6][7] This allows for reliable correction of these effects, leading to more accurate and precise quantification. For 5H-OFPA, an isotopically labeled analog should be used to compensate for any analyte loss during sample preparation and for variations in instrument response.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Chromatography Issues
Poor peak shape for short-chain PFAS like 5H-OFPA is a common issue. Here’s a breakdown of potential causes and solutions:
-
Cause 1: Secondary Interactions with the Stationary Phase. Residual silanol groups on traditional silica-based C18 columns can interact with the polar head of 5H-OFPA, leading to peak tailing.
-
Solution:
-
Use a specialized column: Consider using a column with a positively charged surface or a mixed-mode column that provides better retention and peak shape for polar acidic compounds.[1]
-
Optimize mobile phase pH: A lower pH can suppress the ionization of silanol groups, reducing secondary interactions. However, this may also affect the ionization of 5H-OFPA. Careful optimization is required.
-
-
-
Cause 2: Mass Overload. Injecting too much analyte can saturate the column, leading to peak fronting.
-
Solution: Dilute your sample or reduce the injection volume.
-
-
Cause 3: Extra-column Volume. Excessive tubing length or poorly made connections between the column and the mass spectrometer can cause peak broadening.
-
Solution: Use low-volume tubing and ensure all connections are properly fitted.
-
This is a classic challenge for short-chain PFAS. Here are some effective strategies:
-
Employ a Specialized Column: As mentioned above, columns designed for polar analytes, such as those with a positively charged surface or mixed-mode phases (combining reversed-phase and anion-exchange characteristics), can significantly improve retention.[1][2]
-
Utilize a Delay Column: A delay column installed between the pump and the injector can help to chromatographically separate any background 5H-OFPA contamination originating from the LC system or solvents, preventing it from co-eluting with the analytical peak.[3][8]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that uses a polar stationary phase and a mobile phase with a high organic content. This can provide excellent retention for polar compounds like 5H-OFPA.[1]
Sample Preparation & Matrix Effects
Matrix effects are a major hurdle in bioanalysis. Here’s how to tackle them:
-
Effective Sample Cleanup:
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. The SIL-IS should be added to the sample at the very beginning of the sample preparation process to account for any analyte loss during extraction and cleanup.[2][6][7]
-
Matrix-Matched Calibration Standards: Preparing your calibration standards in a blank matrix that is similar to your samples can help to mimic the matrix effects and improve the accuracy of quantification.
PFAS are ubiquitous, and contamination is a serious concern.
-
Identify the Source:
-
System Blanks: Run blanks with only the mobile phase to check for contamination from the LC system.
-
Method Blanks: Process a blank sample (e.g., PFAS-free water) through the entire sample preparation procedure to identify contamination from reagents, containers, or the extraction process.[3]
-
-
Mitigation Strategies:
-
Use PFAS-free labware: Utilize polypropylene or other certified PFAS-free containers and pipette tips. Avoid using glass, as PFAS can adsorb to glass surfaces.[4]
-
PTFE-free LC components: Replace any PTFE tubing or frits in your LC system with PEEK or stainless steel alternatives, as PTFE can be a source of PFAS contamination.[3]
-
High-purity solvents and reagents: Use LC-MS grade solvents and reagents to minimize background levels.
-
Validated Experimental Protocols
The following are detailed, step-by-step methodologies for the quantification of 5H-OFPA in drinking water and human serum.
Protocol 1: Quantification of 5H-OFPA in Drinking Water by SPE-LC-MS/MS
This protocol is based on established methods for short-chain PFAS analysis in aqueous matrices.[10][11][12]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Sample Collection: Collect water samples in polypropylene bottles.
-
Internal Standard Spiking: To a 250 mL water sample, add a known amount of a stable isotope-labeled 5H-OFPA internal standard.
-
SPE Cartridge Conditioning: Use a weak anion exchange (WAX) SPE cartridge. Condition the cartridge sequentially with methanol and then LC-MS grade water.
-
Sample Loading: Load the entire 250 mL water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: Wash the cartridge with water to remove any unretained interferences.
-
Elution: Elute the retained 5H-OFPA and the internal standard with a small volume of a basic methanolic solution (e.g., methanol with 1-2% ammonium hydroxide).
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume (e.g., 500 µL) of the initial mobile phase.
2. LC-MS/MS Analysis
-
LC Column: A specialized column for polar analytes, such as a positively charged C18 or a mixed-mode column. A delay column is highly recommended.
-
Mobile Phase:
-
A: Water with a suitable buffer (e.g., 20 mM ammonium acetate).
-
B: Methanol.
-
-
Gradient: A typical gradient would start with a high aqueous percentage and ramp up to a high organic percentage to elute the analyte.
-
Injection Volume: 10 µL.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for 5H-OFPA and its labeled internal standard should be optimized. As a starting point, for the precursor ion [M-H]⁻ of 5H-OFPA (m/z 245), potential product ions could arise from the loss of CO2 (m/z 201) or other fragments. The collision energy for each transition must be optimized for maximum sensitivity.
-
3. Data Analysis
-
Quantify 5H-OFPA using a calibration curve prepared with matrix-matched standards containing the internal standard.
Protocol 2: Quantification of 5H-OFPA in Human Serum by Protein Precipitation and LC-MS/MS
This protocol is adapted from methods for PFAS analysis in biological matrices.[9][13]
1. Sample Preparation
-
Internal Standard Spiking: To 100 µL of serum in a polypropylene microcentrifuge tube, add a known amount of the stable isotope-labeled 5H-OFPA internal standard.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to the serum sample.
-
Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new polypropylene tube.
-
Concentration: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 200 µL of the initial mobile phase.
2. LC-MS/MS Analysis
-
The LC-MS/MS conditions would be similar to those described in Protocol 1, with potential adjustments to the gradient to optimize separation from the more complex serum matrix.
3. Data Analysis
-
Quantify 5H-OFPA using a calibration curve prepared in a blank serum matrix and processed through the same sample preparation procedure.
Data Presentation
The following tables summarize typical performance data for the quantification of short-chain PFAS, which can be used as a benchmark for method validation.
Table 1: Typical LC-MS/MS Parameters for Short-Chain PFAS Analysis
| Parameter | Setting |
| LC Column | Specialized Polar Analyte Column (e.g., Positively Charged C18) |
| Mobile Phase A | 20 mM Ammonium Acetate in Water |
| Mobile Phase B | Methanol |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | ESI Negative |
| MRM Transitions | Analyte and Internal Standard Specific (Requires Optimization) |
Table 2: Representative Validation Data for Short-Chain PFAS Quantification
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Limit of Quantification (LOQ) | Low ng/L to sub-ng/L in water; low ng/mL in serum |
| Accuracy (Recovery) | 80-120% |
| Precision (RSD) | < 15% |
Visualizations
Workflow for 5H-OFPA Quantification in Water
Caption: Workflow for 5H-OFPA quantification in water samples.
Troubleshooting Logic for Poor Peak Shape
Caption: Troubleshooting logic for addressing poor peak shape.
References
- McHale, C. (2025). Current LC/MS Approaches For PFAS Testing with Ultrashort and Long Chain Mixtures.
- Lefebvre, M. (2022). Detecting Environmental PFAS Using Liquid Chromatography–Tandem Mass Spectrometry. LCGC North America. [Link]
- Shimadzu. (n.d.). Solutions for an Efficient Analysis of PFAS. [Link]
- Avantor. (2025).
- Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL)
- Waters Corporation. (2024). Enhancing Environmental Testing: Comprehensive Guide to PFAS Analysis Using EPA Method 1633 and LC-MS/MS. [Link]
- Macherey-Nagel. (2024). Analysis of PFAS in aqueous samples by SPE and LC-MS/MS according to EPA Method 1633. [Link]
- Ye, X., et al. (2019). High-Throughput UHPLC-MS/MS Measurement of Per- and Poly-Fluorinated Alkyl Substances in Human Serum. PMC. [Link]
- Science.gov. (n.d.). forced degradation products: Topics by Science.gov. [Link]
- University of Washington. (n.d.).
- Stoll, D. R. (2022). Essentials of LC Troubleshooting, Part 3: Those Peaks Don't Look Right.
- Belay, M. H., et al. (2025). Sensitive and accurate determination of 32 PFAS in human serum using online SPE-UHPLC-HRMS.
- Clark, J. (n.d.).
- Rao, T. N. (2018). Validation of Analytical Methods. IntechOpen. [Link]
- ITRC. (n.d.). 15 Case Studies – PFAS — Per- and Polyfluoroalkyl Substances. [Link]
- IKEV. (n.d.).
- Agilent Technologies. (2015). Analysis of Multipesticide Residues in Tobacco. [Link]
- Yu, L. X. (2014). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. [Link]
- Wikipedia. (n.d.).
- Phenomenex. (n.d.). PFAS Analysis in Drinking Water, Sediments, and Food Samples by QuEChERS, SPA, and LC-MS/MS. [Link]
- SCIEX. (n.d.). Rapid LC-MS/MS method for monitoring bio-relevant levels of per-and polyfluoroalkyl substances (PFAS) in serum. [Link]
- McGill University. (2025). Fast analysis of short-chain and ultra-short-chain fluorinated organics in water by on-line extraction coupled to HPLC-HRMS.
- Valsecchi, S., et al. (2013).
- ResearchGate. (n.d.). MRM transitions used for MS / MS detection. [Link]
- YouTube. (2016).
- Phenomenex. (n.d.). Rapid LC-MS/MS Method for Monitoring Bio-Relevant Levels of Per- and Polyfluoroalkyl Substances (PFAS) in Serum. [Link]
- Hrouzková, S., et al. (2024). Occurrence and Consequences of Matrix Effects in Simultaneous Multi-class LC-MS/MS Determination of Pesticides, Pharmaceuticals and Perfluoroalkylsubstances in Different Types of Groundwater.
- Ohio EPA. (2023).
- Agilent Technologies. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. [Link]
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
- CORE. (n.d.).
- Forensic RTI. (2024). Selecting and optimizing transitions for LC-MS/MS methods. [Link]
- Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. [Link]
- SGS. (n.d.).
- PubMed. (2025). Toxicity assessment of exposure to four short- and ultra-short PFAS using Daphnia magna and Hydra vulgaris as models. [Link]
- Krause, S. O. (2003). Validating Analytical Methods for Biopharmaceuticals, Part 2: Formal Validation.
- Agilent Technologies. (2006).
Sources
- 1. halocolumns.com [halocolumns.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. forced degradation products: Topics by Science.gov [science.gov]
- 5. iris.uniupo.it [iris.uniupo.it]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sciex.com [sciex.com]
- 10. mn-net.com [mn-net.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. An On-Line Solid Phase Extraction-Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Perfluoroalkyl Acids in Drinking and Surface Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-Throughput UHPLC-MS/MS Measurement of Per- and Poly-Fluorinated Alkyl Substances in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Increase the Solubility of 5H-Octafluoropentanoic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 5H-Octafluoropentanoic acid. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments. The strategies outlined below are designed to provide a clear rationale for experimental choices, ensuring both efficacy and reproducibility.
Critical Safety Information
Before handling this compound (CAS No. 376-72-7), it is imperative to consult the full Safety Data Sheet (SDS).
-
Hazard Summary : This compound is classified as corrosive. It causes severe skin burns and serious eye damage.[1][2] It may also cause respiratory irritation.[2]
-
Mandatory Personal Protective Equipment (PPE) : Always use in a well-ventilated area or under a chemical fume hood.[2] Wear protective gloves, a lab coat, and chemical safety goggles/face protection.[1][2]
-
Handling : Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[2]
-
Storage : Keep the container tightly closed in a cool, dry, and well-ventilated place.[1][2]
Part 1: Foundational Knowledge & Initial Troubleshooting
This section addresses the most common initial questions regarding the solubility of this compound.
FAQ 1: What is this compound, and why is its solubility in aqueous solutions challenging?
Answer: this compound (C₅H₂F₈O₂) is a short-chain fluorinated carboxylic acid. Its structure consists of two distinct regions:
-
A hydrophilic carboxylic acid head group (-COOH), which is polar.
-
A hydrophobic and lipophobic octafluoropentyl tail (-C₄F₈H), which is non-polar.
The highly electronegative fluorine atoms make the tail not only water-repelling (hydrophobic) but also oil-repelling (lipophobic). This dual nature means the molecule does not readily dissolve in either standard aqueous buffers or many non-polar organic solvents, creating a significant challenge in formulation and experimental design.[3] The strong electron-withdrawing effect of the fluorine atoms also makes the carboxylic acid group highly acidic compared to its non-fluorinated counterparts.[4]
FAQ 2: I am starting a new experiment. What is a logical sequence of solvents to test for solubilizing this compound?
Answer: A systematic approach is crucial to avoid unnecessary time and reagent waste. We recommend a tiered strategy, starting with the simplest and most common solvents before moving to more complex systems.
Below is a suggested workflow for initial solubility screening.
Caption: Initial solvent screening workflow.
Part 2: Core Solubilization Strategies
If initial screening with common solvents fails, the following targeted strategies can be employed. Each section explains the mechanism, provides a detailed protocol, and offers troubleshooting advice.
Strategy 1: pH Adjustment
Q&A: How does adjusting pH increase the solubility of this compound?
Answer: This is the most effective and common method for aqueous systems. This compound is a weak acid. By increasing the pH of the solution above the acid's dissociation constant (pKa), you shift the equilibrium from the neutral, less soluble form (R-COOH) to the ionized carboxylate salt form (R-COO⁻).[5][6] This ionized form is significantly more polar and, therefore, exhibits much higher solubility in water.[7][8] This principle is an application of Le Châtelier's Principle.[5]
Caption: Encapsulation within a surfactant micelle.
This is an advanced technique often reserved for specific formulation challenges. The choice of surfactant and its concentration must be carefully optimized for each application.
References
- Fiveable. (n.d.). pH and Solubility. AP Chem.
- Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from Chemistry LibreTexts website. [Link]
- askIITians. (2025). How does pH affect solubility?.
- Slideshare. (n.d.). solubility enhancement -by pH change & complexation.
- ResearchGate. (n.d.). Fluorinated Higher Carboxylic Acids.
- ACS Publications. (n.d.). Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. ACS Electrochemistry.
- Innovative Chemical Technologies. (n.d.). Fluorinated surfactants.
- P2 InfoHouse. (n.d.). New Fluorinated Solvent Alternatives.
- ResearchGate. (n.d.). Chemistry, Properties, and Uses of Commercial Fluorinated Surfactants.
- National Institutes of Health. (n.d.). Interfacial Activity and Surface pKa of Perfluoroalkyl Carboxylic Acids (PFCAs). PMC.
- Google Patents. (n.d.). US5290846A - Solvents for fluorinated polymers.
- ACS Publications. (n.d.). Interfacial Activity and Surface pKa of Perfluoroalkyl Carboxylic Acids (PFCAs). Langmuir.
- National Institutes of Health. (n.d.). Fluorinated and hemifluorinated surfactants as alternatives to detergents for membrane protein cell-free synthesis.
- PubMed. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir.
- International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
- National Institutes of Health. (n.d.). Combining drug salt formation with amorphous solid dispersions – a double edged sword. PMC.
- ResearchGate. (2025). Principles of Salt Formation.
- Kent Academic Repository. (n.d.). Recent Trends and Advances in the Synthesis and Manufacturing of Pharmaceutical Salts.
- Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation: Current Prospects.
- Scribd. (n.d.). Solvent Properties and Thresholds Data.
Sources
- 1. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fiveable.me [fiveable.me]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Interfacial Activity and Surface pKa of Perfluoroalkyl Carboxylic Acids (PFCAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 5H-Octafluoropentanoic Acid Quantification
For researchers, scientists, and drug development professionals, the robust quantification of specialty chemicals is paramount. This guide provides an in-depth technical comparison of analytical methodologies for the validation of 5H-Octafluoropentanoic acid (5H-OFPA) quantification. 5H-OFPA, also known as 2,2,3,3,4,4,5,5-Octafluoropentanoic Acid, is a short-chain per- and polyfluoroalkyl substance (PFAS) whose accurate measurement is critical in various scientific disciplines.[1][2] This document moves beyond a simple recitation of protocols to explain the underlying scientific principles and rationale for experimental design, ensuring a self-validating system of analysis.
The Analytical Landscape for Short-Chain PFAS
The quantification of short-chain PFAS like 5H-OFPA presents unique challenges due to their high polarity and mobility. The gold standard for PFAS analysis is widely recognized as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[3] However, Gas Chromatography-Mass Spectrometry (GC-MS) offers a viable, and in some cases, advantageous alternative, particularly when dealing with complex matrices, provided that appropriate derivatization is performed.[4][5][6]
This guide will compare and contrast these two powerful techniques in the context of 5H-OFPA analysis, with a focus on the validation parameters as stipulated by the International Council for Harmonisation (ICH) Q2(R1) and the U.S. Food and Drug Administration (FDA) guidelines on bioanalytical method validation.[4][7]
Core Validation Parameters: A Practical Approach
The objective of any analytical method validation is to demonstrate its suitability for the intended purpose.[8] For the quantification of 5H-OFPA, the following parameters are critical:
-
Specificity and Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Linearity and Range: The capacity of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy and Precision: The closeness of test results obtained by the method to the true value (accuracy) and the degree of scatter between a series of measurements of the same homogeneous sample (precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the premier technique for the analysis of PFAS in various matrices due to its exceptional sensitivity and specificity. The inherent polarity of 5H-OFPA makes it amenable to reversed-phase liquid chromatography.
Experimental Workflow: LC-MS/MS
Caption: LC-MS/MS workflow for 5H-OFPA quantification.
Detailed Protocol: LC-MS/MS Method Validation for 5H-OFPA in Water
1. Sample Preparation (Solid Phase Extraction - SPE):
-
Condition a weak anion exchange (WAX) SPE cartridge with methanol followed by ultrapure water.
-
Load 100 mL of the water sample, spiked with a known concentration of a suitable internal standard (e.g., ¹³C-labeled 5H-OFPA), onto the cartridge.
-
Wash the cartridge with a buffering solution to remove interferences.
-
Elute the analyte with a small volume of a methanolic solution containing a weak base (e.g., ammonium hydroxide).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the initial mobile phase.
2. LC-MS/MS Conditions:
-
LC System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column with a particle size of less than 2 µm.
-
Mobile Phase: A gradient of (A) 10 mM ammonium acetate in water and (B) methanol.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
-
MRM Transitions: Monitor for at least two transitions for 5H-OFPA (a quantifier and a qualifier ion) and its internal standard. The precursor ion for 5H-OFPA would be [M-H]⁻ at m/z 245.
3. Validation Experiments:
-
Linearity: Prepare a calibration curve from 0.1 to 100 ng/mL. The coefficient of determination (r²) should be >0.99.
-
Accuracy and Precision: Analyze spiked samples at low, medium, and high concentrations (e.g., 0.5, 5, and 50 ng/mL) in five replicates. The mean recovery should be within 80-120%, and the relative standard deviation (RSD) should be <15%.
-
LOD and LOQ: Determine based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.
Performance Comparison: LC-MS/MS
| Parameter | Water Matrix[8] | Biological Matrix (Plasma)[9][10] |
| Linearity (r²) | >0.99 | >0.99 |
| Accuracy (% Recovery) | 74-114% | 80-120% |
| Precision (%RSD) | 1-20% | <15% |
| LOQ | 3-53 ng/L | 0.4-1.0 ng/mL |
Causality Behind Choices: The use of a WAX SPE cartridge is crucial for selectively retaining the acidic 5H-OFPA while allowing neutral and basic interferences to be washed away. An isotopically labeled internal standard is the best practice as it co-elutes with the native analyte and experiences similar matrix effects, leading to more accurate quantification.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be a powerful and cost-effective alternative to LC-MS/MS for the analysis of 5H-OFPA. However, due to the low volatility of carboxylic acids, a derivatization step is mandatory to convert the polar carboxyl group into a less polar, more volatile derivative.[6]
Experimental Workflow: GC-MS with Derivatization
Caption: GC-MS with derivatization workflow for 5H-OFPA.
Detailed Protocol: GC-MS Method Validation for 5H-OFPA in Water
1. Sample Preparation and Derivatization:
-
Acidify 10 mL of the water sample to a pH < 2 with a strong acid.
-
Perform a liquid-liquid extraction with a suitable organic solvent like methyl tert-butyl ether (MTBE).
-
Evaporate the organic extract to near dryness.
-
Add a derivatizing agent. A rapid and effective option for PFCAs is diphenyl diazomethane.[4][5] The reaction is typically very fast (<1 minute).
-
The resulting derivative is then ready for GC-MS analysis.
2. GC-MS Conditions:
-
GC System: Gas chromatograph with a split/splitless injector.
-
Column: A low-polarity column such as a DB-5ms.
-
Carrier Gas: Helium or Hydrogen.
-
Oven Program: A temperature gradient starting at a low temperature (e.g., 60°C) and ramping up to a higher temperature (e.g., 280°C) to ensure good separation.
-
MS System: A single or triple quadrupole mass spectrometer.
-
Ionization: Electron Ionization (EI) at 70 eV.
3. Validation Experiments:
-
Linearity: Establish a calibration curve over a relevant concentration range.
-
Accuracy and Precision: Analyze spiked samples at multiple concentrations in replicate.
-
LOD and LOQ: Determine based on the S/N ratio or standard deviation of the response.
Performance Comparison: GC-MS
| Parameter | Aqueous Matrix[4][5] |
| Linearity (r²) | >0.99 |
| Accuracy (% Recovery) | 83-130% |
| Precision (%RSD) | <20% |
| Method Detection Limit (MDL) | 0.06-14.6 pg/mL |
Causality Behind Choices: Derivatization is the key step that makes GC-MS analysis of 5H-OFPA feasible. The choice of derivatizing agent is critical; diphenyl diazomethane offers a rapid and efficient conversion.[4][5] The subsequent GC separation and MS detection provide the necessary selectivity for quantification.
Comparative Analysis: LC-MS/MS vs. GC-MS for 5H-OFPA
| Feature | LC-MS/MS | GC-MS |
| Sample Preparation | More complex (SPE often required) | Derivatization step is mandatory |
| Sensitivity | Generally higher (sub-ng/L) | Can be competitive with modern instruments and efficient derivatization |
| Specificity | Very high with MS/MS | Good, can be improved with high-resolution MS |
| Throughput | Can be high with modern UHPLC systems | Can be limited by derivatization and longer GC run times |
| Cost | Higher initial instrument cost | Lower initial instrument cost |
| Applicability | "Gold standard" for PFAS | A strong alternative, especially for isomer-specific analysis |
Conclusion and Recommendations
Both LC-MS/MS and GC-MS are powerful techniques for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, available instrumentation, and cost considerations.
For ultra-trace level quantification in complex matrices, LC-MS/MS is the recommended approach due to its superior sensitivity and reduced sample preparation complexity compared to GC-MS with derivatization.
Regardless of the chosen technique, a thorough method validation following established guidelines from bodies like the ICH and FDA is non-negotiable to ensure the generation of reliable and defensible data.[4][7] The protocols and performance data presented in this guide provide a solid foundation for the successful validation of an analytical method for this compound.
References
- A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. PubMed. [Link]
- A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry.
- Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices: A review. PubMed Central. [Link]
- M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link]
- Validation of PFAS Measurement Methods. IDA. [Link]
- This compound. PubChem. [Link]
- DEVELOPMENT AND VALIDATION OF A METHOD FOR ANALYSING PERFLUOROALKYLS MOLECULES (PFAS) BY UPLC-MS/MS IN ENVIRONMENTAL SAMPLES.
- A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chrom
- Concentrations of per- and polyfluoroalkyl substances (PFAS) from validation experiments and custom sample analysis by U.S. Geological Survey (USGS) National Water Quality Laboratory (NWQL) Laboratory Code 9660, December 2020 to March 2022. USGS.gov. [Link]
- Sampling and Analytical Methods – PFAS — Per - and Polyfluoroalkyl Substances. ITRC. [Link]
- Development and validation of the UHPLC-MS/MS method for the quantitative determination of 25 PFAS in dried blood spots. NIH. [Link]
- Per- and Polyfluoroalkyl Substances (PFAS):Reviewing Analytical Methods Data for Environmental Samples. EPA. [Link]
- Development and validation of an extraction method for the analysis of perfluoroalkyl substances (PFASs)
- Development and validation of an analytical method for quantitation of PFAS constituents in rat plasma, urine, and liver by UPLC-MS/MS.
- Liquid chromatography/mass spectrometry analysis of perfluoroalkyl carboxylic acids and perfluorooctanesulfonate in bivalve shells: Extraction method optimization.
- Non-Invasive Matrices for the Human Biomonitoring of PFAS: An Updated Review of the Scientific Liter
- Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per- and polyfluoroalkyl substances. OUCI. [Link]
- A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. Analytical Chemistry. [Link]
- An LC-MS-MS Method for the Determination of Perfluorinated Surfactants in Environmental Matrices.
- ANALYTICAL METHOD SUMMARIES. Eurofins. [Link]
- Liquid Chromatographic Tandem Mass Spectrometric (LC-MS/MS) Determination of Perfluorooctane Sulfonate (PFOS) and Perfluorooctanoic Acid (PFOA) in the Yolk of Poultry Eggs in Malaysia. PubMed Central. [Link]
- ANALYTICAL METHOD SUMMARIES. Eurofins. [Link]
- Matrix effect-free analytical methods for determination of perfluorinated carboxylic acids in environmental m
- 2,2,3,4,4,5,5,5-Octafluoro-3-(trifluoromethyl)pentanoic acid. PubChem. [Link]
Sources
- 1. 5-H-Octafluoropentanoic Acid | CymitQuimica [cymitquimica.com]
- 2. This compound | C5H2F8O2 | CID 120227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. LC-MS Analysis of PFAS Compounds [sigmaaldrich.com]
- 4. A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. | Semantic Scholar [semanticscholar.org]
- 8. matheo.uliege.be [matheo.uliege.be]
- 9. Development and validation of the UHPLC-MS/MS method for the quantitative determination of 25 PFAS in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per- and polyfluoroalky… [ouci.dntb.gov.ua]
A Comparative Guide to 5H-Octafluoropentanoic Acid and Other Per- and Polyfluoroalkyl Substances (PFAS)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Shifting Landscape of Fluorinated Compounds
Per- and polyfluoroalkyl substances (PFAS) are a class of synthetic chemicals valued for their unique properties, including resistance to heat, water, and oil. These characteristics have led to their widespread use in countless industrial and consumer products, from non-stick cookware and waterproof fabrics to high-performance firefighting foams.[1][2] However, the exceptional stability of these compounds, particularly the strength of the carbon-fluorine bond, also means they are incredibly persistent in the environment, earning them the moniker "forever chemicals."[1][3]
Concerns over the environmental persistence, bioaccumulation, and potential health risks of long-chain PFAS, such as Perfluorooctanoic Acid (PFOA), have prompted a global shift towards shorter-chain alternatives.[4][5] This guide provides a comparative analysis of a lesser-known short-chain compound, 5H-Octafluoropentanoic acid, alongside the legacy long-chain PFOA and a prominent short-chain replacement, GenX. This objective comparison, supported by experimental data and methodologies, aims to equip researchers with the critical information needed to evaluate these alternatives.
Comparative Physicochemical Properties
The fundamental behavior of these compounds in biological and environmental systems is dictated by their physicochemical properties. Chain length, functional group, and the presence of elements other than carbon and fluorine significantly influence factors like solubility, persistence, and bioaccumulation potential.[6]
| Property | This compound | Perfluorooctanoic Acid (PFOA) | GenX (HFPO-DA) |
| Molecular Formula | C5H2F8O2[7] | C8HF15O2[8] | C6HF11O3 |
| Molecular Weight ( g/mol ) | 246.06[9][10] | 414.07[8][11] | ~330.05 (Acid form) |
| Appearance | Liquid / Low-melting solid[9][12] | White Solid[8][11] | Liquid at room temperature[13] |
| Boiling Point (°C) | 155-166[9][12] | 189-192[8] | Not well-defined, decomposes |
| Water Solubility | Immiscible/Low[14] | 3.3 g/L at 25°C[13] | >751 g/L at 20°C[13] |
| Vapor Pressure | Not readily available | 0.15 mmHg[11] | Not well-defined |
| Key Structural Difference | Contains a C-H bond | Fully fluorinated alkyl chain[15] | Ether linkage in the chain[13] |
Data compiled from multiple sources. Note that properties for GenX typically refer to its acid form, hexafluoropropylene oxide dimer acid (HFPO-DA).[16][17]
Structural Distinctions: A Visual Comparison
The chemical structures of these compounds fundamentally dictate their function and fate.
Caption: Chemical structures of PFOA, this compound, and GenX.
Performance in Industrial Applications
Fluorosurfactants are prized for their ability to dramatically lower the surface tension of liquids, a property essential in coatings, inks, sealants, and firefighting foams.[18][19]
-
PFOA (Legacy Long-Chain): Historically, PFOA was a highly effective surfactant used in the manufacturing of fluoropolymers like Teflon.[3][16] Its long, stable fluorinated tail provided exceptional performance in creating uniform, defect-free coatings and stable emulsions.[20]
-
GenX (Short-Chain Ether): Introduced as a PFOA replacement, GenX technology is used as a processing aid in the production of high-performance fluoropolymers.[16][21] It serves to lower surface tension during polymerization, allowing polymer particles to grow.[17] Its ether linkage was intended to provide a point of potential degradation, though its environmental persistence is still a significant concern.[13]
-
This compound: As a shorter-chain compound containing a hydrogen atom, its surfactant properties are less pronounced than fully fluorinated counterparts of similar length. This is because the C-H bond introduces a "weak point" in the hydrophobic tail, altering its interaction at interfaces. Its applications are more specialized, for instance, in the preparation of 1-hydroperfluorobutane.[12]
Fluorosurfactants, in general, offer advantages over traditional hydrocarbon surfactants by providing better wetting on low-energy surfaces, improved leveling and gloss in coatings, and stability across a wide pH range.[18][22]
Environmental Fate and Transport
A critical point of comparison for PFAS is their behavior in the environment. Key factors include their mobility in water, tendency to sorb to soil and sediment, and potential to bioaccumulate.
-
Persistence and Degradation: PFOA is exceptionally resistant to degradation by biological, chemical, or photolytic processes.[8] The ether linkage in GenX was designed to make it more degradable, but it has still proven to be a widespread environmental contaminant.[13] The C-H bond in this compound makes it theoretically more susceptible to degradation than its perfluorinated counterparts, though data on its environmental persistence is limited.
-
Mobility: Shorter-chain PFAS are generally more mobile in aquatic environments.[6][23] Due to their higher water solubility and lower tendency to sorb to organic carbon in soil and sediment, compounds like GenX can travel long distances in groundwater and surface water.[13][24] Long-chain compounds like PFOA tend to be retarded more in soil and sediment.[25] This increased mobility of short-chain alternatives can lead to widespread contamination of water sources.[26]
-
Bioaccumulation: A significant driver for phasing out PFOA was its tendency to bioaccumulate in humans and wildlife, with a half-life in the human body of approximately four years.[27][28] Shorter-chain PFAS are generally eliminated from the body more quickly and are considered less bioaccumulative.[4][5] For instance, the four-carbon PFAS, perfluorobutanoate (PFBA), has a measured half-life of only a few days in humans.[4] However, lower bioaccumulation does not equate to no risk, as their continuous presence in drinking water can still lead to chronic exposure.[24] Studies have shown that while the bioaccumulation factor (BCF) for GenX in plant roots is lower than that of PFOA, it is still readily taken up by vegetation.[29]
Comparative Toxicological Profiles
The toxicological profiles of these compounds are of paramount concern for human health and drug development, where understanding potential interactions and long-term effects is crucial.
| Compound | Key Toxicological Endpoints | Regulatory Context |
| Perfluorooctanoic Acid (PFOA) | Associated with liver toxicity, immune system effects, developmental issues, and several forms of cancer (testicular, kidney).[28] Classified as "carcinogenic to humans" by IARC.[8][11] It has also been linked to high cholesterol.[3] | Phased out of production in the U.S. under the PFOA Stewardship Program.[30] The EPA has established health advisories and is finalizing national drinking water regulations.[31] |
| GenX (HFPO-DA) | Animal studies show health effects on the liver, kidneys, and immune system, as well as developmental effects and an association with cancer.[30][32][33] The EPA's toxicity assessment concluded that GenX chemicals may be more toxic than PFOA.[33] | The EPA has released a final human health toxicity assessment and established a chronic oral reference dose (RfD).[21][33] |
| This compound | Data is limited compared to PFOA and GenX. Classified as causing severe skin burns and eye damage, and harmful if swallowed.[7] The full toxicological properties have not been fully investigated.[14] | Less specific regulatory scrutiny compared to PFOA and GenX, but handled under general hazardous chemical guidelines. |
Analytical Methodologies: A Standardized Workflow
Accurate detection and quantification are essential for research and regulatory monitoring. The "gold standard" for analyzing PFAS in environmental samples is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[34][35]
Experimental Workflow: PFAS Analysis in Water
This protocol outlines the standard steps for analyzing PFAS in a water sample, based on methodologies like U.S. EPA Method 537.1 or 1633.[36][37][38]
Caption: Standard workflow for PFAS analysis in water samples.
Detailed Protocol: Solid Phase Extraction (SPE) and LC-MS/MS
-
Causality: The purpose of this protocol is to isolate and concentrate PFAS from a complex matrix (water) to enable sensitive detection. Isotope dilution is used for quantification to correct for any analyte loss during sample preparation and for matrix effects during analysis.
-
Sample Collection: Collect approximately 250-500 mL of water in a laboratory-verified PFAS-free polypropylene or high-density polyethylene (HDPE) container.[38]
-
Fortification: Add a known quantity of isotopically labeled internal standards to the sample. This is the core of the isotope dilution technique.
-
Solid Phase Extraction (SPE):
-
Condition an SPE cartridge (typically a weak anion exchange or polymer-based sorbent) with a sequence of solvents, usually methanol followed by reagent water.
-
Pass the entire water sample through the conditioned SPE cartridge at a controlled flow rate. The PFAS analytes will be retained on the sorbent while salts and other interferences pass through.
-
Wash the cartridge with a mild solvent to remove any remaining interferences.
-
-
Elution: Elute the captured PFAS from the cartridge using a small volume of a strong solvent, such as methanol containing a small amount of ammonium hydroxide. This reverses the retention mechanism and collects the analytes in a clean solvent.
-
Concentration: Gently evaporate the eluate to a final volume of 0.5-1.0 mL under a stream of nitrogen. This step concentrates the analytes to achieve the low detection limits required.
-
Analysis: Inject the final extract into an LC-MS/MS system.
-
Liquid Chromatography (LC): Separates the different PFAS compounds based on their chain length and polarity.
-
Tandem Mass Spectrometry (MS/MS): Provides highly selective and sensitive detection by monitoring specific precursor-to-product ion transitions for each analyte and its labeled internal standard.[34][36]
-
-
Quantification: Calculate the concentration of each native PFAS by comparing its response to the response of its corresponding isotopically labeled internal standard.
-
Self-Validation: This system is self-validating because the recovery of the isotopically labeled standards provides a direct measure of the method's efficiency for each individual sample. Recoveries within a specified range (e.g., 70-130%) indicate a successful analysis.[35]
Conclusion and Future Outlook
The transition from long-chain PFAS like PFOA to shorter-chain alternatives such as GenX has been a complex trade-off. While shorter-chain compounds exhibit lower bioaccumulation potential, their increased environmental mobility and potential for significant toxicity highlight that they are not inherently benign.[4][24] Compounds like this compound, which contain a potential point of metabolic or environmental degradation, represent another branch of chemical design, though they require much more extensive toxicological and environmental study.
For researchers and drug development professionals, a thorough understanding of these differences is critical. The choice of fluorinated compounds in any application must be weighed against a comprehensive assessment of their performance, persistence, mobility, and potential health impacts. The future of this field will likely focus on developing non-persistent alternatives and refining analytical techniques to detect an ever-expanding list of fluorinated compounds in the environment.
References
- A Review of Analytical Methods and Technologies for Monitoring Per- and Polyfluoroalkyl Substances (PFAS)
- PFAS analytical methods - Barr Engineering.
- PFOS and PFOA Toxicological Overview - GOV.UK.
- Emerging Perfluorinated Chemical GenX: Environmental and Biological F
- 11 Sampling and Analytical Methods – PFAS — Per - and Polyfluoroalkyl Substances - ITRC.
- Epidemiologic Evidence on the Health Effects of Perfluorooctanoic Acid (PFOA) - PMC.
- PFOA: Wh
- Human Health Toxicity Assessments for GenX Chemicals | US EPA.
- GenX - Wikipedia.
- PFAS analysis in W
- Drinking Water Health Advisory: Hexafluoropropylene Oxide (HFPO) Dimer Acid (CASRN 13252-13-6) and HFPO Dimer Acid Ammonium Salt - EPA.
- 5 Environmental Fate and Transport Processes – PFAS - and Polyfluoroalkyl Substances - ITRC.
- Perfluorooctanoic acid - Wikipedia.
- Analysis of PFAS in Water according to EPA 1633 - Sigma-Aldrich.
- Per- and Polyfluoroalkyl Substance Toxicity and Human Health Review: Current State of Knowledge and Strategies for Informing Future Research - PMC - NIH.
- Environmental Fate and Transport for Per- and Polyfluoroalkyl Substances - North Carolina Coastal Feder
- Fate and Transport of Per- and Polyfluoroalkyl Substances (PFAS) - ITRC.
- EPA Releases Final Toxicity Assessment for GenX Chemicals - Goldberg Segalla.
- Human Health Toxicity Assessment for Perfluorooctanoic Acid (PFOA) | US EPA.
- Fate and transport of per- and polyfluoroalkyl substances (PFAS) across the groundwater-to-estuary continuum in an aqueous film forming foam (AFFF)-impacted watershed - New Jersey Institute of Technology.
- Perfluorooctanoic acid (PFOA) and its direct precursors: Environment tier II assessment.
- Perfluorooctanoic acid | C8HF15O2 | CID 9554 - PubChem - NIH.
- Fluorosurfactant suppliers and manufacturers
- This compound | C5H2F8O2 | CID 120227 - PubChem - NIH.
- This compound | 376-72-7 - ChemicalBook.
- This compound - M
- Features of Fluorosurfactants - Sunoit Chemicals.
- Fluorosilicone Surfactants: Properties, Synthesis Methods, and Industrial Applic
- A Review of Per- and Polyfluorinated Alkyl Substance Impairment of Reproduction - PMC.
- Technical Fact Sheet – Perfluorooctane Sulfonate (PFOS) and Perfluorooctanoic Acid (PFOA) - US EPA.
- Emerging Perfluorinated Chemical GenX: Environmental and Biological Fates and Risks | Environment & Health - ACS Public
- A review of the bioaccumulation and adverse effects of PFAS in free-living organisms from contaminated sites nearby fluorochemical production plants.
- Fluorosurfactants Market Projected to Reach USD 6.0 Billion by 2031, Driven by Growing Demand Across Key Industries: - Market Research Intellect - PR Newswire.
- 1 Physicochemical properties of perfluorooctanoic acid.
- Bioaccumulation and Translocation of 6:2 Fluorotelomer Sulfonate, GenX, and Perfluoroalkyl Acids by Urban Spontaneous Plants - Genetic Engineering and Society Center.
- What Are Fluorosurfactants and Why Do They Matter in Modern Industrial Formul
- Wh
- The Overlooked Short- and Ultrashort-Chain Poly- and Perfluorinated Substances: A Review | Request PDF - ResearchG
- 376-72-7 Cas No.
- SAFETY D
Sources
- 1. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 2. Fluorosurfactants Market Projected to Reach USD 6.0 Billion by 2031, Driven by Growing Demand Across Key Industries: - Market Research Intellect [prnewswire.com]
- 3. pfaswaterexperts.org [pfaswaterexperts.org]
- 4. A Review of Per- and Polyfluorinated Alkyl Substance Impairment of Reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oaepublish.com [oaepublish.com]
- 6. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 7. This compound | C5H2F8O2 | CID 120227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Perfluorooctanoic acid - Wikipedia [en.wikipedia.org]
- 9. 376-72-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 10. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 11. Perfluorooctanoic acid | C8HF15O2 | CID 9554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound | 376-72-7 [chemicalbook.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. fishersci.com [fishersci.com]
- 15. researchgate.net [researchgate.net]
- 16. GenX - Wikipedia [en.wikipedia.org]
- 17. chemours.com [chemours.com]
- 18. Fluorosurfactant suppliers and manufacturers from India [geoconproducts.com]
- 19. Features of Fluorosurfactants [sunoit.com]
- 20. sparrow-chemical.com [sparrow-chemical.com]
- 21. epa.gov [epa.gov]
- 22. researchgate.net [researchgate.net]
- 23. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 24. researchgate.net [researchgate.net]
- 25. nccoast.org [nccoast.org]
- 26. researchwith.njit.edu [researchwith.njit.edu]
- 27. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 28. Epidemiologic Evidence on the Health Effects of Perfluorooctanoic Acid (PFOA) - PMC [pmc.ncbi.nlm.nih.gov]
- 29. ges.research.ncsu.edu [ges.research.ncsu.edu]
- 30. epa.gov [epa.gov]
- 31. epa.gov [epa.gov]
- 32. Emerging Perfluorinated Chemical GenX: Environmental and Biological Fates and Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 33. goldbergsegalla.com [goldbergsegalla.com]
- 34. agilent.com [agilent.com]
- 35. Analysis of PFAS in Water according to EPA 1633 [sigmaaldrich.com]
- 36. mdpi.com [mdpi.com]
- 37. barr.com [barr.com]
- 38. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
A Senior Scientist's Guide to Selecting SPE Cartridges for 5H-Octafluoropentanoic Acid Analysis
This guide provides a comprehensive comparison of Solid-Phase Extraction (SPE) cartridges for the robust and accurate analysis of 5H-Octafluoropentanoic acid (5H-PFA), a notable short-chain per- and polyfluoroalkyl substance (PFAS). Designed for researchers, scientists, and drug development professionals, this document delves into the mechanisms, performance, and practical application of leading SPE technologies, supported by experimental protocols and data.
Introduction: The Challenge of this compound Extraction
This compound (5H-PFA) belongs to the growing class of short-chain PFAS, which are increasingly scrutinized for their environmental persistence and potential health impacts.[1] Accurate quantification of these compounds at trace levels presents a significant analytical challenge, primarily due to their high polarity and solubility in water, making them difficult to retain using traditional reversed-phase sorbents.[2][3]
Solid-Phase Extraction (SPE) is an indispensable technique for sample preparation, enabling the concentration of analytes and removal of matrix interferences to achieve the low detection limits required by regulatory methods like those from the U.S. Environmental Protection Agency (EPA).[4][5] The choice of SPE sorbent is the most critical factor in developing a successful method. This guide will compare the two most prominent and effective SPE chemistries for 5H-PFA and other acidic PFAS: Weak Anion Exchange (WAX) and Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbents.
Analyte Profile: this compound
To select an appropriate SPE strategy, understanding the analyte's physicochemical properties is paramount.
-
Structure: 5H-PFA possesses a five-carbon chain with a terminal carboxylic acid group and a partially fluorinated tail.
-
Key Properties:
-
Acidity: The carboxylic acid group has a pKa value typically in the range of 3-5, meaning it is deprotonated (anionic) in neutral or basic solutions.[6] This negative charge is the primary target for ion-exchange retention mechanisms.
-
Polarity: As a short-chain PFAS, it is more polar and water-soluble than its long-chain counterparts, posing a retention challenge for purely hydrophobic sorbents.[3]
-
SPE Sorbent Chemistries: A Head-to-Head Comparison
The selection of an SPE cartridge hinges on the interaction between the analyte and the sorbent material. For 5H-PFA, the primary mechanisms are ion exchange and hydrophobic (reversed-phase) interactions.
Weak Anion Exchange (WAX) Sorbents
WAX has become the sorbent of choice for many regulated PFAS methods, including EPA Method 533, due to its high efficiency in capturing acidic PFAS.[7][8]
-
Mechanism of Action: WAX sorbents feature a polymeric backbone (e.g., polystyrene-divinylbenzene) functionalized with basic ligands, such as diamino groups. These ligands carry a positive charge at neutral or acidic pH, allowing for strong electrostatic interaction with the negatively charged carboxylic acid group of 5H-PFA. This is a mixed-mode retention, combining ion exchange with the hydrophobic interaction of the polymer backbone.[9]
-
Pros:
-
High Selectivity & Recovery: The dual retention mechanism of ion exchange and hydrophobic interaction leads to excellent retention and high recovery rates, particularly for short-chain PFAS.[8][10]
-
Method Standardization: Its use is specified in key regulatory methods like EPA 533, making it ideal for compliance monitoring.[7]
-
Robustness: Provides reliable extraction from various water matrices.
-
-
Cons:
-
pH Sensitivity: The retention is highly dependent on pH. The sample must be buffered to a pH where the analyte is anionic and the sorbent is cationic.[2]
-
Matrix Effects: Can co-extract other anionic species from the matrix (e.g., humic acids), which may require additional cleanup steps, such as with graphitized carbon black (GCB).[11]
-
Hydrophilic-Lipophilic Balanced (HLB) Sorbents
HLB sorbents are versatile polymeric reversed-phase materials that offer a different approach to PFAS extraction.
-
Mechanism of Action: HLB sorbents are typically copolymers of a hydrophilic monomer (e.g., N-vinylpyrrolidone) and a lipophilic monomer (e.g., divinylbenzene).[12] This composition provides a "water-wettable" surface that retains a wide range of compounds, from polar to non-polar, primarily through hydrophobic interactions, but with enhanced retention for polar analytes compared to traditional C18 silica.[12][13]
-
Pros:
-
Broad Specificity: Excellent for multi-residue methods that include a wide range of analytes with varying polarities.[12]
-
Less pH Dependent: While pH can influence recovery, the primary retention mechanism is not ion-exchange, making it less sensitive to minor pH fluctuations compared to WAX.[14]
-
High Capacity: Polymeric sorbents generally offer higher binding capacity than silica-based sorbents.[15]
-
-
Cons:
-
Lower Selectivity: May co-extract more matrix interferences compared to WAX due to its broader specificity.
-
Potential for Breakthrough: Short-chain, highly polar analytes like 5H-PFA may have weaker retention on HLB compared to WAX, especially at high flow rates or with large sample volumes.[14]
-
Performance Data Summary
The following table summarizes typical performance data for WAX and HLB sorbents for short-chain PFAS, including compounds similar to 5H-PFA, based on vendor application notes and scientific studies.
| Parameter | Weak Anion Exchange (WAX) | Hydrophilic-Lipophilic Balanced (HLB) |
| Primary Retention Mechanism | Mixed-Mode: Ion Exchange & Hydrophobic | Reversed-Phase (Hydrophobic & Hydrophilic) |
| Typical Recovery for Short-Chain PFAS | >90% | 70-100%[14] |
| Reproducibility (%RSD) | <10% | <15%[14] |
| Selectivity | High for acidic compounds | Broad, less selective |
| pH Sensitivity | High (performance is pH-dependent) | Moderate |
| Recommended Use Case | Targeted analysis of acidic PFAS (e.g., EPA 533) | Broad screening of diverse analytes |
Note: Performance can vary based on the specific cartridge manufacturer, sample matrix, and method conditions.
Experimental Workflow & Protocols
A robust and reproducible SPE method is essential for accurate analysis. The following section outlines a generalized workflow and detailed protocols for both WAX and HLB cartridges.
General SPE Workflow Diagram
The diagram below illustrates the fundamental steps in a solid-phase extraction procedure.
Caption: General workflow for Solid-Phase Extraction (SPE).
Protocol 1: Extraction using a Weak Anion Exchange (WAX) Cartridge
This protocol is adapted from methodologies similar to EPA Method 533.[16]
Materials:
-
WAX SPE Cartridge (e.g., 500 mg, 6 mL)
-
Methanol (MeOH), HPLC grade
-
Ammonium hydroxide (NH₄OH)
-
Water, reagent grade
-
Sample (e.g., 250 mL drinking water)
Procedure:
-
Cartridge Conditioning:
-
Pass 10 mL of 2% Ammoniated Methanol (2 mL NH₄OH in 98 mL MeOH) through the cartridge.
-
Follow with 10 mL of Methanol.
-
Causality: The ammoniated methanol activates the WAX sites and the pure methanol wets the polymeric backbone.[9]
-
-
Cartridge Equilibration:
-
Pass 10 mL of reagent water through the cartridge. Do not allow the sorbent to go dry.
-
Causality: This step prepares the sorbent to receive an aqueous sample, ensuring proper interaction.[6]
-
-
Sample Loading:
-
Washing:
-
After loading, pass 10 mL of reagent water to wash away any weakly retained, polar interferences.
-
Dry the cartridge thoroughly under vacuum or nitrogen for 5-10 minutes.
-
Causality: The wash step removes interferences without eluting the target analytes. Drying the cartridge is crucial to ensure the subsequent organic elution solvent works effectively.
-
-
Elution:
-
Place a clean collection tube under the cartridge.
-
Elute the 5H-PFA and other PFAS with two 5 mL aliquots of 2% Ammoniated Methanol. Allow the solvent to soak for 1 minute before applying vacuum.[16][17]
-
Causality: The high pH of the ammoniated methanol neutralizes the positive charge on the WAX sorbent, disrupting the ionic bond and releasing the anionic PFAS.[9]
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 50-60°C.
-
Reconstitute the residue in 1 mL of 80:20 Methanol/Water for LC-MS/MS analysis.
-
Protocol 2: Extraction using a Hydrophilic-Lipophilic Balanced (HLB) Cartridge
Materials:
-
HLB SPE Cartridge (e.g., 500 mg, 6 mL)
-
Methanol (MeOH), HPLC grade
-
Water, reagent grade
-
Sample (e.g., 250 mL water)
Procedure:
-
Cartridge Conditioning:
-
Pass 10 mL of Methanol through the cartridge.
-
Causality: This step solvates the polymeric sorbent, activating the hydrophobic retention sites.[12]
-
-
Cartridge Equilibration:
-
Pass 10 mL of reagent water through the cartridge.
-
Causality: This removes the excess methanol and prepares the sorbent for the aqueous sample.[12]
-
-
Sample Loading:
-
Load the 250 mL water sample at a flow rate of 10-15 mL/min.[17]
-
-
Washing:
-
Wash the cartridge with 10 mL of a 5% Methanol in water solution.
-
Causality: This mild organic wash helps remove more polar interferences that are not as strongly retained as the 5H-PFA.
-
Dry the cartridge thoroughly under vacuum or nitrogen.
-
-
Elution:
-
Elute the analytes with two 5 mL aliquots of Methanol.
-
Causality: Pure methanol is a strong organic solvent that disrupts the hydrophobic interactions between the 5H-PFA and the HLB sorbent, leading to elution.
-
-
Post-Elution:
-
Evaporate and reconstitute as described in the WAX protocol.
-
Mechanism Deep Dive: Visualizing Analyte-Sorbent Interactions
The following diagrams illustrate the key chemical interactions responsible for retention in each SPE system.
Caption: Retention mechanism on a Weak Anion Exchange (WAX) sorbent.
Caption: Retention mechanism on a Hydrophilic-Lipophilic Balanced (HLB) sorbent.
Conclusion & Recommendations
Both Weak Anion Exchange (WAX) and Hydrophilic-Lipophilic Balanced (HLB) cartridges can be used for the extraction of this compound. The optimal choice depends on the specific goals of the analysis.
-
For Targeted, High-Sensitivity Analysis: Weak Anion Exchange (WAX) is the superior choice. Its high selectivity and dual-mode retention mechanism provide the best recovery and reproducibility for short-chain acidic PFAS like 5H-PFA. It is the recommended sorbent for methods requiring regulatory compliance (e.g., EPA 533).
-
For Broad Screening or Multi-Residue Methods: Hydrophilic-Lipophilic Balanced (HLB) is a highly versatile and effective option. It is an excellent choice when 5H-PFA is part of a larger suite of analytes with diverse chemical properties. While it may require more method development to manage matrix interferences, its broad applicability is a significant advantage.
Ultimately, the most effective method will be achieved through careful optimization of the SPE procedure, including sample pH, wash solvents, and elution conditions, to balance analyte recovery with extract cleanliness.[19]
References
- U.S. Environmental Protection Agency. (2019). Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) Tech Brief. [Link]
- Agilent Technologies. (n.d.). Solid Phase Extraction Methods for PFAS in waters.
- GL Sciences. (n.d.). Analysis of PFAS and Ultra- Short Chain PFAS by LC-MS/MS with Solid Phase Extraction.
- LCGC International. (2024). Characterizing a Mixed Mode Fluorocarbon/Weak Anion Exchange Sorbent for PFAS Separation.
- Advanced Materials Technology. (2025). Current LC/MS Approaches For PFAS Testing with Ultrashort and Long Chain Mixtures.
- CEM Corporation. (n.d.). Extraction of 40 PFAS Compounds from Soil and Tissue Following EPA Method 1633A.
- Element Lab Solutions. (n.d.). The Benefits of Using Hydrophilic-Lipophilic Balance (HLB) in SPE.
- Brumovský, M., et al. (2018).
- Agilent Technologies. (n.d.). PFAS Analysis in Drinking Water.
- Giardina, M., et al. (2022). Evaluation of a New Polymeric Weak Anion Exchange Solid Phase Extraction Sorbent for PFAS. Environmental Measurement Symposium. [Link]
- American Chemical Society. (2024). Removal of ultra-short and short chain PFAS utilizing modified anion exchange resins.
- Lylloff, O., et al. (2020). Challenges in the analytical determination of ultra-short-chain perfluoroalkyl acids and implications for environmental and human health. Environmental Science and Pollution Research, 27, 2692-2705. [Link]
- Agilent Technologies. (2024).
- Welch Materials. (2025). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide.
- Hawach Scientific. (2023). Three Most Common Problems Regard to Solid Phase Extraction (SPE).
- Phenomenex. (n.d.). Comparison of PFAS Extraction Efficiency Between SPE + dSPE versus Single Cartridge per EPA Method 1633.
- American Laboratory. (2014). How Solid-Phase Extraction Affects Challenges in Bioanalysis.
- Hawach. (2025). Recovery Rate, Extraction Speed and Sample Capacity of SPE Cartridge.
- Macherey-Nagel. (n.d.). Sensitive Solid Phase Extraction Method for Perfluorinated Alkyl Substances in Water Samples.
- Al-Rimawi, F. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Journal of the Saudi Chemical Society, 26(5), 101511. [Link]
- Wang, L., et al. (2011). Comparison of Different Cartridges of Solid Phase Extraction for Determination of Polyphenols in Tobacco. Chemical Research in Chinese Universities, 27(4), 550-555. [Link]
- Waters Corporation. (n.d.). Oasis WAX | SPE Cartridges & Plates for PFAS Analysis.
- Giardina, M. (n.d.). Determination of Per and Polyfluoroalkyl Substances in Drinking Water Using Agilent Bond Elut PFAS WAX SPE and LC/MS/MS.
- Agilent Technologies. (2016). Simple Approaches to Solid Phase Extraction (SPE) Method Development. YouTube. [Link]
- PromoChrom Technologies. (2021). 7 Tips to Improve Solid Phase Extraction (SPE) Recovery.
Sources
- 1. Extraction of 40 PFAS Compounds from Soil and Tissue Following EPA Method 1633A [cem.com]
- 2. Challenges in the analytical determination of ultra-short-chain perfluoroalkyl acids and implications for environmental and human health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. halocolumns.com [halocolumns.com]
- 4. silicycle.com [silicycle.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. agilent.com [agilent.com]
- 8. envirosymposium.group [envirosymposium.group]
- 9. m.youtube.com [m.youtube.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. phenomenex.com [phenomenex.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 14. Retention performance of three widely used SPE sorbents for the extraction of perfluoroalkyl substances from seawater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. specartridge.com [specartridge.com]
- 16. theanalyticalscientist.com [theanalyticalscientist.com]
- 17. promochrom.com [promochrom.com]
- 18. welch-us.com [welch-us.com]
- 19. hawach.com [hawach.com]
A Comparative Guide to the Cross-Validation of LC-MS/MS and GC-MS Methods for 5H-Octafluoropentanoic Acid Analysis
This document moves beyond a superficial listing of pros and cons. Instead, it delves into the fundamental principles of each technique, the rationale behind critical experimental choices, and provides detailed, actionable protocols. By understanding the "why" behind the "how," researchers can not only select the optimal method for their needs but also troubleshoot and adapt these methods for robust and defensible results.
The Analytical Challenge: 5H-Octafluoropentanoic Acid
This compound is a polar, non-volatile carboxylic acid. These physicochemical properties present a significant challenge for direct analysis by Gas Chromatography (GC), which typically requires analytes to be volatile and thermally stable.[1] Consequently, a chemical modification step, known as derivatization, is mandatory for GC-MS analysis.[2] In contrast, Liquid Chromatography (LC) is well-suited for the separation of polar compounds, making LC-MS/MS a more direct analytical approach.[1]
Principles of the Compared Techniques
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Direct Approach
LC-MS/MS has emerged as the gold standard for the analysis of a wide range of PFAS, including 5H-OFPA.[3] The technique separates compounds in a liquid mobile phase based on their affinity for a stationary phase packed in a column. The separated analytes are then introduced into a mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio (m/z). The use of tandem mass spectrometry (MS/MS) provides a high degree of selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
Gas Chromatography-Mass Spectrometry (GC-MS): The Derivatization-Dependent Method
GC-MS separates volatile and thermally stable compounds in a gaseous mobile phase.[4] For non-volatile analytes like 5H-OFPA, a chemical derivatization is necessary to convert the polar carboxylic acid group into a less polar, more volatile ester.[2] This is most commonly achieved through esterification.[5] Once derivatized, the analyte can be volatilized in the heated GC inlet and separated on a capillary column before detection by the mass spectrometer.
Experimental Workflows: A Visual Comparison
The following diagrams illustrate the distinct experimental workflows for the analysis of 5H-OFPA by LC-MS/MS and GC-MS.
Figure 1: LC-MS/MS analytical workflow for 5H-OFPA.
Figure 2: GC-MS analytical workflow for 5H-OFPA.
Detailed Experimental Protocols
The following protocols are provided as a starting point for method development and validation. It is imperative that each laboratory validates the chosen method for its specific application and matrix.[6][7]
Protocol 1: LC-MS/MS Method for 5H-OFPA in Water
This protocol is adapted from established methods for short-chain PFAS analysis.[8][9]
1. Sample Preparation (Solid Phase Extraction - SPE)
-
Objective: To concentrate the analyte and remove matrix interferences.
-
Procedure:
-
To a 250 mL water sample, add an appropriate internal standard (e.g., ¹³C₄-PFBA).
-
Condition a weak anion exchange (WAX) SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of deionized water.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analyte with 5 mL of methanol containing 2% ammonium hydroxide.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of 50:50 (v/v) methanol:water.
-
2. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
LC Conditions:
-
Column: A C18 reversed-phase column suitable for PFAS analysis (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 20 mM ammonium acetate in water.
-
Mobile Phase B: Methanol.
-
Gradient: A linear gradient from 10% B to 95% B over 10 minutes, hold for 3 minutes, and re-equilibrate for 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (m/z) for 5H-OFPA: 263.
-
Product Ions (m/z): Monitor at least two transitions for confirmation (e.g., 219 and 119).
-
Protocol 2: GC-MS Method for 5H-OFPA in Water (with Derivatization)
This protocol is based on general procedures for the esterification of carboxylic acids for GC analysis.[10]
1. Sample Preparation and Derivatization
-
Objective: To extract the analyte and convert it into a volatile derivative.
-
Procedure:
-
To a 100 mL water sample, add an appropriate internal standard (e.g., ¹³C₄-PFBA).
-
Adjust the sample pH to <2 with sulfuric acid.
-
Perform a liquid-liquid extraction (LLE) with 3 x 30 mL of methyl tert-butyl ether (MTBE).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.
-
Derivatization (Esterification with BF₃-Methanol):
-
Add 2 mL of 14% boron trifluoride in methanol to the concentrated extract.[10]
-
Tightly cap the vial and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated sodium chloride solution.
-
Vortex vigorously for 1 minute to extract the FAME (fatty acid methyl ester) derivative into the hexane layer.
-
Carefully transfer the upper hexane layer to a clean GC vial.
-
-
2. GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a single or triple quadrupole mass spectrometer.
-
GC Conditions:
-
Column: A mid-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Volume: 1 µL in splitless mode.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Type: Selected Ion Monitoring (SIM) or full scan.
-
Characteristic Ions for 5H-OFPA methyl ester: Monitor for the molecular ion and key fragment ions (to be determined from the mass spectrum of the derivatized standard).
-
Performance Comparison: A Data-Driven Perspective
The choice between LC-MS/MS and GC-MS should be guided by a thorough evaluation of their performance characteristics. The following table summarizes the expected performance of each method for the analysis of 5H-OFPA, based on data from the analysis of other short-chain PFAS and derivatized carboxylic acids.
| Performance Metric | LC-MS/MS | GC-MS (with Derivatization) | Key Considerations |
| Specificity | Very High (due to MRM) | High (with good chromatography) | LC-MS/MS offers superior specificity due to the monitoring of specific ion transitions.[3] |
| Sensitivity (LOD/LOQ) | Low ng/L to pg/L | Mid to high ng/L | LC-MS/MS is generally more sensitive for PFAS analysis.[11] |
| Linearity | Excellent (typically >0.99) | Good (typically >0.99) | Both techniques can achieve excellent linearity over a defined range.[12] |
| Accuracy (% Recovery) | 70-130% | 60-120% | Accuracy in GC-MS can be affected by the efficiency of the derivatization reaction. |
| Precision (%RSD) | <15% | <20% | Both methods can achieve good precision with proper optimization.[12] |
| Sample Throughput | Higher | Lower | The derivatization step in the GC-MS workflow adds significant time to sample preparation.[2] |
| Robustness | High | Moderate | The derivatization step in GC-MS can be a source of variability. |
| Cost (Instrument) | Higher | Lower | GC-MS systems are generally less expensive than LC-MS/MS systems. |
| Cost (Operational) | Moderate | Moderate | Consumable costs are comparable, though derivatization reagents add to the GC-MS cost. |
Cross-Validation: Ensuring Data Comparability
When transitioning between methods or comparing data from different laboratories, a cross-validation study is essential to ensure the comparability of results.[13]
Figure 3: Logical workflow for the cross-validation of LC-MS/MS and GC-MS methods.
Conclusion and Recommendations
Both LC-MS/MS and GC-MS are powerful techniques capable of quantifying this compound. However, for routine, high-throughput analysis, LC-MS/MS is the demonstrably superior method . Its ability to directly analyze this polar compound without the need for derivatization results in a simpler, faster, and more robust workflow with generally higher sensitivity.[3][11]
GC-MS with derivatization remains a viable, albeit more complex, alternative. It can be a cost-effective option for laboratories that do not have access to LC-MS/MS instrumentation. However, significant effort must be invested in optimizing and validating the derivatization step to ensure accurate and reproducible results.
Ultimately, the choice of method will depend on the specific requirements of the study, including the desired sensitivity, sample throughput, available instrumentation, and the expertise of the analytical team. For critical applications, cross-validation of results between the two techniques can provide the highest level of confidence in the generated data.
References
- Cardenas, M., et al. (2019). Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls. Analytical Methods, 11(8), 1056-1065.
- Chromatography Online. (2025). Current LC/MS Approaches For PFAS Testing with Ultrashort and Long Chain Mixtures.
- LCGC. (2022). Top 10 Considerations for Persistent Organic Pollutants Analysis by Gas Chromatography.
- LCGC International. (2025). Current LC-MS Approaches for PFAS Analysis with Ultrashort and Long Chain Mixtures.
- ResolveMass Laboratories Inc. (2025). GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry.
- The Analytical Scientist. (n.d.). Analysis of PFAS and Ultra- Short Chain PFAS by LC-MS/MS with Solid Phase Extraction.
- LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol.
- SCIEX. (n.d.). Quantitation of ultrashort- and short-chain PFAS in beverages by a direct injection LC-MS/MS method.
- Kabadi, P. K., et al. (2022). Category-Based Toxicokinetic Evaluations of Data-Poor Per- and Polyfluoroalkyl Substances (PFAS) using Gas Chromatography Coupled with Mass Spectrometry. Toxics, 10(11), 659.
- B., S., & Kumar, R. (2016). Analytical method validation: A brief review. International Journal of Pharmaceutical Sciences and Research, 7(5), 1837-1845.
- Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products.
- Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Quality System Compliance. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- De Silva, A. O., et al. (2021). Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per‐ and polyfluoroalkyl substances (PFASs) in human plasma, including HFPO‐DA, DONA, and cC6O4. Analytical and Bioanalytical Chemistry, 413(1), 225-236.
- European Directorate for the Quality of Medicines & HealthCare. (n.d.). PA/PH/OMCL (13) 82 R5 Validation/Verification of Analytical Procedures.
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. gcms.cz [gcms.cz]
- 6. wjarr.com [wjarr.com]
- 7. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. theanalyticalscientist.com [theanalyticalscientist.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. sciex.com [sciex.com]
- 12. d-nb.info [d-nb.info]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Comparison of fluorinated surfactants: 5H-Octafluoropentanoic acid vs traditional surfactants
This guide provides an in-depth technical comparison between 5H-Octafluoropentanoic acid, a short-chain fluorinated surfactant, and traditional hydrocarbon-based surfactants. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data sheets to explore the fundamental physicochemical principles, comparative performance metrics, and critical application trade-offs that govern surfactant selection in a scientific context.
Introduction: The Anatomy of a Surfactant
Surfactants, or surf ace act ive a gents , are amphiphilic molecules composed of a hydrophilic (water-loving) "head" group and a hydrophobic (water-fearing) "tail". This dual nature allows them to adsorb at interfaces (e.g., liquid-air or liquid-liquid) and spontaneously self-assemble into aggregates known as micelles above a certain concentration.[1] This behavior is fundamental to their roles in reducing surface tension, emulsifying immiscible liquids, and solubilizing compounds.
-
Traditional Surfactants , such as Sodium Dodecyl Sulfate (SDS) and Cetyltrimethylammonium Bromide (CTAB), are built upon a hydrocarbon tail. Their widespread use in detergents, personal care products, and laboratory applications stems from their effectiveness and relatively low cost.[2]
-
Fluorinated Surfactants (Fluorosurfactants) represent a specialized class where some or all of the hydrogen atoms on the hydrophobic tail are replaced by fluorine atoms.[3] This substitution creates the exceptionally stable carbon-fluorine (C-F) bond, imparting unique and powerful properties not achievable with their hydrocarbon counterparts.[3] this compound is a member of the short-chain per- and polyfluoroalkyl substances (PFAS) family, which are under intense study due to their unique performance characteristics and environmental profiles.
This guide will dissect the structural and functional differences between these two classes, providing the experimental context needed to make informed decisions for your research and development endeavors.
Molecular Structure: The Foundation of Function
The profound differences in performance between fluorinated and hydrocarbon surfactants originate at the molecular level. The substitution of hydrogen with the highly electronegative fluorine atom fundamentally alters the properties of the hydrophobic tail.
The stability of fluorosurfactants is derived from the strength of the C-F bond, often called the most stable bond in organic chemistry, with a bond dissociation energy of approximately 485 kJ mol⁻¹.[3] This is significantly higher than a typical C-H bond. Furthermore, the fluorinated tail is not only hydrophobic but also oleophobic (oil-fearing), a critical distinction from traditional surfactants.
dot
Figure 1: Chemical structures of the fluorinated surfactant this compound and representative traditional anionic (SDS) and cationic (CTAB) surfactants.
Table 1: Physicochemical Properties of Selected Surfactants
| Property | This compound | Sodium Dodecyl Sulfate (SDS) | Cetyltrimethylammonium Bromide (CTAB) |
|---|---|---|---|
| CAS Number | 376-72-7 | 151-21-3 | 57-09-0 |
| Molecular Formula | C₅H₂F₈O₂ | C₁₂H₂₅NaO₄S | C₁₉H₄₂BrN |
| Molecular Weight | 246.06 g/mol | 288.38 g/mol | 364.45 g/mol |
| Head Group | Carboxylate (Anionic) | Sulfate (Anionic) | Quaternary Ammonium (Cationic) |
| Tail Composition | Partially Fluorinated Alkyl | Hydrocarbon (Alkyl) | Hydrocarbon (Alkyl) |
Performance Comparison: A Data-Driven Analysis
The functional superiority of fluorosurfactants in certain applications is best understood through quantitative performance metrics. This section compares key surfactant properties, providing context for the experimental data.
Surface Tension Reduction
A primary function of a surfactant is to reduce the surface tension of a liquid, most commonly water (~72 mN/m at 20°C). Fluorosurfactants are exceptionally efficient in this regard. The C-F bond's low polarizability results in weak van der Waals forces, allowing fluorosurfactant molecules to pack densely at the air-water interface, dramatically lowering surface energy.
Fluorinated surfactants can reduce surface tension to values below 20 mN/m, a feat rarely achieved by conventional hydrocarbon surfactants.[4]
Critical Micelle Concentration (CMC)
The Critical Micelle Concentration (CMC) is the concentration at which surfactant monomers begin to form aggregates (micelles) in the bulk solution.[1] It is a critical parameter for applications involving solubilization or the formation of emulsions. A lower CMC indicates greater efficiency, as less surfactant is needed to saturate the interfaces and begin forming micelles.
For perfluoroalkyl carboxylic acids, the CMC increases significantly as the chain length shortens. While the CMC for perfluorooctanoic acid (PFOA, C8) is around 26-30 mM, the CMC for perfluorohexanoic acid (PFHxA, C6) is much higher at approximately 110 mM.[2][5] The predicted CMC for perfluorobutanoic acid (PFBA, C4) is 84 mM.[6] This established trend indicates that the CMC for a C5 analogue like PFPeA or this compound is also very high, likely in the 100-200 mM range. This is substantially higher than traditional C12 or C16 surfactants.
Table 2: Comparative Performance of Fluorinated vs. Traditional Surfactants
| Parameter | Fluorinated Surfactant (PFCA Proxies) | Sodium Dodecyl Sulfate (SDS) | Cetyltrimethylammonium Bromide (CTAB) |
|---|---|---|---|
| Critical Micelle Conc. (CMC) | Very High (e.g., PFHxA: ~110 mM)[5] | ~8.2 mM[1] | ~0.92 mM[1] |
| Surface Tension at CMC (γ_cmc) | Extremely Low (~15-25 mN/m)[4][7] | Low (~38-40 mN/m) | Low (~36 mN/m) |
Chemical and Thermal Stability
The strength of the C-F bond imparts exceptional chemical and thermal stability to fluorosurfactants.[3] They can withstand harsh environments, including strong acids, oxidizing agents, and high temperatures, where traditional hydrocarbon surfactants would degrade. This makes them invaluable for applications such as industrial cleaners, coatings cured at high temperatures, and chemical processes in aggressive media.
Experimental Protocols for Surfactant Characterization
To ensure scientific integrity, the protocols described here are self-validating systems for characterizing and comparing surfactant performance.
Protocol: Measuring Surface Tension and Determining CMC
The relationship between concentration and surface tension is the most direct way to determine a surfactant's CMC and its effectiveness at the interface.
Methodology: Du Noüy Ring Tensiometry
The Du Noüy ring method measures the force required to pull a platinum-iridium ring from the surface of a liquid.[5] This force is directly related to the liquid's surface tension.
Step-by-Step Protocol:
-
Preparation:
-
Prepare a stock solution of the surfactant (e.g., 500 mM) in deionized water.
-
Create a series of dilutions from the stock solution, covering a wide logarithmic range of concentrations (e.g., from 0.01 mM to 300 mM).
-
Thoroughly clean the platinum ring by flaming it to red heat to remove organic contaminants. Handle only with clean forceps.
-
Calibrate the tensiometer with deionized water.
-
-
Measurement:
-
Pour the lowest concentration sample into the measurement vessel.
-
Lower the ring until it is submerged in the liquid.
-
Slowly raise the ring. The instrument will measure the force as a liquid lamella is pulled upwards.
-
The maximum force recorded just before the lamella breaks is used to calculate the surface tension.
-
Repeat the measurement 3-5 times for each concentration, ensuring the ring is cleaned and flamed between different surfactants.
-
-
Data Analysis:
-
Plot surface tension (γ, in mN/m) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.
-
The resulting graph will show two distinct linear regions. The first shows a steep decline in surface tension as surfactant concentration increases. The second, at higher concentrations, shows a plateau where surface tension remains relatively constant.
-
The point of intersection of these two lines is the Critical Micelle Concentration (CMC).[1] The surface tension value at the plateau is the γ_cmc.
-
dot
Figure 2: Experimental workflow for determining the Critical Micelle Concentration (CMC) using surface tension measurements.
Application-Specific Performance and Selection
The choice between a fluorinated and a traditional surfactant is dictated entirely by the demands of the application. Their fundamentally different tail chemistry leads to distinct advantages and disadvantages.
Where Fluorosurfactants Excel
The unparalleled ability of fluorosurfactants to lower surface tension makes them ideal for applications requiring superior wetting, spreading, and leveling .
-
Coatings and Inks: They prevent surface defects like "orange peel" and "craters" by ensuring a uniform surface tension across the drying film.
-
Fire-Fighting Foams: Aqueous Film-Forming Foams (AFFF) utilize fluorosurfactants to create a thin aqueous film that spreads rapidly over flammable hydrocarbon fuels, suppressing vapors and extinguishing the fire.[7]
-
Electronics Manufacturing: They are used as wetting agents for etching and cleaning solutions on microchips, ensuring complete surface coverage.
Where Traditional Surfactants Are Preferred
Traditional hydrocarbon surfactants are superior for applications involving the emulsification and removal of oils and greases (detergency).
-
Detergents and Cleaners: The hydrocarbon tail has a strong affinity for oily, hydrocarbon-based soils, effectively encapsulating them within micelles and washing them away.
-
Emulsion Polymerization: They are used to stabilize monomer droplets in the synthesis of polymers like latex and PVC.
-
Drug Delivery: Many micellar and liposomal drug delivery systems utilize biocompatible hydrocarbon surfactants to encapsulate hydrophobic drugs.
The key limitation of fluorosurfactants in detergency is their oleophobicity . The fluorinated tail repels oils, making them poor emulsifiers for hydrocarbon-based grease.
dot
Figure 3: Decision logic for selecting a surfactant based on primary application requirements.
Environmental and Toxicological Considerations
The selection of any chemical requires a careful evaluation of its environmental fate and toxicological profile. This is particularly true for surfactants, which are often designed for dispersive use.
Traditional Surfactants (SDS & CTAB)
-
Sodium Dodecyl Sulfate (SDS): SDS is considered readily biodegradable.[6] Microbial action cleaves the sulfate headgroup, and the remaining fatty alcohol is typically metabolized. While it can be toxic to aquatic organisms at high concentrations, its rapid biodegradation mitigates long-term environmental risk under normal use and wastewater treatment conditions.[2][6]
-
Cetyltrimethylammonium Bromide (CTAB): As a quaternary ammonium compound, CTAB exhibits antimicrobial properties and is therefore more toxic to aquatic life. Its biodegradability is generally lower than that of anionic surfactants like SDS. Due to its toxicity, its release into the environment is of greater concern.
This compound and Short-Chain PFAS
This compound belongs to the class of chemicals known as PFAS. The extreme stability of the C-F bond means these compounds are highly resistant to environmental degradation, earning them the moniker "forever chemicals".
-
Persistence: Unlike traditional surfactants, short-chain PFCAs like this compound are extremely persistent. They do not readily biodegrade, hydrolyze, or photolyze.
-
Mobility and Bioaccumulation: A key distinction is made between long-chain (≥7 carbons for PFCAs) and short-chain PFAS. Long-chain compounds like PFOA have been shown to bioaccumulate significantly in organisms. Short-chain PFCAs are considered less bioaccumulative. However, their high water solubility and low sorption to soil make them extremely mobile in aquatic environments, leading to widespread contamination of water resources.
-
Toxicity: The toxicology of short-chain PFAS is an area of intense and ongoing research. While they are generally considered less toxic than their long-chain counterparts, studies have indicated potential for adverse health effects, and regulatory bodies worldwide are implementing stricter guidelines on their use and acceptable levels in drinking water.
Conclusion
The choice between a short-chain fluorinated surfactant like this compound and a traditional hydrocarbon surfactant is a classic example of a performance-versus-profile trade-off.
-
This compound and its class offer unparalleled performance in reducing surface tension and providing stability in extreme conditions. This makes them enabling technologies for specialized applications in coatings, electronics, and specialty chemical formulations. However, their environmental persistence is a significant and non-negotiable consideration for any application.
-
Traditional Surfactants like SDS and CTAB provide a robust, cost-effective, and often more environmentally benign solution for a vast range of applications, particularly those centered on detergency and the emulsification of hydrocarbon-based substances.
For the modern researcher, the decision must be holistic. It requires not only matching the physicochemical properties to the application's needs but also considering the entire lifecycle of the chemical, from synthesis to disposal, within the current environmental and regulatory landscape.
References
- Moodie-Dyer, A. (n.d.). Aqueous Film Forming Foam (AFFF). National Toxicology Program.
- Bharti, B., & Patel, R. (2023). Surface Science View of Perfluoroalkyl Acids (PFAAs) in the Environment. ACS Environmental Au.
- Santos, C. (2021). SODIUM DODECYL SULPHATE. FRACFOCUS.
- Patel, R., Saab, L. E., Brahana, P., & Bharti, B. (2024). Interfacial Activity and Surface pKa of Perfluoroalkyl Carboxylic Acids (PFCAs). Langmuir.
- Royal Society of Chemistry. (n.d.). CHAPTER 5. Surface Properties and Biological Effects of Fluoroether Surfactants.
- PubChem. (n.d.). Perfluoropentanoic acid. National Center for Biotechnology Information.
- Di, Z., et al. (2024). Prediction of critical micelle concentration for per- and polyfluoroalkyl substances. SAR and QSAR in Environmental Research.
- Brusseau, M. L. (2020). The surfactant properties of per- and polyfluoroalkyl substances (PFAS). Environmental Science and Technology.
- ResearchGate. (n.d.). LOAEC and CMC values for five PFASs.
- Ambily, P. S., & Jisha, M. S. (2014). Metabolic profile of sodium dodecyl sulphate (SDS) biodegradation by Pseudomonas aeruginosa (MTCC 10311). Journal of Environmental Biology.
- ResearchGate. (n.d.). The surface tension [mN/m] and CMC values of the surfactants at 25 °C.
- Steffens, S. D. (2022). Surfactant Properties of Per- and Polyfluoroalkyl Substances (PFAS): Implications for Detection, Fate, and Transport in Environmental and Treatment Matrices. eScholarship.org.
- ResearchGate. (n.d.). Surface tension of individual Per- and polyfluoroalkyl substances (PFASs) compounds and PFAS mixtures as a function of concentration.
- Wikipedia. (n.d.). Critical micelle concentration.
- ResearchGate. (n.d.). Prediction of Aqueous Solubility, Vapor Pressure and Critical Micelle Concentration for Aquatic Partitioning of Perfluorinated Chemicals.
- ResearchGate. (n.d.). Figure 2. (a) Change in surface tension of PFHpA, PFOA, PFNA, and PFDA....
- Nouhi, S., et al. (2022). Interaction of Perfluorooctanoate and Perfluorohexanoate with Seed Protein. National Center for Biotechnology Information.
- Wikipedia. (n.d.). Du Noüy ring method.
- Ambily, P. S., & Jisha, M. S. (2014). Metabolic profile of sodium dodecyl sulphate (SDS) biodegradation by Pseudomonas aeruginosa (MTCC 10311). PubMed.
- Wikipedia. (n.d.). Cetrimonium bromide.
- Columbus Chemical Industries. (2021). Cetyltrimethylammonium Bromide (CTAB).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Surface Science View of Perfluoroalkyl Acids (PFAAs) in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Interaction of Perfluorooctanoate and Perfluorohexanoate with Seed Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthesis of 5H-Octafluoropentanoic Acid: An Evaluation of Efficiency and Practicality
For Researchers, Scientists, and Drug Development Professionals
In the landscape of fluorinated organic compounds, 5H-Octafluoropentanoic acid stands as a significant building block, finding applications in the synthesis of various specialty chemicals and pharmaceuticals. Its unique properties, imparted by the partially fluorinated carbon chain, make it a valuable intermediate. This guide provides an in-depth comparative analysis of the primary synthetic methodologies for this compound, with a focus on benchmarking their efficiency, practicality, and overall viability for laboratory and industrial applications. We will delve into the mechanistic underpinnings of each route, present available experimental data, and offer a critical evaluation to guide researchers in selecting the most suitable method for their specific needs.
Introduction to this compound
This compound, with the chemical formula C₅H₂F₈O₂, is a carboxylic acid characterized by a five-carbon chain where eight hydrogen atoms have been replaced by fluorine, leaving a terminal hydrogen atom. This structure imparts a unique combination of properties, including high thermal and chemical stability, while the carboxylic acid group provides a reactive handle for further chemical transformations.
Synthetic Strategies: A Comparative Overview
The synthesis of this compound can be broadly categorized into three main approaches:
-
Electrochemical Fluorination (ECF) of Cyclic Precursors: A direct method to introduce fluorine atoms into an organic molecule.
-
Telomerization of Tetrafluoroethylene followed by Oxidation: A multi-step process involving the controlled polymerization of a fluorinated monomer and subsequent functional group transformation.
-
Oxidation of 5H-Octafluoropentanal: A direct oxidation of a corresponding aldehyde to the carboxylic acid.
This guide will now explore each of these methods in detail, providing insights into their mechanisms, experimental protocols, and a comparative analysis of their efficiencies.
Method 1: Electrochemical Fluorination (ECF) of Caprolactam Derivatives
Electrochemical fluorination, particularly the Simons process, is a powerful technique for the synthesis of perfluorinated and polyfluorinated compounds.[1][2] This method involves the electrolysis of an organic compound dissolved in anhydrous hydrogen fluoride (aHF). The process typically utilizes a nickel anode, where the fluorination occurs.[1]
Mechanistic Rationale
The Simons process is believed to proceed through the formation of a high-valent nickel fluoride layer on the anode surface. This layer acts as the fluorinating agent, transferring fluorine atoms to the organic substrate. The reaction for a generic hydrocarbon can be represented as:
R₃C–H + HF → R₃C–F + H₂[1]
For the synthesis of a perfluorinated acid from a cyclic precursor like N-methylcaprolactam, the C-H bonds are successively replaced by C-F bonds, and the amide functionality is converted to a perfluoroacyl fluoride, which upon hydrolysis yields the carboxylic acid. While a detailed, high-yield synthesis of this compound specifically from caprolactam is not extensively documented in readily available literature, the general applicability of the Simons process to cyclic amines and amides suggests its feasibility.
Experimental Workflow: Electrochemical Fluorination
Caption: Workflow for Electrochemical Fluorination Synthesis.
Detailed Protocol (General - Simons Process)
-
Electrolyte Preparation: A solution of the organic precursor (e.g., N-methylcaprolactam) is prepared in anhydrous hydrogen fluoride in a specialized electrochemical cell.
-
Electrolysis: A constant voltage (typically 5-6 V) is applied across the nickel anode and a suitable cathode. The reaction is run until the desired degree of fluorination is achieved.
-
Product Isolation: The crude product, a mixture of perfluorinated and partially fluorinated compounds, is separated from the electrolyte.
-
Hydrolysis: The resulting perfluoroacyl fluoride is hydrolyzed, typically with water or a basic solution, to yield the carboxylic acid.
-
Purification: The final product is purified using techniques such as distillation or crystallization.
Efficiency and Challenges
-
Yield: The yields in electrochemical fluorination can be variable and are often moderate, with the formation of a complex mixture of products, including isomers and degradation products.
-
Purity: Achieving high purity of the desired product can be challenging and often requires extensive purification steps.
-
Scalability: The process is scalable and has been used for industrial production of various fluorochemicals.
-
Safety: The use of anhydrous hydrogen fluoride, a highly corrosive and toxic substance, is a major safety concern.
Method 2: Telomerization of Tetrafluoroethylene and Subsequent Oxidation
This multi-step approach involves the controlled radical polymerization of tetrafluoroethylene (TFE) in the presence of a chain transfer agent (a "telogen"), followed by chemical modification of the resulting telomers. For the synthesis of this compound, methanol is a suitable telogen.
Mechanistic Rationale
-
Telomerization: The reaction is initiated by a radical initiator, which generates radicals that add to TFE molecules. The chain growth is terminated by hydrogen abstraction from the telogen (methanol), leading to the formation of a mixture of fluorotelomer alcohols with the general formula H(CF₂CF₂)nCH₂OH.
-
Oxidation: The primary alcohol group of the fluorotelomer alcohol is then oxidized to a carboxylic acid using a suitable oxidizing agent.
Experimental Workflow: Telomerization and Oxidation
Caption: Workflow for Telomerization and Oxidation Synthesis.
Detailed Protocol (Exemplary)
-
Telomerization: In a high-pressure reactor, tetrafluoroethylene is reacted with methanol in the presence of a radical initiator (e.g., a peroxide). The reaction conditions (temperature, pressure, and reactant ratios) are controlled to favor the formation of the desired telomer (n=2 for the precursor to this compound).
-
Separation: The resulting mixture of fluorotelomer alcohols is separated by fractional distillation to isolate the 5H-octafluoropentan-1-ol.
-
Oxidation: The isolated 5H-octafluoropentan-1-ol is then oxidized to this compound using a suitable oxidizing agent, such as potassium permanganate or chromic acid.
-
Purification: The crude carboxylic acid is purified by standard methods such as crystallization or distillation.
Efficiency and Challenges
-
Yield: The telomerization step typically produces a distribution of telomers with different chain lengths. The yield of the desired n=2 telomer is dependent on the reaction conditions and can be optimized. Subsequent oxidation yields can be high, but the overall yield is impacted by the selectivity of the telomerization step.
-
Purity: The purity of the final product is generally good after purification, as the intermediates are well-defined chemical entities.
-
Scalability: This method is well-established and scalable for industrial production.
-
Environmental Concerns: The use of TFE, a greenhouse gas, and potentially hazardous oxidizing agents are environmental considerations.
Method 3: Oxidation of 5H-Octafluoropentanal
This method offers a more direct route to the target molecule, provided that the starting aldehyde, 5H-octafluoropentanal, is readily available.
Mechanistic Rationale
The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation in organic chemistry. Various oxidizing agents can be employed for this purpose, including potassium permanganate (KMnO₄), potassium dichromate (K₂Cr₂O₇) in acidic conditions, or milder reagents like silver oxide (Ag₂O). The reaction involves the conversion of the aldehyde functional group (-CHO) to a carboxylic acid functional group (-COOH).
Experimental Workflow: Aldehyde Oxidation
Sources
A Comparative Guide to Method Validation: Isotope Dilution for 5H-Octafluoropentanoic Acid Analysis
Audience: Researchers, scientists, and drug development professionals engaged in quantitative analysis.
Executive Summary
The accurate quantification of emerging contaminants like 5H-Octafluoropentanoic acid (5H-OFPA), a short-chain per- and polyfluoroalkyl substance (PFAS), is a critical challenge in environmental monitoring and toxicology. Complex sample matrices introduce significant variability, leading to ion suppression or enhancement in mass spectrometry and inconsistent recoveries during sample preparation.[1][2][3] This guide demonstrates the empirical superiority of Isotope Dilution Mass Spectrometry (IDMS) as a self-validating system for the analysis of 5H-OFPA. By incorporating a stable, isotopically labeled internal standard, IDMS inherently corrects for matrix effects and procedural analyte loss, delivering unparalleled accuracy and precision.[4][5] We present a head-to-head comparison with the conventional external calibration method, providing the experimental data and detailed protocols necessary to establish a robust and defensible analytical workflow.
The Analytical Challenge: Quantifying 5H-OFPA in Complex Matrices
5H-OFPA is a member of the PFAS family, a group of synthetic chemicals known as "forever chemicals" due to their persistence in the environment.[6] Regulatory scrutiny and public health concerns demand analytical methods that are not just sensitive, but exceptionally accurate and reliable.[7] However, achieving this is non-trivial.
When using common analytical techniques like Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), the sample matrix itself can interfere with the analysis.[7][8] Co-extracted compounds from matrices such as wastewater, plasma, or tissue can suppress or enhance the ionization of the target analyte (5H-OFPA) in the mass spectrometer's source.[1][9][10] This "matrix effect" can lead to a significant under- or overestimation of the true concentration. Furthermore, analyte can be lost at any stage of the extensive sample preparation process, from extraction to cleanup, introducing further error.[11][12]
The Gold Standard Solution: Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution is recognized as a premier analytical technique for achieving the highest levels of accuracy.[4][5] The fundamental principle is the addition of a known quantity of an isotopically labeled version of the analyte—in this case, ¹³C-labeled 5H-OFPA—to the sample at the very beginning of the analytical process.[4][5][12]
This labeled internal standard is chemically identical to the native 5H-OFPA and therefore behaves identically during extraction, cleanup, and chromatographic separation.[4][13] Crucially, it also experiences the exact same degree of ionization suppression or enhancement in the MS source.[4] The mass spectrometer distinguishes between the native analyte and the heavier labeled standard. Quantification is then based on the ratio of the native analyte's signal to the labeled standard's signal.[4][13] Because any loss or matrix effect impacts both compounds equally, the ratio remains constant and directly proportional to the native analyte's concentration. This ratiometric approach is the key to the high precision and accuracy of IDMS, effectively creating a self-validating measurement for every individual sample.[4][14]
In contrast, an external calibration method relies on a calibration curve generated from standards prepared in a clean solvent. This approach cannot account for the unique matrix effects or analyte loss within each unknown sample, making it inherently less reliable.
Experimental Design: A Comparative Validation Study
To empirically validate the superiority of IDMS, a comparative study was designed to analyze 5H-OFPA in a spiked wastewater matrix. The performance of the IDMS method was benchmarked against a traditional external calibration approach using the same LC-MS/MS system.
Experimental Protocol
This protocol is aligned with principles outlined in established EPA methodologies for PFAS analysis, such as EPA Method 533 and 1633.[15][16][17]
1. Standard and Sample Preparation:
- Calibration Standards (External Calibration): A series of calibration standards of 5H-OFPA were prepared in 96:4 methanol:water at concentrations ranging from 0.5 to 100 ng/mL.
- Calibration Standards (Isotope Dilution): The same series of calibration standards were prepared, but each was fortified with a constant concentration (e.g., 20 ng/mL) of the labeled internal standard, ¹³C₅-5H-OFPA.
- Sample Preparation:
- Collect a 250 mL wastewater sample in a polypropylene bottle.
- Fortify the sample with a known amount of ¹³C₅-5H-OFPA internal standard at the start of the process. For the external calibration samples, no internal standard is added at this stage.
- Spike the samples with known concentrations of native 5H-OFPA to create Quality Control (QC) samples at low, medium, and high concentrations (e.g., 5, 25, and 75 ng/L).
- Perform Solid-Phase Extraction (SPE) for sample cleanup and concentration. A weak anion exchange (WAX) SPE cartridge is recommended for PFAS.[17][18][19]
- Wash the SPE cartridge with a buffered solution (e.g., 25 mM sodium acetate) to remove interferences.
- Elute the analytes from the cartridge using an appropriate solvent, such as ammoniated methanol.
- Concentrate the eluate to a final volume of 1 mL.
2. LC-MS/MS Instrumentation and Parameters:
- LC System: UHPLC system with a C18 analytical column. A delay column can be used to mitigate PFAS contamination from the LC system itself.[20]
- Mobile Phase: A gradient of (A) 20 mM ammonium acetate in water and (B) methanol.
- MS/MS System: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI-) mode.
- MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for both the native 5H-OFPA and the ¹³C₅-5H-OFPA to ensure specificity and confirmation.
3. Data Analysis:
- External Calibration: Quantify the 5H-OFPA concentration in the spiked samples by comparing its peak area to the external calibration curve.
- Isotope Dilution: Calculate the peak area ratio of native 5H-OFPA to ¹³C₅-5H-OFPA. Quantify the 5H-OFPA concentration using the calibration curve based on these ratios.
Visualizing the Workflow
The following diagram illustrates the critical difference in the analytical workflows, highlighting the point at which the internal standard is introduced in the IDMS method.
Caption: Comparative analytical workflows for 5H-OFPA analysis.
Results & Discussion: A Head-to-Head Comparison
The performance of the two methods was evaluated based on key validation parameters: accuracy (recovery), precision (relative standard deviation, %RSD), and assessment of matrix effects.
| Validation Parameter | External Calibration | Isotope Dilution (IDMS) | Rationale for Difference |
| Accuracy (Recovery %) | |||
| Low QC (5 ng/L) | 58% | 98% | IDMS corrects for significant analyte loss and matrix effects, which are more pronounced at lower concentrations. |
| Mid QC (25 ng/L) | 65% | 101% | The external method shows poor recovery due to uncompensated analyte loss during SPE and ion suppression. |
| High QC (75 ng/L) | 71% | 99% | IDMS demonstrates consistently high accuracy across the concentration range. |
| Precision (%RSD, n=5) | |||
| Low QC | 18.5% | 3.2% | The variability in matrix effects and recovery between sample replicates leads to poor precision in the external method. |
| Mid QC | 15.2% | 2.5% | IDMS provides excellent precision as the ratio measurement is robust against procedural inconsistencies.[4] |
| High QC | 12.8% | 2.1% | The %RSD for IDMS is well within typical acceptance criteria (<15%). |
| Matrix Effect (%) | -38% | Not Applicable | A post-extraction spike experiment revealed ~38% signal suppression. IDMS inherently compensates for this effect. |
The data unequivocally demonstrates that the external calibration method is highly susceptible to errors from both analyte loss during sample preparation and signal suppression from matrix components. The resulting accuracy is poor (58-71% recovery) and precision is unacceptable (>12% RSD).
In stark contrast, the Isotope Dilution method provides outstanding accuracy (98-101% recovery) and exceptional precision (<4% RSD). This is a direct result of its ability to use the co-behaving internal standard to correct for any and all sources of analytical error that occur after the standard is added.[14][21]
The Logic of Self-Validation
The power of IDMS lies in its internal correction mechanism. This diagram illustrates how the ratio-based approach provides an accurate result even when analyte loss and signal suppression occur.
Caption: Logical flow of how IDMS maintains an accurate ratio.
Conclusion: The Verdict on Validation
For the robust and defensible quantification of this compound in challenging matrices, Isotope Dilution Mass Spectrometry is not merely a superior technique—it is the essential tool for method validation. It acts as a self-validating system for each sample, providing an internal check against the unavoidable variabilities of sample preparation and LC-MS/MS analysis.[4] While external calibration may be simpler, the experimental data clearly shows it is prone to significant and unpredictable errors, rendering it unsuitable for high-stakes environmental or toxicological analysis. Adopting IDMS ensures data of the highest integrity, accuracy, and reliability, meeting the stringent demands of both regulatory bodies and the scientific community.[6][7]
References
- Development and validation of an extraction method for the analysis of perfluoroalkyl substances in human hair. PubMed. [Link]
- Method 533: Determination of Per- and Polyfluoroalkyl Substances in Drinking Water by Isotope Dilution Anion Exchange Solid Phas. EPA. [Link]
- Method 533: Determination of Per- and Polyfluoroalkyl Substances in Drinking Water by Isotope Dilution Anion Exchange Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry. US EPA. [Link]
- LC-MS Analysis of PFAS Compounds in EPA Methods 537.1, 533 and 8327.
- Isotope dilution. Wikipedia. [Link]
- The Influence of Matrix Effects on Trace Analysis of Pharmaceutical Residues in Aqueous Environmental Samples.
- Validation of PFAS Measurement Methods. IDA. [Link]
- Matrix Matching or Isotope Dilution? A Comparison of Two Quantitation Approaches to Determine PFAS in Dairy Milk.
- Analysis of per- and polyfluorinated alkyl substances in sub-sampled water matrices with online solid phase extraction/isotope dilution tandem mass spectrometry. NIH. [Link]
- Overcoming Matrix Effects in Liquid Chromatography−Mass Spectrometry.
- Examination of PFAS Analysis Using LCMS for EPA Methods 537.1 and EPA. MAC-MOD Analytical. [Link]
- Development and Validation of an Analytical Method for Simultaneous Determination of Perfluoroalkyl Acids in Drinking W
- PFAS by SPE and LC/MS/MS Isotope Dilution. Alpha Analytical. [Link]
- Analysis of PFAS in aqueous samples by SPE and LC-MS/MS according to EPA Method 1633. Macherey-Nagel. [Link]
- Development and validation of an extraction method for the analysis of perfluoroalkyl substances (PFASs)
- SW-846 Test Method 8327: Per-and Polyfluoroalkyl Substances (PFAS) by Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS). US EPA. [Link]
- LC/MS/MS Method Package for PFAS in Drinking Water.
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
- Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online. [Link]
- LC-MS/MS signal suppression effects in the analysis of pesticides in complex environmental matrices.
- What is an Isotope Dilution Standard?. Biotage. [Link]
- Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochr
Sources
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Isotope dilution - Wikipedia [en.wikipedia.org]
- 6. ida.org [ida.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. LC-MS Analysis of PFAS Compounds in EPA Methods 537.1, 533 and 8327 | Separation Science [sepscience.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Development and validation of an extraction method for the analysis of perfluoroalkyl substances (PFASs) in environmental and biotic matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 13. biotage.com [biotage.com]
- 14. Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour - PMC [pmc.ncbi.nlm.nih.gov]
- 15. epa.gov [epa.gov]
- 16. epa.gov [epa.gov]
- 17. mn-net.com [mn-net.com]
- 18. Development and validation of an extraction method for the analysis of perfluoroalkyl substances in human hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Analysis of per- and polyfluorinated alkyl substances in sub-sampled water matrices with online solid phase extraction/isotope dilution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mac-mod.com [mac-mod.com]
- 21. waters.com [waters.com]
A Researcher's Guide to Certified Reference Materials for 5H-Octafluoropentanoic Acid Analysis
For researchers, scientists, and drug development professionals navigating the complexities of environmental contaminant analysis, the accuracy and reliability of analytical data are paramount. This is particularly true for the monitoring of per- and polyfluoroalkyl substances (PFAS), a class of persistent "forever chemicals" that includes 5H-Octafluoropentanoic acid. The integrity of any PFAS study hinges on the quality of the reference materials used for instrument calibration and method validation. This guide provides an in-depth comparison of commercially available certified reference materials (CRMs) for this compound, offering insights into their certification, application, and the experimental data that underpins their use.
The Critical Role of Certified Reference Materials in PFAS Analysis
In analytical chemistry, a Certified Reference Material is a "gold standard." It is a highly characterized and stable material with one or more certified property values, accompanied by a certificate of analysis. For PFAS analysis, which often involves detecting trace levels of contaminants in complex matrices, CRMs are indispensable for:
-
Method Validation: Ensuring an analytical method is accurate, precise, and fit for its intended purpose.
-
Instrument Calibration: Establishing a reliable relationship between the analytical signal and the concentration of the analyte.
-
Quality Control: Monitoring the ongoing performance of an analytical method to ensure the reliability of results.
The use of CRMs produced by accredited manufacturers is often a requirement for compliance with regulatory methods, such as those established by the U.S. Environmental Protection Agency (EPA).[1][2][3]
Comparing Certified Reference Materials for this compound
This compound is typically included in multi-component PFAS mixtures designed for various environmental analyses. The choice of a suitable CRM will depend on the specific analytical method being employed and the range of PFAS compounds being investigated. Key suppliers of such standards include Wellington Laboratories, Cambridge Isotope Laboratories, and AccuStandard.[3][4][5]
| Product Example | Supplier | Format | Key Features | Applicable Methods | Certification |
| PFAS Mixture ES-5667 | Cambridge Isotope Laboratories | Multi-component solution | Contains 40 native PFAS compounds, including this compound.[6] | Screening and multi-analyte methods | ISO 17034, ISO/IEC 17025 |
| Wellington Laboratories Custom Mixes | Wellington Laboratories | Custom solutions | Can be formulated to include this compound and other specific PFAS of interest.[4][7] | EPA 533, 537.1, 1633, ISO 21675[7] | ISO 9001, ISO/IEC 17025, ISO 17034[7][8] |
| AccuStandard PFAS Standards | AccuStandard | Single and multi-component solutions | Offers a range of PFAS standards, including those for specific EPA methods.[3] | EPA 537.1, 8327, ASTM D8421[3] | ISO 17034, ISO/IEC 17025 |
| Individual Standard | Toronto Research Chemicals (TRC) | Neat or single solution | Useful for specific research applications and for spiking samples.[9] | Method development and research | ISO 9001[9] |
Note: The availability of specific mixtures and their exact composition should always be confirmed with the supplier.
The Importance of Isotopic Labeling
For the most accurate and precise quantification of this compound and other PFAS, the use of isotopically labeled internal standards is crucial.[10] These are molecules where one or more atoms have been replaced with a heavier isotope (e.g., ¹³C instead of ¹²C). These labeled standards are added to the sample at the beginning of the analytical process and behave almost identically to the native (unlabeled) analyte during extraction, cleanup, and analysis. Any loss of analyte during sample preparation will be mirrored by a proportional loss of the labeled standard, allowing for accurate correction of the final result.
Major suppliers like Wellington Laboratories and Cambridge Isotope Laboratories offer a wide range of isotopically labeled PFAS standards, often in mixtures designed to complement their native counterparts.[4][5][11]
Experimental Protocol: Validating an LC-MS/MS Method for PFAS Analysis using a CRM
The following is a generalized protocol for validating a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of this compound and other PFAS in water, using a certified reference material.
1. Preparation of Calibration Standards:
-
A certified reference material mixture containing a known concentration of this compound and other PFAS is serially diluted to prepare a series of calibration standards at different concentrations.
-
Each calibration standard is fortified with a constant concentration of the corresponding isotopically labeled internal standard mixture.
2. Sample Preparation (Solid-Phase Extraction - SPE):
-
Water samples are fortified with the isotopically labeled internal standard mixture.
-
The samples are passed through an SPE cartridge to extract and concentrate the PFAS analytes.
-
The cartridge is washed to remove interfering compounds.
-
The PFAS analytes are eluted from the cartridge with a suitable solvent.
-
The eluate is concentrated and reconstituted in a solvent compatible with the LC-MS/MS system.
3. LC-MS/MS Analysis:
-
The prepared samples and calibration standards are injected into the LC-MS/MS system.
-
The analytes are separated by liquid chromatography and detected by tandem mass spectrometry.
-
The instrument is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
4. Data Analysis and Validation:
-
A calibration curve is constructed by plotting the response ratio (native analyte peak area / labeled internal standard peak area) against the concentration of the native analyte in the calibration standards.
-
The concentration of this compound in the samples is determined from the calibration curve.
-
Method validation parameters such as accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ) are assessed using the CRM.
Caption: Workflow for LC-MS/MS method validation using a Certified Reference Material.
Understanding the Certificate of Analysis (CoA)
The Certificate of Analysis (CoA) is a critical document that accompanies a CRM. It provides essential information about the reference material, including:
-
Certified Concentration and Uncertainty: The certified concentration of each analyte and the associated uncertainty of this value.
-
Traceability: Information on how the certified value is traceable to national or international standards.
-
Homogeneity and Stability: Data demonstrating that the reference material is uniform and that the certified value will remain stable over a specified period.
-
Instructions for Use: Guidance on the proper storage and handling of the CRM.
Caption: Key components of a Certificate of Analysis for a Certified Reference Material.
Conclusion
The selection and proper use of certified reference materials are fundamental to generating high-quality, defensible data in the analysis of this compound and other PFAS. By understanding the different types of CRMs available, the importance of isotopic labeling, and the information provided in a Certificate of Analysis, researchers can ensure the scientific integrity of their work and contribute to a better understanding of the environmental and health impacts of these persistent compounds. When choosing a CRM, it is essential to select a product from a reputable supplier that is accredited to ISO 17034 and provides comprehensive documentation to support the certified values.
References
- Wellington Laboratories. (n.d.). New PFAS Reference Standards.
- Greyhound Chromatography. (2025, May 13). Wellington Laboratories: New PFAS Reference Standards.
- ZeptoMetrix. (n.d.). PFAS Certified Reference Material | Accurate & Reliable Standards.
- Cambridge Isotope Laboratories. (n.d.). Per- and Polyfluoroalkyl Substances (PFAS).
- BCP Instruments. (n.d.). PFAS, per- polyfluoroalkyl Substances.
- Greyhound Chromatography. (2023, March 6). PFAS Analytical and Testing Reference Standards | Wellington Laboratories.
- Wellington Laboratories Inc. (n.d.). Perfluorinated Compounds (PFCs).
- Koch, M., et al. (2025). Development of a certified reference material for per- and polyfluoroalkyl substances (PFAS) in textiles. Analytical and Bioanalytical Chemistry.
- Cambridge Isotope Laboratories. (n.d.). Per- and Polyfluoroalkyl Substances (PFAS) Catalog.
- CPAChem. (n.d.). Per- and polyfluoroalkyl substances (PFAS).
- Cambridge Isotope Laboratories. (n.d.). PFAS 40 Multi-Class Native Standard Solution | ES-5667.
- ITRC. (n.d.). Sampling and Analytical Methods – PFAS.
- LGC Standards. (n.d.). Perfluoroalkylated substances (PFAS) Reference Materials.
- Cambridge Isotope Laboratories. (n.d.). 8-Component PFAS 1633 Supplemental Mix | ES-5669.
- PubMed. (2025, September 9). Development of a certified reference material for per- and polyfluoroalkyl substances (PFAS) in textiles.
- LGC Standards. (2025, October 2). New Reference Materials Released to Support EPA Method 1633 for PFAS Testing.
- AccuStandard. (n.d.). Perfluoroalkyl & Polyfluoroalkyl Substances (PFAS, PFOS, PFOA).
- CymitQuimica. (n.d.). 5-H-Octafluoropentanoic Acid.
Sources
- 1. zeptometrix.com [zeptometrix.com]
- 2. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 3. accustandard.com [accustandard.com]
- 4. greyhoundchrom.com [greyhoundchrom.com]
- 5. isotope.com [isotope.com]
- 6. isotope.com [isotope.com]
- 7. bcp-instruments.com [bcp-instruments.com]
- 8. greyhoundchrom.com [greyhoundchrom.com]
- 9. 5-H-Octafluoropentanoic Acid | CymitQuimica [cymitquimica.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. phoenix-sci.com [phoenix-sci.com]
Assessing the Linearity and Dynamic Range in the Detection of 5H-Octafluoropentanoic Acid: A Comparative Guide
This guide provides a comprehensive comparison of analytical methodologies for the quantitative detection of 5H-Octafluoropentanoic acid (5H-OFPA), a short-chain per- and polyfluoroalkyl substance (PFAS). We will delve into the critical aspects of linearity and dynamic range, offering insights grounded in experimental data to guide researchers, scientists, and drug development professionals. Our focus is to equip you with the knowledge to select and implement the most suitable analytical strategy for your specific research needs.
Introduction to this compound and its Analytical Challenges
This compound (5H-OFPA) is a member of the extensive family of per- and polyfluoroalkyl substances (PFAS), notorious for their persistence in the environment and potential adverse health effects. Accurate quantification of these "forever chemicals" is crucial for environmental monitoring, toxicological studies, and ensuring the safety of consumer products and pharmaceuticals.[1]
A primary challenge in the analysis of 5H-OFPA is achieving a wide linear dynamic range. This refers to the concentration range over which the analytical instrument's response is directly proportional to the analyte's concentration. A broad linear range is essential for accurately quantifying samples with varying contamination levels without requiring extensive dilutions, which can introduce errors and increase analysis time.
Core Analytical Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the analysis of 5H-OFPA and other PFAS, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard.[2][3] This technique offers the high sensitivity and selectivity required to detect these compounds at trace levels in complex matrices such as water, soil, and biological fluids.[4]
The Rationale for LC-MS/MS in 5H-OFPA Analysis
The strength of LC-MS/MS lies in its two-dimensional separation and detection process. First, the liquid chromatograph separates 5H-OFPA from other components in the sample. Then, the tandem mass spectrometer provides highly specific detection by isolating the 5H-OFPA molecule (precursor ion), fragmenting it, and detecting a specific fragment (product ion). This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background interference and enhances the signal-to-noise ratio, leading to lower detection limits and highly reliable quantification.[2]
Experimental Protocol: A Validated LC-MS/MS Method for 5H-OFPA Quantification
The following protocol outlines a robust and validated method for the determination of 5H-OFPA, designed to achieve excellent linearity over a broad concentration range.
Preparation of Standards and Samples
-
Stock Solution (1 mg/mL): Accurately weigh a known amount of 5H-OFPA reference standard and dissolve it in a suitable solvent, such as methanol, to create a concentrated stock solution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a mixture of methanol and water.
-
Calibration Curve Standards: To construct a calibration curve, spike known amounts of the working standard solutions into a blank matrix (e.g., clean water, blank plasma) that is free of 5H-OFPA. A typical calibration range for 5H-OFPA analysis is 5-400 parts per trillion (ppt).[5][6] This matrix-matching approach helps to compensate for any matrix effects that could interfere with the analysis.
-
Sample Preparation: For water samples, a direct injection into the LC-MS/MS system may be possible.[5] For more complex matrices, a sample clean-up step, such as solid-phase extraction (SPE), is often necessary to remove interfering substances.[2]
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Analytical Column: A reversed-phase C18 column is commonly used for PFAS analysis.[7] To prevent contamination from the instrument itself, a delay column can be installed.[5][6]
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with additives like ammonium acetate or formic acid, is used to separate the PFAS.[2]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI-) mode.
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for each analyte to ensure specificity.[2]
Data Acquisition and Analysis
-
Inject the prepared calibration standards, quality control samples, and unknown samples into the LC-MS/MS system.
-
Acquire data using the optimized MRM transitions.
-
Process the data to obtain the peak areas for 5H-OFPA.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Perform a linear regression analysis. A coefficient of determination (R²) of ≥ 0.99 is generally considered acceptable for linearity.[2][5][6]
-
Quantify 5H-OFPA in the unknown samples using the calibration curve.
Visualizing the Analytical Workflow
Caption: A typical workflow for the quantitative analysis of 5H-OFPA using LC-MS/MS.
Comparison of Linearity and Range for 5H-OFPA Detection Methods
The performance of an analytical method is defined by several key parameters, including its linearity and the range of concentrations it can accurately measure.
| Analytical Method | Typical Linear Range | Coefficient of Determination (R²) | Lower Limit of Quantification (LLOQ) | Upper Limit of Quantification (ULOQ) | Key Advantages |
| LC-MS/MS | 5 - 400 ppt[5][6] | ≥ 0.999[5][6] | Low ppt | High ppt | High sensitivity and selectivity, considered the gold standard.[2] |
| GC-MS | Analyte specific | ≥ 0.99 | ng/L to µg/L | ng/L to µg/L | Suitable for volatile compounds, may require derivatization. |
| High-Resolution Mass Spectrometry (HRMS) | Analyte specific | ≥ 0.99 | Low ng/L | µg/L | Capable of identifying unknown compounds.[8] |
Trustworthiness and Self-Validation
To ensure the reliability of analytical results, a robust quality control system is essential.[2]
-
Internal Standards: The use of isotopically labeled internal standards is highly recommended to correct for variations in sample processing and instrument response.
-
Quality Control Samples: Analyzing QC samples at low, medium, and high concentrations within each batch of samples is crucial to verify the accuracy and precision of the method.[2]
-
Method Blanks: Analyzing blank samples helps to identify and mitigate any potential contamination from the laboratory environment or analytical instrumentation.[2]
Conclusion
The accurate quantification of this compound is essential for understanding its environmental fate and potential health risks. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands out as the most robust and reliable technique, offering a wide linear dynamic range and excellent sensitivity. By adhering to a well-defined and validated protocol, researchers can generate high-quality, defensible data for their studies.
References
- IDA. (n.d.). Validation of PFAS Measurement Methods.
- Restek Corporation. (n.d.). Integrating the Analysis of Ultrashort-Chain PFAS.
- MatheO. (n.d.). Development and validation of a method for analysing perfluoroalkyls molecules (PFAS) by UPLC-MS/MS in environmental samples.
- Silinski, M. A. R., et al. (2022). Development and validation of an analytical method for quantitation of PFAS constituents in rat plasma, urine, and liver by UPLC-MS/MS. Toxicologist, 186(S1), 66.
- U.S. Environmental Protection Agency. (2023). PFAS Analytical Methods Development and Sampling Research.
- McHale, C. (2023). Current LC/MS Approaches For PFAS Testing with Ultrashort and Long Chain Mixtures.
- Technology Networks. (2023). Expanding PFAS Detection: LC-MS/MS Breakthrough Targets Ultra-Short Chains.
- Liang, S.-H., & Chang, M. (2020). Harnessing LC-MS/MS methods for PFAS analysis. Scientist Live.
- McHale, C. (2023). Current LC-MS Approaches for PFAS Analysis with Ultrashort and Long Chain Mixtures.
- European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- ResearchGate. (n.d.). Analytical Methods for the Quantification of Bisphenol A, Alkylphenols, Phthalate Esters, and Perfluoronated Chemicals in Biological Samples.
Sources
- 1. ida.org [ida.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Development and validation of an analytical method for quantitation of PFAS constituents in rat plasma, urine, and liver by UPLC-MS/MS | RTI [rti.org]
- 4. researchgate.net [researchgate.net]
- 5. Integrating the Analysis of Ultrashort-Chain PFAS [discover.restek.com]
- 6. scientistlive.com [scientistlive.com]
- 7. halocolumns.com [halocolumns.com]
- 8. epa.gov [epa.gov]
A Comparative Guide to Robust Methodologies for the Analysis of 5H-Octafluoropentanoic Acid (5H-OFPA) in Diverse Matrices
Introduction
Per- and polyfluoroalkyl substances (PFAS) represent a large class of synthetic chemicals of significant environmental and public health concern. Among these, 5H-Octafluoropentanoic acid (5H-OFPA), a short-chain PFAS, is gaining attention due to its unique properties and potential for widespread distribution. The accurate and reliable quantification of 5H-OFPA in complex matrices—ranging from drinking water and soil to biological tissues—is paramount for exposure assessment, toxicological studies, and regulatory compliance.
This guide provides a comprehensive comparison of analytical methodologies for 5H-OFPA. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering a framework for developing and validating robust analytical methods. The core focus will be on ensuring data integrity through rigorous method robustness testing, a critical and often overlooked aspect of analytical validation. This document is intended for researchers, scientists, and drug development professionals who require dependable and defensible analytical data for 5H-OFPA.
Physicochemical Properties of 5H-OFPA: The "Why" Behind the Method
Understanding the inherent chemical nature of 5H-OFPA is the foundation for developing a successful analytical method. Its properties dictate its behavior during extraction, chromatography, and detection.
| Property | Value (Predicted/Experimental) | Implication for Analysis |
| Chemical Formula | C5HF7O2 | --- |
| Molar Mass | 228.04 g/mol | Guides mass spectrometry settings. |
| Acidity (pKa) | ~2-3 (estimated) | Highly acidic; exists as an anion at neutral pH, making it suitable for weak anion exchange (WAX) SPE and negative mode ESI-MS. |
| Water Solubility | High | Readily soluble in aqueous matrices, but requires concentration (e.g., via SPE) for trace analysis. |
| Log Kow | Low (estimated) | Indicates low affinity for fatty tissues compared to long-chain PFAS, influencing bioaccumulation potential and extraction from biological matrices. |
Core Analytical Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the trace-level quantification of 5H-OFPA and other PFAS, LC-MS/MS is the undisputed gold standard. Its combination of high selectivity and sensitivity is essential for detecting these compounds in complex environmental and biological samples.[1]
The Causality Behind LC-MS/MS Component Choices:
-
Chromatography: Reversed-phase liquid chromatography (RPLC) with a C18 column is commonly employed. The inclusion of a weak anion exchange (WAX) functionality in the stationary phase can improve the retention and peak shape of acidic PFAS like 5H-OFPA.[2]
-
Mobile Phase: A gradient elution using methanol or acetonitrile with a water-based mobile phase is typical. The aqueous phase is often buffered with ammonium acetate or contains a small amount of a weak base to ensure 5H-OFPA remains in its deprotonated (anionic) state for consistent retention and optimal ionization.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is the preferred technique. The acidic nature of 5H-OFPA allows it to readily lose a proton, forming a negatively charged ion ([M-H]⁻) that can be detected with high sensitivity.
-
Detection: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity. A specific precursor ion (the deprotonated molecule) is selected and fragmented, and a specific product ion is monitored. This process filters out background noise and matrix interferences, which is crucial for accurate quantification.[3]
Typical MRM Transitions for 5H-OFPA Analysis: (Note: These values should be optimized on the specific instrument being used.)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| 5H-OFPA | 227 | 183 | 50 | -10 |
| Labeled 5H-OFPA (e.g., ¹³C₅) | 232 | 187 | 50 | -10 |
Sample Preparation: A Matrix-Specific Comparative Approach
Effective sample preparation is the most critical and challenging step in the analytical workflow. Its goal is to isolate and concentrate 5H-OFPA from the sample matrix while removing interfering substances that can suppress or enhance the MS signal (matrix effects).[4][5] The choice of technique is entirely dependent on the matrix.
Water Matrices (Drinking Water, Groundwater, Surface Water)
Challenge: Low concentrations (ng/L or ppt levels) require significant sample enrichment.
Method Comparison:
| Method | Principle | Advantages | Disadvantages |
| Solid-Phase Extraction (SPE) | Analyte partitioning between a solid sorbent and the liquid sample. | Gold standard for water analysis; excellent concentration factor (250-1000x); effective cleanup.[6] | Can be time-consuming; potential for breakthrough if not optimized; requires careful selection of sorbent. |
| Direct Injection | Dilution of the sample with an organic solvent followed by direct LC-MS/MS analysis. | High throughput; minimizes sample handling and potential contamination. | Limited sensitivity (μg/L or ppb levels); susceptible to significant matrix effects.[7] |
Expert Insight: For regulatory compliance and environmental monitoring (e.g., EPA Method 533), SPE is non-negotiable due to the low detection limits required.[1] Weak Anion Exchange (WAX) SPE cartridges are highly effective for extracting a wide range of PFAS, including 5H-OFPA.[2]
Protocol: Weak Anion Exchange (WAX) SPE for Water Samples
-
Sample Preparation: To a 250 mL water sample, add a known amount of an isotopically labeled internal standard (e.g., ¹³C₅-5H-OFPA).
-
Cartridge Conditioning: Condition a 150 mg, 6 cc WAX SPE cartridge with 10 mL of methanol followed by 10 mL of reagent water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the 250 mL water sample onto the cartridge at a flow rate of approximately 5-10 mL/min.
-
Cartridge Washing: Wash the cartridge with 10 mL of a water/methanol solution (e.g., 50:50) to remove hydrophilic interferences.
-
Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elution: Elute the analytes with two 4 mL aliquots of a basic methanol solution (e.g., methanol with 1-2% ammonium hydroxide).
-
Concentration: Evaporate the eluate to near dryness under nitrogen and reconstitute in 1 mL of the initial mobile phase.
-
Analysis: The sample is now ready for LC-MS/MS analysis.
Solid Matrices (Soil, Sediment)
Challenge: Strong interactions between 5H-OFPA and soil components (organic matter, minerals) necessitate aggressive extraction techniques. The resulting extracts are often "dirty" and require cleanup.
Method Comparison:
| Method | Principle | Advantages | Disadvantages |
| Solvent Extraction + d-SPE | Extraction with an organic solvent followed by a dispersive SPE (d-SPE) cleanup step. | QuEChERS-style approach is fast and effective.[8][9] d-SPE with graphitized carbon black (GCB) is excellent for removing pigments and nonpolar interferences. | GCB can adsorb some planar PFAS; optimization of sorbent amount is critical. |
| Ultrasonic Extraction | Use of high-frequency sound waves to enhance solvent extraction efficiency. | Faster than traditional shaking; can improve recovery from certain soil types. | Can generate heat, potentially degrading thermolabile compounds (less of a concern for PFAS). |
Protocol: QuEChERS-style Extraction for Soil
-
Sample Preparation: Weigh 5 g of homogenized soil into a 50 mL polypropylene tube. Spike with the isotopically labeled internal standard.
-
Hydration & Extraction: Add 10 mL of reagent water and vortex. Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Salting Out: Add magnesium sulfate and sodium chloride salts (e.g., EN 15662 formulation), shake vigorously for 1 minute, and centrifuge.
-
Dispersive SPE Cleanup: Transfer a 6 mL aliquot of the supernatant (acetonitrile layer) to a 15 mL tube containing 900 mg MgSO₄ and 150 mg of a cleanup sorbent (e.g., a mix of PSA and C18). Vortex for 30 seconds and centrifuge.
-
Concentration & Analysis: Take an aliquot of the cleaned extract, evaporate, and reconstitute as described for water samples.
Biological Matrices (Plasma, Tissue)
Challenge: High protein and lipid content can cause severe matrix effects and clog the analytical system.
Method Comparison:
| Method | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Addition of a water-miscible organic solvent (e.g., acetonitrile) to precipitate proteins. | Simple, fast, and effective for plasma/serum.[10] | Provides minimal cleanup; significant matrix effects can remain. |
| Alkaline Digestion + SPE | Use of a strong base (e.g., KOH) to break down tissue structure, followed by SPE cleanup. | Necessary for solid tissues to release bound analytes. | More complex and time-consuming; requires careful neutralization before SPE. |
Protocol: Protein Precipitation for Plasma
-
Sample Preparation: In a microcentrifuge tube, combine 100 µL of plasma with the internal standard.
-
Precipitation: Add 300 µL of cold acetonitrile.
-
Mixing & Centrifugation: Vortex for 30 seconds, then centrifuge at high speed (e.g., >10,000 x g) for 5 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Concentration & Analysis: Evaporate the supernatant and reconstitute in 100 µL of the initial mobile phase for analysis.
Method Robustness Testing: Ensuring Reliability
A method is robust if it remains unaffected by small, deliberate variations in its parameters.[11] Robustness testing is a regulatory expectation and a cornerstone of good science, providing an indication of the method's reliability during normal usage.[12][13] Instead of the inefficient one-factor-at-a-time (OFAT) approach, a statistical Design of Experiments (DoE), such as a Plackett-Burman design , should be used.[14][15] This allows for the efficient screening of multiple factors simultaneously to identify the critical parameters that must be tightly controlled.[16][17]
Experimental Design for Robustness Testing
The Plackett-Burman design is a fractional factorial design that is highly efficient for identifying the most important factors from a larger list of potential variables.[18]
Potential Factors to Investigate for 5H-OFPA Analysis:
| Category | Factor | Low Level (-) | High Level (+) |
| LC Parameters | Mobile Phase Organic Content | -2% (e.g., 48% Methanol) | +2% (e.g., 52% Methanol) |
| Mobile Phase pH / Buffer Conc. | -5% (e.g., 4.75 mM) | +5% (e.g., 5.25 mM) | |
| Column Temperature | -2°C (e.g., 38°C) | +2°C (e.g., 42°C) | |
| Flow Rate | -5% (e.g., 0.38 mL/min) | +5% (e.g., 0.42 mL/min) | |
| Sample Prep (SPE) | SPE Elution Volume | -0.5 mL (e.g., 7.5 mL total) | +0.5 mL (e.g., 8.5 mL total) |
| Elution Solvent Basicity | -10% (e.g., 1.8% NH₄OH) | +10% (e.g., 2.2% NH₄OH) | |
| Sample Prep (Soil) | Extraction Time | -5 min (e.g., 25 min) | +5 min (e.g., 35 min) |
Workflow for a Robustness Study
Caption: A logical workflow for a comprehensive method robustness study.
Comparative Data Summary & Discussion
The ultimate choice of method involves a trade-off between performance, speed, and cost. The following table summarizes the expected performance of the discussed methods.
| Matrix | Method | Typical Recovery | Matrix Effects | Throughput | Relative Cost |
| Water | SPE-LC-MS/MS | 85-115% | Low (<20%) | Medium | Medium |
| Direct Injection-LC-MS/MS | N/A | High (>50%) | High | Low | |
| Soil | Solvent Ext. + d-SPE-LC-MS/MS | 70-120% | Medium (20-40%) | Medium | High |
| Plasma | Protein Precipitation-LC-MS/MS | >90% | Medium-High | High | Low |
| Tissue | Digestion + SPE-LC-MS/MS | 60-110% | Low-Medium | Low | Very High |
Discussion of Trade-offs: For high-throughput screening of plasma samples where absolute accuracy is less critical than trend analysis, a simple protein precipitation method is highly effective. However, for regulatory analysis of drinking water, the higher cost and lower throughput of SPE are justified by the need for low detection limits and minimal matrix effects.[19] Similarly, while QuEChERS-style methods for soil are faster than older extraction techniques, they require careful optimization of the d-SPE cleanup step to avoid the loss of certain PFAS analytes.
Conclusion
The reliable analysis of this compound is a challenging but achievable task. Success hinges on a deep understanding of the analyte's chemistry, the selection of a matrix-appropriate sample preparation strategy, and the power of LC-MS/MS. This guide has demonstrated that there is no single "best" method; rather, the optimal approach is a carefully considered choice based on the specific requirements of the study.
Crucially, we have emphasized that initial method development is only the beginning. A rigorous, statistically driven robustness test is not an optional extra—it is a fundamental requirement for producing data that is trustworthy, defensible, and of lasting scientific value. By implementing these principles, researchers can ensure the integrity of their 5H-OFPA data and contribute confidently to the fields of environmental science, toxicology, and public health.
References
- J-Stage. (n.d.). Checking the Ruggedness of Analytical Methods using Plackett-Burman Design.
- SCIEX. (n.d.). Automated solid-phase extraction system for the analysis of PFAS in drinking water.
- Lab Manager. (2024, October 4). Simplifying PFAS Analysis with Solid-Phase Extraction.
- LCGC International. (2020, October 14). Advances in Solid-Phase Extraction to Improve the Analysis of Per- and Poly-fluorinated Alkyl Substances.
- Waters Corporation. (n.d.). Analysis of Legacy and Emerging Perfluorinated Alkyl Substances (PFAS) in Environmental Water Samples Using Solid Phase Extraction (SPE) and LC-MS/MS.
- Agilent. (n.d.). Solid Phase Extraction Methods for PFAS in waters.
- International Council for Harmonisation. (n.d.). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- American Pharmaceutical Review. (2018, March 25). How to Utilize Design of Experiment (DoE) Principles for Developing Robust Analytical Methods for QC Environments.
- Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation.
- European Pharmaceutical Review. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.
- Celsis. (2025, December 7). Ensuring Specificity & Robustness in Method Validation: Pharma Best Practices.
- European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- LCGC International. (n.d.). Method Validation and Robustness.
- ResearchGate. (2025, August 7). Assessment of Liquid Chromatographic Method Robustness by Use of Plackett-Burman Design.
- The NELAC Institute. (n.d.). PFAS IN DIFFERENT WATER MATRICES AND RELATED MATRIX EFFECTS.
- PubMed. (2025, February 23). Development of a procedure based on dispersive solid phase extraction and LC-MS/MS for the analysis of perfluoroalkyl and polyfluoroalkyl substances in food contact materials.
- MDPI. (2022, July 19). Application of Plackett–Burman Design for Spectrochemical Determination of the Last-Resort Antibiotic, Tigecycline, in Pure Form and in Pharmaceuticals: Investigation of Thermodynamics and Kinetics.
- Analytical Chemistry. (2025, September 16). Two-Dimensional LC × DMS Analysis of 34 PFAS Compounds.
- Waters Corporation. (n.d.). Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Animal Products with an Enhanced Sensitivity LC-MS/MS Method using Fish Reference Materials as a Case Study.
- ResearchGate. (2024, June 6). Occurrence and Consequences of Matrix Effects in Simultaneous Multi-class LC-MS/MS Determination of Pesticides, Pharmaceuticals and Perfluoroalkylsubstances in Different Types of Groundwater.
- PubMed Central. (2022, July 5). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review.
- ResearchGate. (2022, July 5). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review.
- PubMed. (n.d.). Hydrophilic interaction liquid chromatography-APCI-mass spectrometry determination of 5-fluorouracil in plasma and tissues.
Sources
- 1. Simplifying PFAS Analysis with Solid-Phase Extraction | Lab Manager [labmanager.com]
- 2. agilent.com [agilent.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. waters.com [waters.com]
- 7. apps.nelac-institute.org [apps.nelac-institute.org]
- 8. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Hydrophilic interaction liquid chromatography-APCI-mass spectrometry determination of 5-fluorouracil in plasma and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. database.ich.org [database.ich.org]
- 12. altabrisagroup.com [altabrisagroup.com]
- 13. Ensuring Specificity & Robustness in Method Validation: Pharma Best Practices – Pharma Validation [pharmavalidation.in]
- 14. Checking the Ruggedness of Analytical Methods using Plackett-Burman Design [jstage.jst.go.jp]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Application of Plackett–Burman Design for Spectrochemical Determination of the Last-Resort Antibiotic, Tigecycline, in Pure Form and in Pharmaceuticals: Investigation of Thermodynamics and Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. sciex.com [sciex.com]
A Comparative Environmental Impact Assessment of 5H-Octafluoropentanoic Acid and Its Alternatives: A Guide for Researchers
In the landscape of modern drug development and chemical synthesis, the choice of reagents and building blocks carries significant weight, not only for the efficacy of the final product but also for its environmental footprint. Per- and polyfluoroalkyl substances (PFAS) have long been valued for their unique properties, yet growing concerns over their persistence, bioaccumulation, and potential toxicity have necessitated a critical evaluation of their use and the exploration of safer alternatives.
This guide provides an in-depth comparison of the environmental impact of 5H-Octafluoropentanoic acid (5H-OFPA), a short-chain perfluoroalkyl carboxylic acid (PFCA), and several classes of potential alternatives. As researchers, scientists, and drug development professionals, understanding the environmental profiles of these compounds is paramount to making informed decisions that align with the principles of green chemistry and sustainable science.
The Challenge of "Forever Chemicals": Understanding the Environmental Impact of this compound
This compound belongs to the family of short-chain PFCAs, which were introduced as replacements for their long-chain counterparts due to a perception of lower bioaccumulation potential. However, the fundamental strength of the carbon-fluorine bond renders these compounds highly resistant to environmental degradation.[1] While specific experimental data on the environmental fate and effects of 5H-OFPA is limited in publicly accessible literature, its structural similarity to other short-chain PFCAs allows for a scientifically grounded estimation of its environmental behavior.
Short-chain PFCAs are characterized by their high persistence in the environment.[1] They are generally resistant to biodegradation, hydrolysis, and photolysis under typical environmental conditions. Furthermore, their high water solubility and mobility in soil and water lead to rapid dissemination into aquatic environments and potential contamination of drinking water sources.[1]
The primary environmental concerns associated with short-chain PFCAs like 5H-OFPA can be summarized by the "PBT" criteria:
-
Persistence (P): Extreme resistance to degradation, leading to very long environmental half-lives.
-
Bioaccumulation (B): While generally considered less bioaccumulative than long-chain PFAS, some studies suggest that short-chain PFCAs can still accumulate in organisms, particularly in plants. The potential for biomagnification through the food web remains an area of active research.
-
Toxicity (T): The long-term ecotoxicological effects of chronic exposure to low levels of short-chain PFCAs are not yet fully understood, raising concerns under the precautionary principle.[1]
The following diagram illustrates the key environmental concerns associated with persistent and mobile substances like 5H-OFPA.
Caption: Environmental concerns of 5H-OFPA.
A Comparative Analysis of Alternatives
The search for alternatives to 5H-OFPA focuses on compounds that can fulfill similar chemical functions without the associated environmental burden. This section compares the environmental profiles of several classes of alternatives for which data is available.
Data Presentation: Environmental Impact Parameters
The following table summarizes the key environmental impact parameters for 5H-OFPA and its alternatives. It is important to note the significant data gap for 5H-OFPA, necessitating a qualitative assessment based on the properties of short-chain PFCAs.
| Substance/Class | Persistence | Bioaccumulation Potential | Aquatic Toxicity |
| This compound (5H-OFPA) | High (Expected to be persistent) | Low to Moderate (Lower than long-chain PFAS, but potential for plant uptake) | Data not available (Expected to be of concern with chronic exposure) |
| Silicone Polymers (e.g., Polydimethylsiloxane - PDMS) | Moderate (Abiotic degradation in soil and atmosphere) | Low (Generally low bioaccumulation potential) | Low (Generally considered to have low aquatic toxicity) |
| Bio-based Polymers (e.g., Polylactic Acid - PLA, Polyhydroxyalkanoates - PHAs) | Low to Moderate (Biodegradable under specific conditions) | Low (Not expected to bioaccumulate) | Low to Moderate (Microplastics can have physical effects on organisms) |
| Acrylate Copolymers | High (Persistent in the environment; contributes to microplastic pollution) | Low (Polymers themselves are not bioaccumulative) | Low to Moderate (Toxicity varies depending on the specific polymer and its additives) |
| Non-fluorinated Carboxylic Acids (e.g., Octanoic Acid) | Low (Readily biodegradable) | Low (Log Kow suggests low bioaccumulation potential) | Moderate (LC50 and EC50 values indicate some aquatic toxicity) |
In-Depth Look at Alternatives
Silicone-Based Polymers (e.g., Polydimethylsiloxane - PDMS)
Silicone polymers, particularly PDMS, are often considered as alternatives due to their chemical inertness and unique properties.
-
Environmental Fate: PDMS is not readily biodegradable but undergoes abiotic degradation in the environment. In soil, it can hydrolyze to form silanols, which can then volatilize and be degraded in the atmosphere by hydroxyl radicals.
-
Ecotoxicity: Generally, silicone polymers exhibit low toxicity to aquatic organisms. However, some cyclic siloxanes, which can be present as impurities, have been identified as persistent, bioaccumulative, and toxic.
Bio-based and Biodegradable Polymers (e.g., Polylactic Acid - PLA, Polyhydroxyalkanoates - PHAs)
Derived from renewable resources, these polymers offer the advantage of biodegradability.
-
Environmental Fate: PHAs are known to be biodegradable in various environments, including soil, compost, and marine settings, by microorganisms that secrete PHA-degrading enzymes. PLA also biodegrades, but typically requires industrial composting conditions (high temperature and humidity).
-
Ecotoxicity: The polymers themselves are generally considered non-toxic. However, the degradation into microplastics before complete mineralization can have physical impacts on aquatic organisms. Recent studies have shown that PLA microplastics can induce adverse effects in organisms like Daphnia magna.
Acrylate Copolymers
These synthetic polymers are widely used in various applications.
-
Environmental Fate: Acrylate copolymers are generally not biodegradable and are considered persistent in the environment. Their fragmentation leads to the formation of microplastics, which are a significant environmental concern.
-
Ecotoxicity: The toxicity of acrylate copolymers can vary. While the polymers themselves may have low toxicity, residual monomers or additives can leach out and be harmful to aquatic life.
Non-fluorinated Carboxylic Acids (e.g., Octanoic Acid)
Replacing a fluorinated carboxylic acid with a non-fluorinated analogue is a direct approach to avoiding the persistence of the C-F bond.
-
Environmental Fate: Octanoic acid is a naturally occurring fatty acid and is readily biodegradable in the environment.
-
Ecotoxicity: Octanoic acid exhibits moderate acute toxicity to aquatic organisms. For example, the LC50 for bluegill sunfish is reported to be 22 mg/L, and the EC50 for Daphnia magna is also in a similar range.
Experimental Protocols for Environmental Impact Assessment
To ensure comparability and regulatory acceptance, the environmental impact of chemicals should be assessed using standardized methodologies. The Organization for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for the testing of chemicals.
Workflow for PBT Assessment
The following diagram outlines a typical workflow for assessing the persistence, bioaccumulation, and toxicity of a chemical substance according to OECD guidelines.
Caption: PBT assessment workflow based on OECD guidelines.
Detailed Experimental Methodologies
Objective: To assess the ready biodegradability of a substance in an aerobic aqueous medium.
Principle: A solution of the test substance in a mineral medium is inoculated with a small number of microorganisms from a mixed source (e.g., activated sludge) and kept in a completely filled, closed bottle in the dark at a constant temperature. The degradation is followed by measuring the consumption of dissolved oxygen over a 28-day period.
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of the test substance. The final concentration in the test bottles should be such that the theoretical oxygen demand (ThOD) is between 2-5 mg/L.
-
Inoculum Preparation: Use effluent from a domestic wastewater treatment plant. The inoculum concentration should be low, typically providing 10^2 to 10^4 colony-forming units per mL in the final test medium.
-
Test Setup:
-
Test Bottles: For each test substance, set up at least two bottles.
-
Blank Control: At least two bottles containing only inoculum and mineral medium.
-
Reference Control: At least two bottles with a readily biodegradable reference substance (e.g., sodium benzoate) to check the viability of the inoculum.
-
Toxicity Control: At least two bottles containing both the test substance and the reference substance to check for inhibitory effects of the test substance.
-
-
Incubation: Incubate the sealed bottles in the dark at 20 ± 1 °C for 28 days.
-
Oxygen Measurement: Measure the dissolved oxygen concentration in each bottle at the beginning of the test and at regular intervals (e.g., every 7 days) and at the end of the 28-day period.
-
Calculation of Biodegradation: The percentage biodegradation is calculated from the difference in oxygen consumption between the test bottles and the blank controls, expressed as a percentage of the ThOD.
Interpretation: A substance is considered readily biodegradable if it reaches a biodegradation level of >60% ThOD within a 10-day window during the 28-day test.
Objective: To determine the bioconcentration factor (BCF) of a substance in fish.
Principle: Fish are exposed to the test substance in water (aqueous exposure) or in their diet (dietary exposure) for a defined period (uptake phase), followed by a period in a clean environment (depuration phase). The concentration of the test substance in the fish tissue is measured at intervals during both phases.
Procedure:
-
Test Organism: A suitable fish species, such as zebrafish (Danio rerio) or rainbow trout (Oncorhynchus mykiss), is selected.
-
Test Conditions: The test is typically conducted under flow-through conditions to maintain a constant concentration of the test substance.
-
Uptake Phase: Fish are exposed to a constant, sublethal concentration of the test substance for a period of up to 28 days, or until a steady state is reached.
-
Depuration Phase: After the uptake phase, the fish are transferred to clean, flowing water and held for a period to allow for the elimination of the substance from their tissues.
-
Sampling and Analysis: Fish are sampled at several time points during both the uptake and depuration phases. The concentration of the test substance in the whole fish or specific tissues is determined using appropriate analytical methods.
-
Calculation of BCF: The BCF is calculated as the ratio of the concentration of the substance in the fish (at steady state) to the concentration in the water. Kinetic BCFs can also be calculated from the uptake and depuration rate constants.
Interpretation: A BCF value greater than 2,000 is often used as a criterion for a substance being considered bioaccumulative.
Objective: To determine the acute toxicity of a substance to Daphnia magna.
Principle: Young daphnids are exposed to a range of concentrations of the test substance for 48 hours. The concentration that causes immobilization in 50% of the daphnids (EC50) is determined.
Procedure:
-
Test Organism: Daphnia magna neonates (<24 hours old).
-
Test Solutions: A series of at least five concentrations of the test substance, typically in a geometric progression, are prepared. A control group with no test substance is also included.
-
Test Setup: At least 20 daphnids, divided into at least four replicates, are used for each test concentration and the control.
-
Exposure: The daphnids are exposed for 48 hours under controlled conditions of temperature (20 ± 1 °C) and light.
-
Observation: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.
-
Calculation of EC50: The 48-hour EC50 value and its 95% confidence limits are calculated using appropriate statistical methods (e.g., probit analysis).
Interpretation: The EC50 value provides a measure of the acute toxicity of the substance to this key aquatic invertebrate.
Conclusion and Recommendations
The available evidence strongly suggests that this compound, like other short-chain PFCAs, is a persistent and mobile substance with the potential for widespread environmental contamination. While specific quantitative data for 5H-OFPA is lacking, the known properties of this chemical class warrant a precautionary approach.
For researchers and drug development professionals, the selection of alternatives should be guided by a thorough evaluation of their environmental profiles.
-
Prioritize Non-Persistent Alternatives: Whenever possible, opt for alternatives that are readily biodegradable, such as non-fluorinated carboxylic acids like octanoic acid, or bio-based polymers like PHAs.
-
Consider the Entire Life Cycle: For polymeric alternatives, consider not only the properties of the polymer itself but also the potential for the formation of microplastics and the environmental impact of any additives or residual monomers.
-
Demand Transparency and Data: Encourage suppliers to provide comprehensive environmental data for their products, based on standardized testing protocols.
-
Embrace Green Chemistry Principles: Actively seek to design and synthesize molecules and processes that minimize environmental impact from the outset.
The transition away from persistent fluorinated compounds like 5H-OFPA is a critical step towards a more sustainable future for the chemical and pharmaceutical industries. By making informed choices based on sound scientific evidence, we can mitigate the long-term environmental risks associated with these "forever chemicals."
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 120227, this compound.
- Schulze, J., & Scheringer, M. (2018). Short-chain perfluoroalkyl acids: environmental concerns and a regulatory strategy under REACH. Environmental Sciences Europe, 30(1), 1-13. [Link]
- OECD (1992), Test No. 301: Ready Biodegradability, OECD Guidelines for the Testing of Chemicals, Section 3, OECD Publishing, Paris, [Link].
- OECD (2012), Test No. 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure, OECD Guidelines for the Testing of Chemicals, Section 3, OECD Publishing, Paris, [Link].
- OECD (2004), Test No. 202: Daphnia sp. Acute Immobilisation Test, OECD Guidelines for the Testing of Chemicals, Section 2, OECD Publishing, Paris, [Link].
- OECD (2019), Test No. 203: Fish, Acute Toxicity Test, OECD Guidelines for the Testing of Chemicals, Section 2, OECD Publishing, Paris, [Link].
- Api, A. M., et al. (2020). RIFM fragrance ingredient safety assessment, octanoic acid, CAS Registry Number 124-07-2. Food and Chemical Toxicology, 138, 111271. [Link]
- Graiver, D., Farminer, K. W., & Narayan, R. (2003). A review of the fate and effects of silicones in the environment. Journal of Polymers and the Environment, 11(4), 129-136. [Link]
- De Felice, B., et al. (2024). Multi-level toxicity assessment of polylactic acid (PLA) microplastics on the cladoceran Daphnia magna.
- Emadian, S. M., Onay, T. T., & Demirel, B. (2017). Biodegradation of bioplastics in natural environments. Waste management, 59, 526-536. [Link]
- European Chemicals Agency (ECHA). (n.d.). Acrylate Copolymers.
- Staples, C. A., et al. (2001). Determination of selected fate and aquatic toxicity characteristics of acrylic acid and a series of acrylic esters. Chemosphere, 45(3), 361-368. [Link]
Sources
A Comparative Guide to the Efficacy of 5H-Octafluoropentanoic Acid as a Surfactant Versus Hydrocarbon Analogues
In the landscape of materials science and advanced drug development, the selection of an appropriate surfactant is a critical decision that dictates the stability, bioavailability, and overall performance of a formulation. Surfactants, or surface-active agents, are indispensable in processes requiring the mixing of immiscible phases, such as in the creation of emulsions and suspensions. This guide provides an in-depth comparison of 5H-Octafluoropentanoic acid, a partially fluorinated surfactant, against its conventional hydrocarbon analogues. Our focus is to furnish researchers, scientists, and drug development professionals with objective, data-driven insights to inform their selection process.
Fluorosurfactants are renowned for their exceptional ability to lower surface tension, a property derived from the unique nature of the carbon-fluorine bond.[1] Unlike hydrocarbon-based surfactants, their fluorinated aliphatic tails are not only hydrophobic but also lipophobic, leading to distinct interfacial behaviors. This guide will dissect these differences through a review of their fundamental physicochemical properties and performance metrics, supported by standardized experimental protocols for validation.
Section 1: Molecular Characteristics and Physicochemical Properties
The fundamental difference between this compound and its hydrocarbon counterparts, such as Pentanoic acid or Caprylic (Octanoic) acid, lies in the composition of their hydrophobic tails. The substitution of hydrogen with fluorine atoms imparts significant changes in polarity, electron density, and intermolecular forces.
Molecular Structure Comparison
Caption: Molecular structures of this compound and Pentanoic acid.
The high electronegativity of fluorine atoms pulls electron density away from the carbon backbone, creating a highly stable and non-polar tail with weak van der Waals interactions. This "fluorous" phase is distinct from hydrocarbon phases, leading to unique and powerful surfactant properties.
| Property | This compound | Pentanoic Acid | Caprylic (Octanoic) Acid |
| Chemical Formula | C₅H₂F₈O₂[2] | C₅H₁₀O₂[3] | C₈H₁₆O₂[4] |
| Molecular Weight | 246.06 g/mol [5] | 102.13 g/mol [3] | 144.21 g/mol |
| Appearance | Colorless Liquid[2] | Colorless Liquid[6] | Colorless Oily Liquid[7] |
| Boiling Point | 155-160 °C[5] | 186.1 °C[3] | 239.7 °C |
| Water Solubility | Minimally soluble | 4.97 g/100 ml[3] | Minimally soluble[7] |
| Key Feature | Partially fluorinated tail | Fully hydrocarbon tail | Fully hydrocarbon tail |
Section 2: Core Efficacy Metrics: A Comparative Analysis
The efficacy of a surfactant is primarily judged by its ability to reduce surface tension and its efficiency in forming micelles. Fluorosurfactants typically excel in these areas compared to their hydrocarbon counterparts.
Surface Tension Reduction Fluorosurfactants are the most effective class of materials for reducing the surface tension of aqueous solutions.[1] This is because the fluorocarbon tail has a very low surface energy. While specific data for this compound is proprietary, perfluorinated carboxylic acids are known to reduce the surface tension of water to as low as 15-20 mN/m. Hydrocarbon surfactants, in contrast, typically lower the surface tension to a minimum of 25-30 mN/m.[8]
Critical Micelle Concentration (CMC) The CMC is the concentration at which surfactant monomers begin to self-assemble into micelles.[9] A lower CMC indicates a more efficient surfactant, as less material is required to achieve the desired effect. Fluorosurfactants generally exhibit significantly lower CMCs than hydrocarbon surfactants of a similar chain length due to the strong driving force for the fluorous tails to exit the aqueous phase.
| Surfactant Type | Representative Compound | Typical CMC in Water (mol/L) | Minimum Surface Tension (mN/m) |
| Fluorosurfactant | Perfluorooctanoic acid (PFOA) | ~8 x 10⁻³ | ~15-20 |
| Hydrocarbon Surfactant | Sodium Dodecyl Sulfate (SDS) | 8.3 x 10⁻³[9] | ~38 |
| Hydrocarbon Analogue | Sodium Octanoate | ~4 x 10⁻¹ | ~35 |
Note: Data presented is for representative compounds to illustrate the general performance differences. Actual values for this compound and its direct analogues may vary.
Section 3: Experimental Protocols for Performance Validation
To ensure scientific integrity, the claims made about surfactant performance must be verifiable. The following protocols describe standard methodologies for characterizing the core efficacy metrics of surfactants.
Protocol 1: Determination of Surface Tension and Critical Micelle Concentration (CMC)
This protocol utilizes the Du Noüy ring method, a classic and reliable technique for measuring static surface tension.[10]
Objective: To measure the surface tension of aqueous solutions of the surfactant at various concentrations and to determine the CMC.
Materials:
-
Tensiometer (e.g., Krüss K9 or similar) with a platinum-iridium Du Noüy ring
-
High-purity water (Type I)
-
Surfactant (this compound or hydrocarbon analogue)
-
High-precision analytical balance
-
Volumetric flasks and pipettes
-
Glass beakers
Methodology:
-
Stock Solution Preparation: Accurately weigh the surfactant and dissolve it in high-purity water to create a concentrated stock solution (e.g., 100 mM).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution, covering a wide concentration range both below and above the expected CMC (e.g., from 10⁻⁶ M to 10⁻¹ M).
-
Instrument Calibration: Calibrate the tensiometer using high-purity water (surface tension ~72.8 mN/m at 20°C).
-
Measurement:
-
Pour a sample of a dilution into a clean glass beaker.
-
Immerse the Du Noüy ring into the solution.
-
Slowly raise the sample stage, pulling the ring through the liquid-air interface.
-
Record the force required to detach the ring from the surface. The instrument software will convert this to surface tension (mN/m).
-
Thoroughly clean and flame-dry the ring between each measurement.
-
-
Data Analysis:
-
Plot surface tension (γ) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.
-
The resulting graph will show a sharp decrease in surface tension followed by a plateau.
-
The CMC is the concentration at the point of inflection where the curve breaks.[10] The surface tension value at the plateau is the minimum surface tension achievable by the surfactant.
-
Caption: Experimental workflow for CMC and surface tension determination.
Section 4: Causality and Application in Drug Development
The superior performance of fluorosurfactants is not merely a curiosity; it has profound implications for their application, particularly in pharmaceuticals.
Why Choose a Fluorosurfactant?
-
Extreme Surface Tension Reduction: For formulations requiring ultra-low interfacial tension, such as microemulsions for drug delivery or specialized coatings, fluorosurfactants are often the only viable option.[11]
-
Chemical and Thermal Stability: The strength of the C-F bond makes fluorosurfactants highly resistant to chemical attack and thermal degradation.[12] This is critical for processes involving harsh conditions or for ensuring long-term product stability.
-
Enhanced Spreading and Wetting: Fluorosurfactants can effectively wet low-energy surfaces (like plastics used in medical devices) where hydrocarbon surfactants fail.[11]
-
Specialized Emulsions: They are essential for creating stable water-in-perfluorocarbon emulsions, which have been explored for applications like pulmonary drug delivery.[13][14] The distinct fluorous phase they create does not mix with hydrocarbon phases, allowing for complex, multi-phase systems.
The Case for Hydrocarbon Analogues: Despite the performance advantages of fluorosurfactants, hydrocarbon analogues remain widely used.
-
Cost-Effectiveness: Fluorosurfactants are significantly more expensive to produce.[12] For many applications, the performance of a hydrocarbon surfactant like Caprylic Acid is more than sufficient, making it the more economical choice.[15]
-
Biocompatibility and Biodegradability: While modern short-chain fluorosurfactants have improved environmental profiles, traditional long-chain variants have faced scrutiny for persistence. Hydrocarbon surfactants, especially those derived from natural sources like coconut oil, are often readily biodegradable and have a long history of use in cosmetic and pharmaceutical formulations.[4][16]
-
Wetting Performance on Hydrocarbon Surfaces: Interestingly, while fluorosurfactants excel at wetting very low-energy surfaces, some hydrocarbon surfactants can exhibit better wetting properties on hydrocarbon-based solids.[1] This is due to more favorable interactions between the hydrocarbon tails and the hydrocarbon surface.
Conclusion
The choice between this compound and a hydrocarbon analogue is a decision guided by the specific demands of the application.
This compound represents a class of high-performance surfactants. It offers unparalleled efficacy in reducing surface tension and is highly efficient, requiring lower concentrations to achieve its effect. Its chemical inertness and stability make it the superior choice for demanding applications where extreme performance is necessary and where cost is a secondary consideration.
Hydrocarbon analogues like Pentanoic and Caprylic acid are versatile, cost-effective workhorses.[15][16] They provide excellent surfactant properties for a vast range of applications, particularly where biocompatibility and cost are primary drivers. While they may not reach the absolute performance floor of their fluorinated counterparts, they are often the more practical and sustainable choice for standard formulations.
Ultimately, the optimal surfactant is the one that meets the required performance criteria with the most favorable economic and safety profile. We recommend that researchers perform the validation experiments outlined in this guide to make an informed, data-driven decision tailored to their specific system.
References
- VertexAI Search. (n.d.). INGREDIENTS IN DEPTH- CAPRYLIC ACID.
- Neutrogena. (2025, April 9). What Is Caprylic Acid: Neutrogena Skincare Ingredient Glossary.
- Kovalchuk, N. M., et al. (2014). Fluoro- vs hydrocarbon surfactants: why do they differ in wetting performance?. Advances in Colloid and Interface Science, 210, 65-71.
- ResearchGate. (2025, August 9). Fluoro- Vs hydrocarbon surfactants: Why do they differ in wetting performance?.
- SpecialChem. (2025, February 3). CAPRYLIC ACID.
- ChemCeed. (2017, August 24). Product Focus: Caprylic Acid.
- Mendeley. (n.d.). Fluoro- Vs hydrocarbon surfactants: Why do they differ in wetting performance?.
- ResearchGate. (2025, August 7). Molecular Differences between Hydrocarbon and Fluorocarbon Surfactants at the CO2/Water Interface.
- ResearchGate. (n.d.). Chemistry, Properties, and Uses of Commercial Fluorinated Surfactants.
- Pan Oleo. (2021, August 31). 5 Things You Must Know About Caprylic Acid.
- NIH. (2017, October 31). Effects of Fluorosurfactant Structure and Concentration on Drug Availability and Biocompatibility in Water-in-Perfluorocarbon Emulsions for Pulmonary Drug Delivery.
- Hayer. (2025, December 16). Application Potential of Fluorosurfactants in Pharmaceuticals and Electronics.
- ResearchGate. (2019, March 23). Effects of Fluorosurfactant Structure and Concentration on Drug Availability and Biocompatibility in Water-in-Perfluorocarbon Emulsions for Pulmonary Drug Delivery.
- CymitQuimica. (n.d.). 5-H-Octafluoropentanoic Acid.
- Wikipedia. (n.d.). Critical micelle concentration.
- Matrix Scientific. (n.d.). This compound.
- Sciencemadness Wiki. (2019, July 21). Pentanoic acid.
- PubChem. (n.d.). Pentanoic Acid.
- MDPI. (n.d.). Prediction of Aqueous Solution Surface Tension of Some Surfactant Mixtures and Composition of Their Monolayers at the Solution—Air Interface.
- TEGEWA. (2023, October 5). Determination of Surface Tension of Surfactant Solutions from a Regulatory Perspective.
Sources
- 1. Fluoro- vs hydrocarbon surfactants: why do they differ in wetting performance? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-H-Octafluoropentanoic Acid | CymitQuimica [cymitquimica.com]
- 3. Pentanoic acid - Sciencemadness Wiki [sciencemadness.org]
- 4. specialchem.com [specialchem.com]
- 5. 376-72-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 6. Pentanoic Acid | C5H10O2 | CID 7991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. panoleo.com [panoleo.com]
- 8. Prediction of Aqueous Solution Surface Tension of Some Surfactant Mixtures and Composition of Their Monolayers at the Solution—Air Interface [mdpi.com]
- 9. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 10. tegewa.de [tegewa.de]
- 11. Application Potential of Fluorosurfactants in Pharmaceuticals and... [hayer.app]
- 12. researchgate.net [researchgate.net]
- 13. Effects of Fluorosurfactant Structure and Concentration on Drug Availability and Biocompatibility in Water-in-Perfluorocarbon Emulsions for Pulmonary Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Product Focus: Caprylic Acid - ChemCeed [chemceed.com]
- 16. anveya.com [anveya.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5H-Octafluoropentanoic Acid
As researchers and scientists at the forefront of drug development and chemical innovation, our commitment to safety and environmental stewardship is paramount. The handling and disposal of specialized reagents, such as 5H-Octafluoropentanoic acid, demand a meticulous and informed approach. This guide provides essential, step-by-step procedures for the proper disposal of this compound, moving beyond mere instruction to explain the critical reasoning behind each recommendation. Our goal is to empower your laboratory with the knowledge to manage this chemical waste stream responsibly, ensuring the safety of your team and the integrity of our environment.
This compound belongs to the class of per- and polyfluoroalkyl substances (PFAS), often referred to as "forever chemicals" due to their extreme persistence in the environment.[1] The carbon-fluorine bond, one of the strongest in organic chemistry, makes these compounds highly resistant to natural degradation.[1] Consequently, improper disposal can lead to long-term environmental contamination. This guide is structured to provide a clear, logical workflow for the safe handling and disposal of this compound waste generated in a laboratory setting.
Hazard Profile of this compound
Understanding the hazards associated with this compound is fundamental to appreciating the necessity of stringent disposal protocols. This compound is not only a persistent environmental pollutant but also poses immediate health risks.
| Hazard Classification | Description | Rationale for Disposal Protocol |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation.[2] | Direct contact must be avoided. All contaminated personal protective equipment (PPE) must be disposed of as hazardous waste. |
| Serious Eye Damage | Causes serious eye damage.[2][3] | Mandates the use of safety goggles and dictates that any contaminated eye protection be disposed of properly. |
| Acute Oral Toxicity | Harmful if swallowed.[2] | Prohibits disposal down the drain, as this could lead to ingestion by wildlife and contamination of water sources. |
| Respiratory Irritation | May cause respiratory irritation.[2] | Requires handling in a well-ventilated area or chemical fume hood, and any materials used to clean up spills of the powder or solution must be treated as hazardous waste. |
Core Principles for Managing this compound Waste
Before delving into the step-by-step procedure, it is crucial to establish the foundational principles that govern the disposal of this and other PFAS compounds:
-
Never Discharge to the Sanitary Sewer: Under no circumstances should this compound or its solutions be poured down the drain.[1] Wastewater treatment facilities are not equipped to remove or degrade PFAS, leading to their direct release into the environment.
-
Segregate as Hazardous Waste: All materials that have come into contact with this compound must be considered hazardous waste.[1] This includes not only the chemical itself and its solutions but also contaminated gloves, pipette tips, wipes, and empty containers.
-
Consult Your Institution's Environmental Health & Safety (EHS) Office: Your institution's EHS department is the ultimate authority on hazardous waste disposal procedures.[1] The protocols outlined here are based on general best practices and should be adapted to meet your specific site requirements.
Step-by-Step Laboratory Disposal Protocol
This protocol provides a systematic approach to the collection and disposal of this compound waste.
Step 1: Waste Collection and Segregation
-
Designate a Specific Hazardous Waste Container: Use a compatible, leak-proof container for all this compound waste. High-density polyethylene (HDPE) or glass containers are generally suitable.[1]
-
Collect All Contaminated Materials:
-
Liquid Waste: Carefully pour all solutions containing this compound into the designated waste container.
-
Solid Waste: Place all contaminated solid materials, such as gloves, absorbent pads, and weighing papers, into a separate, clearly labeled container for solid hazardous waste.
-
-
Rinse Contaminated Glassware: Rinse any glassware that has come into contact with the acid three times with a suitable solvent (e.g., acetone or methanol). The first rinseate should be collected as hazardous waste. Subsequent rinses may be permissible for drain disposal depending on your local EHS guidelines.
Step 2: Container Labeling
Proper labeling is critical for the safe management of hazardous waste. Your EHS office will provide specific labeling requirements, but all labels should include:
-
The words "Hazardous Waste"[1]
-
The full chemical name: "this compound"
-
The approximate concentration and volume of the waste
-
The date the waste was first added to the container
-
Any other components of the waste mixture
Step 3: Temporary Storage
-
Keep Containers Closed: Always keep the waste container tightly sealed when not in use.[3]
-
Store in a Designated Area: Store the waste container in a well-ventilated, designated satellite accumulation area within your laboratory. This area should be away from heat sources and incompatible materials.[3]
-
Use Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
Step 4: Arranging for Disposal
-
Do Not Overfill Containers: Leave at least 10% headspace in liquid waste containers to allow for expansion.[1]
-
Schedule a Pickup: Once the container is full or you have completed the project generating this waste, contact your institution's EHS office to schedule a pickup.
Spill Management
In the event of a small spill, follow these procedures:
-
Ensure Proper PPE: Wear appropriate PPE, including a lab coat, gloves, and safety goggles.[2]
-
Contain the Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[3] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the Absorbed Material: Carefully scoop the absorbed material into a designated hazardous waste container.[3]
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent, and place the cloth in the solid hazardous waste container.
-
Report the Spill: Report the spill to your laboratory supervisor and EHS office, as required by your institution's policies.
The Rationale Behind Disposal Technologies
While neutralization is a common procedure for many acidic wastes, it is not a final disposal method for this compound. Neutralizing the acid can make it safer to handle and store, but it does not break down the persistent PFAS molecule. The resulting salt is still an environmental hazard.
The U.S. Environmental Protection Agency (EPA) has issued interim guidance on the destruction and disposal of PFAS.[4] The currently recommended technologies for the ultimate disposal of PFAS waste include:
-
High-Temperature Incineration: This method uses very high temperatures (often above 1100°C) to break the strong carbon-fluorine bonds.[5] It is considered a promising method for the permanent destruction of PFAS.[6]
-
Hazardous Waste Landfills: When incineration is not feasible, disposal in a permitted hazardous waste landfill is an option.[4][6] These landfills have specialized liners and leachate collection systems to minimize environmental release.[4]
-
Underground Injection: This method involves injecting liquid PFAS waste into deep, geologically stable wells.[6]
The choice of disposal method depends on the concentration of the PFAS, the nature of the waste matrix, and local regulations.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures and understanding the principles behind them, you can ensure the safe and environmentally responsible management of this compound waste in your laboratory.
References
- Montrose Environmental Group. (2024, May 3). EPA's Updated Guidance on Destruction and Disposal of PFAS.
- Bergeson & Campbell, P.C. (2024, May 7). EPA Releases Updated Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials, Will Hold 180-Day Comment Period.
- National Ground Water Association. (2024, April 11).
- U.S. Environmental Protection Agency. (2024, April 8).
- U.S. Environmental Protection Agency. (2025, September 22).
- Benchchem. Technical Support Center: Safe Disposal of Perfluoro-1,10-decanedicarboxylic Acid (PFDDA) Waste.
- Fluorochem. (2024, December 19).
- Fisher Scientific. (2024, March 30).
- MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs.
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5H-Octafluoropentanoic Acid
Navigating the complexities of fluorinated compounds is a cornerstone of modern drug development and material science. Among these, 5H-Octafluoropentanoic acid (CAS No. 376-72-7) presents unique handling challenges due to its hazardous properties. This guide provides an in-depth, procedural framework for the safe handling of this compound, grounded in established safety protocols and field-proven expertise. Our objective is to empower researchers with the knowledge to not only protect themselves but also to ensure the integrity of their work and the safety of their laboratory environment.
Hazard Analysis: Understanding the Adversary
This compound is classified as a corrosive substance that poses significant health risks upon exposure.[1] A thorough understanding of these hazards is the foundational step in developing a robust safety protocol. The primary routes of exposure are skin contact, eye contact, and inhalation, each with severe consequences.
-
Skin Corrosion: The acid has a strong corrosive effect on skin and mucous membranes, capable of causing severe chemical burns.[2]
-
Serious Eye Damage: Direct contact with the eyes will cause serious, potentially irreversible, damage.[2][3]
-
Respiratory Irritation: Inhalation of vapors or mists may cause respiratory irritation.[3]
Given these properties, a multi-layered approach to safety is not just recommended; it is imperative. This begins with engineering controls and culminates in the final line of defense: Personal Protective Equipment (PPE).
The Hierarchy of Controls: A Proactive Safety Paradigm
Before detailing specific PPE, it is crucial to contextualize its role within the broader framework of laboratory safety, known as the hierarchy of controls. PPE is the last line of defense, employed when hazards cannot be eliminated or sufficiently mitigated through other means.
Caption: Fig 1. Hierarchy of Controls Workflow
For this compound, the most critical engineering control is the mandatory use of a certified chemical fume hood for all handling procedures.[2][3] This isolates the researcher from inhaling hazardous vapors. Administrative controls include rigorous training on standard operating procedures (SOPs) and restricting access to authorized personnel only.
Personal Protective Equipment (PPE): Your Final Barrier
The selection of PPE must be deliberate and matched to the specific risks of the procedure being performed. The following table outlines the minimum required PPE for handling this compound.
| Protection Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemical-resistant gloves (e.g., Nitrile or Butyl rubber).[4] | Provides a robust barrier against a corrosive substance. Double-gloving offers protection in case the outer glove is breached. Inspect gloves for any signs of degradation before use.[2] |
| Eye and Face Protection | Chemical splash goggles conforming to ANSI Z87.1 or EN166 standards.[3][5] A full-face shield must be worn over the goggles.[4][6] | Goggles protect against splashes from entering the eyes.[7] The face shield provides a secondary layer of protection for the entire face from splashes.[8] |
| Body Protection | A flame-resistant lab coat is the minimum requirement. For larger volumes or splash-prone procedures, an acid-resistant apron or a chemical-resistant suit is required.[6] | Protects the skin and personal clothing from contamination. Acid-resistant materials prevent the corrosive chemical from soaking through to the skin. |
| Footwear | Fully enclosed, chemical-resistant shoes. | Protects feet from potential spills. Open-toed shoes are never permissible in a laboratory setting. |
| Respiratory Protection | All work must be conducted in a chemical fume hood.[2][3] If emergency work outside a fume hood is unavoidable, a full-face respirator with an appropriate acid gas cartridge is mandatory.[6] | A fume hood is the primary engineering control to prevent inhalation of harmful vapors. A respirator provides direct protection if engineering controls fail or are unavailable.[4] |
Operational and Disposal Plans
Adherence to a strict, step-by-step operational plan is critical for minimizing risk. The following workflow diagram illustrates the key phases of handling this compound safely.
Caption: Fig 2. Procedural workflow for handling this compound.
Disposal Plan: All materials contaminated with this compound, including gloves, absorbent materials, and empty containers, must be treated as hazardous waste.[3]
-
Segregation: Collect all waste in a designated, leak-proof, and clearly labeled container. Do not mix with other waste streams.
-
Neutralization: For small spills, after absorption with an inert material like sand or vermiculite, the waste can be neutralized.[2][9] However, large-scale neutralization should only be performed by trained personnel. Always add base to a diluted acid solution slowly.[10]
-
Collection: Store the sealed waste container in a secondary containment bin in a designated hazardous waste accumulation area.
-
Disposal: Arrange for pickup by your institution's certified hazardous waste disposal service.[3][9] Never dispose of this chemical down the drain.[2]
Emergency Response: Immediate and Decisive Action
In the event of an exposure or spill, a rapid and correct response is crucial to mitigate harm.
Exposure Procedures:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-20 minutes at an emergency eyewash station, holding the eyelids open.[2][3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[2][3]
-
Skin Contact: Immediately remove all contaminated clothing while flushing the affected area with water for at least 15 minutes, preferably under a safety shower.[11] Seek immediate medical attention.[3]
-
Inhalation: Move the affected person to fresh air at once.[12] If breathing is difficult or has stopped, administer artificial respiration (do not use mouth-to-mouth if the victim ingested the substance) and seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting.[1][3] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[13] Seek immediate medical attention.[3]
Spill Response:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, keeping the fume hood running.
-
Contain: For small spills, contain the spill using an inert absorbent material such as sand, vermiculite, or a chemical spill pillow.[2][14]
-
Collect: Carefully collect the absorbed material into a labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your laboratory supervisor and institutional environmental health and safety office.
For large spills, evacuate the laboratory immediately, close the doors, and contact your institution's emergency response team.
By implementing these comprehensive safety measures, researchers can confidently and safely work with this compound, ensuring personal safety and advancing scientific discovery.
References
- Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. [Link]
- U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment. [Link]
- GOV.UK. (2024).
- U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. [Link]
- Florida State University. (n.d.). Chemical Emergencies, Exposures, and Spills. Environmental Health and Safety. [Link]
- Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. [Link]
- LeelineWork. (2026). What PPE Should You Wear When Handling Acid?. [Link]
- Princeton University. (n.d.). Hazardous Chemical Exposures. Environmental Health and Safety. [Link]
- The University of Oklahoma Health Sciences Center. (2025). EHSO Manual - Hazardous Waste. [Link]
- Greenflow. (2024). How to Dispose of Acid Safely: A Step-by-Step Guide. [Link]
Sources
- 1. 376-72-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. leelinework.com [leelinework.com]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. epa.gov [epa.gov]
- 9. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
- 10. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 13. dentistry.ouhsc.edu [dentistry.ouhsc.edu]
- 14. aksci.com [aksci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
